hexanedioic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H20O8 |
|---|---|
Molecular Weight |
292.28 g/mol |
IUPAC Name |
hexanedioic acid |
InChI |
InChI=1S/2C6H10O4/c2*7-5(8)3-1-2-4-6(9)10/h2*1-4H2,(H,7,8)(H,9,10) |
InChI Key |
YVSCCMNRWFOKDU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC(=O)O.C(CCC(=O)O)CC(=O)O |
Synonyms |
adipate-adipic acid sodium hydrogen adipate-adipic acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Hexanedioic Acid for Research Professionals
Introduction: The Indispensable Dicarboxylic Acid
Hexanedioic acid, more commonly known as adipic acid, is a white, crystalline organic compound that stands as one of the most significant dicarboxylic acids in industrial chemistry.[1][2] With an annual global production estimated at 2.5 million metric tons, its importance cannot be overstated.[2][3] While it occurs naturally in sources like beet juice, the vast majority is manufactured for a wide array of applications.[1] This guide provides a comprehensive overview of its fundamental properties, synthesis, analytical methodologies, and key applications, tailored for researchers, scientists, and professionals in drug development. Its molecular structure, featuring a six-carbon backbone capped by two carboxylic acid functional groups, gives it a unique reactivity profile that makes it a cornerstone monomer in the polymer industry and a versatile intermediate in chemical synthesis.[4][5][6]
Core Physicochemical and Structural Properties
This compound (CAS: 124-04-9) is an odorless, white crystalline solid at room temperature.[4][5] Its defining structural feature is a linear chain of four methylene groups flanked by two carboxyl groups, granting it the properties of a diprotic acid.[2][5] This structure is fundamental to its primary role in step-growth polymerization.
Key Physical and Chemical Data
The essential properties of this compound are summarized below, providing a critical data reference for experimental design and process modeling.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | Adipic acid, 1,4-Butanedicarboxylic acid | [2][4][7] |
| Molecular Formula | C₆H₁₀O₄ | [2][4] |
| Molecular Weight | 146.14 g/mol | [2][4] |
| Appearance | White crystalline powder or granules | [2][4] |
| Melting Point | 151–154 °C (304-309 °F) | [4][5] |
| Boiling Point | 337.5 °C (639.5 °F) (decomposes) | [2][4] |
| Density | 1.360 g/cm³ | [2] |
| Solubility in Water | 24 g/L at 25 °C | [2] |
| Solubility (Other) | Soluble in alcohol, acetone; slightly soluble in cyclohexane | [2][4] |
| pKa Values | pKa1 = 4.41, pKa2 = 5.41 | [2] |
Chemical Reactivity and Causality
As a dicarboxylic acid, this compound's reactivity is dominated by its two carboxyl groups. This dual functionality is the primary reason for its extensive use in polymer chemistry.
-
Polycondensation: It readily reacts with diamines, such as hexamethylenediamine, to form polyamides. This specific reaction is the basis for producing Nylon 6,6, where the stoichiometry of the two monomers is critical for achieving high molecular weight polymers.[1][7]
-
Esterification: It reacts with alcohols to form esters. When reacted with diols, it produces polyesters. Its esters are often used as plasticizers to enhance the flexibility of polymers like PVC.[4][7]
-
Intramolecular Condensation: Under high temperatures and in the presence of certain catalysts like barium hydroxide, it can undergo intramolecular condensation and ketonization to form cyclopentanone.[2][8] This thermal decomposition is a key consideration in high-temperature processing.
Synthesis and Industrial Manufacturing
Understanding the synthesis of this compound is crucial for appreciating its economic and environmental context. The dominant commercial route has long been established, but environmental pressures are driving innovation toward more sustainable methods.
Conventional Two-Step Oxidation Process
The most common industrial method for producing this compound involves the oxidation of cyclohexane.[9] This is a two-step process:
-
Cyclohexane Oxidation: In the first step, cyclohexane is oxidized with air to produce a mixture of cyclohexanol and cyclohexanone, commonly referred to as "KA oil" (Ketone-Alcohol oil).[1][10][11]
-
Nitric Acid Oxidation: The KA oil is then oxidized using concentrated nitric acid. This reaction cleaves the cyclohexane ring to form this compound.[1][10] Minor by-products, including glutaric and succinic acids, are also formed.[2]
Causality Behind the Process: This method is favored due to the relatively low cost and high availability of cyclohexane from petroleum refining.[9][10] However, its major drawback is environmental. The use of nitric acid results in the co-production of significant quantities of nitrous oxide (N₂O), a potent greenhouse gas with a much higher global warming potential than carbon dioxide.[1][9][10] Abatement technologies are often required to capture and decompose the N₂O emissions.[3]
Industrial Production Workflow
Caption: Conventional two-step industrial synthesis of this compound.
Emerging "Green" Synthesis Routes
To mitigate the environmental impact of the conventional process, significant research is focused on sustainable alternatives.
-
Bio-based Production: One of the most promising avenues involves using renewable feedstocks like glucose or plant biomass.[9] Microorganisms are engineered to convert these sugars via fermentation into precursors like cis,cis-muconic acid or glucaric acid, which are then catalytically converted to this compound.[9][12]
-
Alternative Oxidation: Researchers have explored processes that use ozone and UV light to oxidize KA oil, which eliminates the production of N₂O.[1] However, scaling this technology for commercial use presents challenges.[1][7]
-
From 1,6-Hexanediol: Another route involves the oxidation of 1,6-hexanediol, which can itself be derived from bio-based sources like 5-hydroxymethylfurfural (HMF).[12][13]
Analytical Methodologies for Characterization
Rigorous analytical control is essential for ensuring the purity and quality of this compound, particularly for applications in pharmaceuticals and high-performance polymers. A multi-technique approach is typically employed.
Spectroscopic and Chromatographic Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating volatile impurities and by-products like glutaric and succinic acids.[14] Coupling it with MS allows for definitive identification of these components.[8][14] Derivatization is often required to increase the volatility of the diacids.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reverse-phase mode, is used for quantifying this compound in various matrices.[16] It is also suitable for monitoring reaction progress during synthesis.[15]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a rapid and effective tool for functional group identification. The spectrum of this compound is characterized by a broad O-H stretch from the carboxylic acid groups and a sharp C=O stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural confirmation of the final product and can be used to identify impurities.[14]
Standard Analytical Workflow
Caption: Integrated analytical workflow for this compound characterization.
Experimental Protocol: Purity Assay via Titration
This protocol provides a self-validating system for determining the purity of a this compound sample. The principle relies on the acid-base neutralization of its two carboxylic acid groups.
Objective: To determine the purity of a this compound sample by titration with a standardized sodium hydroxide solution.
Materials:
-
This compound sample (approx. 0.5 g)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
Deionized water
-
Analytical balance, 250 mL Erlenmeyer flask, 50 mL burette
Methodology:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample and record the mass to four decimal places. Transfer the sample to a 250 mL Erlenmeyer flask.
-
Dissolution: Add approximately 50 mL of deionized water to the flask and swirl to dissolve the sample. Gentle heating may be applied if necessary. Allow the solution to cool to room temperature.
-
Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the solution. The solution should remain colorless.
-
Titration Setup: Rinse and fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial burette volume.
-
Titration: Titrate the this compound solution with the NaOH solution, swirling the flask continuously. The endpoint is reached when the solution turns a faint, persistent pink color. Record the final burette volume.
-
Calculation:
-
Volume of NaOH used (V) = Final volume - Initial volume.
-
Moles of NaOH = Molarity of NaOH × V (in Liters).
-
Since this compound is diprotic, 2 moles of NaOH react with 1 mole of this compound.
-
Moles of this compound = (Moles of NaOH) / 2.
-
Mass of this compound = Moles × 146.14 g/mol .
-
Purity (%) = (Calculated Mass / Weighed Mass) × 100.
-
Trustworthiness: The accuracy of this protocol is contingent on the precise standardization of the NaOH titrant and the careful identification of the titration endpoint. Performing the titration in triplicate and averaging the results ensures reproducibility and validates the measurement.
Key Applications in Research and Industry
The versatility of this compound makes it a critical raw material across numerous sectors.
Polymer Synthesis
The vast majority of this compound produced globally is used as a comonomer for the production of polymers.[1][4]
-
Nylon 6,6: This is the largest application.[3][17] this compound undergoes polycondensation with 1,6-hexamethylenediamine to produce Nylon 6,6, a high-performance polyamide renowned for its mechanical strength, thermal stability, and durability.[1][17] It is used extensively in automotive parts, textiles, carpets, and industrial fibers.[3][17][18]
-
Polyurethanes: It serves as a monomer for producing polyester polyols, which are then reacted with isocyanates to form polyurethanes.[1][4][7] These find use in foams, coatings, adhesives, and elastomers.[7]
Pharmaceutical and Drug Development
In the pharmaceutical industry, this compound's utility is growing.
-
Synthesis Intermediate: It can be used as a building block in the synthesis of active pharmaceutical ingredients (APIs).[4] Its derivatives, such as this compound monohydrazide, are pivotal for creating hydrazide and hydrazone compounds with potential therapeutic activities.[6]
-
Controlled-Release Formulations: Its properties are explored for use in creating matrix tablets for the controlled release of drugs.[17] As a pH-modulating excipient, it can influence drug dissolution profiles.
Food and Other Industries
-
Food Additive (E355): Food-grade this compound is used as an acidulant to impart a tart flavor and to regulate pH in beverages, gelatin desserts, and jams.[2][4][17]
-
Plasticizers and Lubricants: Esters derived from this compound are used as plasticizers to increase the flexibility of PVC and other resins.[4][7] They are also components in synthetic lubricants.[4][7]
Application Map
Caption: Major industrial and research applications of this compound.
Safety, Handling, and Toxicology
While this compound is a common industrial chemical, proper handling is essential to ensure safety.
-
Hazard Identification: It is classified as causing serious eye irritation or damage.[19][20][21] It may also cause skin and respiratory tract irritation, especially in dust form.[4][22][23] It is considered to have low acute toxicity if ingested.[22][24]
-
Handling Precautions: Use with adequate ventilation to avoid inhaling dust.[4] Wear appropriate personal protective equipment (PPE), including safety goggles or face protection and gloves.[21][23] Eyewash stations and safety showers should be readily accessible.[23]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[4][23] Keep away from incompatible materials such as strong oxidizing agents and alkalies.[4][23][25]
-
Toxicological Profile: The chemical is reported to be non-mutagenic and is not classified as a carcinogen.[22][25] Long-term exposure to dust may cause respiratory irritation.[22]
Conclusion
This compound is a fundamentally important chemical whose utility spans from the production of high-strength polymers that are integral to modern life to specialized roles in food technology and pharmaceutical science. Its straightforward linear structure and dual carboxylic acid functionality provide a reliable and versatile platform for chemical synthesis. While the conventional manufacturing process presents environmental challenges, ongoing research into bio-based and greener synthetic routes promises to enhance its sustainability profile, ensuring that this compound will remain a vital component in science and industry for the foreseeable future.
References
- 1. acs.org [acs.org]
- 2. Adipic acid - Wikipedia [en.wikipedia.org]
- 3. climateactionreserve.org [climateactionreserve.org]
- 4. consolidated-chemical.com [consolidated-chemical.com]
- 5. study.com [study.com]
- 6. nbinno.com [nbinno.com]
- 7. atamankimya.com [atamankimya.com]
- 8. Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. upbiochemicals.com [upbiochemicals.com]
- 10. Understanding the Production Process of Adipic Acid [chemanalyst.com]
- 11. chemcess.com [chemcess.com]
- 12. A facile process for adipic acid production in high yield by oxidation of 1,6-hexanediol using the resting cells of Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Separation of Adipic acid, benzyl butyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. nbinno.com [nbinno.com]
- 18. dataintelo.com [dataintelo.com]
- 19. Hexanedioic-2,2,3,3,4,4,5,5-d8 acid-1,6-d2 | C6H10O4 | CID 16212946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. cdn.chemservice.com [cdn.chemservice.com]
- 21. download.basf.com [download.basf.com]
- 22. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 23. fishersci.com [fishersci.com]
- 24. Showing Compound this compound (FDB008309) - FooDB [foodb.ca]
- 25. cosmobiousa.com [cosmobiousa.com]
An In-depth Technical Guide to the Chemical Structure and Bonding of Adipic Acid
Introduction
Adipic acid, systematically named hexanedioic acid, is a dicarboxylic acid of significant industrial importance.[1][2] Its chemical formula is C₆H₁₀O₄, and it exists as a white, crystalline solid at standard temperature and pressure.[1][3] While it occurs naturally in some foods like beets and sugar beets, the vast majority is produced synthetically.[4] Adipic acid is a cornerstone of the polymer industry, with approximately 2.5 billion kilograms produced annually, primarily serving as a key monomer in the synthesis of nylon 6,6.[1][5] Its utility also extends to the production of polyurethanes, plasticizers, and lubricants.[5] Furthermore, in the pharmaceutical and food industries, it finds applications as a pH buffer, an acidulant in beverages and food products, and a matrix for the controlled release of drugs.[6] This guide provides a detailed exploration of the chemical structure and bonding of adipic acid, offering insights valuable to researchers, scientists, and professionals in drug development.
Molecular and Chemical Structure
The molecular structure of adipic acid is characterized by a six-carbon aliphatic chain capped at both ends by a carboxylic acid functional group (-COOH).[3][7] This symmetrical, palindromic structure is fundamental to its chemical properties and its role as a difunctional monomer in polymerization reactions.[3] The IUPAC name, this compound, clearly denotes a six-carbon chain ("hexan-") with two carboxylic acid groups ("-dioic acid").[2]
Atomic Composition and Functional Groups
The molecular formula C₆H₁₀O₄ reveals the presence of six carbon atoms, ten hydrogen atoms, and four oxygen atoms. The key functional groups are the two terminal carboxyl groups.[7] Each carboxyl group consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom.[7] The presence of these two acidic groups classifies adipic acid as a dicarboxylic acid.[3]
In-Depth Analysis of Chemical Bonding
A thorough understanding of the bonding within the adipic acid molecule is crucial for comprehending its reactivity and physical properties. This involves an examination of the hybridization of its constituent atoms and the nature of the covalent bonds formed.
Hybridization of Atomic Orbitals
The hybridization of the carbon and oxygen atoms in adipic acid dictates the molecule's geometry and bond characteristics.
-
Carboxyl Carbon and Carbonyl Oxygen: The carbon atom and the double-bonded oxygen atom within each carboxyl group are sp² hybridized.[8] This hybridization results from the mixing of one 2s orbital and two 2p orbitals, leading to three sp² hybrid orbitals arranged in a trigonal planar geometry with bond angles of approximately 120°. The remaining unhybridized 2p orbital on the carbon is oriented perpendicular to this plane.[4]
-
Hydroxyl Oxygen: The oxygen atom of the hydroxyl group in the carboxyl function is also considered to be sp² hybridized.[8] This allows one of its lone pairs of electrons to reside in a p orbital, enabling it to participate in resonance with the adjacent pi system of the carbonyl group, which contributes to the stability of the carboxyl group.[8]
-
Methylene Carbon Atoms: The four carbon atoms that constitute the aliphatic chain between the two carboxyl groups (-CH₂-) are all sp³ hybridized. This hybridization arises from the mixing of one 2s orbital and three 2p orbitals to form four equivalent sp³ hybrid orbitals. These orbitals are arranged in a tetrahedral geometry, with bond angles of approximately 109.5°.
Sigma (σ) and Pi (π) Bonds
The covalent framework of adipic acid is composed of a combination of strong sigma (σ) bonds and, within the carboxyl groups, pi (π) bonds.
-
Sigma (σ) Bonds: These are formed by the direct, end-to-end overlap of atomic orbitals and constitute all the single bonds within the molecule.[9] In adipic acid, σ bonds are present between:
-
Carbon and carbon atoms in the aliphatic chain (C-C).
-
Carbon and hydrogen atoms in the methylene groups (C-H).
-
The carboxyl carbon and the adjacent methylene carbon (C-C).
-
The carboxyl carbon and the carbonyl oxygen (C-O, as part of the double bond).
-
The carboxyl carbon and the hydroxyl oxygen (C-O).
-
The hydroxyl oxygen and hydrogen (O-H).
-
-
Pi (π) Bonds: These are formed by the sideways overlap of unhybridized p orbitals.[9] In adipic acid, each of the two carboxyl groups contains one π bond, located between the carboxyl carbon and the carbonyl oxygen (C=O).[1] This C=O double bond is therefore composed of one σ bond and one π bond.[1]
The presence of the π bond in the carboxyl group leads to a planar geometry for this functional group and influences its chemical reactivity.[8]
Molecular Geometry
The overall shape of the adipic acid molecule is dictated by the bond lengths and angles determined by the hybridization of its atoms. The sp³ hybridized methylene carbons create a flexible, zigzagging aliphatic chain, while the sp² hybridized carboxyl groups are planar.[1]
Bond Lengths and Angles
While precise experimental values can vary slightly depending on the physical state (solid, liquid, or gas) and the analytical method used, typical bond lengths and angles can be approximated based on the hybridization and bond order.
| Bond | Hybridization | Approximate Bond Length (Å) |
| C-C (alkane) | sp³ - sp³ | 1.54 |
| C-H | sp³ - s | 1.09 |
| C-C (carboxyl) | sp² - sp³ | 1.50 |
| C=O | sp² - sp² | 1.23 |
| C-O | sp² - sp² | 1.36 |
| O-H | sp² - s | 0.96 |
| Angle | Hybridization | Approximate Bond Angle (°) |
| H-C-H | sp³ | 109.5 |
| C-C-C | sp³ | 109.5 |
| O=C-O | sp² | 120 |
| C-C=O | sp² | 120 |
| C-O-H | sp² | ~106 |
Physicochemical Properties
The chemical structure and bonding of adipic acid directly influence its macroscopic physical and chemical properties.
| Property | Value |
| Appearance | White crystalline solid[1][3] |
| Molecular Weight | 146.14 g/mol [2] |
| Melting Point | 152.1 °C[2] |
| Boiling Point | 337.5 °C[2] |
| Solubility in Water | 14 g/L at 10 °C, 24 g/L at 25 °C[2] |
| Solubility in other solvents | Very soluble in methanol and ethanol; soluble in acetone and acetic acid; slightly soluble in cyclohexane.[2] |
| Acidity (pKa) | pKa₁ = 4.41, pKa₂ = 5.41[2] |
The presence of two polar carboxyl groups allows for hydrogen bonding between adipic acid molecules, which contributes to its solid state at room temperature and its relatively high melting and boiling points.[8] Its solubility in water is limited due to the nonpolar nature of the four-carbon aliphatic chain, but it is soluble in polar organic solvents.[2]
Industrial Synthesis of Adipic Acid
The primary industrial route for the production of adipic acid involves the oxidation of a mixture of cyclohexanone and cyclohexanol, often referred to as "KA oil" (ketone-alcohol oil).[2][5] This process typically uses nitric acid as the oxidizing agent.[2]
Experimental Protocol: Oxidation of KA Oil with Nitric Acid
-
Preparation of Reactants: A mixture of cyclohexanone and cyclohexanol (KA oil) is prepared, typically through the catalytic oxidation of cyclohexane.
-
Oxidation Reaction: The KA oil is then reacted with nitric acid (HNO₃) in a multi-step process. In the initial stages, cyclohexanol is oxidized to cyclohexanone, producing nitrous acid (HNO₂) as a byproduct.[2]
-
C-C Bond Cleavage: The cyclohexanone is subsequently nitrosated, which facilitates the cleavage of a carbon-carbon bond within the cyclic structure, ultimately leading to the formation of the linear six-carbon chain of adipic acid.[2]
-
Purification: The resulting adipic acid is then purified, typically through crystallization, to yield a high-purity product. Side products of this reaction can include glutaric and succinic acids.[2]
It is important to note that this process generates nitrous oxide (N₂O), a potent greenhouse gas, as a significant byproduct.[5] Research into "greener" synthesis routes, such as those using hydrogen peroxide as the oxidant, is an active area of investigation to mitigate the environmental impact of adipic acid production.[5]
Visualizations
Chemical Structure of Adipic Acid
Caption: Ball-and-stick model of the adipic acid molecule.
Industrial Synthesis Pathway of Adipic Acid
Caption: Simplified schematic of the industrial synthesis of adipic acid.
Conclusion
Adipic acid's deceptively simple linear structure belies a rich and complex chemistry that is fundamental to major industrial processes. The precise arrangement of its atoms, governed by the principles of orbital hybridization, gives rise to a molecule with a unique combination of flexibility from its aliphatic backbone and reactivity from its terminal carboxylic acid groups. This detailed understanding of its chemical structure and bonding is paramount for researchers and scientists working to develop new polymers, formulate advanced drug delivery systems, and innovate more sustainable chemical manufacturing processes. As the chemical industry continues to evolve, a deep appreciation for the molecular intricacies of foundational molecules like adipic acid will remain a critical driver of progress.
References
- 1. academic.oup.com [academic.oup.com]
- 2. study.com [study.com]
- 3. Adipic Acid Structure, Formula & Molecular Weight - Lesson | Study.com [study.com]
- 4. Adipic acid - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. CCCBDB Experimental bond angles page 2 [cccbdb.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Adipic acid, 2TBDMS derivative [webbook.nist.gov]
An In-Depth Technical Guide to Hexanedioic Acid (CAS 124-04-9)
This document provides a comprehensive technical overview of hexanedioic acid, commonly known as adipic acid. As a cornerstone of the modern polymer industry and a versatile chemical intermediate, a thorough understanding of its properties, synthesis, and applications is critical for researchers, chemists, and drug development professionals. This guide moves beyond simple data recitation to explain the underlying principles that govern its behavior and utility, reflecting field-proven insights and established best practices.
Core Chemical Identity and Significance
This compound, identified by the CAS number 124-04-9, is a linear aliphatic dicarboxylic acid.[1] Structurally, it is a six-carbon chain terminated at both ends by a carboxylic acid group (-COOH). This simple, symmetrical structure is fundamental to its primary role as a difunctional monomer in step-growth polymerization.
From an industrial perspective, this compound is the most important dicarboxylic acid produced globally, with an annual output of approximately 2.5 billion kilograms.[2][3][4] While it occurs rarely in nature, it has been identified in sources like beet juice.[3][5] However, commercial demand is met exclusively through industrial synthesis. Its overwhelming importance stems from its role as a precursor to nylon, but it also has significant applications in polyurethanes, plasticizers, and as a food additive.[4][6][7]
Physicochemical Properties: A Foundation for Application
The physical and chemical properties of this compound dictate its behavior in chemical reactions, its solubility, and its handling requirements. These characteristics are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₀O₄ | [8] |
| Molecular Weight | 146.14 g/mol | [8] |
| Appearance | White crystalline powder/solid | [1][2][3] |
| Melting Point | 152.1 °C | [1][5] |
| Boiling Point | 337.5 °C (at 101.3 kPa) | [1][9] |
| Water Solubility | Slightly soluble (1.5 g/100 mL at 20°C) | [2][4] |
| Solvent Solubility | Soluble in alcohol and acetone | [2][4][9] |
| pKa₁ | 4.41 | [2] |
| pKa₂ | 5.41 | [2] |
The two pKa values are a direct consequence of the two carboxylic acid groups. The first deprotonation occurs more readily than the second due to the electrostatic repulsion from the newly formed carboxylate anion, which makes the removal of the second proton more difficult. This behavior is crucial for its function as a buffering agent in food applications.[10] Its limited water solubility but good solubility in polar organic solvents like methanol and ethanol is a key consideration for its use as a reactant in polymerization processes.[9][11]
Synthesis and Manufacturing: From Bulk Chemical to Purified Product
The global supply of this compound is dominated by a mature, cost-effective, yet environmentally scrutinized process. Emerging "green" methodologies aim to mitigate the ecological impact of its production.
Conventional Industrial Synthesis: The KA Oil Pathway
The predominant commercial route begins with cyclohexane, which is oxidized to produce a mixture of cyclohexanol and cyclohexanone.[12] This mixture is known as "KA oil" (ketone-alcohol oil).[5] The KA oil is then subjected to a second, more aggressive oxidation step using concentrated nitric acid, which cleaves the ring to form this compound.[3][12]
This process, while efficient, generates significant quantities of nitrous oxide (N₂O), a potent greenhouse gas, as a byproduct.[5][13][14] For every mole of adipic acid produced, approximately one mole of N₂O is released, contributing to ozone depletion and global warming.[4][13]
Below is a diagram illustrating the conventional workflow.
Green and Alternative Synthesis Routes
To address the environmental concerns of the nitric acid process, significant research has focused on alternative oxidants and feedstocks.
-
Hydrogen Peroxide (H₂O₂): One of the most promising green alternatives involves the direct oxidation of cyclohexene using hydrogen peroxide.[13][15] This pathway is attractive because the only byproduct is water.[2] The reaction is typically catalyzed by sodium tungstate and a phase-transfer catalyst to facilitate the interaction between the aqueous H₂O₂ and the organic cyclohexene.[13] Yields of 70-79% have been reported for this process.[13]
-
Biocatalysis: Another sustainable approach involves the use of engineered microorganisms, such as bacteria or fungi, to convert renewable feedstocks like glucose into adipic acid.[14][16] This method avoids harsh chemical oxidants and petroleum-based starting materials entirely. The pathway typically proceeds through intermediates like muconic acid, which is then hydrogenated to adipic acid.[17]
Key Applications and Mechanisms of Action
The difunctional nature of this compound is the key to its utility in polymer science.
Polymer Synthesis: The Cornerstone of Nylon-6,6
The primary application, consuming over 60% of global production, is the manufacture of nylon-6,6.[4] This is achieved through a polycondensation reaction with another six-carbon monomer, hexamethylenediamine (HMDA).[18][19]
The reaction begins with the formation of a salt, hexamethylene diammonium adipate, which is then heated under pressure to drive off water and form amide linkages, creating the long polymer chains of nylon-6,6.[20][21] The stoichiometry of the two monomers is critical for achieving a high molecular weight polymer, a principle fundamental to step-growth polymerization.
The logical flow of this polymerization is depicted below.
The resulting nylon-6,6 is a high-performance thermoplastic valued for its excellent mechanical strength, thermal stability, and chemical resistance, finding use in everything from automotive parts and textiles to electrical connectors.[18][19]
Polyurethane Production
This compound is a key monomer for producing polyester polyols, which are intermediates in the synthesis of polyurethanes. It is reacted with diols (like 1,4-butanediol) to form low molecular weight polyesters with terminal hydroxyl groups. These polyols are then reacted with diisocyanates to create the final polyurethane polymer. The inclusion of adipic acid imparts flexibility and durability to the final product, making it suitable for foams, elastomers, and coatings.[6][9][19]
Food Additive (E355)
In the food industry, this compound is used as a food additive under the number E355.[3][4] Its primary functions are as an acidulant to provide a tart flavor, a pH control agent, and a gelling aid in products like gelatin desserts, jams, and powdered drink mixes.[10] Its low hygroscopicity compared to other acidulants like tartaric acid makes it a preferred choice in baking powders.[3][4] It is generally recognized as safe (GRAS) by regulatory bodies like the FDA when used in specified quantities.[10]
Analytical Methodologies for Quality Control and Research
Accurate quantification of this compound is essential for process control, quality assurance, and research applications. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and widely used method for quantifying this compound, particularly in aqueous samples and food products. The carboxyl groups provide a chromophore suitable for detection at low UV wavelengths.
Objective: To determine the concentration of this compound in a sample.
Methodology:
-
Standard Preparation: Prepare a stock solution of high-purity this compound (e.g., 1000 µg/mL) in the mobile phase. Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution.
-
Sample Preparation:
-
For solid samples: Accurately weigh the sample and dissolve it in the mobile phase. Use sonication if necessary to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). Polar-endcapped C18 columns are often recommended for organic acids.
-
Mobile Phase: Isocratic elution with an acidic aqueous buffer. A common mobile phase is 3% acetonitrile in 0.01 M phosphoric acid, adjusted to a low pH (e.g., 2.5-3.0) to ensure the acid is in its protonated form for better retention.[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 35 °C.[3]
-
Detector: UV-Vis detector set to 210 nm.[3]
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample.
-
Quantify the this compound in the sample by comparing its peak area to the calibration curve.
-
System Validation: The method's validity is confirmed by assessing linearity (R² > 0.999), accuracy (spike recovery within 98-102%), and precision (RSD < 2%) according to ICH guidelines. Specificity is confirmed by ensuring no interfering peaks are present at the retention time of adipic acid in a blank matrix injection.
Protocol: Quantification by Gas Chromatography (GC)
Due to its low volatility, direct analysis of this compound by GC is challenging. Therefore, a derivatization step is mandatory to convert the polar carboxylic acid groups into more volatile esters or silyl ethers.
Objective: To determine the concentration of this compound via GC-FID or GC-MS.
Methodology:
-
Sample Preparation and Derivatization (Esterification Example):
-
Transfer a known amount of the sample to a reaction vial and evaporate to dryness under a gentle stream of nitrogen.
-
Add 200 µL of anhydrous methanol and 100 µL of 14% Boron Trifluoride-Methanol (BF₃-Methanol) solution.
-
Tightly cap the vial, vortex for 30 seconds, and heat at 80°C for 30 minutes to form the dimethyl adipate ester.
-
-
Extraction:
-
Cool the vial to room temperature.
-
Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.
-
Vortex vigorously for 1 minute to extract the dimethyl adipate into the hexane layer.
-
Carefully transfer the upper hexane layer to a clean GC vial for analysis.
-
-
Chromatographic Conditions (GC-FID):
-
Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., FAMEWAX), is suitable.[1][20]
-
Injector Temperature: 250 °C.[19]
-
Oven Program: Start at 140°C, ramp to 240°C at 10°C/min.[20]
-
Detector: Flame Ionization Detector (FID) at 250-280°C.[19]
-
Carrier Gas: Helium or Hydrogen.[19]
-
-
Analysis and Quantification:
-
Prepare and derivatize a set of calibration standards in the same manner as the samples.
-
Inject the derivatized standards to generate a calibration curve.
-
Inject the derivatized sample and quantify using the calibration curve. For GC-MS, identification can be confirmed by the characteristic mass spectrum of the derivative.
-
Causality: Derivatization is the critical step. Without it, the polar adipic acid would exhibit poor peak shape and strong adsorption on the column, making reliable quantification impossible. The choice between silylation (e.g., with BSTFA) and esterification depends on the sample matrix and potential interferences.[2]
Safety, Toxicology, and Handling
This compound is generally considered to have low acute toxicity, but it presents specific hazards that require careful management in a laboratory or industrial setting.
Toxicological Profile
The primary hazard associated with this compound is serious eye irritation or damage. Contact with skin may cause mild irritation. Dust inhalation can lead to respiratory tract irritation.
| Endpoint | Value / Observation | Species | Source(s) |
| LD₅₀ (Oral) | 5,560 mg/kg | Rat | |
| LD₅₀ (Dermal) | >7,940 mg/kg | Rabbit | |
| Eye Irritation | Causes serious eye damage (Category 1) | Rabbit | |
| Skin Irritation | Mild skin irritant | Rabbit | |
| Carcinogenicity | Not classified as a carcinogen | N/A | [8] |
| Mutagenicity | Non-mutagenic | N/A |
Handling and Personal Protective Equipment (PPE)
Adherence to proper safety protocols is paramount when working with this compound.
-
Engineering Controls: Use in a well-ventilated area. Local exhaust ventilation should be used where dust is generated.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact. Eyewash stations should be readily accessible.
-
Skin Protection: Wear impermeable protective gloves (e.g., nitrile) and a lab coat or protective clothing to prevent skin contact.
-
Respiratory Protection: If dust levels are high or ventilation is inadequate, a NIOSH-certified particulate respirator should be worn.
-
Fire Hazards: this compound is a combustible solid. Dust may form explosive mixtures with air. Avoid generating dust and keep away from ignition sources.
First Aid:
-
In Case of Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Inhalation: Move the person into fresh air.
References
- 1. diva-portal.org [diva-portal.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pragolab.cz [pragolab.cz]
- 6. hmdb.ca [hmdb.ca]
- 7. benchchem.com [benchchem.com]
- 8. Adipic Acid | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. sps.nhs.uk [sps.nhs.uk]
- 11. krackeler.com [krackeler.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scholar.ui.ac.id [scholar.ui.ac.id]
- 14. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. reddit.com [reddit.com]
- 18. demarcheiso17025.com [demarcheiso17025.com]
- 19. benchchem.com [benchchem.com]
- 20. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 21. researchgate.net [researchgate.net]
A Comprehensive Guide to the Spectroscopic Analysis of Hexanedioic Acid
This in-depth technical guide provides a comprehensive overview of the spectroscopic data of hexanedioic acid, also known as adipic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to the structural elucidation and characterization of this important dicarboxylic acid.
Introduction: The Molecular Blueprint of this compound
This compound (C₆H₁₀O₄) is a linear dicarboxylic acid with significant industrial applications, primarily as a monomer in the production of nylon. Its simple, symmetrical structure provides an excellent model for understanding fundamental spectroscopic principles. A thorough characterization of its spectroscopic properties is paramount for quality control, reaction monitoring, and metabolic studies. This guide offers a detailed exploration of its signature spectral features.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct reflection of the molecule's symmetry. Due to the free rotation around the carbon-carbon single bonds, the protons on the methylene groups become chemically equivalent in pairs.
Key Spectral Features:
The spectrum typically displays three distinct signals:
-
A highly deshielded singlet corresponding to the acidic protons of the two carboxylic acid groups.
-
A multiplet for the four protons on the carbons adjacent to the carbonyl groups (α-protons).
-
Another multiplet for the four protons on the two central carbons (β-protons).
The chemical shifts can vary slightly depending on the solvent used, as hydrogen bonding can influence the electronic environment of the protons.[1]
Data Summary: ¹H NMR of this compound
| Assignment | Chemical Shift (ppm) in DMSO-d₆ [1] | Chemical Shift (ppm) in H₂O [2][3] | Multiplicity | Integration |
| -COOH | ~12.0 | ~11-12 | Singlet | 2H |
| -CH₂- (α to COOH) | ~2.21 | ~2.2 | Multiplet | 4H |
| -CH₂- (β to COOH) | ~1.51 | ~1.5 | Multiplet | 4H |
Causality of Chemical Shifts: The acidic protons of the carboxylic acid groups are highly deshielded due to the electron-withdrawing effect of the adjacent oxygen atoms, resulting in a downfield chemical shift. The α-protons are closer to the electron-withdrawing carbonyl groups and thus resonate at a lower field compared to the more shielded β-protons.
Caption: ¹H NMR assignments for this compound.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The symmetry of this compound is also evident in its ¹³C NMR spectrum, which typically shows only three distinct signals.
Key Spectral Features:
-
Carbonyl Carbon: The carbons of the two equivalent carboxylic acid groups appear significantly downfield.
-
α-Carbon: The two equivalent carbons adjacent to the carbonyl groups.
-
β-Carbon: The two equivalent central carbons.
Data Summary: ¹³C NMR of this compound
| Assignment | Chemical Shift (ppm) in DMSO-d₆ [4] | Chemical Shift (ppm) in H₂O [3] |
| -COOH | ~172 | ~186.35 |
| -CH₂- (α to COOH) | ~37 | ~40.08 |
| -CH₂- (β to COOH) | ~23 | ~28.52 |
Causality of Chemical Shifts: The carbonyl carbons are the most deshielded due to the direct attachment of two electronegative oxygen atoms. The α-carbons experience a moderate deshielding effect from the adjacent carbonyl group, while the β-carbons are the most shielded among the methylene carbons.
Caption: ¹³C NMR assignments for this compound.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.
-
Ensure complete dissolution; gentle warming or vortexing may be applied if necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid groups.
Key Spectral Features:
-
O-H Stretch: A very broad and intense absorption band is observed in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.[5][6]
-
C-H Stretch: Absorptions corresponding to the C-H stretching of the methylene groups appear just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band is present around 1700 cm⁻¹, corresponding to the C=O stretching vibration of the carbonyl group.[5]
-
C-O Stretch and O-H Bend: The fingerprint region (below 1500 cm⁻¹) contains various C-O stretching and O-H bending vibrations.
Data Summary: Key IR Absorption Bands of this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3300 - 2500 | Strong, Broad |
| C-H Stretch | 2950 - 2850 | Medium |
| C=O Stretch | ~1700 | Strong, Sharp |
| C-O Stretch | 1300 - 1200 | Medium |
| O-H Bend | 1440 - 1395 and ~920 | Medium, Broad |
Causality of Spectral Features: The broadness of the O-H stretch is a hallmark of strong intermolecular hydrogen bonding, which creates a wide range of vibrational energy levels. The high frequency and intensity of the C=O stretch are due to the large change in dipole moment during the vibration of this polar bond.
Caption: Major IR absorption regions for this compound.
Experimental Protocol: IR Spectrum Acquisition (ATR)
-
Sample Preparation:
-
Ensure the ATR crystal is clean.
-
Place a small amount of solid this compound powder onto the crystal.
-
-
Spectrum Acquisition:
-
Lower the anvil to apply firm and even pressure to the sample.
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to the key functional groups.
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues about its structure.
Key Spectral Features:
The electron ionization (EI) mass spectrum of this compound can be complex due to fragmentation. The molecular ion peak ([M]⁺˙) at m/z 146 is often weak or absent because the initial ion is prone to fragmentation.[7][8]
Common Fragmentation Pathways:
-
Loss of Water: A common initial fragmentation is the loss of a water molecule (18 Da) from the molecular ion, leading to a fragment at m/z 128.[8]
-
Decarboxylation: Loss of a carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) can occur.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is also a favorable fragmentation pathway.
Data Summary: Major Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
| 146 | [C₆H₁₀O₄]⁺˙ (M⁺˙) | Molecular Ion (often weak or absent)[7] |
| 128 | [M - H₂O]⁺˙ | Loss of water[7][8] |
| 112 | [M - H₂O - O]⁺ or [M - CO₂]⁺ | Further fragmentation |
| 100 | [M - H₂O - CO]⁺˙ or [M - CH₂O₂]⁺ | Prominent peak in some spectra[7][8] |
Derivatization for GC-MS: To improve volatility for Gas Chromatography-Mass Spectrometry (GC-MS), this compound is often derivatized, for example, by silylation to form the bis(trimethylsilyl) ester. This derivative has a different fragmentation pattern, often initiated by the loss of a methyl group ([M-15]⁺).[9][10]
Caption: A simplified fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Direct Infusion Electrospray Ionization-Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or a mixture of water and methanol.
-
A small amount of a volatile base (e.g., ammonium hydroxide) may be added to promote deprotonation in negative ion mode.
-
-
Instrument Setup:
-
Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.
-
Calibrate the mass analyzer using a standard calibration solution.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 145 is expected.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the precursor ion and subjecting it to collision-induced dissociation (CID) to observe its characteristic fragment ions.
-
Conclusion
The spectroscopic analysis of this compound by NMR, IR, and MS provides a complete and unambiguous structural characterization. Each technique offers complementary information, from the connectivity of atoms and the nature of functional groups to the overall molecular weight and fragmentation behavior. The data and protocols presented in this guide serve as a valuable resource for scientists and researchers working with this and similar molecules, ensuring accurate identification and characterization in a variety of applications.
References
- 1. Adipic acid(124-04-9) 1H NMR spectrum [chemicalbook.com]
- 2. hmdb.ca [hmdb.ca]
- 3. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. brainly.com [brainly.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound, 2TMS derivative [webbook.nist.gov]
theoretical studies of hexanedioic acid conformations
An In-Depth Technical Guide: Theoretical and Computational Elucidation of Hexanedioic Acid's Conformational Landscape
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, commonly known as adipic acid, is a molecule of significant industrial and biological relevance, serving as a key monomer in the production of nylon and appearing in various biological pathways. Its flexible six-carbon backbone and two terminal carboxylic acid groups give rise to a complex conformational landscape that dictates its physical properties, crystal packing, solubility, and reactivity. Understanding this landscape is paramount for applications ranging from materials science to rational drug design. This technical guide provides a comprehensive overview of the state-of-the-art theoretical and computational methodologies employed to study the conformations of this compound. We delve into the causality behind the selection of computational models, from high-accuracy quantum mechanics to dynamic molecular simulations, and explore the critical influence of environmental factors, particularly solvation. This document serves as both a primer and a practical guide, offering detailed protocols and field-proven insights for accurately characterizing the conformational preferences of flexible dicarboxylic acids.
The Foundational Importance of Conformational Analysis
The three-dimensional structure of a molecule is intrinsically linked to its function. For a flexible molecule like this compound, which possesses multiple rotatable single bonds, it does not exist as a single static structure but as a dynamic ensemble of interconverting conformers. The relative populations of these conformers in the ensemble determine the molecule's macroscopic properties.
The primary drivers of this compound's conformational preference are:
-
Torsional Strain: The energetic cost associated with rotations around the C-C single bonds of the aliphatic chain.
-
Steric Hindrance: Repulsive interactions between non-bonded atoms.
-
Intramolecular Hydrogen Bonding: A crucial non-covalent interaction where a hydrogen bond forms between the two terminal carboxylic acid groups. This interaction can create a cyclic, pseudo-ring structure, significantly stabilizing certain conformations.[1] The strength of such bonds in similar dicarboxylic acids has been estimated to be around 28-29 kJ/mol.[1]
-
Environmental Effects: Intermolecular interactions with solvent molecules or other this compound molecules (e.g., in a crystal) can compete with and disrupt intramolecular forces.[2][3]
Elucidating this delicate energetic balance is the central goal of theoretical conformational analysis.
Quantum Mechanical (QM) Approaches: Mapping the Potential Energy Surface
Quantum mechanics provides the most accurate theoretical framework for describing molecular energies and structures. Density Functional Theory (DFT) has emerged as the workhorse method for conformational analysis due to its favorable balance of computational cost and accuracy.[2][3]
Expertise in Method Selection: The "Why" Behind the "How"
The choice of a DFT functional and basis set is not arbitrary; it is a critical decision based on the chemical nature of the system.
-
Functionals: For flexible molecules like this compound, where non-covalent interactions (specifically, London dispersion forces along the alkyl chain and hydrogen bonding) are significant, standard functionals may be insufficient. Functionals from the M06 suite (e.g., M06-2X) or dispersion-corrected functionals (e.g., B3LYP-D3) are highly recommended. These functionals are explicitly parameterized to better capture the long-range electron correlation that gives rise to dispersion forces, which are critical for accurately modeling the folded structures of the alkyl chain.[4][5]
-
Basis Sets: Pople-style basis sets like 6-31G(d,p) are often sufficient for initial geometry optimizations.[6] However, for more accurate final energy calculations, larger basis sets incorporating diffuse functions (e.g., 6-311+G(d,p)) are necessary.[6] The "+" indicates the addition of diffuse functions, which are essential for describing the electron density of anions and systems with hydrogen bonds, as they allow the electron density to extend further from the nuclei.
Self-Validating Protocol: A DFT-Based Conformational Search
This protocol ensures that identified structures are true energy minima on the potential energy surface.
-
Initial Conformer Generation:
-
Rationale: To avoid missing important conformers, the search must not start from a single guess.
-
Method: Perform a systematic (grid-based) or stochastic (e.g., Monte Carlo) search by rotating key dihedral angles (C-C-C-C and O-C-C-C) using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF).
-
-
Geometry Optimization:
-
Rationale: To find the nearest local energy minimum for each starting structure.
-
Method: Optimize the geometry of each unique conformer generated in Step 1 using DFT (e.g., B3LYP-D3/6-31G(d,p)).
-
-
Frequency Calculation:
-
Rationale: This is a crucial validation step. A true minimum on the potential energy surface will have no imaginary frequencies. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Method: Perform a frequency calculation at the same level of theory as the optimization (B3LYP-D3/6-31G(d,p)). Discard any structures with one or more imaginary frequencies (which are transition states, not minima).
-
-
Final Energy Refinement:
-
Rationale: To obtain highly accurate relative energies for the confirmed minima.
-
Method: Perform a single-point energy calculation on the optimized geometries using a larger, more robust basis set (e.g., B3LYP-D3/6-311+G(d,p)). The final relative energy of each conformer is calculated by adding the ZPVE correction from Step 3 to this refined electronic energy.
-
Visualization: DFT Workflow
Caption: Workflow for a robust DFT-based conformational analysis.
Molecular Dynamics (MD) Simulations: Embracing Flexibility and Environment
While QM methods provide a precise picture of static minima, they do not fully capture the dynamic nature of molecules in solution. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing invaluable insights into conformational populations, transition pathways, and the explicit influence of the solvent.[7]
Ab Initio vs. Classical MD
-
Ab Initio MD (AIMD): In AIMD, forces are calculated "on-the-fly" using QM methods. This provides high accuracy but is computationally prohibitive for all but the smallest systems and shortest timescales.[2][3] It is best used to validate classical force fields or to study specific events like proton transfer.
-
Classical MD: This approach uses pre-parameterized "force fields" to describe the potential energy of the system. It is orders of magnitude faster than AIMD, allowing for simulations of large systems over nanoseconds to microseconds. The accuracy of classical MD is entirely dependent on the quality of the force field. For carboxylic acids, generalized force fields like GAFF2 are commonly used, but careful validation of torsional parameters is often necessary.[8]
Trustworthy Protocol: Simulating this compound in Solution
-
System Parameterization:
-
Rationale: To accurately describe the bonded and non-bonded interactions of the molecule.
-
Method: Generate topology and parameter files for this compound using a suitable force field (e.g., GAFF2). Partial charges should be derived using a quantum mechanical approach (e.g., RESP or Merz-Kollman) to accurately represent the electrostatic potential of the polar carboxyl groups.
-
-
Solvation:
-
Rationale: To simulate the molecule in a realistic condensed-phase environment.
-
Method: Place the parameterized molecule in a periodic box of explicit solvent molecules (e.g., TIP3P water). The box size should be large enough to ensure the molecule does not interact with its own periodic image.
-
-
Energy Minimization:
-
Rationale: To remove any bad contacts or steric clashes from the initial system setup.
-
Method: Perform a steepest descent or conjugate gradient energy minimization of the entire system.
-
-
System Equilibration:
-
Rationale: To bring the system to the desired temperature and pressure, allowing the solvent to relax around the solute.
-
Method: Perform a two-stage equilibration. First, a short simulation in the NVT (constant Number of particles, Volume, and Temperature) ensemble to bring the system to the target temperature. Second, a longer simulation in the NPT (constant Number of particles, Pressure, and Temperature) ensemble to adjust the system density to the target pressure (e.g., 1 atm).
-
-
Production Simulation:
-
Rationale: To sample the conformational space of the molecule at equilibrium.
-
Method: Run a long simulation (typically >100 ns) in the NPT ensemble, saving the coordinates of the system at regular intervals (e.g., every 10 ps).
-
-
Analysis:
-
Rationale: To extract meaningful conformational data from the trajectory.
-
Method: Analyze the trajectory to calculate dihedral angle distributions, root-mean-square deviation (RMSD) clusters, and the potential of mean force (PMF) along key reaction coordinates.
-
Visualization: MD Simulation Workflow
Caption: Standard workflow for a classical molecular dynamics simulation.
The Decisive Role of the Solvent
The conformational equilibrium of this compound is highly sensitive to its environment.[8][9] In the gas phase or in nonpolar solvents, conformations stabilized by intramolecular hydrogen bonds are often the most stable. However, in polar, protic solvents like water, the situation changes dramatically. Solvent molecules can act as both hydrogen bond donors and acceptors, effectively competing with and disrupting the intramolecular hydrogen bond.[8][10] This leads to a preference for more extended, open conformations that can maximize favorable interactions with the surrounding solvent.[8][11]
| Conformer Type | Key Feature | Stability in Gas Phase | Stability in Water | Rationale for Change |
| Folded/Cyclic | Intramolecular H-bond | High | Low | Disruption of intramolecular H-bond by solvent competition.[8] |
| Extended/Linear | Maximized chain extension | Moderate | High | Favorable intermolecular H-bonding with water molecules. |
This solvent-dependent behavior is critical in drug development, where the conformation in aqueous physiological environments may differ significantly from the conformation in a nonpolar protein binding pocket.
Experimental Validation: Bridging Theory and Reality
Theoretical models must be validated against experimental data. Spectroscopic techniques are powerful tools for probing molecular conformation.
-
Infrared (IR) Spectroscopy: The O-H stretching frequency is highly sensitive to hydrogen bonding. An intramolecularly H-bonded O-H group will exhibit a broader, red-shifted (lower frequency) absorption band compared to a "free" O-H group. By comparing calculated vibrational frequencies for different conformers with the experimental IR spectrum, one can identify the dominant species.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides information on the time-averaged conformation of a molecule in solution.[14] Key parameters like chemical shifts and scalar coupling constants (e.g., ³JHH) are dependent on the dihedral angles. By calculating these parameters for each stable conformer (using QM methods) and then computing a population-weighted average, one can find the equilibrium mixture that best reproduces the experimental NMR spectrum.[12]
Summary of Key this compound Conformers
The primary conformational flexibility arises from the three central C-C-C-C dihedral angles and the rotation of the two carboxyl groups.
Caption: Extended vs. Folded conformations of this compound.
| Conformer | C2-C3-C4-C5 Dihedral | Intramolecular H-Bond | Relative Energy (Gas Phase) | Relative Energy (Aqueous) |
| all-trans | ~180° (anti) | No | High | Low |
| gauche-gauche | ~±60°, ~±60° | Yes | Low | High |
| gauche-anti | ~±60°, ~180° | Possible, but weaker | Intermediate | Intermediate |
(Note: Relative energies are qualitative and depend on the specific level of theory used. The trend is the key takeaway.)
Conclusion and Future Outlook
The conformational landscape of this compound is governed by a subtle interplay between the torsional preferences of its alkyl backbone, the strong directional influence of intramolecular hydrogen bonding, and the modulating effects of the surrounding environment. A multi-pronged theoretical approach, combining the accuracy of DFT for energetics with the dynamic and environmental insights of MD simulations, is essential for a comprehensive understanding. These computational models, when validated by spectroscopic data, provide a powerful predictive framework for scientists in materials and life sciences.
Future research will likely leverage enhanced sampling techniques (e.g., metadynamics, replica exchange) to more exhaustively explore the free energy landscape and overcome the high energy barriers associated with carboxyl group rotation.[8] Furthermore, the development of machine learning potentials trained on high-level QM data promises to deliver QM-level accuracy at a fraction of the computational cost, revolutionizing the scale and complexity of systems that can be studied.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assessing the Conformational Landscape of Dicarboxylic Acids Using Ab Initio Molecular Dynamics: The Role of Phase and Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Computational Study on the Conformations of Gambogic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mpinat.mpg.de [mpinat.mpg.de]
- 8. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of solvents on the conformational profile of Balaram's peptide: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Computational investigation of explicit solvent effects and specific interactions of hydroxypyrene photoacids in acetone, DMSO, and water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. auremn.org.br [auremn.org.br]
- 13. This compound [webbook.nist.gov]
- 14. vanderbilt.edu [vanderbilt.edu]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Thermochemical Properties of Adipic Acid
Abstract
Adipic acid, or hexanedioic acid, is a cornerstone dicarboxylic acid with extensive industrial applications, most notably as a monomer for the production of nylon 6,6.[1][2] Beyond its role in polymer chemistry, its unique physicochemical and thermochemical properties have garnered significant interest in the pharmaceutical sciences, particularly in the design of advanced drug delivery systems.[3][4][5] This guide provides a comprehensive technical overview of the thermochemical properties of adipic acid, offering insights into its enthalpic and entropic characteristics, phase behavior, and the experimental methodologies used for their determination. A thorough understanding of these properties is paramount for process optimization, safety, and the innovative application of adipic acid in research and development.
Introduction to Adipic Acid
Adipic acid (C₆H₁₀O₄) is a white, crystalline solid at room temperature.[6] Structurally, it is a linear aliphatic dicarboxylic acid with a six-carbon backbone, terminating in carboxylic acid functional groups at both ends.[6][7] This symmetrical structure influences its crystal packing and intermolecular interactions, which in turn dictate its thermochemical behavior.
The molecule's two pKa values, 4.41 and 5.41, indicate that it is a weak diprotic acid.[1] Its applications are diverse, ranging from being a food acidulant and flavoring agent to its use in polyurethane resins and plasticizers.[8][9][10] In the pharmaceutical realm, adipic acid is utilized as an excipient in controlled-release formulations, where it can modulate the pH within a matrix tablet to achieve a desired drug release profile.[3][4][5]
Fundamental Thermochemical Properties
A quantitative understanding of the energy changes associated with the formation, combustion, and phase transitions of adipic acid is critical for its handling, processing, and application.
Enthalpy of Formation and Combustion
The standard enthalpy of formation (ΔfH⦵₂₉₈) of solid adipic acid is approximately -994.3 kJ/mol.[1][11] This value represents the heat released when one mole of adipic acid is formed from its constituent elements in their standard states.
The standard enthalpy of combustion (ΔcH⦵) is a crucial parameter for safety assessments and for understanding the energetic content of the molecule. For adipic acid, the enthalpy of combustion is approximately -2800 kJ/mol.[12]
Phase Transitions and Associated Enthalpies
Adipic acid undergoes several key phase transitions, each with a characteristic enthalpy change.
Adipic acid has a well-defined melting point, typically reported in the range of 152.1 °C to 154 °C.[1][13][14] The enthalpy of fusion (ΔfusH), the energy required to convert the solid to a liquid at its melting point, has been reported as 115 kJ/kg.[12][13]
The transition of adipic acid directly from the solid to the gaseous phase is characterized by the enthalpy of sublimation (ΔsubH). This property is particularly relevant for processes involving vacuum drying or purification. The enthalpy of sublimation for adipic acid has been reported to be approximately 129 ± 1.0 kJ/mol and is considered constant in the temperature range of 25 to 80 °C.[15][16][17] Another study reports a value of 121 kJ/mol.[15]
Heat Capacity
The heat capacity (Cp) of a substance quantifies the amount of heat required to raise its temperature by a certain amount. The specific heat of liquid adipic acid is approximately 2.253 kJ/kg·K, while the specific heat of the vapor at 300 °C is about 1.680 kJ/kg·K.[12][13]
Data Summary: Thermochemical Properties of Adipic Acid
| Property | Value | Units | References |
| Molar Mass | 146.142 | g/mol | [1] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -994.3 | kJ/mol | [1][11] |
| Standard Enthalpy of Combustion (ΔcH⦵) | -2800 | kJ/mol | [12] |
| Melting Point | 152.1 - 154 | °C | [1][13][14] |
| Enthalpy of Fusion (ΔfusH) | 115 | kJ/kg | [12][13] |
| Boiling Point | 337.5 | °C | [1] |
| Enthalpy of Sublimation (ΔsubH) | 129 ± 1.0 | kJ/mol | [15][16][17] |
| Specific Heat (Liquid) | 2.253 | kJ/kg·K | [12][13] |
| Specific Heat (Vapor at 300 °C) | 1.680 | kJ/kg·K | [12][13] |
Crystal Structure and Polymorphism
The thermochemical properties of a solid are intrinsically linked to its crystal structure. Adipic acid crystallizes in a monoclinic system.[1][18][19] The unit cell contains two molecules of adipic acid.[19] The molecules are linked by strong hydrogen bonds along the c-axis, forming a chain-like lattice.[19] It is important to note that adipic acid can undergo a temperature-dependent reversible phase transition at approximately 130 K.[20] The existence of different polymorphic forms can influence properties such as solubility and dissolution rate, which are critical in pharmaceutical applications.
Experimental Determination of Thermochemical Properties
Accurate determination of thermochemical data relies on precise calorimetric techniques.
Bomb Calorimetry for Enthalpy of Combustion
The enthalpy of combustion is determined using a bomb calorimeter. This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment.
-
Sample Preparation: A precisely weighed pellet of adipic acid (typically 0.5 - 1.0 g) is placed in a sample holder within the bomb.
-
Assembly: A fuse wire is connected to the ignition circuit and placed in contact with the sample.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is placed in a known volume of water in the calorimeter. The initial temperature of the water is recorded.
-
Ignition: The sample is ignited by passing a current through the fuse wire.
-
Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
-
Calculation: The heat released by the combustion reaction is calculated from the temperature change of the water and the known heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire.
Caption: Workflow for determining the enthalpy of combustion using bomb calorimetry.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry is a powerful technique for studying thermal transitions such as melting and crystallization. It measures the difference in heat flow between a sample and a reference as a function of temperature.
-
Sample Preparation: A small, accurately weighed amount of adipic acid (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup: An empty sealed pan is used as a reference. The sample and reference pans are placed in the DSC cell.
-
Temperature Program: The temperature of the cell is programmed to increase at a constant rate (e.g., 10 °C/min).
-
Data Acquisition: The differential heat flow between the sample and reference is recorded as a function of temperature.
-
Data Analysis: The melting point is determined from the onset temperature of the endothermic peak. The enthalpy of fusion is calculated by integrating the area of the melting peak.
Caption: Workflow for determining the enthalpy of fusion using DSC.
Relevance in Drug Development
The thermochemical properties of adipic acid are of significant interest to drug development professionals for several reasons:
-
Controlled Release Formulations: Adipic acid's ability to act as a pH-modulating excipient is directly related to its acidic nature and solubility characteristics, which are influenced by its crystal lattice energy.[3][4] The enthalpy of solution, a related thermochemical property, governs the energy change upon dissolution and can impact the local pH environment within a dosage form.
-
Manufacturing and Stability: Knowledge of the melting point and enthalpy of fusion is crucial for manufacturing processes such as hot-melt extrusion. The thermal stability of adipic acid, which can be assessed through techniques like thermogravimetric analysis (TGA), is vital for ensuring the integrity of the final drug product.
-
Polymorph Screening: As different polymorphs of a substance can have different thermochemical properties, a thorough understanding of the thermodynamics of adipic acid is essential during polymorph screening to ensure the selection of a stable and effective form for pharmaceutical use.
Safety and Handling
Adipic acid is a combustible solid and its dust can form explosive mixtures with air.[12][13][21] It is important to handle adipic acid in well-ventilated areas and to avoid the formation of dust.[22][23] Personal protective equipment, including gloves, safety goggles, and protective clothing, should be worn when handling adipic acid.[22] In case of skin or eye contact, the affected area should be rinsed immediately with plenty of water.[22]
Conclusion
The thermochemical properties of adipic acid provide a fundamental understanding of its behavior under various conditions. From its standard enthalpy of formation to the energetics of its phase transitions, these parameters are indispensable for its safe handling, industrial production, and innovative applications in fields such as polymer chemistry and pharmaceutical sciences. The experimental techniques outlined in this guide provide a framework for the accurate determination of these crucial properties, enabling researchers and scientists to harness the full potential of this versatile dicarboxylic acid.
References
- 1. Adipic acid - Wikipedia [en.wikipedia.org]
- 2. chemcess.com [chemcess.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Application of Adipic Acid in Various Industries [chembroad.com]
- 6. Adipic Acid Structure, Formula & Molecular Weight - Lesson | Study.com [study.com]
- 7. study.com [study.com]
- 8. upbiochemicals.com [upbiochemicals.com]
- 9. Adipic acid | 124-04-9 [chemicalbook.com]
- 10. Adipic acid CAS#: 124-04-9 [m.chemicalbook.com]
- 11. Adipic acid [dl1.en-us.nina.az]
- 12. echemi.com [echemi.com]
- 13. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 124-04-9 CAS | ADIPIC ACID | Acids-Organic | Article No. 00710 [lobachemie.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. nj.gov [nj.gov]
- 22. How Should Adipic Acid Be Handled Safely? - TAINUO CHEMICAL [sinotainuo.com]
- 23. carlroth.com [carlroth.com]
An In-depth Technical Guide to Hexanedioic Acid Degradation Pathways
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Hexanedioic acid, commonly known as adipic acid, is a dicarboxylic acid of significant industrial importance, primarily as a precursor for the synthesis of nylon. Its presence in the environment, stemming from both industrial activities and natural processes, has spurred research into its microbial degradation. This guide provides a comprehensive technical overview of the core metabolic pathways responsible for the breakdown of this compound in various organisms, with a particular focus on bacterial systems. We will delve into the enzymatic machinery, genetic regulation, and key intermediates of these catabolic routes. Furthermore, this document furnishes detailed experimental protocols for studying these pathways and presents quantitative data to provide a holistic understanding for researchers in the fields of metabolic engineering, bioremediation, and drug discovery.
Introduction: The Biological Significance of this compound Metabolism
This compound is not only a xenobiotic compound resulting from industrial processes but also a natural metabolite. It can be formed through the ω-oxidation of monocarboxylic acids, making its degradation a relevant process in fatty acid metabolism.[1] The microbial catabolism of adipic acid is a crucial component of the global carbon cycle and presents opportunities for bioremediation and the bio-upcycling of plastic waste, as it is a monomer in some synthetic polymers like polyamides and polyurethanes.[2][3] Understanding the enzymatic and regulatory intricacies of these degradation pathways is paramount for harnessing their potential in biotechnological applications.
Core Degradation Pathways of this compound
The primary route for this compound degradation in both prokaryotes and eukaryotes is a modified β-oxidation pathway. This process occurs in the mitochondria of eukaryotes and the cytosol of prokaryotes. The pathway systematically shortens the dicarboxylic acid chain, ultimately yielding central metabolites that can enter the tricarboxylic acid (TCA) cycle.
The Bacterial β-Oxidation-like Pathway
In bacteria such as Acinetobacter and Pseudomonas, the degradation of adipic acid is initiated by its activation to a coenzyme A (CoA) thioester, followed by a series of four enzymatic reactions analogous to the β-oxidation of fatty acids.[4][5]
The key steps are as follows:
-
Activation: this compound is activated to adipyl-CoA. This can be catalyzed by an acyl-CoA synthetase or a CoA transferase.[6]
-
Dehydrogenation: Adipyl-CoA is oxidized to 2-hexenedioyl-CoA by an acyl-CoA dehydrogenase.
-
Hydration: The enoyl-CoA intermediate is hydrated to 3-hydroxyadipyl-CoA by an enoyl-CoA hydratase.
-
Dehydrogenation: 3-hydroxyadipyl-CoA is oxidized to 3-oxoadipyl-CoA by a 3-hydroxyacyl-CoA dehydrogenase.
-
Thiolysis: 3-oxoadipyl-CoA is cleaved by a β-ketothiolase into succinyl-CoA and acetyl-CoA.[7]
These end products, succinyl-CoA and acetyl-CoA, are central metabolites that can be directly assimilated into the TCA cycle for energy production and biomass synthesis.
Eukaryotic Peroxisomal β-Oxidation
In eukaryotes, the β-oxidation of dicarboxylic acids, including adipic acid, primarily occurs in peroxisomes. The enzymatic steps are similar to those in bacteria, involving an acyl-CoA oxidase for the initial dehydrogenation, followed by the action of a multifunctional enzyme (possessing both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities) and a thiolase. The resulting acetyl-CoA and chain-shortened dicarboxylyl-CoA can then be transported to the mitochondria for further metabolism.
Genetic Organization and Regulation
The genes encoding the enzymes for this compound degradation are often clustered in operons, allowing for coordinated regulation.
The dca Operon in Acinetobacter
In Acinetobacter sp. strain ADP1, the genes for dicarboxylic acid degradation are located in the dca (dicarboxylic acid) region. This region includes genes such as dcaA (acyl-CoA dehydrogenase homolog), dcaE (enoyl-CoA hydratase homolog), and dcaH (hydroxyacyl-CoA dehydrogenase homolog).[5] The dca operon is induced in the presence of adipic acid and other dicarboxylic acids.
The Role of the paa Gene Cluster in Pseudomonas
In Pseudomonas putida, the degradation of adipic acid involves enzymes from the phenylacetate (paa) catabolic pathway.[2] This suggests a degree of metabolic crosstalk, where enzymes with broader substrate specificity can act on structurally similar molecules. The paa gene cluster is typically regulated by a repressor protein (e.g., PaaX), which is inactivated in the presence of an inducer molecule, phenylacetyl-CoA.[8] It is plausible that adipyl-CoA or a downstream metabolite can also act as an inducer for the paa operon. Furthermore, the regulator PsrA has been implicated in the upregulation of redundant β-oxidation genes, and its disruption can lead to faster growth on adipate.[2]
Quantitative Insights into this compound Metabolism
Quantitative data provides a deeper understanding of the efficiency and kinetics of the degradation pathways.
| Parameter | Organism/Enzyme | Value | Reference |
| Growth Rate on Adipate | Engineered Pseudomonas putida KT2440 | 0.35 ± 0.01 h⁻¹ | [2] |
| Biomass Yield on Adipate | Engineered Pseudomonas putida KT2440 | 0.27 ± 0.00 gCDW/g adipate | [2] |
| Km for 3-Oxoadipyl-CoA | 3-Oxoadipyl-CoA thiolase (Pseudomonas sp. B13) | 0.15 mM | [8] |
| kcat for 3-Oxoadipyl-CoA | 3-Oxoadipyl-CoA thiolase (Pseudomonas sp. B13) | 470 min⁻¹ | [8] |
Experimental Protocols for Studying this compound Degradation
A variety of experimental techniques are employed to elucidate the mechanisms of this compound degradation.
Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity
This assay measures the activity of the first enzyme in the β-oxidation pathway by monitoring the reduction of a dye.
Principle: The acyl-CoA dehydrogenase transfers electrons from the substrate (adipyl-CoA) to an electron acceptor, which in turn reduces a chromogenic compound, allowing for spectrophotometric measurement.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.8)
-
0.1 mM FAD
-
1 mM Phenazine ethosulfate (PES)
-
0.1 mM 2,6-Dichlorophenolindophenol (DCPIP)
-
2 mM KCN (to inhibit the respiratory chain)
-
-
Enzyme Preparation: Use a cell-free extract or a purified enzyme preparation.
-
Assay Procedure:
-
Add the enzyme preparation to the reaction mixture in a cuvette and incubate for 2-3 minutes at 30°C to establish a baseline.
-
Initiate the reaction by adding adipyl-CoA to a final concentration of 0.1 mM.
-
Monitor the decrease in absorbance at 600 nm (the wavelength at which oxidized DCPIP absorbs).
-
-
Calculation: The rate of DCPIP reduction is proportional to the enzyme activity. The molar extinction coefficient of DCPIP at 600 nm is 21 mM⁻¹cm⁻¹.
HPLC-MS Method for Quantifying Pathway Intermediates
This method allows for the separation and quantification of adipic acid and its degradation intermediates.
Principle: Reversed-phase high-performance liquid chromatography (HPLC) separates the organic acids based on their polarity, and mass spectrometry (MS) provides sensitive and specific detection and quantification.
Protocol:
-
Sample Preparation:
-
Quench bacterial cultures rapidly by adding cold methanol to halt metabolic activity.
-
Extract intracellular metabolites using a suitable solvent system (e.g., acetonitrile/methanol/water).
-
Centrifuge to remove cell debris and collect the supernatant.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 210 nm.
-
-
MS Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of specific intermediates.
-
-
Quantification: Generate standard curves for each metabolite of interest using authentic standards.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of Repressor DNA Binding Site Architecture on Transcriptional Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Participation of Acyl-Coenzyme A Synthetase FadD4 of Pseudomonas aeruginosa PAO1 in Acyclic Terpene/Fatty Acid Assimilation and Virulence by Lipid A Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
Adipic Acid as a High-Value Biomarker in Metabolic Disorders: A Technical Guide for Researchers and Clinicians
Foreword: Decoding Metabolic Dysfunction Through Dicarboxylic Acids
In the intricate landscape of metabolic profiling, the detection and quantification of specific organic acids provide a critical window into cellular function and dysfunction. Among these, adipic acid, a six-carbon dicarboxylic acid, has emerged as a significant biomarker for a range of metabolic disorders. While often considered a minor metabolite, its accumulation in biological fluids is a red flag, signaling upstream disruptions in fatty acid and amino acid metabolism. This guide provides an in-depth technical exploration of adipic acid's role as a biomarker, designed for researchers, clinicians, and drug development professionals. We will delve into the biochemical underpinnings of its production, its clinical significance, and the robust analytical methodologies required for its accurate measurement, moving beyond mere procedural steps to explain the critical reasoning behind each experimental choice.
The Biochemical Origins of Adipic Acid: A Tale of Two Pathways
Adipic acid is not a major player in mainstream energy metabolism; its presence in urine and plasma is typically low.[1] Significant elevation is a direct consequence of metabolic overflow from two primary pathways when primary routes are impaired.
Omega (ω)-Oxidation of Fatty Acids: The Alternative Route
Under normal physiological conditions, fatty acids are primarily catabolized through beta-oxidation within the mitochondria. This process efficiently cleaves two-carbon units to produce acetyl-CoA for the Krebs cycle. However, when beta-oxidation is impaired—due to genetic defects, enzymatic inhibition, or cofactor deficiencies like carnitine deficiency—the cell reroutes medium- and long-chain fatty acids to an alternative pathway: omega (ω)-oxidation.[2][3]
This pathway, occurring in the smooth endoplasmic reticulum of the liver and kidneys, oxidizes the terminal methyl (omega) carbon of the fatty acid.[4] The resulting dicarboxylic acid can then be shortened from both ends via beta-oxidation. When this process is overwhelmed, intermediate-chain dicarboxylic acids, including adipic acid and suberic acid, accumulate and are excreted in the urine.[3][5] This condition is known as dicarboxylic aciduria.[2]
Caption: Overflow pathway of fatty acid ω-oxidation leading to adipic acid production.
Lysine and Tryptophan Catabolism
Adipic acid is also an intermediate in the catabolism of the amino acids lysine, tryptophan, and hydroxylysine.[1] Certain inborn errors of metabolism, such as glutaric aciduria type I, are characterized by deficiencies in enzymes involved in these catabolic pathways, leading to the accumulation of upstream metabolites, including adipic acid.[1]
Clinical Significance: When Adipic Acid Becomes a Red Flag
Elevated adipic acid is not a diagnosis in itself but a critical indicator that warrants further investigation into underlying metabolic stress or disease.
Inborn Errors of Metabolism
-
Fatty Acid Oxidation (FAO) Disorders: Conditions such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency directly impair beta-oxidation, leading to a characteristic pattern of dicarboxylic aciduria where adipic acid is a prominent feature.[6]
-
Carnitine Deficiency: Carnitine is essential for transporting long-chain fatty acids into the mitochondria for beta-oxidation.[2][7] A deficiency, whether primary or secondary, results in impaired FAO and a subsequent increase in omega-oxidation, causing elevated adipic acid.[5][8]
-
Aminoacidopathies: As mentioned, defects in lysine and tryptophan breakdown can lead to adipic aciduria, often accompanied by other specific organic acids like glutaric acid.[1]
Acquired Metabolic Conditions
-
Diabetic Ketoacidosis (DKA): In DKA, a severe insulin deficiency leads to uncontrolled lipolysis and a massive influx of free fatty acids into the liver.[9][10] The sheer volume of fatty acids overwhelms the beta-oxidation machinery, causing a spillover into the omega-oxidation pathway and resulting in significant dicarboxylic aciduria.[11][12] Therefore, urinary adipic acid can be a marker of the degree of metabolic decompensation in diabetes.
-
Ketosis and Fasting: Prolonged fasting or adherence to a ketogenic diet can also induce a physiological ketosis that increases fatty acid oxidation and may lead to a mild, transient elevation of adipic and other dicarboxylic acids.[5]
-
Mitochondrial Dysfunction: Since beta-oxidation is a core mitochondrial process, any generalized mitochondrial dysfunction can lead to its impairment and a secondary increase in omega-oxidation products like adipic acid.[5] Elevations may reflect mitochondrial injury from oxidative stress or toxins.[5]
Dietary Artifacts
It is crucial to consider dietary intake when interpreting adipic acid levels. Adipic acid is used as a food additive for its gelling and acidulant properties, notably in gelatin-based products.[1] Excessive consumption of such foods can lead to transient, clinically insignificant adipic aciduria.[1]
Quantitative Analysis of Adipic Acid: A Methodological Deep Dive
Accurate and precise quantification of adipic acid in biological matrices like urine and plasma is paramount for its clinical utility. Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been the gold standard, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) emerging as a powerful, high-throughput alternative.[13][14]
Sample Preparation: The Foundation of a Robust Assay
The goal of sample preparation is to isolate organic acids from complex biological matrices (e.g., urine, plasma) and prepare them for analysis.
Step-by-Step Protocol for Urinary Adipic Acid Extraction (LLE)
-
Sample Normalization:
-
Causality: Urine concentration varies significantly. To ensure comparability between samples, organic acid concentrations are typically normalized to urinary creatinine.
-
Procedure: Measure the creatinine concentration of the urine sample. The volume of urine used for extraction is then adjusted to correspond to a standard amount of creatinine (e.g., 0.5 mg).
-
-
Internal Standard Spiking:
-
Causality: An internal standard (IS) is a non-endogenous compound with similar chemical properties to the analyte, added at a known concentration to every sample, calibrator, and quality control. It corrects for variability in extraction efficiency and instrument response. For adipic acid, a stable isotope-labeled version (e.g., Adipic acid-d10) is ideal as it co-elutes and has nearly identical chemical behavior.
-
Procedure: Add a precise volume of the IS solution to the normalized urine sample.
-
-
Acidification & Liquid-Liquid Extraction (LLE):
-
Causality: Adipic acid is a dicarboxylic acid. To extract it from the aqueous urine matrix into an organic solvent, its carboxyl groups must be protonated to make the molecule less polar. This is achieved by lowering the pH. Ethyl acetate is a common solvent for this extraction.
-
Procedure: Acidify the sample to a pH < 2 with HCl. Add ethyl acetate, vortex vigorously to mix the aqueous and organic phases, and then centrifuge to separate the layers. Carefully transfer the upper organic layer to a clean tube. Repeat the extraction on the remaining aqueous layer to maximize recovery.
-
-
Drying and Derivatization (for GC-MS):
-
Causality: The pooled organic extracts must be completely dry before derivatization. For GC-MS analysis, polar, non-volatile compounds like adipic acid must be chemically modified to increase their volatility and thermal stability. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is the most common method. BSTFA replaces the acidic protons on the carboxyl groups with trimethylsilyl (TMS) groups, creating a more volatile ester that is amenable to gas chromatography.[15]
-
Procedure: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen. Add BSTFA (often with 1% TMCS as a catalyst) and a solvent like pyridine. Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
Caption: General workflow for adipic acid analysis from urine.
GC-MS Analysis: The Classic Approach
-
Separation: The derivatized sample is injected into a gas chromatograph. The separation occurs on a long, thin capillary column (e.g., a DB-5ms). The volatile TMS-adipate derivative travels through the column at a rate determined by its boiling point and interaction with the column's stationary phase, separating it from other organic acids.
-
Detection: As compounds elute from the column, they enter the mass spectrometer. They are ionized (typically by electron ionization), which fragments the molecules into a predictable pattern of smaller, charged ions. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound. Adipic acid-bis(TMS) ester has a characteristic mass spectrum that allows for its unambiguous identification and quantification.
LC-MS/MS Analysis: The Modern High-Throughput Alternative
-
Separation: LC-MS avoids the need for derivatization. The extracted sample is reconstituted in a mobile phase-compatible solvent and injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved using reversed-phase chromatography.[3] In this mode, the stationary phase (e.g., C18) is non-polar, and the mobile phase is a polar mixture, often water with an organic modifier like acetonitrile or methanol, and an acid (e.g., formic acid) to ensure the carboxyl groups are protonated.[3][16] Adipic acid, being relatively polar, elutes early in the run.
-
Detection: The eluent from the HPLC column flows into a tandem mass spectrometer (MS/MS), usually equipped with an electrospray ionization (ESI) source. In the first mass analyzer, a specific precursor ion for adipic acid (e.g., [M-H]⁻ at m/z 145) is selected. This ion is then fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This technique, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, minimizing interferences from the complex sample matrix.[17]
Method Validation and Data Interpretation
A robust analytical method must be validated to ensure its performance is reliable. Key validation parameters are summarized below.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the measured value to the true value. Assessed using certified reference materials or spike-recovery experiments. | Recovery of 80-120% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. Measured as %CV (Coefficient of Variation). | Intra- and Inter-assay CV < 15% |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10 |
Table 1: Key Analytical Method Validation Parameters [14][18][19][20]
Interpreting the results requires comparison to established reference ranges, which can vary by age and the specific laboratory performing the analysis.
| Population | Matrix | Reference Range (Example) | Source |
| Pediatric | Urine | Varies significantly by age group | [21][22][23] |
| Adult | Urine | < 2.8 - 4.42 µg/mg creatinine | [1][5] |
| Adult | Plasma | Generally low or absent | [24] |
Table 2: Example Reference Ranges for Adipic Acid (Note: Ranges are lab-dependent and should be used for illustrative purposes only).
Future Directions and Conclusion
Adipic acid is a valuable, non-invasive biomarker that provides critical insights into the fidelity of fatty acid and amino acid metabolism. Its measurement is a key component in the diagnosis of inborn errors of metabolism and provides a functional readout of metabolic stress in conditions like DKA and mitochondrial disease. As analytical technologies like high-resolution mass spectrometry and automated sample preparation platforms continue to advance, the ability to rapidly and accurately quantify adipic acid alongside a broader panel of metabolites will further enhance its diagnostic utility.[13][25] For researchers and drug development professionals, understanding the biochemical context and analytical nuances of adipic acid is essential for its effective application in both fundamental research and clinical trials aimed at correcting metabolic dysfunction.
References
- 1. Adipic Acid | Rupa Health [rupahealth.com]
- 2. Carnitine deficiency syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. Nitrous oxide - Wikipedia [en.wikipedia.org]
- 5. Adipic Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. mdpi.com [mdpi.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Dicarboxylicaciduria and secondary carnitine deficiency in glycogenosis type IV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adult Diabetic Ketoacidosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Diabetic ketoacidosis - Wikipedia [en.wikipedia.org]
- 12. Acute Complications of Diabetes Mellitus - Endocrine and Metabolic Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 13. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. chromtech.com [chromtech.com]
- 17. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer [mdpi.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. gcms.cz [gcms.cz]
- 20. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 21. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. rbmb.net [rbmb.net]
- 24. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Toxicological Profile of Hexanedioic Acid: An In-depth Technical Guide
Introduction
Hexanedioic acid, more commonly known as adipic acid, is a white, crystalline organic compound with the chemical formula C₆H₁₀O₄.[1] It is a dicarboxylic acid of significant industrial importance, primarily serving as a key precursor in the production of nylon 6,6.[2][3] Its applications extend to the manufacturing of polyurethanes, plasticizers, and lubricants.[3][4] Furthermore, adipic acid is utilized as a food additive (E355) for its properties as a gelling agent, acidity regulator, and flavor enhancer.[1][3][5] Given its widespread industrial and commercial use, a thorough understanding of its toxicological profile is paramount for ensuring human and environmental safety.[6] This in-depth technical guide provides a comprehensive overview of the toxicological studies of this compound, intended for researchers, scientists, and drug development professionals.
Toxicokinetics and Metabolism
Limited studies in both animals and humans have demonstrated that adipic acid is absorbed following oral administration.[7][8] It is partially metabolized into various metabolites and carbon dioxide, which are subsequently excreted through urine and respiration, respectively.[7][8] Metabolic products include urea, glutamic acid, lactic acid, and β-ketoadipic acid, the presence of which suggests that adipic acid is metabolized via β-oxidation, similar to other fatty acids.[8][9] A significant portion of ingested adipic acid is also eliminated unchanged in the urine.[10]
In a study involving the intravenous injection of [1,6-¹⁴C]this compound into a dog, the compound was initially distributed in the extracellular space, followed by partial equilibration with the intracellular space.[11][12] Approximately 11% of the injected dose was expired as ¹⁴CO₂ within 220 minutes, with the maximum production rate occurring at around 20 minutes.[11][12] Within 240 minutes, 47% of the administered radioactivity was recovered in the urine.[11][12]
Caption: Metabolic pathway of this compound.
Acute Toxicity
This compound exhibits a very low acute toxicity profile across various routes of exposure.[7][8]
| Route | Species | Test | Result | Reference |
| Oral | Rat | LD50 | ~5560 mg/kg bw | [7] |
| Oral | Mouse | LD50 | 1900 mg/kg bw | [7][9] |
| Dermal | Rabbit | LD50 | >7940 mg/kg bw | [13] |
| Inhalation | Rat | LC50 (4h) | >7700 mg/m³ | [6][7] |
Oral: In a study similar to OECD Test Guideline 401, the oral LD50 in rats was determined to be approximately 5560 mg/kg body weight.[7] Clinical signs observed at lethal doses included acute dilatation of the heart, congestive hyperemia, ulceration of the glandular stomach, intestinal atony, pale liver, and reddening of the intestinal mucosa.[7][14]
Dermal: Following a 24-hour occlusive dermal administration of 7940 mg/kg bw to rabbits, the only reported effects were reduced appetite and activity.[7]
Inhalation: In an inhalation study in rats comparable to OECD Test Guideline 403, no mortality or clinical symptoms were observed during or after a 4-hour exposure to 7700 mg/m³ of adipic acid dust.[6][7]
Irritation and Sensitization
Skin Irritation: this compound is considered to have a low potential for skin irritation. In rabbits, 50% suspensions of adipic acid were found to be slightly irritating to intact skin and moderately irritating to abraded skin.[7][8]
Eye Irritation: In contrast to its low skin irritation potential, neat adipic acid is a severe eye irritant in rabbits.[7][8] A study conducted according to OECD TG 405 showed severe irritation, with corneal opacity and iritis that were fully reversible within 16 and 9 days, respectively.[13]
Respiratory Irritation: While animal data is limited, there are reports of respiratory irritation in workers exposed to adipic acid concentrations of 0.47-0.79 mg/m³ over an average of 9.2 years.[7][8] The acidic nature of the substance suggests a plausible local irritation potential.[7][8]
Sensitization: Despite its widespread use, there are very few reports of skin or respiratory tract sensitization in humans.[7][8] Animal studies conducted according to validated guidelines are not available, but overall, sensitization is not expected for adipic acid.[7][8]
Repeated Dose Toxicity
Oral: A chronic 2-year feeding study in rats, although not fully compliant with current guidelines, provides valuable data.[13] Male rats were fed diets containing 0, 0.1, 1, 3, and 5% adipic acid (approximately 0, 75, 750, 2250, and 3750 mg/kg bw/day, respectively), and female rats received 0 or 1% (approximately 0 and 750 mg/kg bw/day).[13] The only significant effect observed was weight loss in the high-dose groups.[10] No treatment-related effects were observed during necropsy, and the survival rate in the test groups was higher than in the control group.[13][14] The No-Observed-Adverse-Effect Level (NOAEL) was determined to be approximately 750 mg/kg bw/day.[14]
Inhalation: In a study where rats were exposed to 126 mg/m³ of adipic acid dust for 6 hours a day for 15 days, no adverse effects were observed.[13][14] The No-Observed-Adverse-Effect Concentration (NOAEC) was determined to be >126 mg/m³.[14]
Genotoxicity
This compound has been extensively evaluated in a variety of in vitro and in vivo genotoxicity assays and is considered to be non-genotoxic.[10]
A battery of tests has been conducted, including:
-
Ames test (bacterial reverse mutation assay): Multiple well-conducted Ames tests using Salmonella typhimurium and Escherichia coli strains have yielded negative results.[7][14]
-
In vitro mammalian cell gene mutation test: A study on Chinese hamster lung fibroblasts (V79) showed no mutagenic activity.[14]
-
In vitro chromosome aberration test: No chromosome damage was observed in human lung cells in culture or human fibroblasts.[7][14]
-
In vivo mammalian erythrocyte micronucleus test: Gavage studies in male rats did not induce chromosome damage in the bone marrow.[7][13]
-
In vivo dominant lethal test: No dominant lethal mutations were induced in male rats following gavage administration.[7][13]
Caption: Genotoxicity testing workflow for this compound.
Carcinogenicity
The available data do not indicate that this compound is carcinogenic.[13] In a limited two-year feeding study, male rats were fed up to 5% (3750 mg/kg bw/day) and female rats 1% (750 mg/kg bw/day) adipic acid in their diet.[7][8] The incidence of tumors in the adipic acid-treated groups was comparable to that of the control groups.[7] It is important to note that this study had limitations by modern standards, including a low number of animals and limited histopathological examination.[7] However, both the International Agency for Research on Cancer (IARC) and the American Conference of Governmental Industrial Hygienists (ACGIH) have not classified adipic acid as a carcinogen.[13]
Reproductive and Developmental Toxicity
This compound has not been found to have adverse effects on reproduction or development in animal studies.[15]
Reproductive Toxicity: While specific fertility studies are not available, the two-year feeding study in rats included histopathological examination of the testes, ovaries, and uterus, which revealed no evidence of adverse effects on reproductive organs at the highest doses tested (3750 mg/kg/day in males and 750 mg/kg/day in females).[7][13][16]
Developmental Toxicity: Developmental toxicity studies have been conducted in rats, mice, and rabbits.[7] Oral administration of adipic acid at doses up to 288 mg/kg bw/day in rats, 263 mg/kg bw/day in mice, and 250 mg/kg bw/day in rabbits during gestation did not result in embryo- or fetotoxicity, or teratogenicity.[7][17] No signs of maternal toxicity were observed in these studies.[7]
Conclusion
Based on a comprehensive review of the available toxicological data, this compound is considered to have a low order of toxicity. It exhibits very low acute toxicity via oral, dermal, and inhalation routes. While it is a severe eye irritant, it has low skin irritation potential and is not considered a skin sensitizer. Repeated dose studies have not identified significant systemic toxicity. This compound is not genotoxic and has not been shown to be carcinogenic in limited studies. Furthermore, it does not demonstrate reproductive or developmental toxicity in animal models. Its metabolism is understood to proceed via β-oxidation, a common fatty acid metabolic pathway. Overall, when handled with appropriate industrial hygiene and safety practices, this compound is considered safe for its intended industrial, food, and cosmetic uses.[6]
References
- 1. Adipic acid - Wikipedia [en.wikipedia.org]
- 2. climateactionreserve.org [climateactionreserve.org]
- 3. Adipic Acid | Rupa Health [rupahealth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Adipic Acid in Food: What You Need to Know - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 6. ascendmaterials-files.sfo2.cdn.digitaloceanspaces.com [ascendmaterials-files.sfo2.cdn.digitaloceanspaces.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 430. Adipic acid (WHO Food Additives Series 12) [inchem.org]
- 10. Toxicity of adipic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo studies on the metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Hazardous substance assessment - Adipic Acid - Canada.ca [canada.ca]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 15. pubs.acs.org [pubs.acs.org]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Laboratory Synthesis of Hexanedioic Acid from Cyclohexene
Abstract
Hexanedioic acid, commonly known as adipic acid, is a dicarboxylic acid of significant industrial importance, primarily serving as a key monomer for the production of nylon-6,6.[1] Traditional industrial synthesis routes, often starting from cyclohexane and utilizing nitric acid, raise environmental concerns due to the emission of nitrous oxide (N₂O), a potent greenhouse gas.[2][3] This application note provides detailed protocols for two distinct laboratory-scale methods for synthesizing adipic acid via the oxidative cleavage of cyclohexene. The first method employs potassium permanganate, a classic and robust oxidizing agent. The second method details a greener, catalytic approach using hydrogen peroxide as the oxidant and a tungstate-based catalyst system. These protocols are designed for researchers and scientists, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation of the final product.
Part 1: Oxidative Cleavage of Cyclohexene using Potassium Permanganate (KMnO₄)
Principle and Mechanism
The oxidation of cyclohexene with potassium permanganate under vigorous conditions (e.g., heat) results in the complete cleavage of the carbon-carbon double bond.[4][5] This powerful oxidation process transforms each carbon of the original double bond into a carboxylic acid group, thereby breaking the ring structure to form the linear this compound.[4][5]
The reaction proceeds through an initial syn-addition of the permanganate ion to the double bond, forming a cyclic manganate ester intermediate. Under mild, cold conditions, this intermediate can be hydrolyzed to yield a cis-diol.[6] However, under the hot and aqueous conditions specified in this protocol, this intermediate is rapidly oxidized further, leading to the cleavage of the C-C bond and the formation of the dicarboxylic acid.[7] The permanganate (MnO₄⁻, purple) is reduced to manganese dioxide (MnO₂, a brown precipitate), providing a visual indicator of the reaction's progress.[8][9]
Caption: Oxidative cleavage of cyclohexene via a cyclic manganate ester.
Experimental Protocol
Table 1: Materials and Reagents for Permanganate Oxidation
| Reagent/Material | Specification | Purpose |
| Cyclohexene (C₆H₁₀) | ≥99%, density = 0.81 g/mL | Starting material |
| Potassium Permanganate (KMnO₄) | ACS Grade, solid | Oxidizing agent |
| Concentrated Hydrochloric Acid (HCl) | ~37% (12 M), ACS Grade | Acidification for product precipitation |
| Methanol (CH₃OH) or Sodium Bisulfite | ACS Grade | Quenching excess KMnO₄ |
| Sodium Hydroxide (NaOH) | 1% solution (optional for wash) | Rinsing MnO₂ filter cake |
| Distilled Water | Type II or equivalent | Solvent and for recrystallization |
| 250 mL Erlenmeyer Flask | - | Reaction vessel |
| Steam Bath or Heating Mantle | - | Heating |
| Büchner Funnel & Filter Flask | - | Vacuum filtration |
| Hirsch Funnel | - | Product collection |
| pH paper | Range 1-14 | Monitoring acidification |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL Erlenmeyer flask, combine cyclohexene (2.0 mL, ~1.62 g) and distilled water (50 mL). In a separate beaker, carefully dissolve potassium permanganate (8.4 g) in 75 mL of distilled water. The dissolution may be slow.
-
Initiating the Reaction: Slowly add the KMnO₄ solution to the cyclohexene/water mixture while swirling the flask vigorously. The flask should become warm to the touch, indicating the reaction has started. The temperature should be maintained between 35-45 °C. If the temperature exceeds 45 °C, cool the flask briefly in an ice-water bath.[8][9]
-
Reaction Progression: Continue to swirl the flask at frequent intervals for at least 20-30 minutes. The efficiency of mixing at this stage is critical for achieving a good yield.[8]
-
Completion and Quenching: Heat the mixture on a steam bath for 15-20 minutes to ensure the reaction goes to completion.[9] Check for the presence of unreacted permanganate by placing a drop of the reaction mixture onto a piece of filter paper; a purple ring around the brown MnO₂ spot indicates excess KMnO₄.[8][9] If permanganate is present, add small portions of solid sodium bisulfite or a few milliliters of methanol and heat until the purple color disappears.
-
Work-up and Filtration: While hot, filter the mixture by vacuum filtration using a Büchner funnel to remove the brown manganese dioxide precipitate. Wash the reaction flask and the MnO₂ filter cake with two 10 mL portions of hot 1% NaOH solution to ensure all the sodium adipate salt is collected in the filtrate.[8]
-
Product Isolation: Transfer the clear filtrate to a clean beaker and reduce its volume to approximately 10-15 mL by boiling. Cool the solution in an ice-water bath.
-
Precipitation: While stirring, cautiously acidify the cold solution to a pH of ~1-2 by adding concentrated HCl dropwise.[8] The adipic acid will precipitate as a white solid.
-
Purification: Collect the crude adipic acid by vacuum filtration using a Hirsch funnel. Recrystallize the product from a minimum amount of boiling distilled water (approximately 5-7 mL). Allow the solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes to maximize crystallization.
-
Drying and Analysis: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly in a vacuum desiccator or oven. Weigh the final product, calculate the percentage yield, and determine its melting point.
Part 2: Green Synthesis using Hydrogen Peroxide (H₂O₂) and a Tungstate Catalyst
Principle and Mechanism
This method represents a more environmentally benign approach to adipic acid synthesis, aligning with the principles of green chemistry.[1][10] It utilizes 30% hydrogen peroxide as the oxidant, whose only byproduct is water. The reaction is catalyzed by sodium tungstate (Na₂WO₄), which in an acidic medium and in the presence of H₂O₂, forms peroxotungstate species that are the active oxidants.[2][11][12]
Because cyclohexene is immiscible with the aqueous H₂O₂/catalyst solution, a phase-transfer catalyst (PTC) is often employed.[11] A quaternary ammonium salt like Aliquat 336 can transport the tungstate anion from the aqueous phase into the organic cyclohexene phase, facilitating the reaction at the interface.[11][13] The reaction proceeds through epoxidation of cyclohexene, followed by hydrolysis to a diol, and subsequent oxidative cleavage to adipic acid.[10] The use of potassium bisulfate (KHSO₄) helps maintain an acidic environment, which enhances the oxidizing strength of the H₂O₂.[11]
Caption: Phase-transfer catalyzed oxidation of cyclohexene with H₂O₂.
Experimental Protocol
Table 2: Materials and Reagents for Catalytic Oxidation
| Reagent/Material | Specification | Purpose |
| Cyclohexene (C₆H₁₀) | ≥99% | Starting material |
| Hydrogen Peroxide (H₂O₂) | 30% (w/w) aqueous solution | Oxidizing agent |
| Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) | ACS Grade | Catalyst |
| Aliquat 336 (Methyltrioctylammonium chloride) | Phase-transfer catalyst grade | Phase-transfer catalyst |
| Potassium Bisulfate (KHSO₄) | ACS Grade | Acid source |
| 6 M Hydrochloric Acid (HCl) | ACS Grade | Acidification for product precipitation |
| 6 M Sodium Hydroxide (NaOH) | ACS Grade | Alkalization for purification |
| 50 mL Round-Bottom Flask | - | Reaction vessel |
| Reflux Condenser | - | Prevent loss of volatile reactants |
| Magnetic Stir Plate and Stir Bar | - | Vigorous mixing |
| Hirsch Funnel | - | Product collection |
Step-by-Step Procedure:
-
Catalyst Slurry Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, prepare a slurry by combining sodium tungstate dihydrate (0.5 g), potassium bisulfate (0.4 g), and 30% hydrogen peroxide (15 mL).[11]
-
Reactant Addition: In a small vial, mix cyclohexene (2.0 g, ~2.5 mL) with Aliquat 336 (~0.25 g). Add this solution directly to the stirred catalyst slurry in the flask.[11]
-
Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture in a water bath at 90-100 °C. Stir the mixture vigorously. As the reaction proceeds over 1-2 hours, the two-phase system should gradually become a single, homogeneous phase as the cyclohexene is converted to water-soluble adipic acid.[11]
-
Work-up and Crude Isolation: After the reaction period, remove the flask from the heat and allow it to cool to room temperature. Cool the mixture further in an ice bath for 15-20 minutes to precipitate the crude adipic acid.
-
Purification:
-
Collect the crude solid by vacuum filtration.
-
Return the solid to a beaker and add just enough 6 M NaOH dropwise while stirring to dissolve all the crystals, forming the sodium adipate salt.[11]
-
Filter this alkaline solution to remove any insoluble catalyst residues.
-
Transfer the clear filtrate to a clean beaker, cool it in an ice bath, and re-acidify with 6 M HCl until the pH is 2 or less.[11]
-
The purified adipic acid will precipitate.
-
-
Final Collection and Drying: Collect the purified crystals by vacuum filtration on a Hirsch funnel. Wash the crystals with a minimal amount of ice-cold distilled water to remove residual salts. Dry the product thoroughly under vacuum.
-
Analysis: Weigh the final product, calculate the percentage yield, and determine its melting point.
Part 3: Product Characterization and Data
Quantitative Data Summary
The following table summarizes typical quantitative data for both synthetic methods. Yields are highly dependent on precise experimental conditions and technique.
Table 3: Typical Experimental Results
| Parameter | Permanganate Method | H₂O₂/Tungstate Method | Literature Value |
| Cyclohexene Input | 2.0 mL (1.62 g) | 2.0 g | - |
| Theoretical Yield of Adipic Acid | ~2.9 g | ~3.5 g | - |
| Typical Actual Yield | 1.5 - 2.2 g | 2.5 - 2.9 g | - |
| Typical Percentage Yield | 50 - 75% | 70 - 80% [2] | - |
| Melting Point Range (°C) | 150 - 153 °C | 151 - 153 °C | 152 °C |
Analytical Characterization
-
Melting Point: A sharp melting point close to the literature value of 152 °C indicates high purity. A broad or depressed melting range suggests the presence of impurities.
-
¹H-NMR Spectroscopy: (DMSO-d₆, 400 MHz): The spectrum is simple due to the molecule's symmetry.
-
δ ~12.0 ppm: A very broad singlet corresponding to the two acidic protons of the carboxylic acid groups (-COOH).[14]
-
δ ~2.21 ppm: A triplet corresponding to the four protons on the carbons alpha to the carbonyls (-CH₂-COOH).[14]
-
δ ~1.50 ppm: A multiplet corresponding to the four protons on the beta carbons (-CH₂-CH₂-COOH).[14]
-
-
¹³C-NMR Spectroscopy: (DMSO-d₆, 100 MHz):
-
δ ~174 ppm: Carbonyl carbon of the carboxylic acid (-COOH).
-
δ ~33 ppm: Alpha-carbon (-CH₂-COOH).
-
δ ~24 ppm: Beta-carbon (-CH₂-CH₂-COOH).
-
-
FT-IR Spectroscopy (KBr Pellet):
-
2500-3300 cm⁻¹: A very broad absorption band characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.
-
~1700 cm⁻¹: A strong, sharp absorption band from the C=O stretching of the carbonyl group.
-
Part 4: Safety and Concluding Remarks
Mandatory Safety Precautions
-
General: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16] All procedures should be performed in a well-ventilated fume hood.
-
Cyclohexene: Is a flammable liquid.[17] Keep away from heat, sparks, and open flames. Ground all equipment when transferring.[16]
-
Potassium Permanganate: Is a strong oxidizing agent. Avoid contact with combustible materials.
-
Hydrogen Peroxide (30%): Is a strong oxidizer and can cause severe skin burns. Handle with extreme care.
-
Acids and Bases: Concentrated HCl and 6 M NaOH are corrosive. Handle with care to avoid contact with skin and eyes. The acidification of the basic filtrate is an exothermic process.
Discussion and Conclusion
Both protocols presented provide reliable methods for the laboratory synthesis of this compound from cyclohexene. The potassium permanganate method is a classic, demonstrative oxidation that is effective but involves stoichiometric amounts of a heavy metal reagent and generates significant MnO₂ waste.
The hydrogen peroxide/tungstate catalyst method is a superior alternative from a green chemistry perspective.[1][2] It avoids stoichiometric heavy metal waste, uses a safer and cleaner oxidant, and often results in higher yields.[2] The use of a phase-transfer catalyst is a key insight, demonstrating a practical solution to the challenge of reacting immiscible substrates.
The successful synthesis is confirmed by melting point analysis and spectroscopic data, which should align closely with established values for pure adipic acid. These protocols offer researchers robust and adaptable procedures for producing this valuable dicarboxylic acid in a laboratory setting.
References
- 1. Green synthesis of adipic acid - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Oxidation of cyclohexene in presence of acidic potassium class 11 chemistry CBSE [vedantu.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Preparation of adipic acid from cyclohexene [wwwchem.uwimona.edu.jm]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. studylib.net [studylib.net]
- 12. d-nb.info [d-nb.info]
- 13. m.youtube.com [m.youtube.com]
- 14. Adipic acid(124-04-9) 13C NMR spectrum [chemicalbook.com]
- 15. aksci.com [aksci.com]
- 16. oxfordlabchem.com [oxfordlabchem.com]
- 17. CYCLOHEXENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Green Synthesis of Adipic Acid: High-Yield Protocols Using Hydrogen Peroxide
An Application Guide for Researchers
Abstract
The industrial synthesis of adipic acid, a critical monomer for nylon-6,6 production, traditionally relies on the nitric acid oxidation of cyclohexanol and cyclohexanone, a process notorious for generating significant quantities of nitrous oxide (N₂O), a potent greenhouse gas. This guide provides detailed application notes and protocols for the green synthesis of adipic acid via the catalytic oxidation of cyclohexene using aqueous hydrogen peroxide (H₂O₂). This approach represents a paradigm shift towards sustainable chemical manufacturing, as its only stoichiometric byproduct is water. We will explore the foundational principles of tungstate-catalyzed oxidation, the critical role of phase-transfer catalysis, and provide step-by-step, field-proven protocols for both conventional and microwave-assisted synthesis. This document is intended for researchers, chemists, and process development professionals dedicated to implementing safer, more efficient, and environmentally benign chemical processes.
Introduction: The Imperative for a Greener Adipic Acid
Adipic acid (AA) is a commodity chemical of immense industrial importance, with an annual production of millions of metric tons. It serves as the primary precursor to nylon-6,6, a versatile polymer used in automotive parts, textiles, carpets, and engineering plastics. The conventional manufacturing process, however, is a significant contributor to anthropogenic N₂O emissions, which has an ozone-depleting potential and a global warming potential approximately 300 times that of CO₂.
The development of green synthetic routes is therefore not merely an academic exercise but a critical necessity for sustainable industrial chemistry. The direct oxidation of cyclohexene with hydrogen peroxide has emerged as a leading alternative.[1] H₂O₂ is an ideal green oxidant due to its high active oxygen content and the benign nature of its reduction product, water.[2] This process, pioneered by Sato et al., utilizes a tungstate catalyst to achieve high yields of adipic acid under relatively mild conditions, obviating the need for nitric acid.[1][2]
This guide details the practical application of this green methodology, focusing on robust and reproducible protocols that can be implemented in a standard laboratory setting.
Mechanistic Insights: The Tungstate-Catalyzed Oxidation Pathway
The successful oxidation of cyclohexene to adipic acid with H₂O₂ hinges on an efficient catalytic cycle. While various transition metals have been explored, tungsten-based catalysts, particularly sodium tungstate (Na₂WO₄), have proven to be exceptionally effective.[1][3]
The core challenge of this reaction is the immiscibility of the aqueous H₂O₂/catalyst phase and the organic cyclohexene substrate. This is ingeniously overcome using a phase-transfer catalyst (PTC), such as a quaternary ammonium salt, which transports the active tungstate species into the organic phase where the reaction occurs.
The proposed mechanism involves several key stages:
-
Catalyst Activation: In the aqueous phase, sodium tungstate reacts with hydrogen peroxide to form peroxotungstate species. The presence of phosphate or sulfate can further stabilize these active species.[2]
-
Phase Transfer: The PTC forms an ion pair with the peroxotungstate anion, shuttling it across the phase boundary into the organic layer containing cyclohexene.
-
Oxidative Cleavage: The peroxotungstate complex then orchestrates a multi-step oxidation of cyclohexene. This is believed to proceed through the epoxidation of the double bond, followed by hydrolytic ring-opening to form 1,2-cyclohexanediol. This intermediate is then subjected to further oxidative C-C bond cleavage to yield adipic acid.[4]
The overall stoichiometry requires 4 moles of H₂O₂ for every mole of cyclohexene to achieve complete conversion to adipic acid.[5]
Comparative Analysis of Catalytic Systems
Several variations of the tungstate-catalyzed system have been developed to optimize yield, reaction time, and catalyst recyclability. The choice of system depends on the specific goals of the researcher, such as throughput, cost, or process simplicity.
| Catalytic System | Typical Conditions | Adipic Acid Yield | Key Advantages | Limitations & Causality | Reference |
| Homogeneous Na₂WO₄ / PTC | 90-100 °C, 8-20 h | 85-93% | High yield, well-established. | Causality: The PTC is essential but can be difficult to separate from the product, complicating purification. The catalyst is not easily recycled. | [2][4] |
| Heterogeneous WO₃/SiO₂ | 80-90 °C, 12-24 h | ~95% | Catalyst is easily recovered by filtration and reusable. | Causality: Mass transfer limitations between the solid catalyst and liquid reactants can necessitate longer reaction times compared to homogeneous systems. | [2][6] |
| Microwave-Assisted (Fe-based) | 60 °C, 16-24 h | ~46% | Drastically reduced reaction times due to efficient dielectric heating. | Causality: Specialized equipment is required. Yields may be lower than thermal methods, and catalyst stability under intense microwave fields can be a concern. | [7][8] |
| Solvent-Free (H₂WO₄) | 90 °C, 8 h | High Yield | Eliminates organic solvents, enhancing the green profile of the process. | Causality: The reaction is heterogeneous, and efficient stirring is critical to ensure adequate mixing and prevent localized overheating. | [9] |
| Microemulsion System | 75-85 °C, 8 h | 70-79% | Creates a large interfacial area between reactants, avoiding the need for traditional PTCs and organic solvents. | Causality: Requires a surfactant, which must be separated from the final product and recycled to maintain the process's green credentials. | [10][11] |
Experimental Protocols
Safety First: Hydrogen peroxide (30%) is a strong oxidizer. The reaction is highly exothermic, and H₂O₂ can decompose violently at high temperatures or in the presence of contaminants. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Use a blast shield, especially for larger-scale reactions. Conduct the reaction behind a safety shield and monitor the temperature carefully.[12]
Protocol 1: Classic Homogeneous Synthesis with Phase-Transfer Catalysis
This protocol is adapted from foundational methods for the direct oxidation of cyclohexene and is known for its high yield and reliability.[13]
Materials:
-
Cyclohexene (C₆H₁₀, 99%)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Aliquat® 336 (methyltrioctylammonium chloride) or similar PTC
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Sulfuric acid (H₂SO₄, 0.5 M)
-
Deionized water
-
Ice
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer or thermocouple
-
Büchner funnel and suction flask
Procedure:
-
Catalyst Preparation: To the 250 mL three-neck flask equipped with a magnetic stir bar and reflux condenser, add sodium tungstate dihydrate (0.88 g, 2.66 mmol) and Aliquat® 336 (1.21 g, 3.0 mmol).
-
Acidification: Add 0.5 M sulfuric acid (6 mL, 3.0 mmol) to the flask. Stir the mixture for 5-10 minutes at room temperature to form the pre-catalyst complex.
-
Substrate Addition: Add cyclohexene (20.5 g, 25 mL, 0.25 mol) to the flask.
-
Oxidant Addition: Begin vigorous stirring. Slowly add 30% hydrogen peroxide (113 mL, 1.11 mol) to the reaction mixture via the dropping funnel over a period of 30-45 minutes. Causality: Slow addition is crucial to control the initial exotherm of the reaction. A rapid addition can lead to a dangerous thermal runaway due to accelerated H₂O₂ decomposition.[12]
-
Reaction: Heat the mixture to 90-95 °C using the heating mantle and maintain this temperature under reflux with vigorous stirring for 8 hours. The mixture will appear as a milky white emulsion.
-
Product Crystallization: After 8 hours, turn off the heating and allow the mixture to cool to room temperature while stirring continues. Once at room temperature, place the flask in an ice bath for 1-2 hours to facilitate the complete crystallization of adipic acid.
-
Isolation and Purification: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with two portions of ice-cold deionized water (2x 20 mL) to remove any residual catalyst and PTC.
-
Drying: Dry the purified adipic acid in a desiccator or a vacuum oven at 60 °C to a constant weight. The expected yield is typically in the range of 85-90%.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. pure.tue.nl [pure.tue.nl]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. chegg.com [chegg.com]
- 6. Oxidation of cyclohexene into adipic acid in aqueous dispersions of mesoporous oxides with built-in catalytical sites - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Adipic Acid Route: Oxidation of Cyclohexene vs. Cyclohexane | MDPI [mdpi.com]
- 9. A green method of adipic acid synthesis: organic solvent- and halide-free oxidation of cycloalkanones with 30% hydrogen peroxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Making sure you're not a bot! [oc-praktikum.de]
Enzymatic Synthesis of Hexanedioic Acid: A Guide to Biocatalytic Production
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Hexanedioic acid, commonly known as adipic acid, is a crucial dicarboxylic acid with extensive applications in the synthesis of polymers like nylon-6,6, as well as in the food, pharmaceutical, and plasticizer industries.[1] Traditionally, its production relies on petroleum-based feedstocks and energy-intensive chemical processes that raise significant environmental concerns, notably the emission of greenhouse gases.[2][3][4] As the demand for sustainable and green chemical manufacturing grows, the enzymatic synthesis of this compound from renewable resources has emerged as a promising and environmentally benign alternative.[3][4] This comprehensive guide provides an in-depth exploration of the various biocatalytic routes for this compound production, complete with detailed application notes, experimental protocols, and a thorough examination of the underlying enzymatic mechanisms.
Introduction: The Case for Biocatalytic this compound Synthesis
The conventional chemical synthesis of adipic acid typically involves the nitric acid oxidation of a cyclohexanone/cyclohexanol mixture (KA oil), which is derived from petroleum.[5][6] This process is not only dependent on finite fossil fuels but also releases significant amounts of nitrous oxide (N₂O), a potent greenhouse gas.[3][6] Biocatalytic routes, leveraging the specificity and efficiency of enzymes, offer a compelling alternative by utilizing renewable feedstocks such as glucose, fatty acids, and even plastic waste, under milder reaction conditions.[2][7]
The primary advantages of enzymatic synthesis include:
-
Sustainability: Utilization of renewable feedstocks reduces reliance on fossil fuels.[3]
-
Environmental Friendliness: Milder reaction conditions and the avoidance of harsh chemicals minimize pollution and greenhouse gas emissions.[4]
-
High Selectivity: Enzymes catalyze specific reactions, leading to higher product purity and fewer byproducts.
-
Safety: Biocatalytic processes often operate under safer conditions compared to traditional chemical synthesis.
This document will delve into the most promising enzymatic pathways for this compound production, providing the necessary scientific foundation and practical protocols for researchers in the field.
Key Enzymatic Pathways for this compound Biosynthesis
Several distinct biosynthetic routes to this compound have been developed and optimized in various microbial hosts. These pathways can be broadly categorized based on their starting precursors.
The Muconic Acid Pathway: From Glucose to Adipic Acid
This pathway is one of the most extensively studied routes for the bio-based production of adipic acid from glucose.[1][4] It involves the conversion of glucose to cis,cis-muconic acid via the shikimate pathway, followed by the enzymatic hydrogenation of muconic acid to adipic acid.[3][4]
The key enzymatic steps are:
-
Conversion of Glucose to cis,cis-Muconic Acid: Engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, are metabolically engineered to channel glucose through the shikimate pathway to produce 3-dehydroshikimate (DHS).[3][4] DHS is then converted to protocatechuate, which is subsequently decarboxylated to catechol. Catechol is then cleaved by catechol 1,2-dioxygenase to form cis,cis-muconic acid.[3]
-
Hydrogenation of cis,cis-Muconic Acid: The final step is the reduction of the two double bonds in cis,cis-muconic acid to yield adipic acid. This reaction is catalyzed by enoate reductases (ERs), which are complex iron-sulfur and flavin-containing enzymes.[2][3] The enoate reductase from Clostridium acetobutylicum has been shown to be effective in this conversion.[4]
Caption: The Muconic Acid Pathway for this compound Synthesis.
The Reverse β-Oxidation Pathway
Inspired by the reversal of the fatty acid degradation pathway, this synthetic route constructs the C6 backbone of this compound from central metabolites.[4][8] This pathway has been successfully implemented in E. coli.[8]
The core enzymatic reactions are:
-
Condensation: Acetyl-CoA and succinyl-CoA are condensed by a thiolase to form 3-oxoadipyl-CoA.[4]
-
Reduction, Dehydration, and Hydrogenation: A series of enzymatic steps involving a reductase, a dehydratase, and another reductase convert 3-oxoadipyl-CoA to adipyl-CoA.[8]
-
Thioester Cleavage: The final step involves the release of free this compound from adipyl-CoA, which can be catalyzed by an adipyl-CoA synthetase or a thioesterase.[8][9]
Caption: The Reverse β-Oxidation Pathway for this compound Synthesis.
The ω-Oxidation Pathway from Fatty Acids and Alkanes
This pathway is a natural metabolic route for the conversion of long-chain fatty acids and alkanes into dicarboxylic acids.[10][11] It involves the oxidation of the terminal methyl group (ω-carbon) of the aliphatic chain.
The enzymatic cascade consists of three main steps:
-
ω-Hydroxylation: A cytochrome P450 monooxygenase (CYP) system hydroxylates the terminal methyl group of a fatty acid to form a ω-hydroxy fatty acid.[11][12][13] This is often the rate-limiting step and requires an NADPH-cytochrome P450 reductase (CPR) for electron transfer.[11]
-
Alcohol Oxidation: The ω-hydroxy fatty acid is then oxidized to a ω-oxo fatty acid (an aldehyde) by an alcohol dehydrogenase (ADH) or a fatty alcohol oxidase (FAO).[11]
-
Aldehyde Oxidation: Finally, an aldehyde dehydrogenase (ALDH) converts the ω-oxo fatty acid to the corresponding dicarboxylic acid.[11]
When starting from n-alkanes, an initial terminal oxidation step forms a fatty acid, which then enters the ω-oxidation pathway.[11][14]
Caption: The ω-Oxidation Pathway for Dicarboxylic Acid Synthesis.
Biocatalytic Conversion of Cyclohexanol and its Derivatives
This approach utilizes cyclohexanol or related cyclic compounds as substrates, which can be derived from renewable sources. The pathway often involves Baeyer-Villiger monooxygenases (BVMOs), which are flavoenzymes that catalyze the insertion of an oxygen atom into a C-C bond adjacent to a carbonyl group.[15][16]
A representative pathway involves:
-
Oxidation of Cyclohexanol: Cyclohexanol is oxidized to cyclohexanone by an alcohol dehydrogenase.
-
Baeyer-Villiger Oxidation: Cyclohexanone is then converted to ε-caprolactone by a cyclohexanone monooxygenase (CHMO), a type of BVMO.[16]
-
Hydrolysis of ε-Caprolactone: The resulting ε-caprolactone is hydrolyzed to 6-hydroxyhexanoic acid.
-
Oxidation to this compound: Finally, 6-hydroxyhexanoic acid is oxidized to this compound, a reaction that can be catalyzed by a two-step process involving a 6-hydroxyhexanoate dehydrogenase and a 6-oxohexanoate dehydrogenase.[7]
Caption: Biocatalytic Conversion of Cyclohexanol to this compound.
Quantitative Data on Enzymatic this compound Production
The efficiency of different biocatalytic systems for this compound production varies depending on the chosen pathway, microbial host, and fermentation strategy. The following table summarizes some reported production titers.
| Pathway | Microbial Host | Substrate | Titer (g/L) | Reference |
| Muconic Acid Pathway | Saccharomyces cerevisiae | Glucose | Not specified, focus on proof of concept | [2][3] |
| Reverse β-Oxidation | Escherichia coli | Glucose | 4.97 | [5] |
| 6-Hydroxyhexanoic Acid Conversion | Escherichia coli | 6-Hydroxyhexanoic Acid | 15.6 | [7] |
| Oxidation of 1,6-Hexanediol | Gluconobacter oxydans | 1,6-Hexanediol | High yield reported | [17] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the enzymatic synthesis of this compound.
Protocol 1: Whole-Cell Biocatalysis for this compound Production from 6-Hydroxyhexanoic Acid
This protocol is adapted from studies on the conversion of 6-hydroxyhexanoic acid (6-HHA) to adipic acid (AA) using recombinant E. coli.[7]
Objective: To produce this compound from 6-HHA using a whole-cell biocatalyst expressing 6-hydroxyhexanoate dehydrogenase and 6-oxohexanoate dehydrogenase.
Materials:
-
Recombinant E. coli strain harboring a plasmid with the genes for 6-hydroxyhexanoate dehydrogenase (chnD) and 6-oxohexanoate dehydrogenase (chnE).
-
Luria-Bertani (LB) medium.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
6-Hydroxyhexanoic acid (6-HHA).
-
Phosphate buffer (e.g., 100 mM, pH 7.5).
-
Bioreactor (for fed-batch fermentation).
-
HPLC system for product analysis.
Methodology:
-
Inoculum Preparation: a. Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotic. b. Incubate at 37°C with shaking at 200 rpm overnight. c. Use this overnight culture to inoculate a larger volume of LB medium (e.g., 100 mL in a 500 mL flask) and grow to an OD₆₀₀ of 0.6-0.8.
-
Protein Expression: a. Induce the expression of the target enzymes by adding IPTG to a final concentration of 0.1-1 mM. b. Continue incubation at a lower temperature (e.g., 20-25°C) for 6-12 hours to enhance soluble protein expression.
-
Whole-Cell Biotransformation (Flask Scale): a. Harvest the induced cells by centrifugation (e.g., 5000 x g for 10 min at 4°C). b. Wash the cell pellet with phosphate buffer and resuspend in the same buffer to a desired cell density (e.g., OD₆₀₀ of 10-20). c. Add 6-HHA to the cell suspension to a final concentration of 1-5 g/L. d. Incubate the reaction mixture at 30°C with shaking. e. Take samples at regular intervals to monitor the consumption of 6-HHA and the formation of this compound by HPLC.
-
Fed-Batch Fermentation (Bioreactor Scale for Higher Titers): a. Prepare a suitable fermentation medium in the bioreactor. b. Inoculate the bioreactor with the overnight culture. c. Control the pH, temperature, and dissolved oxygen levels during cell growth. d. After reaching a high cell density, initiate the biotransformation by feeding a concentrated solution of 6-HHA. e. Maintain the pH of the culture, as the production of adipic acid will lower it. f. Monitor the reaction progress by HPLC analysis of the culture supernatant.
-
Product Analysis: a. Centrifuge the collected samples to remove cells. b. Analyze the supernatant using an HPLC system equipped with a suitable column (e.g., a C18 column) and a UV or refractive index detector. c. Quantify the concentrations of 6-HHA and this compound by comparing with standard curves.
Caption: Workflow for Whole-Cell Biocatalysis of 6-HHA to this compound.
Protocol 2: Purification of Enzymatically Synthesized this compound
This protocol outlines a general procedure for the recovery and purification of this compound from the biotransformation broth.[17]
Objective: To isolate and purify this compound from the reaction mixture.
Materials:
-
Biotransformation broth containing this compound.
-
Sodium hydroxide (NaOH) solution (e.g., 5 M).
-
Hydrochloric acid (HCl) solution (e.g., concentrated).
-
Centrifuge.
-
Filtration apparatus (e.g., vacuum filtration with a 0.45 µm pore size filter).
-
Crystallization vessel.
-
Deionized water.
Methodology:
-
Cell Removal: a. Adjust the pH of the biotransformation broth to approximately 9.0 with NaOH to ensure the this compound is in its soluble salt form. b. Centrifuge the broth at a high speed (e.g., 4000 x g for 20 min at 4°C) to pellet the cells and any debris. c. Carefully decant the supernatant. d. For complete removal of fine particles, filter the supernatant through a 0.45 µm filter.
-
Precipitation of this compound: a. Transfer the clear filtrate to a suitable vessel. b. Slowly add concentrated HCl to the filtrate while stirring to lower the pH to approximately 1.0. c. As the pH decreases, this compound will precipitate out of the solution as white crystals.
-
Crystal Recovery and Washing: a. Collect the precipitated crystals by vacuum filtration. b. Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.
-
Drying: a. Dry the purified this compound crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Purity Analysis: a. Determine the purity of the final product using techniques such as HPLC, melting point analysis, and NMR spectroscopy.
Conclusion and Future Perspectives
The enzymatic synthesis of this compound represents a significant advancement towards a more sustainable and environmentally responsible chemical industry. While considerable progress has been made in developing and optimizing various biocatalytic pathways, challenges remain in achieving commercially viable production levels. Future research should focus on:
-
Enzyme Engineering: Improving the catalytic efficiency, stability, and substrate specificity of key enzymes through protein engineering and directed evolution.
-
Metabolic Engineering: Optimizing microbial hosts to enhance precursor supply, minimize byproduct formation, and increase product tolerance.
-
Process Optimization: Developing robust and scalable fermentation and downstream processing technologies to improve overall yield and reduce costs.
-
Feedstock Valorization: Expanding the range of renewable feedstocks, including lignocellulosic biomass and plastic waste, for this compound production.
By addressing these challenges, the biocatalytic production of this compound can transition from a promising laboratory-scale concept to a cornerstone of the future bio-based economy.
References
- 1. researchgate.net [researchgate.net]
- 2. Biocatalytic production of adipic acid from glucose using engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. research.chalmers.se [research.chalmers.se]
- 7. Microbial production of adipic acid from 6-hydroxyhexanoic acid for biocatalytic upcycling of polycaprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct biosynthesis of adipic acid from a synthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Designing and Creating a Synthetic Omega Oxidation Pathway in Saccharomyces cerevisiae Enables Production of Medium-Chain α, ω-Dicarboxylic Acids [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. A facile process for adipic acid production in high yield by oxidation of 1,6-hexanediol using the resting cells of Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Hexanedioic Acid as a Versatile Monomer in Polyester Synthesis
Introduction: The Architectural Versatility of Hexanedioic Acid in Modern Polyesters
This compound, commonly known as adipic acid, is a cornerstone aliphatic dicarboxylic acid in the synthesis of high-performance polymers. While renowned for its primary role in the production of Nylon 6,6, its utility as a monomer in polyester synthesis is equally significant, giving rise to a diverse class of materials with tunable properties.[1] Aliphatic polyesters derived from this compound are characterized by their inherent flexibility, toughness, and biodegradability, making them indispensable in applications ranging from polyurethane foams and coatings to advanced biomedical devices and sustainable packaging.[2][3]
The fundamental structure of this compound, a six-carbon chain capped by two carboxylic acid groups, provides a robust yet flexible building block. By strategically selecting the diol co-monomer—ranging from simple linear diols like 1,4-butanediol to polyols such as glycerol—researchers can precisely engineer the final polymer's characteristics. This includes modulating crystallinity, glass transition temperature (T_g), mechanical strength, and degradation kinetics to meet specific application demands.[3][4]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It elucidates the core scientific principles of this compound-based polyesterification, provides detailed step-by-step protocols for synthesis and characterization, and presents a framework for interpreting the structure-property relationships that govern the performance of these versatile materials.
Scientific Principles of Polyesterification
The synthesis of polyesters from this compound is a classic example of step-growth polycondensation. The process involves the reaction between the dicarboxylic acid and a diol, forming ester linkages with the concurrent elimination of a small molecule, typically water.
The Polycondensation Reaction Mechanism
The reaction proceeds via an acid-catalyzed esterification. Each carboxyl group on the this compound molecule can react with a hydroxyl group from a diol. The reaction is an equilibrium process; therefore, to achieve high molecular weight polymers, the water byproduct must be continuously removed to drive the reaction forward, in accordance with Le Châtelier's principle.[5][6]
The polymerization is typically carried out in two stages:
-
Esterification: Monomers are heated at moderate temperatures (150-190°C) to form low molecular weight oligomers, with the removal of the bulk of the water.[6]
-
Polycondensation: The temperature is increased (190-230°C) and a vacuum is applied to facilitate the removal of the remaining water and trace glycols, which significantly increases the polymer chain length and molecular weight.[7][8]
Caption: General reaction scheme for two-stage melt polycondensation.
Influence of Co-Monomer Selection
The choice of the diol (or polyol) co-monomer is the primary tool for tuning the properties of the final polyester.
-
Linear Diols (e.g., Ethylene Glycol, 1,4-Butanediol, 1,6-Hexanediol): These monomers produce linear polyesters. Increasing the length of the diol's alkyl chain generally increases flexibility and decreases the melting point (T_m) and glass transition temperature (T_g) of the polymer. For example, poly(hexamethylene adipate) is more flexible than poly(ethylene adipate).
-
Branched Diols or Triols (e.g., Neopentyl Glycol, Glycerol, Trimethylolpropane): The inclusion of monomers with functionality greater than two introduces branching into the polymer backbone.[4] This branching disrupts chain packing, leading to amorphous materials with lower crystallinity, enhanced solubility, and potentially cross-linked thermoset networks if the concentration of the polyol is high enough.[5][7]
Catalysis in Polyesterification
While polyesterification can proceed without a catalyst (auto-catalyzed by the acid monomers), the reaction is slow. Catalysts are essential for achieving high molecular weights in a reasonable timeframe.[9]
-
Metal-Based Catalysts: Tin compounds (e.g., stannous chloride, dibutyltin dilaurate) and titanium alkoxides (e.g., tetraisopropyl orthotitanate) are highly effective Lewis acid catalysts.[5] However, their potential toxicity is a concern for biomedical applications. Kinetic studies show that tin-based catalysts often outperform titanium-based ones under neat polycondensation conditions due to their superior robustness against hydrolytic degradation.[10][11]
-
Protonic Acid Catalysts: Strong acids like p-toluenesulfonic acid (p-TSA), sulfuric acid, or phosphoric acid are effective and low-cost catalysts.[6][8] They protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol.
-
Solid Acid Catalysts: To simplify catalyst removal, solid acid catalysts, such as zirconia-supported molybdenum oxide, are being developed.[12] These heterogeneous catalysts can be easily filtered out of the final polymer melt.
Properties and Applications of this compound-Based Polyesters
The combination of this compound with various diols yields polyesters with a wide spectrum of physical and chemical properties.
Physical and Thermal Properties
The properties of adipate polyesters are highly dependent on the choice of diol co-monomer. The following table summarizes typical properties.
| Diol Co-Monomer | Resulting Polyester | Key Characteristics | Typical T_m (°C)[8] | Typical Applications |
| Ethylene Glycol | Poly(ethylene adipate) (PEA) | Semi-crystalline, moderate flexibility | ~50 °C | Plasticizers, polyurethane segments |
| 1,4-Butanediol | Poly(butylene adipate) (PBA) | Semi-crystalline, good flexibility & biodegradability | ~59 °C | Biodegradable films, drug delivery |
| 1,6-Hexanediol | Poly(hexamethylene adipate) (PHA) | Semi-crystalline, high flexibility, lower T_m | ~55 °C | Soft segments in polyurethanes, elastomers |
| Diethylene Glycol | Poly(diethylene glycol adipate) | Amorphous, highly flexible, low T_g | N/A (Amorphous) | Flexible foams, coatings, adhesives[4] |
| Glycerol | Branched/Cross-linked Polyester | Amorphous, thermosetting properties | N/A (Amorphous)[5] | Resins for thermosets, modifiers for epoxy[5] |
Primary Applications
The versatility of adipate polyesters enables their use in numerous sectors:
-
Polyurethane Production: Adipic acid-based polyester polyols are fundamental precursors for producing a wide range of polyurethanes, from flexible foams used in furniture and automotive seating to tough elastomers for shoe soles and synthetic leather.[2][4][13]
-
Coatings, Adhesives, Sealants, and Elastomers (CASE): Their excellent adhesion, chemical stability, and flexibility make them ideal for CASE applications.
-
Biomedical Field: Due to their biodegradability and biocompatibility, aliphatic polyesters are used in drug delivery systems, biodegradable sutures, and tissue engineering scaffolds.[1][3]
-
Plasticizers: Low molecular weight adipate polyesters are used as polymeric plasticizers for PVC and other brittle polymers to improve flexibility and durability.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of a representative linear polyester, Poly(hexamethylene adipate).
Protocol: Synthesis of Poly(hexamethylene adipate) via Melt Polycondensation
This protocol describes a two-stage melt polycondensation using p-toluenesulfonic acid (p-TSA) as a catalyst.[6]
Materials:
-
This compound (Adipic Acid, ≥99%)
-
1,6-Hexanediol (≥99%)
-
p-Toluenesulfonic acid monohydrate (p-TSA, ≥98.5%)
-
Toluene (for azeotropic removal of water, optional)
-
Chloroform and Methanol (for purification)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor and stirring rod/paddle
-
Heating mantle with a temperature controller and thermocouple
-
Distillation head with a condenser (Dean-Stark trap if using toluene) and receiving flask
-
Nitrogen gas inlet
-
Vacuum pump with a cold trap
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, nitrogen inlet, and distillation head. Ensure all glassware is thoroughly dried to prevent premature reaction termination.
-
Charging Monomers: Charge the reactor with equimolar amounts of this compound (e.g., 0.5 mol) and 1,6-hexanediol (e.g., 0.5 mol). A slight excess of diol (1-5 mol%) can be used to compensate for its loss during vacuum distillation.[8]
-
Catalyst Addition: Add the p-TSA catalyst (approx. 0.1-0.5% by weight of the total monomers).[6]
-
Stage 1: Esterification:
-
Begin stirring the mixture and purge the system with a slow stream of nitrogen to maintain an inert atmosphere, preventing oxidation.
-
Heat the mixture to 160-170°C.[6] The monomers will melt and form a homogeneous solution.
-
Maintain this temperature for 2-3 hours. Water will be produced and distill from the reaction mixture. The viscosity of the mixture will gradually increase.
-
-
Stage 2: Polycondensation:
-
Gradually increase the temperature to 190-200°C.
-
Slowly apply a vacuum (reducing the pressure to <1 mmHg) over 30-60 minutes to avoid excessive foaming.
-
Continue the reaction under high vacuum and at 190-200°C for another 3-5 hours. The removal of water and any excess diol will drive the polymerization to high molecular weight. The viscosity will increase significantly; monitor the stirrer motor's torque as an indicator of molecular weight build-up.
-
-
Reaction Termination & Recovery:
-
Remove the heating mantle and turn off the vacuum, reintroducing nitrogen to the system.
-
While the polymer is still hot and molten, carefully pour it onto a release-coated surface (e.g., PTFE sheet) to cool.
-
The resulting polyester will be a waxy, opaque solid at room temperature.
-
-
Purification (Optional):
-
Dissolve the crude polymer in a minimal amount of chloroform.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Collect the purified polymer by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved.
-
Caption: Experimental workflow for polyester synthesis.
Protocol: Characterization of the Synthesized Polyester
A. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the formation of ester linkages and identify characteristic functional groups.
-
Procedure: Acquire a spectrum of the polymer film or KBr pellet.
-
Expected Results: Look for the appearance of a strong carbonyl (C=O) stretching peak for the ester group around 1720-1740 cm⁻¹, a C-O stretching peak around 1175–1250 cm⁻¹, and the disappearance of the broad O-H band from the carboxylic acid. A C-H stretching peak will be visible around 2950 cm⁻¹.
| Functional Group | Bond | Characteristic Peak (cm⁻¹) |
| Ester Carbonyl | C=O stretch | 1715–1750 |
| Ester Linkage | C-O-C stretch | 1175–1250 |
| Alkyl Chain | C-H stretch | ~2950 |
| Terminal Acid (if present) | O-H stretch | Broad, 2500-3300 |
| Terminal Alcohol (if present) | O-H stretch | Broad, 3200-3500 |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR):
-
Purpose: To confirm the polymer structure and estimate monomer conversion.
-
Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Expected Results for Poly(hexamethylene adipate):
-
~4.05 ppm: Triplet, corresponding to the -CH₂- protons adjacent to the ester oxygen (-O-CH₂ -).[8]
-
~2.29 ppm: Triplet, corresponding to the -CH₂- protons adjacent to the ester carbonyl (-CH₂ -COO-).[8]
-
~1.65 ppm: Multiplet, corresponding to the internal -CH₂- protons of both the acid and diol segments.[8]
-
~1.35 ppm: Multiplet, corresponding to the central -CH₂- protons of the hexanediol segment.
-
C. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine thermal transitions, including the glass transition temperature (T_g) and melting temperature (T_m).
-
Procedure: Heat a small sample (5-10 mg) in an aluminum pan under a nitrogen atmosphere, typically from -80°C to 100°C at a rate of 10°C/min. A heat-cool-heat cycle is recommended to erase thermal history.
-
Expected Results: An endothermic peak corresponding to the T_m (approx. 55-60°C for PHA) and a step-change in the baseline for the T_g (typically well below 0°C).
D. Thermogravimetric Analysis (TGA):
-
Purpose: To assess the thermal stability and decomposition profile of the polymer.
-
Procedure: Heat a sample (10-15 mg) from room temperature to ~600°C at a heating rate of 10-20°C/min under a nitrogen atmosphere.[3]
-
Expected Results: The TGA curve will show a single major weight loss step, typically starting above 300°C, indicating the temperature range of polymer decomposition.[5]
References
- 1. Unlocking the Versatility of Adipic Acid Across Industries [chemanalyst.com]
- 2. The Role of Adipic Acid in Polyester Foam Plastic Production: A Key Ingredient for Performance - TAINUO CHEMICAL [sinotainuo.com]
- 3. benchchem.com [benchchem.com]
- 4. Adipic Acid-Based Aliphatic Polyester Polyols - Sabtech [sabtechmachine.com]
- 5. scielo.br [scielo.br]
- 6. iscientific.org [iscientific.org]
- 7. Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies [pubs.sciepub.com]
- 8. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02306C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. US7833931B2 - Solid acid catalyst for production of polyester, process for production of the catalyst, and process for production of polyester using the catalyst - Google Patents [patents.google.com]
- 13. eu.resonac.com [eu.resonac.com]
Application Note & Protocol: The Synthesis of Polyamide (Nylon 6,6) Utilizing Adipic Acid
Abstract
Polyamide 6,6, commonly known as nylon 6,6, is a cornerstone of the synthetic polymer industry, prized for its exceptional strength, durability, and thermal resistance.[1][2] Its synthesis is a classic example of step-growth condensation polymerization, a fundamental process in polymer chemistry. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of nylon 6,6, with a specific focus on the critical role of adipic acid. We will explore the underlying chemical principles, detail both industrial and laboratory-scale synthesis protocols, discuss safety considerations, and outline methods for polymer characterization. The protocols are designed to be self-validating, with explanations for each step to ensure both reproducibility and a deep understanding of the process.
Introduction: The Chemistry of Nylon 6,6
Nylon 6,6 is an aliphatic polyamide synthesized from two six-carbon monomers: hexamethylenediamine and adipic acid.[3][4][5] The designation "6,6" refers to the six carbon atoms in the diamine and the six carbon atoms in the diacid, respectively.[4][6] The polymer backbone is formed by repeating amide linkages (-CONH-), which are created through a condensation reaction where a molecule of water is eliminated.[4][7]
The remarkable properties of nylon 6,6, including high mechanical strength and thermal stability, arise from the strong intermolecular hydrogen bonds that form between the carbonyl oxygens and the nitrogen-bonded hydrogens of adjacent polymer chains.[1] This robust crystalline structure makes nylon 6,6 suitable for a vast range of applications, from textiles and carpets to automotive parts and industrial components.[1][6]
Adipic acid (hexanedioic acid) is a crystalline, white, dicarboxylic acid that serves as one of the primary building blocks in this synthesis.[3] The purity and reactivity of the adipic acid are paramount to achieving a high molecular weight polymer with desirable properties.
The Core Mechanism: Step-Growth Condensation Polymerization
The synthesis of nylon 6,6 is a step-growth polymerization, meaning the polymer chain is formed in a stepwise manner, independent of other bond-forming processes in the mixture.[6] It is also a condensation polymerization because a small molecule, in this case, water, is eliminated for each amide bond formed.[7][8][9]
The overall reaction is as follows:
n HOOC-(CH₂)₄-COOH + n H₂N-(CH₂)₆-NH₂ → [-OC-(CH₂)₄-CO-NH-(CH₂)₆-NH-]ₙ + (2n-1) H₂O[5][9]
A critical factor for achieving a high degree of polymerization is maintaining a precise 1:1 stoichiometric ratio of the two monomers.[10] An excess of either adipic acid or hexamethylenediamine will lead to premature chain termination, resulting in a lower molecular weight polymer with inferior mechanical properties.[10]
To ensure this crucial balance, industrial processes and many laboratory procedures first prepare hexamethylenediammonium adipate, commonly known as "nylon salt."[5][11][12] This 1:1 salt is formed by reacting equimolar amounts of the two monomers and can be isolated and purified, guaranteeing the correct stoichiometry for the subsequent polymerization step.[10][11]
Mechanistic Pathway
The polymerization is acid-catalyzed; conveniently, the adipic acid monomer can act as its own catalyst.[7] The process involves the nucleophilic attack of the amine group's nitrogen on the carboxylic acid's carbonyl carbon.
Caption: Mechanism of Nylon 6,6 formation via acid-catalyzed condensation.
Synthesis Protocols: From Lab Bench to Industrial Scale
There are two primary methods for synthesizing nylon 6,6: melt polymerization, which is standard in industrial production, and interfacial polymerization, a rapid method often used for laboratory demonstrations.[10]
Protocol 1: Melt Polymerization (Laboratory Scale)
This method mimics the industrial process by first preparing the nylon salt to ensure stoichiometry, followed by heating under vacuum to drive the polymerization.[11]
Part A: Preparation of Hexamethylene Diammonium Adipate (Nylon Salt)
-
Dissolve Adipic Acid: Weigh 10.00 g of adipic acid and dissolve it in 100 mL of ethanol in a 250-mL beaker with gentle heating.[11]
-
Add Diamine: To this solution, carefully add 12 mL of 70% (v/v) aqueous hexamethylenediamine.[11]
-
Precipitation: Heat the mixture gently for approximately 10 minutes. A white precipitate of the nylon salt (hexamethylene diammonium adipate) will form.[11]
-
Isolation: Collect the salt precipitate using a Büchner funnel and coarse filter paper.[11]
-
Washing: Wash the collected salt with three 10-mL portions of ethanol to remove any unreacted monomers.[11]
-
Drying: Air-dry the product completely to remove all ethanol.[11] Weigh the dry product and calculate the percent yield.
Part B: Melt Condensation
-
Reactor Setup: Place a precisely weighed amount of the dried nylon salt (e.g., 5.0 g) into a thick-walled ignition tube or a small-scale pressure reactor.
-
Stabilizer (Optional): A small amount of a chain stabilizer, like acetic acid, can be added to control the final molecular weight.
-
Heating and Purging: Heat the vessel in a sand bath or oil bath. The system should be equipped with an inlet for an inert gas (e.g., nitrogen) and an outlet for water vapor removal. Heat to approximately 220°C to melt the salt and initiate polymerization.
-
Pressurization: In an industrial setting, this stage involves high heat and pressure to drive off water and promote chain lengthening.[13] For a lab scale, the reaction is typically heated to around 270-285°C.[11]
-
Vacuum Application: After an initial heating period (e.g., one hour), apply a vacuum to the system.[11] This is a critical step that removes the water by-product, shifting the equilibrium towards the formation of a high molecular weight polymer according to Le Châtelier's principle.[7]
-
Polymer Extrusion/Isolation: Continue heating under vacuum until the desired viscosity is reached. The molten polymer can then be carefully extruded from the reactor onto a cool surface or allowed to cool within the vessel.[13]
-
Purification: The resulting nylon 6,6 plug can be removed, cleaned, and dried for characterization.
Caption: Workflow for laboratory-scale melt polymerization of Nylon 6,6.
Protocol 2: Interfacial Polymerization
This method is a rapid and visually impressive synthesis that occurs at the interface between two immiscible liquid phases. It utilizes a more reactive derivative of adipic acid, adipoyl chloride, to facilitate the reaction at room temperature.[4][14]
-
Aqueous Phase Preparation: In a 50-mL beaker, prepare the aqueous phase by dissolving 3.0 g of hexamethylenediamine in 50 mL of distilled water. Add 1.0 g of NaOH to this solution.[11] The sodium hydroxide is crucial as it neutralizes the HCl by-product generated during the reaction, preventing it from protonating the amine monomer and halting the polymerization.[6]
-
Organic Phase Preparation: In a separate beaker, prepare the organic phase by dissolving 1.5 mL of adipoyl chloride in 50 mL of a non-polar solvent like cyclohexane.[6]
-
Layering: Carefully and slowly pour the organic phase (adipoyl chloride solution) on top of the aqueous phase (hexamethylenediamine solution), tilting the beaker to minimize mixing.[6][14] Two distinct layers will form, and a polymer film will instantly appear at the interface.[6][14]
-
Polymer Removal: Using forceps or a bent wire hook, gently grasp the polymer film at the center of the interface.[14][15]
-
Drawing the Fiber: Continuously pull the film upwards from the beaker. As the polymer is removed, a fresh interface is exposed, and the reaction continues, allowing for a long, continuous "rope" of nylon 6,6 to be drawn out.[15]
-
Washing and Drying: The collected nylon rope should be washed thoroughly with water and then with a 50% aqueous ethanol solution to remove unreacted monomers, solvent, and NaOH.[6] Lay the rope on a paper towel to dry.
Safety and Handling
Proper safety protocols are mandatory when synthesizing nylon 6,6 due to the hazardous nature of the reagents.
| Chemical | Hazards | Recommended PPE & Handling |
| Adipic Acid | Irritating to skin, eyes, and mucous membranes.[11] Combustible dust may form explosive mixtures in air.[16][17] | Wear safety goggles, gloves, and a lab coat. Handle in a well-ventilated area. Avoid dust generation. Keep away from ignition sources.[17][18][19] |
| Hexamethylenediamine (HMDA) | Toxic and corrosive. Flammable solid.[16] Can cause severe skin and eye burns. | Use in a fume hood. Wear safety goggles, chemical-resistant gloves, and protective clothing. Avoid inhalation of dust or vapors.[16] |
| Adipoyl Chloride | Highly corrosive and lachrymatory. Reacts violently with water. | Must be handled in a fume hood. Wear safety goggles, face shield, and heavy-duty gloves. Keep away from moisture. |
| Sodium Hydroxide (NaOH) | Highly corrosive. Causes severe burns. | Wear safety goggles, gloves, and protective clothing. Handle with care to avoid skin/eye contact.[11] |
| Solvents (Ethanol, Cyclohexane) | Highly flammable. Vapors can be irritating. | Keep away from open flames and sparks. Use in a well-ventilated area or fume hood.[11] |
Emergency Procedures: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[19] For spills, isolate the area, use appropriate absorbent material for cleanup, and dispose of waste according to institutional guidelines.[19]
Characterization of Nylon 6,6
Once synthesized, the polymer should be characterized to confirm its identity and assess its properties.
| Technique | Purpose | Expected Results for Nylon 6,6 |
| FTIR Spectroscopy | To identify functional groups and confirm the formation of the amide bond.[9][10] | Appearance of a strong C=O stretch (amide I band) around 1630 cm⁻¹ and an N-H bend (amide II band) around 1540 cm⁻¹. A broad N-H stretching peak is expected around 3300 cm⁻¹.[20] Disappearance of the broad O-H stretch from the carboxylic acid. |
| Differential Scanning Calorimetry (DSC) | To determine thermal properties like melting point (Tₘ) and glass transition temperature (T₉).[10] | A distinct endothermic peak indicating the melting point, typically in the range of 255-265°C. |
| X-Ray Diffraction (XRD) | To assess the structural crystallinity of the polymer.[9] | Sharp diffraction peaks indicating a semi-crystalline structure due to hydrogen bonding. |
| Solution ¹³C NMR | To provide detailed structural information, including end-group analysis and molecular weight estimation.[21] | Characteristic peaks corresponding to the different methylene carbons and the carbonyl carbon in the repeating unit.[21] |
| Pyrolysis-GC/MS | An advanced technique for chemical decomposition and analysis to identify the constituent monomers.[22] | The resulting pyrogram will show methyl derivatives of hexamethylenediamine and adipic acid.[22] |
Conclusion
The synthesis of nylon 6,6 from adipic acid and hexamethylenediamine is a robust and well-established process that serves as an excellent model for teaching and research in polymer chemistry. By carefully controlling stoichiometry, typically through the formation of a nylon salt, and by managing reaction conditions to effectively remove the water by-product, a high molecular weight polymer with superior material properties can be reliably produced. The choice between melt polymerization and interfacial polymerization allows for flexibility depending on the scale and objectives of the synthesis. Adherence to strict safety protocols is essential for handling the corrosive and flammable materials involved. The characterization techniques outlined provide a comprehensive toolkit for validating the successful synthesis and analyzing the properties of the resulting polyamide.
References
- 1. Preparation of nylon 6,6 by condensation polymerization | PPTX [slideshare.net]
- 2. youtube.com [youtube.com]
- 3. From Petroleum To Nylon: The Journey of Adipic Acid in The Production of Synthetic Fibers - TAINUO CHEMICAL [sinotainuo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tech-Type: Polycondensation of Adipic Acid with HMDA into PA66 [portfolio-pplus.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. pslc.ws [pslc.ws]
- 8. EP2460839A1 - Method of making Polyamide 66 - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. terrificscience.org [terrificscience.org]
- 12. cdn.intratec.us [cdn.intratec.us]
- 13. invista.com [invista.com]
- 14. chemistry-online.com [chemistry-online.com]
- 15. m.youtube.com [m.youtube.com]
- 16. scholarworks.uark.edu [scholarworks.uark.edu]
- 17. redox.com [redox.com]
- 18. download.basf.com [download.basf.com]
- 19. How Should Adipic Acid Be Handled Safely? - TAINUO CHEMICAL [sinotainuo.com]
- 20. ukessays.com [ukessays.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. frontier-lab.com [frontier-lab.com]
Application Notes & Protocols: Hexanedioic Acid in Advanced Drug Delivery Systems
Introduction: The Versatile Role of Hexanedioic Acid in Pharmaceutics
This compound, more commonly known as adipic acid, is a dicarboxylic acid that has emerged as a critical component in the design of sophisticated drug delivery systems.[1][2] While traditionally recognized for its role in the production of nylon and other polymers, its biocompatibility, biodegradability, and versatile chemical functionality have made it an invaluable excipient in pharmaceutical formulations.[3][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in creating advanced drug delivery platforms, including controlled-release matrices, biodegradable polymers for nanoparticles, and crosslinked hydrogels.
The primary utility of this compound in drug delivery stems from its ability to be incorporated into various formulations to modulate drug release profiles.[1][2] It can be used to create pH-independent release systems for both weakly acidic and basic drugs, a crucial attribute for consistent drug absorption throughout the gastrointestinal tract.[3][5] Furthermore, its dicarboxylic nature allows it to serve as a monomer for the synthesis of biodegradable polymers, such as poly(anhydride-esters), and as a crosslinking agent to form hydrogels, offering a broad spectrum of applications in modern medicine.[6][7][8]
This guide will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for the synthesis and formulation of this compound-based drug delivery systems, and offer insights into their characterization.
Core Applications of this compound in Drug Delivery
The applications of this compound in drug delivery are diverse, primarily centering on its use in polymeric systems. The following table summarizes its key roles and the resulting drug delivery platforms.
| Application Area | Role of this compound | Resulting Drug Delivery System | Key Advantages |
| Controlled Release Formulations | pH modifier, pore-forming agent | Matrix tablets, coated monolithic systems | pH-independent drug release, zero-order release kinetics, potential for late-burst release profiles.[1][3][5] |
| Biodegradable Polymers | Monomer | Poly(anhydride-esters), Polyanhydrides | Biocompatible and biodegradable carriers for nanoparticles and microspheres, enabling sustained drug release.[6][9] |
| Hydrogel Systems | Crosslinking agent | Chemically crosslinked hydrogels (e.g., with chitosan) | Enhanced mechanical strength and stability of hydrogels for controlled drug release.[7][8][10] |
| Co-crystals | Co-former | Drug-adipic acid co-crystals | Improved solubility and dissolution rates of poorly soluble drugs.[11][12][13] |
Synthesis and Formulation Protocols
This section provides detailed protocols for the synthesis of a this compound-based polymer and its formulation into drug-loaded nanoparticles, as well as the preparation of a this compound-crosslinked hydrogel.
Protocol 1: Synthesis of Poly(adipic anhydride)
Poly(adipic anhydride) is a biodegradable polymer that can be synthesized from adipic acid through a melt-condensation process.[9] This polymer is of particular interest for drug delivery due to its surface-eroding properties, which can lead to a controlled, zero-order release of encapsulated drugs.
Rationale: The melt-condensation method is a straightforward approach that avoids the use of potentially toxic solvents. The reaction involves the formation of a mixed anhydride intermediate with acetic anhydride, followed by polymerization under vacuum to drive the reaction to completion by removing the acetic anhydride byproduct.
Experimental Workflow:
Caption: Workflow for the synthesis of poly(adipic anhydride) via melt-condensation.
Materials:
-
This compound (Adipic acid)
-
Acetic anhydride
-
Round-bottom flask equipped with a magnetic stirrer and a condenser
-
Heating mantle
-
Vacuum pump
-
Nitrogen gas source
Procedure:
-
Preparation: In a round-bottom flask, combine this compound and a molar excess of acetic anhydride (e.g., 1:10 molar ratio).
-
Initial Reaction: Place the flask in a heating mantle and heat the mixture to reflux under a gentle stream of nitrogen gas for 30 minutes. This step forms the prepolymer.
-
Polymerization: Gradually increase the temperature to 180°C while applying a high vacuum (e.g., <1 mmHg). Continue heating under vacuum for 2-3 hours to remove the excess acetic anhydride and drive the polymerization reaction.
-
Polymer Recovery: Allow the reaction mixture to cool to room temperature under vacuum. The resulting solid polymer can be collected. For purification, the polymer can be dissolved in a suitable solvent like dichloromethane and precipitated in a non-solvent like petroleum ether.
-
Drying: Dry the purified polymer under vacuum to remove any residual solvent.
Characterization: The synthesized poly(adipic anhydride) should be characterized to confirm its identity and determine its molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of anhydride bonds (characteristic peaks around 1740 and 1810 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index of the polymer.
Protocol 2: Preparation of Drug-Loaded Nanoparticles using Poly(adipic anhydride)
Drug-loaded nanoparticles can be prepared from the synthesized poly(adipic anhydride) using methods like nanoprecipitation.[14] This technique is suitable for encapsulating hydrophobic drugs.
Rationale: Nanoprecipitation is a simple and rapid method that involves the displacement of a solvent in which the polymer and drug are dissolved into a non-solvent, leading to the formation of nanoparticles. The choice of solvent and non-solvent is critical for controlling particle size and encapsulation efficiency.
Experimental Workflow:
Caption: Workflow for preparing drug-loaded nanoparticles using the nanoprecipitation method.
Materials:
-
Synthesized poly(adipic anhydride)
-
Hydrophobic drug of choice
-
Acetone (or other suitable organic solvent)
-
Deionized water
-
Surfactant/stabilizer (e.g., Pluronic® F-127, PVA)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of poly(adipic anhydride) and the hydrophobic drug in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., 1% w/v Pluronic® F-127).
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under constant magnetic stirring. The rapid solvent displacement will cause the polymer and drug to precipitate as nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension for several hours at room temperature to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection and Purification: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes). Wash the nanoparticle pellet with deionized water to remove any excess stabilizer and un-encapsulated drug.
-
Lyophilization: For long-term storage, the purified nanoparticles can be freeze-dried, often with a cryoprotectant like trehalose.
Characterization:
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Quantified by dissolving a known amount of nanoparticles in a suitable solvent and measuring the drug concentration using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Protocol 3: Preparation of this compound-Crosslinked Chitosan Hydrogels
This compound can be used as a non-toxic crosslinker to form hydrogels with natural polymers like chitosan.[7][8][10] The crosslinking reaction can be facilitated by a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC), which activates the carboxylic acid groups of this compound to react with the amino groups of chitosan.
Rationale: Chitosan is a biocompatible and biodegradable polymer with abundant amino groups that can be crosslinked. This compound provides a flexible crosslink, and the use of EDAC allows for efficient amide bond formation under mild conditions.
Experimental Workflow:
Caption: Workflow for the preparation of a this compound-crosslinked chitosan hydrogel.
Materials:
-
Chitosan (low or medium molecular weight)
-
This compound (Adipic acid)
-
Acetic acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC)
-
Drug of choice (preferably water-soluble)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Chitosan Solution: Prepare a chitosan solution (e.g., 2% w/v) by dissolving chitosan powder in a dilute acetic acid solution (e.g., 1% v/v) with continuous stirring.
-
Addition of Components: To the chitosan solution, add this compound (the amount can be varied to control the crosslinking density) and the drug to be encapsulated. Stir until a homogeneous solution is obtained.
-
Crosslinking: Slowly add an aqueous solution of EDAC to the mixture while stirring. The amount of EDAC is typically equimolar to the carboxylic acid groups of this compound.
-
Gelation: Continue stirring until the solution becomes viscous and forms a gel. The gelation time will depend on the concentrations of the reactants.
-
Hydrogel Formation: Cast the gel into a petri dish or a desired mold and allow it to dry at room temperature or in a low-temperature oven (e.g., 40°C) to form a hydrogel film or scaffold.
-
Purification: Wash the dried hydrogel extensively with deionized water to remove any unreacted chemicals and byproducts.
Characterization:
-
Swelling Ratio: Determined by immersing a dried hydrogel sample in a buffer solution (e.g., PBS pH 7.4) and measuring its weight change over time.
-
Mechanical Properties: Assessed using a texture analyzer or a universal testing machine to determine properties like compressive strength and modulus.
-
In Vitro Drug Release: Measured by placing a drug-loaded hydrogel sample in a release medium and quantifying the amount of drug released at different time points.
Safety and Biocompatibility Considerations
This compound is generally recognized as safe (GRAS) and has low acute toxicity.[13][15][16] Studies have shown that it is not genotoxic and does not cause developmental toxicity.[15][16] When used in the synthesis of polymers or as a crosslinker, the final drug delivery system should be evaluated for its biocompatibility. In vitro cytotoxicity assays, such as MTT or LDH assays, using relevant cell lines are recommended to ensure the safety of the formulated drug delivery system.
Conclusion
This compound is a highly versatile and valuable component in the development of advanced drug delivery systems. Its ability to function as a pH-modulating excipient, a monomer for biodegradable polymers, and a non-toxic crosslinking agent provides a wide range of possibilities for creating controlled and targeted drug delivery platforms. The protocols and information provided in this guide offer a solid foundation for researchers and scientists to explore and innovate with this compound in their drug delivery research.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Adipic acid - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Adipic acid, this compound, 99.5+%, 124-04-9 [chemkits.eu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. asianonlinejournals.com [asianonlinejournals.com]
- 9. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Pimozide and Adipic Acid: A New Multicomponent Crystalline Entity for Improved Pharmaceutical Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. researchgate.net [researchgate.net]
- 16. Toxicity of adipic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Adipic Acid Purity
Abstract
This application note provides a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of adipic acid. Adipic acid, a critical dicarboxylic acid, is a primary monomer in the production of nylon 6,6 and sees widespread use in polyurethanes, plasticizers, and as a food acidulant.[1][2] Given its industrial significance, ensuring its purity is paramount to the quality and performance of the end products.[2] This document outlines a detailed reversed-phase HPLC (RP-HPLC) protocol, grounded in pharmacopeial standards, and offers insights into method validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4] The intended audience for this guide includes researchers, quality control analysts, and professionals in the pharmaceutical and chemical industries.
Introduction: The Analytical Imperative for Adipic Acid Purity
Adipic acid (hexanedioic acid) is a cornerstone of the polymer industry.[1] Its synthesis, typically through the oxidation of a cyclohexanol-cyclohexanone mixture with nitric acid, can introduce structurally related impurities such as glutaric and succinic acids.[2][5] These impurities can adversely affect the polymerization process and the physical properties of the resulting polymer. Consequently, a precise and reliable analytical method is essential for quantifying the purity of adipic acid and detecting any process-related impurities.
Reversed-phase HPLC with UV detection is the method of choice for this analysis due to its high resolution, sensitivity, and reproducibility.[3] The method's efficacy hinges on the principle of partitioning the analyte between a nonpolar stationary phase and a polar mobile phase. For organic acids like adipic acid, controlling the mobile phase pH is critical. By maintaining a pH well below the pKa of adipic acid (pKa1 ≈ 4.4, pKa2 ≈ 5.4), the molecule remains in its non-ionized, more hydrophobic state, which enhances its retention on a C18 column.[6] This application note is based on the principles outlined in the United States Pharmacopeia (USP), providing a validated and authoritative approach.[7][8]
Experimental Methodology
This section details the necessary equipment, reagents, and chromatographic conditions for the successful implementation of this analytical method.
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. A PDA detector is advantageous for assessing peak purity.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated for accurate pH measurements.
-
Volumetric Glassware: Class A.
-
HPLC Vials and Caps.
-
Syringe Filters: 0.45 µm or 0.22 µm, compatible with the sample solvent.
Reagents and Standards
-
Adipic Acid Reference Standard (RS): USP grade or equivalent, of known purity.
-
Acetonitrile: HPLC grade.
-
Phosphoric Acid (H₃PO₄): 85%, analytical reagent grade.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
Chromatographic Conditions
The following conditions are based on the USP monograph for adipic acid and are proven to be effective for purity analysis.[7][8]
| Parameter | Condition | Rationale |
| Column | L1 packing (C18), 4.6 mm x 150 mm, 3 µm | A C18 column provides the necessary hydrophobicity for retaining adipic acid. The smaller particle size (3 µm) enhances efficiency and resolution.[7] |
| Mobile Phase A | 0.17% Phosphoric Acid in Water (v/v) | The acidic mobile phase ensures that adipic acid is in its protonated form, leading to better retention and peak shape on the RP column.[6] |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC that elutes the analyte from the column. |
| Gradient Elution | See Table 2 | A gradient is employed to ensure elution of the main peak within a reasonable time while also allowing for the separation of potential, more retained impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.[9] |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak shape and reproducibility.[7] |
| Detector Wavelength | 209 nm | Adipic acid lacks a strong chromophore, so a low UV wavelength is necessary for detection, targeting the carboxyl group's absorbance.[7][9] |
| Injection Volume | 30 µL | This volume can be adjusted based on the analyte concentration and the sensitivity of the detector.[7] |
Table 2: Gradient Elution Program [7][8]
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 97 | 3 |
| 5.0 | 97 | 3 |
| 20.0 | 45 | 55 |
| 20.1 | 97 | 3 |
| 25.0 | 97 | 3 |
Detailed Protocols
Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile and Mobile Phase A (3:97 v/v).[7][8]
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of Adipic Acid RS and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the Diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the adipic acid sample to be tested and prepare as described for the Standard Solution.
HPLC Analysis Workflow
The following diagram illustrates the key steps in the analytical workflow.
Caption: HPLC analytical workflow for adipic acid purity.
Step-by-Step Protocol:
-
System Preparation: Set up the HPLC system according to the conditions in Table 1. Equilibrate the column with the initial mobile phase composition (97% A, 3% B) until a stable baseline is achieved.
-
System Suitability: Inject the Standard Solution in replicate (typically 5 or 6 injections). The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 0.7% and the tailing factor for the adipic acid peak is not more than 2.0.[7][8]
-
Analysis: Inject the Standard Solution and the Sample Solution into the chromatograph.
-
Data Processing: Record the chromatograms and integrate the peak areas.
-
Calculation: Calculate the percentage purity of the adipic acid sample using the external standard method:
Purity (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Where:
-
Area_Sample is the peak area of adipic acid in the Sample Solution.
-
Area_Standard is the average peak area of adipic acid in the Standard Solution injections.
-
Conc_Standard is the concentration of the Adipic Acid RS in the Standard Solution (mg/mL).
-
Conc_Sample is the concentration of adipic acid in the Sample Solution (mg/mL).
-
Method Validation: Ensuring Trustworthiness and Reliability
Validation of an analytical procedure is a regulatory requirement and essential for demonstrating that the method is suitable for its intended purpose.[3][10] The validation should be conducted according to ICH Q2(R2) guidelines.[4][11]
Key Validation Parameters
The following diagram outlines the core parameters for method validation.
Caption: Core parameters for analytical method validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] This is demonstrated by showing that there is no interference from the diluent and that potential impurities are well-resolved from the main adipic acid peak.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[10] This is typically evaluated by analyzing a series of at least five standards over a range of 80-120% of the target concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value.[4] It is assessed by spiking a placebo with known amounts of adipic acid at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10]
-
Repeatability (Intra-assay precision): Assessed by analyzing a minimum of six replicate sample preparations at 100% of the test concentration. The RSD should typically be ≤ 1.0%.[12]
-
Intermediate Precision: Evaluates the effect of random events on the precision of the analytical procedure, such as different days, analysts, or equipment.[12]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[10]
Conclusion
The HPLC method detailed in this application note provides a reliable, robust, and accurate means for determining the purity of adipic acid. By adhering to the specified chromatographic conditions and implementing a thorough validation protocol as per ICH guidelines, laboratories can ensure the integrity of their analytical results. This method is directly applicable to quality control in manufacturing environments and for research purposes where the purity of adipic acid is a critical parameter.
References
- 1. Adipic Acid | SIELC Technologies [sielc.com]
- 2. Understanding the Production Process of Adipic Acid [chemanalyst.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. pragolab.cz [pragolab.cz]
- 6. researchgate.net [researchgate.net]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. Adipic Acid - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 9. reddit.com [reddit.com]
- 10. actascientific.com [actascientific.com]
- 11. database.ich.org [database.ich.org]
- 12. demarcheiso17025.com [demarcheiso17025.com]
Application Note: A Detailed ¹H and ¹³C NMR Analysis of Hexanedioic Acid
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of NMR is crucial for compound identification, purity assessment, and structural elucidation. This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of hexanedioic acid, also known as adipic acid.[3][4] We will delve into the theoretical underpinnings of the NMR signals observed for this molecule and provide a detailed, field-proven protocol for sample preparation and data acquisition.
Theoretical Principles of NMR Spectroscopy
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei known as spin. Nuclei with an odd number of protons or neutrons possess a nuclear spin, which generates a magnetic moment. When placed in an external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce transitions between these energy states, and the frequency at which this occurs is known as the resonance frequency.
The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ) .[5] Electron-withdrawing groups deshield a nucleus, causing it to resonate at a higher frequency (downfield), while electron-donating groups shield it, leading to a lower resonance frequency (upfield).[6]
Furthermore, the magnetic moments of neighboring nuclei can interact with each other through the bonding electrons, a process called spin-spin coupling or J-coupling .[5][7][8] This interaction causes the splitting of NMR signals into multiplets, and the pattern of this splitting provides valuable information about the connectivity of atoms within a molecule.[7][8] The number of peaks in a multiplet is given by the n+1 rule, where 'n' is the number of equivalent neighboring protons.[8]
¹H NMR Analysis of this compound
This compound (HOOC-(CH₂)₄-COOH) has a symmetrical structure, which simplifies its ¹H NMR spectrum. Due to this symmetry, there are only three distinct types of protons:
-
Hₐ: The acidic protons of the two carboxylic acid groups (-COOH).
-
Hₑ: The four protons on the carbons alpha to the carbonyl groups (C2 and C5).
-
Hᵢ: The four protons on the carbons beta to the carbonyl groups (C3 and C4).
Expected ¹H NMR Spectrum:
The acidic protons (Hₐ) are highly deshielded due to the electronegativity of the oxygen atoms and the anisotropic effect of the carbonyl group.[9][10] Consequently, they appear far downfield, typically in the range of 10-12 ppm.[9][10][11] This signal is often a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent.[10]
The α-protons (Hₑ) are adjacent to the electron-withdrawing carbonyl group, which deshields them. They are expected to resonate in the region of 2.2-2.6 ppm.[9][11] These four protons will appear as a multiplet due to coupling with the neighboring β-protons (Hᵢ).
The β-protons (Hᵢ) are further from the electron-withdrawing carbonyl groups and are therefore more shielded than the α-protons. Their signal is expected to appear upfield from the α-protons, typically in the range of 1.5-1.8 ppm. This signal will also be a multiplet due to coupling with the adjacent α-protons.
¹³C NMR Analysis of this compound
The symmetry of this compound also leads to a simplified ¹³C NMR spectrum, with only three distinct carbon signals:
-
C₁: The two equivalent carbonyl carbons of the carboxylic acid groups.
-
C₂: The two equivalent alpha carbons.
-
C₃: The two equivalent beta carbons.
Expected ¹³C NMR Spectrum:
The carbonyl carbons (C₁) are the most deshielded due to the direct attachment of two electronegative oxygen atoms. Their signal is expected to appear in the range of 170-185 ppm.[9][12][13]
The alpha carbons (C₂) are deshielded by the adjacent carbonyl group and are expected to resonate in the range of 30-40 ppm.[9]
The beta carbons (C₃) are the most shielded of the carbon atoms in the aliphatic chain and will appear at the most upfield position, typically in the range of 20-30 ppm.
Experimental Protocol
A meticulously prepared sample is paramount for obtaining a high-quality NMR spectrum.[14] The following protocol outlines the steps for preparing and analyzing a sample of this compound.
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[15]
-
Deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterium Oxide (D₂O), or DMSO-d₆)[16][17][18][19]
-
NMR tube (5 mm diameter)[20]
-
Pasteur pipette and glass wool
-
Vortex mixer
Procedure:
-
Sample Weighing: Accurately weigh the appropriate amount of this compound.
-
Solvent Selection: Choose a deuterated solvent in which this compound is soluble.[18] Deuterated solvents are essential to avoid large solvent signals that would obscure the analyte signals.[14][16] The choice of solvent can slightly influence the chemical shifts.[12]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the this compound.[15]
-
Mixing: Gently vortex the sample to ensure complete dissolution.
-
Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[20]
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.[18]
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum.
-
Acquire the broadband proton-decoupled ¹³C NMR spectrum.
-
(Optional but Recommended) Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals.[21]
-
Data Presentation
The expected NMR data for this compound is summarized in the tables below.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Hₐ (-COOH) | 10 - 12 | broad singlet | 2H |
| Hₑ (-CH₂-COOH) | 2.2 - 2.6 | multiplet | 4H |
| Hᵢ (-CH₂-CH₂-) | 1.5 - 1.8 | multiplet | 4H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C₁ (-COOH) | 170 - 185 |
| C₂ (-CH₂-COOH) | 30 - 40 |
| C₃ (-CH₂-CH₂-) | 20 - 30 |
Visualization
The following diagrams illustrate the molecular structure of this compound and the general workflow for its NMR analysis.
Caption: Molecular structure of this compound with labeled nuclei.
Caption: General workflow for NMR analysis.
This application note has provided a detailed guide to the ¹H and ¹³C NMR analysis of this compound. By understanding the theoretical principles behind the observed chemical shifts and coupling patterns, and by following a rigorous experimental protocol, researchers can confidently identify and characterize this important dicarboxylic acid. The presented data and methodologies serve as a valuable resource for scientists and professionals in various fields of chemical and pharmaceutical research.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. youtube.com [youtube.com]
- 3. This compound [webbook.nist.gov]
- 4. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. NMR blog - Spin-Spin Coupling – Beyond Multiplicity — Nanalysis [nanalysis.com]
- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 7. conductscience.com [conductscience.com]
- 8. Spin spin coupling and coupling constant | PPTX [slideshare.net]
- 9. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 17. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 18. myuchem.com [myuchem.com]
- 19. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]
- 20. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 21. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Adipic Acid in Biomedical Hydrogels
Introduction: The Versatility of Adipic Acid in Engineering Biomimetic Hydrogels
Hydrogels, with their high water content and tunable physical properties, have emerged as a cornerstone material in biomedical research, offering a hydrated, three-dimensional environment that mimics the native extracellular matrix (ECM). The choice of crosslinking agent is paramount in dictating the final properties and functionality of these hydrogels. Adipic acid, a dicarboxylic acid, and its derivatives, particularly adipic acid dihydrazide (ADH), have garnered significant attention as versatile and biocompatible crosslinkers. Their utility lies in the ability to form stable, yet biodegradable, linkages with a variety of natural and synthetic polymers, enabling the fabrication of hydrogels with tailored characteristics for applications ranging from drug delivery to regenerative medicine.
This guide provides an in-depth exploration of the application of adipic acid and its derivatives in the synthesis of biomedical hydrogels. We will delve into the fundamental chemistry of crosslinking, provide detailed, field-proven protocols for hydrogel synthesis and characterization, and discuss their diverse applications, supported by authoritative literature. The overarching goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently design and implement adipic acid-based hydrogels in their work.
I. The Chemistry of Adipic Acid-Mediated Crosslinking: A Tale of Two Ends
The efficacy of adipic acid and its dihydrazide derivative as crosslinkers stems from their bifunctional nature. Adipic acid possesses two carboxylic acid groups, while ADH has two hydrazide groups. These functional groups can react with complementary groups on polymer backbones to form a crosslinked network.
Carbodiimide-Mediated Amide Bond Formation with Adipic Acid
Adipic acid can be used to crosslink polymers containing primary amine groups, such as chitosan, through a carbodiimide-mediated reaction. Water-soluble carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC or EDC) activate the carboxylic acid groups of adipic acid, making them susceptible to nucleophilic attack by the amine groups on the polymer, resulting in the formation of stable amide bonds.[1][2][3] The inclusion of N-hydroxysuccinimide (NHS) can further enhance the efficiency of this reaction by forming a more stable intermediate.
Hydrazone Bond Formation with Adipic Acid Dihydrazide (ADH)
ADH is a highly versatile crosslinker that reacts with aldehyde or ketone groups on polymers to form dynamic and reversible hydrazone bonds.[4] This reaction is particularly advantageous as it can occur under physiological conditions without the need for toxic catalysts.[4] Many polysaccharides, such as hyaluronic acid, alginate, and dextran, can be oxidized to introduce aldehyde groups, making them suitable for crosslinking with ADH.[4][5][6] The dynamic nature of the hydrazone bond can also impart self-healing properties to the hydrogel.[7][8]
II. Experimental Protocols: From Synthesis to Characterization
This section provides detailed, step-by-step protocols for the synthesis and characterization of adipic acid-based hydrogels. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.
Protocol 1: Synthesis of an Injectable Hyaluronic Acid (HA)-Adipic Acid Dihydrazide (ADH) Hydrogel
This protocol describes the preparation of an in situ forming hydrogel based on oxidized hyaluronic acid and ADH, suitable for applications such as drug delivery and tissue engineering.[5][9]
Materials:
-
Sodium hyaluronate (HA)
-
Adipic acid dihydrazide (ADH)
-
Sodium periodate (NaIO₄)
-
Ethylene glycol
-
Dialysis tubing (MWCO 3.5 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Oxidation of Hyaluronic Acid:
-
Dissolve sodium hyaluronate in deionized water to a final concentration of 1% (w/v). Stir until fully dissolved.
-
Add sodium periodate to the HA solution. The molar ratio of NaIO₄ to HA repeating units will determine the degree of oxidation and should be optimized for the desired gelation time and mechanical properties. A typical starting ratio is 0.5:1.
-
Protect the reaction from light and stir at room temperature for 24 hours.
-
Quench the reaction by adding ethylene glycol (1 mL per gram of HA) and stir for 1 hour.
-
Purify the oxidized HA (oHA) by dialysis against deionized water for 3 days, changing the water twice daily.
-
Lyophilize the purified oHA to obtain a white, fluffy solid.
-
-
Preparation of Pre-gel Solutions:
-
Prepare a solution of oHA in PBS (pH 7.4) at a desired concentration (e.g., 2% w/v).
-
Prepare a solution of ADH in PBS (pH 7.4) at a concentration that provides a desired molar ratio of hydrazide groups to aldehyde groups. A 1:1 ratio is a common starting point.
-
-
Hydrogel Formation:
-
To form the hydrogel, mix the oHA and ADH solutions in a 1:1 volume ratio.
-
Gently vortex or pipette to ensure homogeneity.
-
The solution will begin to gel at room or body temperature. The gelation time can be tuned by adjusting the degree of oxidation, polymer concentration, and temperature.[5]
-
Workflow for HA-ADH Hydrogel Synthesis:
Caption: Workflow for the synthesis of an injectable HA-ADH hydrogel.
Protocol 2: Synthesis of a Chitosan-Adipic Acid Hydrogel Film
This protocol outlines the fabrication of a chitosan hydrogel film crosslinked with adipic acid using EDAC, which can be used for applications like wound dressings.[1][2][3]
Materials:
-
Chitosan (medium molecular weight)
-
Adipic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC)
-
Acetic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Petri dishes
Procedure:
-
Preparation of Chitosan Solution:
-
Dissolve 0.5 g of chitosan in 50 mL of a 1% (v/v) acetic acid solution with stirring until a homogenous solution is obtained.
-
-
Crosslinking Reaction:
-
Prepare a 1% (w/v) adipic acid solution in deionized water.
-
Add the adipic acid solution to the chitosan solution. The amount of adipic acid will influence the crosslinking density.
-
Slowly add a freshly prepared EDAC solution (e.g., 0.1% w/v) to the chitosan-adipic acid mixture while stirring. The concentration of EDAC can be varied to control the degree of crosslinking.[2]
-
Continue stirring for 4-6 hours at room temperature to allow for the crosslinking reaction to proceed.
-
-
Film Casting and Drying:
-
Pour the resulting viscous solution into Petri dishes.
-
Dry the films in an oven at 40°C for 24 hours.
-
Wash the dried films thoroughly with deionized water to remove any unreacted reagents and by-products.
-
Dry the washed films again at 40°C for 24 hours.
-
Mechanism of Chitosan-Adipic Acid Crosslinking:
Caption: Carbodiimide-mediated crosslinking of chitosan with adipic acid.
Characterization of Adipic Acid-Based Hydrogels
A thorough characterization of the synthesized hydrogels is crucial to ensure they meet the requirements for the intended biomedical application.
| Property | Characterization Technique | Purpose | Typical Observations |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the formation of crosslinks (e.g., amide or hydrazone bonds) and the successful modification of polymers. | Appearance of new peaks corresponding to the newly formed bonds (e.g., C=N for hydrazone, amide I and II bands). |
| Morphology | Scanning Electron Microscopy (SEM) | To visualize the porous structure of the hydrogel network. | Interconnected porous network, with pore size varying depending on the crosslinking density. |
| Mechanical Properties | Rheometry, Compression Testing | To determine the stiffness, elasticity, and injectability of the hydrogel.[5][9] | Storage modulus (G') greater than loss modulus (G'') for a stable gel. Compressive modulus can be tailored to match target tissues. |
| Swelling Behavior | Gravimetric Analysis | To measure the water uptake capacity of the hydrogel.[6][10] | The swelling ratio is influenced by the crosslinking density; higher crosslinking leads to lower swelling. |
| Degradation Profile | In vitro degradation studies in PBS or enzyme solutions | To assess the biodegradability of the hydrogel over time.[4][11] | The degradation rate can be controlled by the type of crosslinking bond (hydrazone bonds are hydrolytically labile). |
| Biocompatibility | Cell viability assays (e.g., MTT, Live/Dead staining), Cytotoxicity assays | To evaluate the non-toxic nature of the hydrogel and its degradation products.[5][6] | High cell viability (>90%) and low cytotoxicity are desired for biomedical applications. |
III. Biomedical Applications: Tailoring Hydrogels for Specific Needs
The tunable properties of adipic acid-based hydrogels make them suitable for a wide array of biomedical applications.
Drug Delivery
Adipic acid-crosslinked hydrogels can serve as excellent reservoirs for the controlled and sustained release of therapeutic agents.[4][12][13] The drug can be loaded into the hydrogel matrix either by physical encapsulation during gelation or by covalent conjugation to the polymer backbone. The release kinetics can be modulated by altering the crosslinking density and the degradation rate of the hydrogel. For instance, injectable HA-ADH hydrogels have been used for the sustained delivery of cephalexin.[12][13]
Tissue Engineering and Regenerative Medicine
These hydrogels can act as scaffolds that provide structural support for cell growth and tissue regeneration.[7][9] Their biomimetic properties create a favorable environment for cell adhesion, proliferation, and differentiation. Injectable adipic acid-based hydrogels are particularly advantageous as they can be delivered in a minimally invasive manner to fill irregularly shaped defects.[5] Notable examples include:
-
Nucleus Pulposus Regeneration: Injectable oxidized hyaluronic acid/adipic acid dihydrazide (oxi-HA/ADH) hydrogels have shown promise in supporting the synthesis of type II collagen and aggrecan by nucleus pulposus cells.[5]
-
Adipose Tissue Engineering: HA/ADH hydrogels have been investigated as a delivery vehicle for preadipocytes, with mechanical properties that can mimic native adipose tissue.[9]
-
Cartilage Repair: These hydrogels can provide a scaffold for chondrocyte encapsulation and promote cartilage tissue formation.
Wound Healing and Tissue Adhesives
Adipic acid-based hydrogels can be formulated as tissue adhesives for wound closure.[6] For example, an injectable hydrogel adhesive composed of adipic acid dihydrazide-modified gelatin and oxidized sodium alginate has demonstrated good adhesion strength and biocompatibility.[6] These hydrogels can also be designed to promote wound healing by providing a moist environment, protecting the wound from infection, and delivering bioactive molecules.
IV. Conclusion and Future Perspectives
Adipic acid and its derivatives have proven to be invaluable tools in the development of advanced biomedical hydrogels. Their biocompatibility, versatile reactivity, and ability to form biodegradable crosslinks have enabled the creation of hydrogels with a wide range of properties tailored for specific applications in drug delivery, tissue engineering, and wound healing.
Future research in this field will likely focus on the development of multifunctional hydrogels with enhanced therapeutic capabilities. This may involve the incorporation of stimuli-responsive elements for on-demand drug release, the design of hydrogels with improved mechanical properties to better mimic native tissues, and the development of hydrogels that can actively modulate the cellular microenvironment to promote tissue regeneration. The continued exploration of adipic acid-based crosslinking chemistries will undoubtedly play a crucial role in advancing the field of biomedical hydrogels and bringing new therapeutic solutions to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of chemically crosslinked chitosan hydrogels with adipic acid and EDAC carbodiimide: Tailored biomaterials for multifunctional applications | Agriculture and Food Sciences Research [asianonlinejournals.com]
- 3. asianonlinejournals.com [asianonlinejournals.com]
- 4. Dynamic crosslinked and injectable biohydrogels as extracellular matrix mimics for the delivery of antibiotics and 3D cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Injectable oxidized hyaluronic acid/adipic acid dihydrazide hydrogel for nucleus pulposus regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Injectable Hydrogel Based on Modified Gelatin and Sodium Alginate for Soft-Tissue Adhesive - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Advancements and Challenges in Self-Healing Hydrogels for Wound Care - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanics of hyaluronic acid/adipic acid dihydrazide hydrogel: towards developing a vessel for delivery of preadipocytes to native tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and Evaluation of Adipic Dihydrazide Cross-linked Hyaluronic Acid Microspheres for Cephalexin - Neliti [neliti.com]
- 13. media.neliti.com [media.neliti.com]
Application Notes and Protocols for the Use of Hexanedioic Acid as a Food Acidulant
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the research and application of hexanedioic acid, commonly known as adipic acid, as a food acidulant. This compound, a dicarboxylic acid with the E number E355, offers unique properties that make it a versatile ingredient in food formulation and potentially in drug delivery systems where pH modulation is critical.[1][2][3] This guide moves beyond a simple recitation of facts to provide in-depth protocols and the scientific rationale behind them, empowering researchers to effectively utilize and evaluate this GRAS-affirmed substance.[4][5]
Introduction to this compound as a Food Acidulant
This compound is a white, crystalline powder with a slightly tart taste.[6] While its primary industrial use is in the production of nylon, it has significant applications in the food industry as a flavoring agent, leavening agent, gelling aid, and pH control agent.[1][7][8][9] It is found naturally in some foods like beets and sugar cane, but commercial production is primarily synthetic.[7][10][11]
The efficacy of this compound as an acidulant is rooted in its chemical structure and properties. As a diprotic acid, it possesses two pKa values (approximately 4.4 and 5.4), which allows it to act as a buffering agent, particularly in the pH range of 2.5 to 3.0.[1][7] This buffering capacity is crucial for maintaining a stable pH in food products, which in turn affects flavor, color, and microbial stability.[6]
Compared to other common food acidulants, this compound offers a milder, smoother, and more lingering tartness.[7][8] Its low hygroscopicity (tendency to absorb moisture from the air) makes it an excellent choice for dry mixes and powders, a distinct advantage over more hygroscopic acids like tartaric acid.[1][11]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₀O₄ | [1] |
| Molar Mass | 146.14 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 152.1 °C | [12] |
| Solubility in Water | 24 g/L at 25 °C | [1] |
| pKa₁ | ~4.4 | [1] |
| pKa₂ | ~5.4 | [1] |
| E Number | E355 | [1][2] |
Regulatory Status and Safety
This compound is "Generally Recognized as Safe" (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a food additive.[4][5] Its use is permitted in a wide range of food categories at levels not to exceed current Good Manufacturing Practices (cGMP).[13][14] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an acceptable daily intake (ADI) of 0-5 mg/kg of body weight.[7][15]
Experimental Protocols
The following protocols are designed to provide a framework for the systematic evaluation of this compound as a food acidulant in a research setting.
Protocol 1: Physicochemical Characterization of this compound in a Model Beverage System
Objective: To determine the titratable acidity, pH, and buffering capacity of this compound in a model aqueous system.
Materials:
-
Food-grade this compound
-
Deionized water
-
0.1 M Sodium hydroxide (NaOH) solution, standardized
-
Calibrated pH meter
-
Burette (50 mL)
-
Beakers (250 mL)
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Preparation of this compound Solutions:
-
Accurately weigh 0.1 g, 0.5 g, and 1.0 g of this compound and dissolve each in separate 100 mL volumes of deionized water. These represent 0.1%, 0.5%, and 1.0% (w/v) solutions.
-
-
pH Measurement:
-
Calibrate the pH meter using standard buffers (pH 4.0 and 7.0).
-
Measure and record the initial pH of each this compound solution.
-
-
Titratable Acidity Determination: [16][17][18]
-
Pipette 50 mL of each this compound solution into a 250 mL beaker.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with 0.1 M NaOH solution while continuously stirring until a faint pink color persists for at least 30 seconds.
-
Record the volume of NaOH used.
-
Calculate the titratable acidity as a percentage of this compound:
-
% Acidity = (V × N × eq. wt.) / (W × 10)
-
Where:
-
V = volume of NaOH used (mL)
-
N = normality of NaOH solution
-
eq. wt. = equivalent weight of this compound (73.07 g/mol )
-
W = weight of the sample (g) in the aliquot titrated
-
-
-
-
Buffering Capacity Assessment:
-
Place a 50 mL aliquot of the 0.5% this compound solution in a beaker with a magnetic stir bar.
-
Record the initial pH.
-
Add 0.1 M NaOH in 0.5 mL increments, recording the pH after each addition until the pH reaches 7.0.
-
Plot the pH versus the volume of NaOH added to generate a titration curve. The buffering capacity is greatest in the region where the curve is flattest.
-
Workflow Diagram:
Caption: Physicochemical characterization workflow.
Protocol 2: Sensory Evaluation of this compound in a Sweetened Beverage
Objective: To characterize the sensory profile of this compound in a model beverage and determine its relative tartness compared to citric acid.
Materials:
-
Food-grade this compound
-
Food-grade citric acid
-
Sucrose
-
Deionized water
-
Coding labels
-
Sensory evaluation booths
-
Data collection forms or software
Procedure:
-
Panelist Selection and Training:
-
Recruit 10-15 panelists who are regular consumers of fruit beverages.
-
Conduct a brief training session to familiarize them with the sensory attributes to be evaluated (e.g., tartness, sweetness, aftertaste).
-
-
Sample Preparation:
-
Prepare a base solution of 5% sucrose in deionized water.
-
Prepare the following test samples by dissolving the acidulants in the base solution:
-
Control: Base solution only
-
HA-1: 0.05% this compound
-
HA-2: 0.10% this compound
-
CA-1: 0.05% Citric acid
-
CA-2: 0.10% Citric acid
-
-
Code each sample with a random three-digit number.
-
Serve the samples chilled (4-6 °C) in identical cups.
-
-
Sensory Evaluation:
-
Present the samples to the panelists in a randomized order.
-
Instruct panelists to rinse their mouths with water between samples.
-
Ask panelists to rate the intensity of tartness, sweetness, and aftertaste for each sample on a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).
-
Also, include a ranking test for tartness from least to most tart.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, Tukey's HSD) to determine significant differences between the samples.
-
Workflow Diagram:
Caption: Sensory evaluation workflow.
Protocol 3: Shelf-Life Study of this compound as a Preservative in a Model Food System
Objective: To evaluate the effectiveness of this compound in extending the shelf-life of a model food product by monitoring microbial growth.
Materials:
-
Food-grade this compound
-
A model food system (e.g., a simple fruit puree or beverage)
-
Sterile containers
-
Incubator
-
Microbiological media (e.g., Plate Count Agar for total viable count, Potato Dextrose Agar for yeasts and molds)
-
Stomacher or blender
-
pH meter
Procedure:
-
Sample Preparation:
-
Prepare the model food system and divide it into three batches:
-
Control: No added acidulant
-
HA-1: 0.1% this compound
-
HA-2: 0.2% this compound
-
-
Adjust the pH of the control batch to match the initial pH of the HA-1 batch using a non-antimicrobial acid if necessary, to isolate the effect of this compound from pH alone.
-
Package the samples in sterile containers.
-
-
Storage and Sampling:
-
Store the samples at a relevant temperature (e.g., 25 °C for accelerated shelf-life testing).
-
At regular intervals (e.g., Day 0, 3, 7, 14, 21), aseptically remove a sample from each batch for analysis.
-
-
Microbiological Analysis:
-
Perform serial dilutions of the samples.
-
Plate the dilutions on Plate Count Agar and Potato Dextrose Agar.
-
Incubate the plates at the appropriate temperatures and for the recommended duration.
-
Count the colonies and calculate the microbial load (CFU/g or CFU/mL).
-
-
pH Monitoring:
-
Measure and record the pH of each sample at each sampling interval.
-
-
Data Analysis:
-
Plot the microbial growth curves for each batch over time.
-
Compare the microbial growth rates between the control and the this compound-treated samples to determine the preservative effect.
-
Workflow Diagram:
Caption: Shelf-life study workflow.
Data Interpretation and Further Research
The results from these protocols will provide a comprehensive understanding of this compound's functionality as a food acidulant. The physicochemical data will quantify its acidifying and buffering properties. The sensory data will characterize its taste profile, which is crucial for consumer acceptance. The shelf-life study will provide evidence of its preservative capabilities.
For professionals in drug development, the protocols for pH control and buffering capacity are particularly relevant. This compound's GRAS status and its ability to modulate pH in a controlled manner could be leveraged in oral drug formulations to improve stability and bioavailability.[9] Further research could explore its use in creating specific pH microenvironments within solid dosage forms.
Conclusion
This compound is a versatile and effective food acidulant with a favorable regulatory profile. Its unique sensory and functional properties make it a valuable tool for food scientists and formulators. The protocols outlined in this guide provide a robust framework for its systematic evaluation in a research context, enabling data-driven decisions in product development and scientific inquiry.
References
- 1. Adipic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. kraftchemical.com [kraftchemical.com]
- 4. Adipic Acid in Food: What You Need to Know - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 5. Why Is Adipic Acid Used in Food? - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 6. Adipic Acid in Food: A Comprehensive Guide - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 7. Adipic Acid in Food & Beverage Products - Acinetten [periodical.knowde.com]
- 8. nbinno.com [nbinno.com]
- 9. Adipic acid: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 10. atpgroup.com [atpgroup.com]
- 11. bakerpedia.com [bakerpedia.com]
- 12. Food grade adipic acid - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 13. eCFR :: 21 CFR 184.1009 -- Adipic acid. [ecfr.gov]
- 14. 21 CFR § 184.1009 - Adipic acid. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 15. WHO | JECFA [apps.who.int]
- 16. mt.com [mt.com]
- 17. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 18. beaconpointlabs.com [beaconpointlabs.com]
Application Notes and Protocols: Adipic Acid Esters as High-Performance Plasticizers in Polyvinyl Chloride (PVC) Formulations
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Plasticizers in PVC and the Ascendance of Adipates
Polyvinyl chloride (PVC), in its unadulterated state, is a rigid and brittle polymer, limiting its applications.[1] The versatility of PVC is unlocked through the incorporation of plasticizers, which are additives that increase flexibility, durability, and workability.[2] Plasticizers function by embedding themselves between the PVC polymer chains, reducing the intermolecular forces and thereby lowering the glass transition temperature (Tg).[3] For decades, phthalate-based plasticizers have dominated the market. However, growing environmental and health concerns have catalyzed the shift towards safer, more sustainable alternatives.[3][4]
Adipic acid esters, or adipates, have emerged as a leading class of non-phthalate plasticizers.[4] Derived from the esterification of adipic acid with various alcohols, these compounds offer excellent performance characteristics, including superior low-temperature flexibility, good durability, and enhanced processability.[3][5][6] Furthermore, many adipates exhibit favorable toxicological profiles and are biodegradable, positioning them as an environmentally responsible choice.[4][7][8] Common examples include dioctyl adipate (DOA) and di(2-ethylhexyl) adipate (DEHA).[3][5]
This document provides a comprehensive guide to the application and evaluation of adipic acid esters as plasticizers in PVC. It details the underlying principles of their function and provides robust, step-by-step protocols for their synthesis and for the thorough characterization of the resulting plasticized PVC.
Mechanism of Action: How Adipate Plasticizers Impart Flexibility to PVC
The plasticizing effect of adipates stems from their molecular structure and their interaction with the PVC polymer chains. Adipate molecules possess a polar ester group and non-polar aliphatic chains. The polar ester groups interact with the polar C-Cl bonds of the PVC chains, while the non-polar aliphatic chains create free volume, pushing the rigid PVC chains apart. This increased spacing reduces the intermolecular attractions (van der Waals forces) between the polymer chains, allowing them to move more freely relative to one another. This enhanced molecular mobility manifests as increased flexibility, reduced hardness, and a lower glass transition temperature of the final PVC product.
Synthesis of Adipic Acid Esters: A Protocol for Dioctyl Adipate (DOA)
The synthesis of adipate plasticizers is typically achieved through a Fischer esterification reaction between adipic acid and an appropriate alcohol in the presence of an acid catalyst. The following protocol details the laboratory-scale synthesis of dioctyl adipate (DOA), a widely used adipate plasticizer.
Experimental Workflow: Synthesis of Dioctyl Adipate (DOA)
References
Troubleshooting & Optimization
minimizing N2O byproduct in hexanedioic acid synthesis
A Researcher's Guide to Minimizing N₂O Byproduct Formation
Welcome to the technical support center for hexanedioic acid (adipic acid) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the production of this vital chemical intermediate, with a specific focus on understanding and minimizing the formation of nitrous oxide (N₂O), a potent greenhouse gas. As your senior application scientist, this guide provides in-depth, field-proven insights to enhance the efficiency, safety, and environmental sustainability of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding N₂O formation during the synthesis of this compound.
1. Why is N₂O a byproduct in the conventional synthesis of this compound?
The conventional and most widespread industrial method for producing this compound involves the oxidation of a cyclohexanone and cyclohexanol mixture (known as KA oil) using nitric acid (HNO₃).[1][2][3] In this complex reaction, nitric acid acts as the oxidizing agent. While the primary reaction yields this compound, a series of side reactions involving the reduction of nitric acid leads to the formation of various nitrogen oxides, including a significant amount of nitrous oxide (N₂O).[2] The reaction mechanism involves intermediates that, upon decomposition, release N₂O.[4][5]
2. What are the main environmental concerns associated with N₂O emissions?
Nitrous oxide is a significant environmental pollutant for two primary reasons. Firstly, it is a potent greenhouse gas with a global warming potential approximately 273 to 300 times that of carbon dioxide (CO₂) over a 100-year period.[2][6] Industrial production of this compound has been a major source of anthropogenic N₂O emissions.[2][6] Secondly, N₂O is a major ozone-depleting substance in the stratosphere.[7]
3. What is a typical emission factor for N₂O in this process?
Without any abatement technologies, the emission factor is approximately 300 grams of N₂O per kilogram of this compound produced.[8] However, this can vary by about 10% depending on the specific ratio of cyclohexanone to cyclohexanol in the feed.[8]
4. Are there alternative, "greener" synthesis routes that avoid N₂O formation?
Yes, significant research has been dedicated to developing more environmentally friendly methods. These "green" routes often replace nitric acid with cleaner oxidants. A prominent example is the use of aqueous hydrogen peroxide (H₂O₂) in the presence of catalysts like sodium tungstate (Na₂WO₄).[9][10] This method produces water as the primary byproduct instead of N₂O.[9] Other investigated pathways include those starting from renewable bio-based feedstocks.[2][11]
5. Can N₂O emissions from the conventional process be treated?
Absolutely. The industry has widely adopted abatement technologies that can significantly reduce N₂O emissions. These post-treatment methods are crucial for mitigating the environmental impact of existing production facilities.[6][12]
Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems you may encounter during your this compound synthesis experiments.
Issue 1: Higher than expected N₂O emissions in the off-gas.
Q: My off-gas analysis shows N₂O concentrations that exceed the expected baseline for my process. What are the likely causes and how can I mitigate this?
A: Elevated N₂O levels can stem from several factors related to your reaction conditions and catalyst system.
-
Pillar of Causality: The formation of N₂O is intricately linked to the reduction pathways of nitric acid, which are sensitive to temperature, pressure, and catalyst concentration. The mechanism involves the formation and decomposition of nitrolic acid intermediates.[13]
Troubleshooting Steps:
-
Re-evaluate Catalyst Concentration: The catalyst system, typically a combination of copper and vanadium salts, plays a crucial role.[3][14] Copper is thought to inhibit the decomposition of intermediates at high temperatures, while vanadium accelerates the conversion to this compound.[14] An incorrect ratio or concentration of these catalysts can lead to suboptimal reaction pathways and increased N₂O.
-
Action: Verify the concentrations of your copper and vanadium catalysts. Ensure they are within the typical range of 0.05% to 1.0% by weight of the reaction mixture.[15]
-
-
Monitor and Control Reaction Temperature: The oxidation reaction is exothermic. Poor temperature control can lead to localized "hot spots" where the rate of N₂O-forming side reactions increases.
-
Action: Ensure your reactor has adequate heat removal capacity. The reaction is generally conducted between 55°C and 100°C.[15] Maintain a stable and uniform temperature profile throughout the reaction.
-
-
Check Nitric Acid Concentration: The concentration of the aqueous nitric acid solution (typically 35-65% by weight) is a critical parameter.[3][15] Deviations can alter the reaction kinetics and selectivity.
-
Action: Confirm the concentration of your nitric acid feed. Consistency is key for reproducible results.
-
-
Analyze Feedstock Composition: The ratio of cyclohexanol to cyclohexanone in your KA oil feed can influence the N₂O emission factor.[8]
-
Action: Characterize the composition of your starting material. If possible, run tests with varying ratios to determine the optimal composition for your specific setup to minimize N₂O.
-
Issue 2: Inefficient N₂O abatement in the post-treatment system.
Q: I have an abatement system installed, but the N₂O destruction efficiency is below the target of >90%. What should I investigate?
A: Inefficient abatement points to issues with the destruction technology itself, which is typically either catalytic decomposition or thermal destruction.
-
Pillar of Causality: Abatement technologies rely on providing sufficient energy (thermal) or an active catalytic surface to break the N-O bond in N₂O, converting it into harmless nitrogen (N₂) and oxygen (O₂).[1][2]
Troubleshooting Steps:
-
For Catalytic Decomposition Systems:
-
Check Catalyst Activity: Catalysts can deactivate over time due to sintering, poisoning, or coking.[2]
-
Action: If you suspect deactivation, consider regenerating or replacing the catalyst. A variety of catalysts are used, including those based on noble metals (Pt, Pd, Rh), transition metals (Cu, Co, Fe), and metal oxides.[2]
-
-
Verify Operating Temperature: Catalytic decomposition operates at specific temperatures, typically around 400-600°C.[2] Temperatures that are too low will result in poor conversion rates.
-
Action: Calibrate your temperature sensors and ensure the catalytic bed is reaching and maintaining the target temperature.
-
-
-
For Thermal Destruction Systems:
-
Confirm Temperature and Residence Time: Thermal destruction requires very high temperatures (≥900-1000°C) and sufficient residence time in the high-temperature zone to ensure complete decomposition of N₂O.[1][8]
-
Action: Check the furnace temperature and the gas flow rate. A flow rate that is too high will reduce residence time, leading to incomplete destruction.
-
-
-
Investigate Gas Stream Composition: The presence of other components in the off-gas, such as water vapor or oxygen, can influence the performance of some catalytic systems.[16]
-
Action: Analyze the full composition of the gas stream entering the abatement unit. This information can help diagnose catalyst poisoning or inhibition.
-
Issue 3: Difficulty in accurately quantifying N₂O emissions.
Q: I am not confident in my N₂O measurement data. What are the standard, reliable analytical methods for this purpose?
A: Accurate quantification is essential for process optimization and environmental reporting. The choice of analytical technique depends on the required sensitivity and the matrix (the other gases present).
-
Pillar of Causality: The principle of most analytical methods is to separate N₂O from other off-gas components and then detect it using a sensor that provides a signal proportional to its concentration.
Recommended Analytical Protocols:
-
Gas Chromatography (GC): This is the most common and reliable method.
-
Detector: An Electron Capture Detector (ECD) is highly sensitive to N₂O and is a standard choice for atmospheric and off-gas measurements.[17] A Pulsed Discharge Detector (PDD) can also be used.[18]
-
Column: A packed or capillary column, such as a molecular sieve or Porapak Q, is used to separate N₂O from other gases like N₂, O₂, and CO₂.[19]
-
Protocol:
-
Collect a gas sample from the reactor off-gas stream in a suitable container (e.g., a gas sampling bag).[18]
-
Inject a known volume of the sample into the GC.
-
Run the sample through the column under defined temperature and flow conditions to achieve separation.
-
The ECD detects the eluting N₂O.
-
Quantify the concentration by comparing the peak area or height to that of certified gas standards.[17]
-
-
-
Infrared (IR) Spectroscopy: Non-dispersive infrared (NDIR) analyzers can also be used for continuous monitoring of N₂O. They are based on the principle that N₂O absorbs infrared radiation at a specific wavelength.
Self-Validation and Quality Control:
-
Calibration: Regularly calibrate your analytical instrument using certified standard gas mixtures with known N₂O concentrations.
-
System Stability: Check the stability of your instrument by repeatedly analyzing a known sample. The relative standard deviation (RSD) of the peak areas should be low (e.g., <5%).[20]
-
Limit of Detection (LOD): Determine the LOD of your method to ensure it is sensitive enough for your measurement needs.[20]
Data Summary and Visualizations
Process Parameters and their Impact on N₂O
| Parameter | Typical Range | Effect on N₂O Formation | Mitigation Strategy |
| Reaction Temperature | 55 - 100 °C[15] | Higher temperatures can increase N₂O-forming side reactions. | Maintain stable, controlled temperature with efficient heat removal. |
| Nitric Acid Conc. | 35 - 65 wt%[15] | Affects reaction kinetics and selectivity. | Use a consistent and optimal concentration. |
| Catalyst Conc. (Cu/V) | 0.05 - 1.0 wt%[15] | Incorrect ratio/concentration alters reaction pathways.[14] | Optimize catalyst loading based on experimental data. |
| KA Oil Composition | Varies | Ratio of cyclohexanol to cyclohexanone influences N₂O factor.[8] | Characterize feedstock and optimize for minimal N₂O. |
N₂O Abatement Technologies: A Comparison
| Technology | Operating Temp. | Typical Efficiency | Key Considerations |
| Catalytic Decomposition | 400 - 600 °C[2] | >90%[1] | Catalyst deactivation (poisoning, sintering).[2] |
| Thermal Destruction | >900 °C[8] | >90%[1] | High energy consumption; requires sufficient residence time. |
| N₂O Recycling | >900 °C[21] | High | Converts N₂O to NO, which can be recycled to produce nitric acid.[21] |
Diagrams
Caption: Conventional synthesis of this compound.
Caption: General workflow for N₂O abatement and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of nitrogen oxide tail gas treatment in adipic acid production process - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Page loading... [guidechem.com]
- 6. Stopping a Super-Pollutant: N2O Emissions Abatement from Global Adipic Acid Production — Global Efficiency Intelligence [globalefficiencyintel.com]
- 7. N2O Abatement in Adipic Acid Production [icvcm.org]
- 8. ghgprotocol.org [ghgprotocol.org]
- 9. cuhk.edu.hk [cuhk.edu.hk]
- 10. A green method of adipic acid synthesis: organic solvent- and halide-free oxidation of cycloalkanones with 30% hydrogen peroxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. ipcc-nggip.iges.or.jp [ipcc-nggip.iges.or.jp]
- 13. Nitrous oxide - Wikipedia [en.wikipedia.org]
- 14. Recovery of Copper and Vanadium Catalysts - Sunresin [seplite.com]
- 15. EP0122249A1 - Recovery of vanadium and copper from adipic acid production - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. gml.noaa.gov [gml.noaa.gov]
- 18. researchgate.net [researchgate.net]
- 19. Validation of an analytical method for nitrous oxide (N2O) laughing gas by headspace gas chromatography coupled to mass spectrometry (HS-GC-MS): forensic application to a lethal intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CN104730188A - Gas chromatography analysis method for rapidly detecting nitrous oxide greenhouse gas - Google Patents [patents.google.com]
- 21. LIFE 3.0 - LIFE94 ENV/F/000669 [webgate.ec.europa.eu]
Technical Support Center: Purification of Crude Hexanedioic Acid by Recrystallization
Welcome to the technical support center for the purification of crude hexanedioic acid, commonly known as adipic acid, via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this fundamental purification technique. Here, we move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.
Fundamentals of this compound Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The underlying principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1][2][3] For this compound, an ideal solvent will dissolve it completely at an elevated temperature but only sparingly at lower temperatures.[2][4] Impurities, on the other hand, should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or almost insoluble in the hot solvent (allowing for removal by hot filtration).[4]
The process involves dissolving the crude this compound in a minimum amount of a suitable hot solvent to create a saturated solution.[5] As this solution cools slowly, the solubility of the this compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate out, excluding impurities from their crystal lattice.[1][4]
Experimental Protocol: Single-Solvent Recrystallization of this compound
This protocol outlines the standard procedure for recrystallizing crude this compound using water as the solvent. Water is a common choice due to the significant difference in adipic acid's solubility at high versus low temperatures.[6][7]
Materials and Equipment:
-
Crude this compound
-
Distilled or deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Drying oven
Step-by-Step Methodology:
-
Solvent Selection: Water is an excellent solvent for adipic acid recrystallization. Its solubility increases dramatically with temperature.[7][8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of distilled water and heat the mixture on a hot plate while stirring. Continue to add small portions of hot water until the adipic acid just completely dissolves.[5] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which is essential for good recovery.[5][9]
-
Decolorization (if necessary): If the hot solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[4][10]
-
Hot Gravity Filtration (if charcoal was used or insoluble impurities are present): To remove the activated charcoal or any insoluble impurities, perform a hot gravity filtration. This must be done quickly to prevent premature crystallization in the funnel.[10][11]
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals.[5] Rushing this step can trap impurities.[9] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[5]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4][10]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold distilled water to rinse off any remaining mother liquor containing dissolved impurities.[4][5] Using cold solvent is critical to minimize the loss of the purified product.[5]
-
Drying: Dry the crystals in a drying oven set to a temperature well below the melting point of adipic acid (152 °C) or by air drying.[10][12][13]
Visualizing the Recrystallization Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My yield of purified this compound is very low. What went wrong?
A1: Low recovery is a frequent issue with several potential causes:
-
Excess Solvent: Using too much solvent during the dissolution step is the most common reason for low yield.[5] The solution will not be sufficiently saturated upon cooling, and a significant amount of your product will remain dissolved in the mother liquor.
-
Solution: If you suspect you've added too much solvent, you can evaporate some of it by gently boiling the solution to concentrate it before proceeding to the cooling step.[9]
-
-
Premature Crystallization: If the solution cools too quickly during hot filtration, product can be lost in the filter paper.
-
Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. Perform the filtration as quickly as possible.
-
-
Incomplete Crystallization: Cooling may not have been sufficient to induce maximum crystal formation.
-
Solution: After cooling to room temperature, always place the flask in an ice bath for at least 15-20 minutes to maximize precipitation.[5]
-
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.[5]
-
Solution: Always use ice-cold solvent for the washing step and use it sparingly.
-
Q2: The recrystallized product is still colored. How can I fix this?
A2: A colored product indicates the presence of persistent colored impurities.
-
Cause: The impurities may have been co-precipitated with the adipic acid, or the amount of activated charcoal used was insufficient.
-
Solution: Redissolve the colored crystals in a minimum amount of hot solvent and add a small amount of activated charcoal.[4] Boil the solution for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and recrystallize.
-
Q3: No crystals are forming, even after cooling in an ice bath. What should I do?
A3: This phenomenon is often due to the formation of a supersaturated solution or the use of too much solvent.[5]
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass stirring rod.[5][9] The tiny scratches on the glass provide nucleation sites for crystal growth.[3]
-
Seeding: Add a "seed" crystal of pure this compound to the solution.[5] This will provide a template for other crystals to grow upon.[3]
-
Concentrate the Solution: As mentioned for low yield, you may have used too much solvent. Gently boil off some of the solvent to increase the concentration of the adipic acid and then attempt to cool again.[9]
-
Q4: An oil has formed instead of solid crystals. Why did this happen and how can I resolve it?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the solution is supersaturated to a high degree.
-
Cause: The boiling point of the solvent might be higher than the melting point of the solute-impurity mixture. For adipic acid, this is less common with water but can happen with other solvents.
-
Solution: Reheat the solution to dissolve the oil. Then, allow it to cool much more slowly, perhaps by insulating the flask. You can also add a small amount of additional solvent before reheating. If the problem persists, solvent selection may need to be re-evaluated.
-
Frequently Asked Questions (FAQs)
Q: Why is water a good solvent for recrystallizing this compound? A: this compound has low solubility in cold water but is highly soluble in hot water.[7][14][15] This large difference in solubility with temperature is the key characteristic of a good solvent for recrystallization.[4] Additionally, water is inexpensive, non-flammable, and non-toxic.
Q: What are the common impurities in crude this compound? A: The impurities depend on the synthetic route. In the common industrial preparation involving the nitric acid oxidation of cyclohexanol and cyclohexanone, side products include other dicarboxylic acids like glutaric and succinic acids.[16]
Q: Is it possible to achieve 100% recovery? A: No, it is not possible to achieve 100% recovery.[17] Some amount of the this compound will always remain dissolved in the mother liquor, even at low temperatures, due to its slight solubility.[17]
Q: What are the key safety precautions when performing this experiment? A: this compound can cause serious eye irritation.[12][18][19] Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[18] Avoid inhaling the dust.[12][13] Handle hot glassware with care to prevent burns.
Data Summary
| Property | Value | Source |
| Chemical Formula | C₆H₁₀O₄ | [15] |
| Molar Mass | 146.14 g/mol | [15][20] |
| Melting Point | 152-154 °C | [12][20] |
| Boiling Point | 337.5 °C | [20] |
| Appearance | White crystalline solid | [12][14] |
Solubility of this compound in Water
| Temperature | Solubility ( g/100 mL) | Source |
| 10 °C | 1.4 | [14] |
| 15 °C | 1.4 | [14] |
| 30 °C | 3.0 | [14] |
| 100 °C (Boiling) | 160 | [14] |
References
- 1. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 2. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 3. praxilabs.com [praxilabs.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. Home Page [chem.ualberta.ca]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. redox.com [redox.com]
- 13. carlroth.com [carlroth.com]
- 14. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Characteristics and Applications of Adipic Acid - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 16. Adipic acid - Wikipedia [en.wikipedia.org]
- 17. homework.study.com [homework.study.com]
- 18. chemos.de [chemos.de]
- 19. Adipic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 20. Adipic Acid | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]
Technical Support Center: Optimizing Adipic Acid Synthesis
Welcome to the technical support center for laboratory-scale adipic acid synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental yield and purity.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of adipic acid in a laboratory setting.
Q1: What are the most common laboratory methods for synthesizing adipic acid?
The two most prevalent laboratory-scale methods for adipic acid synthesis are the oxidation of a cyclohexanone and cyclohexanol mixture, often referred to as "KA oil," and the oxidation of cyclohexene.[1][2] The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Greener methods using hydrogen peroxide as the oxidant are also gaining traction.[3]
Q2: What are the key reaction parameters that influence the yield of adipic acid?
Several parameters critically affect the yield and purity of adipic acid. These include the choice and concentration of the oxidizing agent (e.g., nitric acid, potassium permanganate, hydrogen peroxide), the catalyst system (e.g., copper/vanadium salts, tungstic acid, phase-transfer catalysts), reaction temperature, and reaction time.[4][5][6] Vigorous mixing is also crucial, especially in biphasic reactions, to ensure efficient interaction between reactants.[7]
Q3: How can I monitor the progress of my adipic acid synthesis reaction?
For reactions involving potassium permanganate, a simple spot test on filter paper can indicate its presence; a purple ring around a brown spot of manganese dioxide signifies unreacted permanganate.[8] For reactions using hydrogen peroxide, starch-iodide paper can be used to test for its presence, which will turn the paper a dark blue or black color.[7] For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) can be employed to determine the concentration of adipic acid and byproducts in the reaction mixture.[9]
Q4: What is a typical melting point for pure adipic acid, and how does it relate to purity?
Pure adipic acid has a sharp melting point of 152 °C.[7] A melting point that is lower than this and occurs over a broad range typically indicates the presence of impurities. Recrystallization is a common method to purify the crude product and improve the melting point.[8]
Q5: Are there "greener" alternatives to the traditional nitric acid oxidation method?
Yes, significant research is focused on developing more environmentally benign synthesis routes.[3] One popular green alternative involves the use of 30% hydrogen peroxide as the oxidant, often in the presence of a tungstate catalyst.[5][10] This method avoids the generation of nitrous oxide, a potent greenhouse gas associated with nitric acid oxidation.[4] Another approach is the oxidation of cyclohexene using potassium permanganate.[8]
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your adipic acid synthesis experiments.
Problem 1: Low or No Yield of Adipic Acid
Possible Causes & Solutions
-
Inefficient Mixing: In biphasic reactions, such as the oxidation of cyclohexene with an aqueous oxidant, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[7]
-
Recommendation: Use a magnetic stir bar and a stir plate set to a high speed to ensure the layers are well-emulsified. For larger scale reactions, an overhead mechanical stirrer may be necessary.
-
-
Incorrect Reaction Temperature: The oxidation reactions are sensitive to temperature. Too low a temperature will result in a very slow reaction rate, while too high a temperature can lead to the formation of byproducts and decomposition of the desired product.
-
Depletion of Oxidizing Agent: The oxidizing agent can be consumed before the reaction is complete.
-
Inactive Catalyst: The catalyst may be old, impure, or used in an insufficient amount.
-
Recommendation: Use a fresh, high-purity catalyst at the recommended molar percentage. For instance, in the oxidation of cyclohexanone with Oxone®, ruthenium chloride is used in catalytic amounts (e.g., 0.5 mol%).[5]
-
Problem 2: Oily Product or Difficulty with Crystallization
Possible Causes & Solutions
-
Incomplete Reaction: Unreacted starting materials (cyclohexene, cyclohexanol, cyclohexanone) can remain as an oily residue, hindering the crystallization of the solid adipic acid.
-
Recommendation: Ensure the reaction goes to completion by extending the reaction time or adding more oxidant as needed. Confirm the absence of starting material using an appropriate analytical technique like TLC or GC-MS.
-
-
Presence of Byproducts: The oxidation process can generate various byproducts, including glutaric and succinic acids, which can interfere with crystallization.[13]
-
Recommendation: Purify the crude product by recrystallization. Water is a common and effective solvent for the recrystallization of adipic acid.[8] Dissolve the crude product in a minimum amount of hot water, then allow it to cool slowly to form pure crystals.
-
-
Excessive Recrystallization Solvent: Using too much solvent during recrystallization will result in a low yield of recovered crystals, as a significant portion of the product will remain dissolved.[7]
-
Recommendation: Use the minimum amount of boiling solvent required to fully dissolve the crude product. If too much solvent is added, it can be carefully evaporated to concentrate the solution before cooling.
-
Problem 3: Product is Colored or Contaminated
Possible Causes & Solutions
-
Manganese Dioxide Contamination (in Permanganate Oxidations): The brown manganese dioxide (MnO₂) byproduct can be difficult to separate from the adipic acid product.
-
Recommendation: After the reaction is complete, ensure all the permanganate has reacted (the purple color should be gone). Filter the hot reaction mixture through a Buchner funnel to remove the solid MnO₂.[8] Washing the filter cake with hot 1% sodium hydroxide solution can help recover any adsorbed product.[8]
-
-
Nitrogen Oxide Contamination (in Nitric Acid Oxidations): The formation of brown nitrogen dioxide (NO₂) gas is a characteristic of this reaction.[11] Some dissolved oxides can impart a yellow or brown color to the product.
-
Recommendation: Perform the reaction in a well-ventilated fume hood. After the reaction, refluxing the mixture can help to expel dissolved gases.[11] Subsequent recrystallization will further purify the adipic acid.
-
III. Experimental Protocols & Data
Protocol 1: Synthesis of Adipic Acid from Cyclohexene via Permanganate Oxidation
This protocol is adapted from established laboratory procedures.[8]
Materials:
-
Cyclohexene
-
Potassium permanganate (KMnO₄)
-
Water
-
1% Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Methanol (optional, to quench excess KMnO₄)
Procedure:
-
In a 250 mL Erlenmeyer flask, combine 50 mL of water, 2 mL of cyclohexene, and 8.4 g of potassium permanganate.
-
Loosely stopper the flask and swirl vigorously for 5 minutes. The flask should become warm. If not, gently warm it on a steam bath.
-
Continue to swirl the flask frequently for 20 minutes, maintaining a temperature between 35°C and 40°C. If the temperature exceeds 45°C, cool the flask briefly in an ice-water bath.
-
Heat the mixture on a steam bath for 15 minutes, continuing to swirl.
-
Perform a spot test to check for unreacted permanganate. If present, add 1 mL of methanol and continue heating until the purple color disappears.
-
Filter the hot mixture through a Buchner funnel to remove the manganese dioxide precipitate.
-
Rinse the reaction flask and the filter cake with two 10 mL portions of hot 1% NaOH solution.
-
Combine the filtrate and washings in a beaker and boil until the volume is reduced to about 10 mL.
-
Cool the solution in an ice-water bath and acidify to a pH of approximately 1 by cautiously adding concentrated HCl dropwise with stirring.
-
Allow the mixture to stand in the ice bath for 5-10 minutes to complete crystallization.
-
Collect the adipic acid crystals by vacuum filtration.
-
Recrystallize the crude product from a minimal amount of boiling water (approximately 5 mL).
-
Cool the recrystallized solution, collect the pure crystals by vacuum filtration, and dry them.
-
Determine the melting point and calculate the percentage yield.
Data Summary: Comparison of Adipic Acid Synthesis Methods
| Starting Material | Oxidizing Agent | Catalyst | Typical Yield | Key Advantages | Key Disadvantages |
| Cyclohexene | Potassium Permanganate | None | Moderate | Avoids nitric acid and associated NOx emissions.[8] | Produces solid MnO₂ waste; temperature control is crucial.[8] |
| Cyclohexanol/Cyclohexanone | Nitric Acid | Copper & Vanadium Salts | High (up to 92%) | High yield and conversion.[11] | Produces greenhouse gases (N₂O); uses a corrosive and hazardous oxidant.[4] |
| Cyclohexanone | Hydrogen Peroxide (30%) | Tungstic Acid | High (up to 98%) | Environmentally friendly ("green") oxidant; water is the only byproduct.[5] | May require longer reaction times or higher temperatures.[5] |
IV. Visualized Workflows and Mechanisms
Troubleshooting Workflow for Low Adipic Acid Yield
Caption: A decision tree for troubleshooting low yield in adipic acid synthesis.
General Reaction Pathway from Cyclohexene to Adipic Acid
Caption: Simplified reaction pathway for the synthesis of adipic acid from cyclohexene.
V. References
-
The Synthesis of Adipic Acid from Cyclohexene Utilising Green Procedures - -ORCA - Cardiff University. Available at: --INVALID-LINK--
-
Synthesis of adipic acid - YouTube. Available at: --INVALID-LINK--
-
Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts - PubMed Central. Available at: --INVALID-LINK--
-
2.5: Preparation of Adipic Acid from Cyclohexene - Chemistry LibreTexts. Available at: --INVALID-LINK--
-
(PDF) Excellent Synthesis of Adipic Acid - ResearchGate. Available at: --INVALID-LINK--
-
Green Process for Adipic Acid Synthesis: Oxidation by Hydrogen Peroxide in Water Micromelusions using Benzalkonium Chloride. Available at: --INVALID-LINK--
-
Emerging catalytic processes for the production of adipic acid - RSC Publishing. Available at: --INVALID-LINK--
-
Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis - MDPI. Available at: --INVALID-LINK--
-
Adipic Acid : Organic synthesis - YouTube. Available at: --INVALID-LINK--
-
Selective Oxidation of Cyclohexanone to Adipic Acid Using Molecular Oxygen in the Presence of Alkyl Nitrites and Transition Metals as Catalysts - NIH. Available at: --INVALID-LINK--
-
Adipic Acid: Synthesis & Production - Video - Study.com. Available at: --INVALID-LINK--
-
Preparation of adipic acid from cyclohexene - The Department of Chemistry, UWI, Mona, Jamaica. Available at: --INVALID-LINK--
-
Determination of Succinic, Glutaric, and Adipic Acids as Quality Control of Cyclohexone Production - Pragolab. Available at: --INVALID-LINK--
-
The oxidation of cyclohexanol by nitric acid | Class experiment | RSC Education. Available at: --INVALID-LINK--
-
Adipic Acid | SIELC Technologies. Available at: --INVALID-LINK--
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Adipic Acid: Synthesis & Production - Video | Study.com [study.com]
- 3. Green synthesis of adipic acid - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 4. Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Adipic Acid | SIELC Technologies [sielc.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. The oxidation of cyclohexanol by nitric acid | Class experiment | RSC Education [edu.rsc.org]
- 13. pragolab.cz [pragolab.cz]
Technical Support Center: Side Reactions in the Oxidation of Cyclohexanol to Adipic Acid
Welcome to the technical support center for the synthesis of adipic acid via cyclohexanol oxidation. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with side reactions, yield, and purity in this critical industrial transformation. Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and validated methodologies to empower you to optimize your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses common experimental issues in a direct question-and-answer format, focusing on root causes and actionable solutions.
Q1: My adipic acid yield is significantly lower than expected. What are the likely causes?
A1: Low yield is the most common issue and typically points to the dominance of competing side reactions or suboptimal process control. The primary culprits are:
-
Over-oxidation and C-C Bond Cleavage: The main side reactions involve the formation of shorter-chain dicarboxylic acids, primarily glutaric acid (C5) and succinic acid (C4).[1][2] These arise from the oxidative cleavage of C-C bonds in the cyclohexanone intermediate or its derivatives.[1] This pathway becomes more prominent with excessive oxidant concentration or elevated temperatures.
-
Incomplete Reaction: Insufficient reaction time or temperature can leave unreacted cyclohexanol or cyclohexanone in the mixture. Cyclohexanone is an expected intermediate, but its presence at the end indicates the reaction has not gone to completion.[3][4]
-
Formation of Gaseous Byproducts: The reaction, particularly with nitric acid, generates significant amounts of nitrogen oxides (NOx).[5] Poor temperature control can lead to a runaway reaction, excessively consuming the oxidant and potentially degrading the target molecule.[6]
-
Physical Loss During Workup: Adipic acid has partial solubility in cold water.[7] Excessive washing of the crystalline product during filtration can lead to significant loss of yield.
Troubleshooting Steps:
-
Verify Temperature Control: Ensure the reaction temperature is strictly maintained, typically between 55-60°C for nitric acid oxidations.[8] Use a controlled addition funnel and an ice bath to manage the exothermic release.[8]
-
Optimize Reactant Stoichiometry: Use the recommended molar ratios of oxidant. An excessive amount of nitric acid can promote over-oxidation.
-
Analyze the Mother Liquor: Before discarding the filtrate post-crystallization, analyze a sample using HPLC or LC-MS.[9][10] The presence of high concentrations of glutaric and succinic acids will confirm over-oxidation.
-
Minimize Wash Volumes: When filtering the crystallized adipic acid, use minimal volumes of ice-cold water to wash the crystals.
Q2: My final adipic acid product is yellow or brown, even after washing. How can I fix this?
A2: Discoloration is almost always due to the presence of impurities, often nitrated organic species or residual nitrogen oxides when using nitric acid.
-
Cause - Trapped Nitrogen Oxides: The brown gas (NO₂) produced during the reaction can become trapped within the crystal lattice of the adipic acid as it precipitates.[5][11]
-
Cause - Nitrated Byproducts: At elevated temperatures or with high concentrations of nitric acid, side reactions can lead to the formation of stable, colored nitro-organic compounds.[12]
Solution: Recrystallization The most effective method to remove these impurities and obtain a pure, white crystalline product is recrystallization.
-
Rationale: Adipic acid is moderately soluble in hot water, while the colored impurities are often either highly soluble or insoluble. This difference in solubility allows for their separation.
-
Protocol: See Section 3: Protocol 2 for a detailed recrystallization procedure. Washing the crude product with a small amount of cold water before recrystallization can also help remove surface impurities.[11][13]
Q3: I see unexpected peaks in my HPLC/GC-MS analysis. What could they be?
A3: Beyond the common glutaric and succinic acids, several other byproducts can form under specific conditions.
-
Cyclohexanone: A peak corresponding to cyclohexanone indicates an incomplete reaction.[3][14] The initial oxidation of cyclohexanol to cyclohexanone is fast, but the subsequent ring-opening is the rate-limiting step.[15][16]
-
Glutaric and Succinic Acids: As discussed, these are the most common byproducts from over-oxidation.[9]
-
Dicyclohexyl Ether: This can form via an acid-catalyzed dehydration reaction between two molecules of cyclohexanol. This is more likely if the initial addition of cyclohexanol is too rapid or if the temperature is not properly controlled at the start.[7]
-
Adipate Esters: If your reaction or workup involves alcohols (e.g., ethanol for cleaning) and residual acid catalyst, you may see peaks corresponding to mono- or di-esters of adipic acid due to Fischer esterification.[17][18]
Diagnostic Approach:
-
Run Standards: Confirm the identity of suspected byproducts by running authentic standards of glutaric acid, succinic acid, and cyclohexanone on your analytical system.
-
Review Reaction Conditions: Correlate the presence of specific byproducts with your reaction parameters. High initial temperatures may suggest ether formation, while a generally high-temperature profile points to over-oxidation.
-
Utilize Mass Spectrometry: LC-MS is a powerful tool for identifying these byproducts by their mass-to-charge ratio. Succinic acid (m/z 117), glutaric acid (m/z 131), and adipic acid (m/z 145) can be readily identified in negative ion mode.[9]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary side products in cyclohexanol oxidation and how are their formation mechanisms different from that of adipic acid?
A1: The primary side products are glutaric acid (a five-carbon dicarboxylic acid) and succinic acid (a four-carbon dicarboxylic acid).[2][19] Their formation represents a diversion from the main pathway.
-
Main Pathway (Adipic Acid): The process begins with the oxidation of cyclohexanol to cyclohexanone.[15][16] The key step is the subsequent oxidative ring-opening of the six-membered ring to form the six-carbon linear chain of adipic acid. This process involves several intermediates, including nitro- and nitroso- species when nitric acid is used.[1]
-
Side Pathway (Glutaric/Succinic Acid): These byproducts are formed when, instead of simple ring-opening, a carbon atom is lost as CO₂. The mechanism is complex but is believed to proceed through the intermediate 2-nitrosocyclohexanone, which can undergo competing reactions that lead to either adipic acid or, through C-C bond cleavage and loss of a carbon atom, glutaric and succinic acids.[1] The presence of catalysts like copper and vanadium is crucial for suppressing these carbon-loss pathways and enhancing the selectivity towards adipic acid.[1]
Q2: What is the specific role of the Copper (Cu) and Vanadium (V) catalyst system?
A2: The combination of copper and vanadium salts is the standard industrial catalyst system for this oxidation, primarily because it significantly improves the yield and selectivity for adipic acid.[1][5]
-
Enhanced Selectivity: The major role of the catalyst system is to suppress the formation of glutaric and succinic acids.[1] In uncatalyzed reactions, yields of adipic acid are often below 80%, with the remainder being these shorter-chain diacids. With the Cu/V system, yields can be pushed to 90-95%.[1]
-
Mechanism of Action: Vanadium(V) species are believed to be the primary catalytic agent.[20][21] They facilitate the oxidation and ring-opening steps. Copper(II) ions play a synergistic role, possibly by helping to re-oxidize the vanadium catalyst and manage the complex redox chemistry involving nitrous acid, which is a key intermediate in the nitric acid oxidation process.[1][12]
Q3: Can decarboxylation of the final adipic acid product be a significant side reaction?
A3: Under the typical aqueous nitric acid oxidation conditions (50-100°C), decarboxylation of adipic acid is generally not a significant concern. However, at much higher temperatures (>250°C), adipic acid can undergo ketonic decarboxylation to form cyclopentanone, CO₂, and water.[22][23][24][25] This is a known synthetic route to cyclopentanone but is not a relevant side reaction during the synthesis of adipic acid itself unless extreme and uncontrolled temperature excursions occur.[25]
Section 3: Protocols & Methodologies
Protocol 1: Synthesis of Adipic Acid via Nitric Acid Oxidation [5][8][11]
Safety Note: This reaction should be performed in a well-ventilated fume hood. Nitric acid is highly corrosive, and the reaction produces toxic nitrogen dioxide gas.
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 50 mL of 50% nitric acid. Add a catalytic amount (~0.1 g) of ammonium metavanadate.[5]
-
Heating: Gently heat the nitric acid solution in a water bath to approximately 55-60°C.
-
Addition of Cyclohexanol: Slowly add 10 g of cyclohexanol dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 55-60°C throughout the addition. Use an ice bath to cool the flask if the temperature exceeds 60°C. Vigorous evolution of brown nitrogen dioxide gas will be observed.[5]
-
Reaction Completion: After the addition is complete, maintain the temperature and continue stirring for 60 minutes to ensure the reaction goes to completion.
-
Crystallization: Remove the flask from the heat and allow it to cool to room temperature. Then, cool the flask in an ice-water bath for 15-20 minutes to crystallize the adipic acid.
-
Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with two small portions (10-15 mL each) of ice-cold deionized water to remove residual nitric acid and soluble impurities.
-
Drying: Allow the product to air-dry on the filter paper or dry in a desiccator. Determine the yield and melting point (literature m.p. ~152°C).[11]
Protocol 2: Purification of Crude Adipic Acid by Recrystallization
-
Dissolution: Transfer the crude adipic acid to a beaker. For every 10 g of crude product, add approximately 15-20 mL of deionized water.
-
Heating: Gently heat the mixture on a hot plate with stirring until the adipic acid completely dissolves. Do not boil excessively. Add a minimal amount of additional hot water if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed beaker.
-
Cooling & Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature. Then, place the beaker in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the purified white crystals by vacuum filtration.
-
Drying: Dry the crystals completely before measuring the final weight and melting point.
Section 4: Visualized Pathways and Workflows
Diagram 1: Key Reaction Pathways
This diagram illustrates the desired reaction pathway to adipic acid versus the competing side reactions that lead to the formation of major byproducts.
Caption: Main vs. Side Reaction Pathways in Adipic Acid Synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose the cause of low adipic acid yield.
Caption: A logical workflow for troubleshooting low product yield.
Section 5: Data Summary
Table 1: Common Byproducts and Their Formation
| Byproduct | Chemical Formula | Formation Pathway | Favored By | Analytical Identification (LC-MS, m/z [M-H]⁻) |
| Glutaric Acid | C₅H₈O₄ | Oxidative C-C cleavage of a C6 intermediate with loss of one carbon atom.[1] | High temperature, absence of Cu/V catalyst.[1] | 131[9] |
| Succinic Acid | C₄H₆O₄ | Further oxidative degradation, loss of a second carbon atom.[1] | High temperature, high oxidant concentration. | 117[9] |
| Cyclohexanone | C₆H₁₀O | Incomplete oxidation of cyclohexanol or incomplete ring-opening.[15][16] | Insufficient reaction time or temperature. | GC-MS, HPLC (with standard) |
| Dicyclohexyl Ether | C₁₂H₂₂O | Acid-catalyzed dehydration of two cyclohexanol molecules.[7] | Poor initial temperature control, rapid addition of cyclohexanol.[7] | GC-MS |
Table 2: Effect of Key Reaction Parameters on Adipic Acid Synthesis
| Parameter | Effect on Yield | Effect on Purity (Byproducts) | Recommended Action for Optimization |
| Temperature | Increases rate, but >65°C can decrease yield due to side reactions. | High temps (>65°C) significantly increase glutaric/succinic acid formation.[1] | Maintain strictly at 55-60°C for nitric acid oxidation.[8] |
| Oxidant Conc. | Higher concentration increases reaction rate. | Excess oxidant promotes over-oxidation to C4/C5 diacids. | Use established stoichiometric ratios; avoid large excesses. |
| Catalyst (Cu/V) | Significantly increases yield by promoting the desired pathway.[1] | Suppresses the formation of glutaric and succinic acids.[1] | Ensure proper loading of ammonium metavanadate or other V/Cu sources.[5] |
| Addition Rate | Too fast can lead to an uncontrollable exotherm and reduced yield.[6][7] | A rapid exotherm increases all side products. | Add cyclohexanol slowly and dropwise to maintain temperature.[6] |
Section 6: References
-
Scribd. Oxidation of Cyclohexanol to Cyclohexanone. --INVALID-LINK--
-
Guidechem. Mechanism of the reaction of cyclohexanol and concentrated nitric acid to form adipic acid [closed]. --INVALID-LINK--
-
Chemistry Stack Exchange. Mechanism of the reaction of cyclohexanol and concentrated nitric acid to form adipic acid [closed]. --INVALID-LINK--
-
Unknown Source. OXIDATION OF CYCLOHEXANOL TO CYCLOHEXANONE. [No URL available]
-
YouTube. Green Oxidation of Cyclohexanol Experiment Part 1, Prelab. --INVALID-LINK--
-
ResearchGate. Kinetic Study for the Oxidation of Cyclohexanol and Cyclohexanone with Nitric Acid to Adipic Acid. --INVALID-LINK--
-
Chemistry LibreTexts. The preparation of Cyclohexanone from Cyclohexanol. --INVALID-LINK--
-
Owlcation. Organic Chemistry Lab Report: Synthesis of Cyclohexanone. --INVALID-LINK--
-
ElectronicsAndBooks. The Formation of Glutaric and Succinic Acids in the Oxidation of Cyclohexanol by Nitric Acid. --INVALID-LINK--
-
ResearchGate. Phase-dependent photocatalytic selective oxidation of cyclohexane over copper vanadates. --INVALID-LINK--
-
ChemicalBook. Glutaric acid synthesis. --INVALID-LINK--
-
Scribd. Oxidation of Cyclohexanol To Adipic Acid. --INVALID-LINK--
-
Pragolab. Determination of Succinic, Glutaric, and Adipic Acids as Quality Control of Cyclohexone Production. --INVALID-LINK--
-
YouTube. Adipic Acid : Organic synthesis. --INVALID-LINK--
-
SlideShare. Oxidation of cyclohexanol or preparation of adipic acid. --INVALID-LINK--
-
ResearchGate. Main reaction steps and proposed routes for the formation of adipic.... --INVALID-LINK--
-
Google Patents. Process for preparing adipic acid with recovery of glutaric and succinic acids. --INVALID-LINK--
-
RSC Education. The oxidation of cyclohexanol by nitric acid. --INVALID-LINK--
-
ACS Publications. Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy. --INVALID-LINK--
-
RSC Publishing. Phase-dependent photocatalytic selective oxidation of cyclohexane over copper vanadates. --INVALID-LINK--
-
ResearchGate. Adipic acid formation from cyclohexanediol using vanadium catalysts: Elucidating the role of homogeneous species. --INVALID-LINK--
-
ResearchGate. Ketonic Decarboxylation Catalysed by Weak Bases and Its Application to an Optically Pure Substrate. --INVALID-LINK--
-
OSTI.gov. One-Step Production of Renewable Adipic Acid Esters from Mucic Acid over an Ir-ReOx/C Catalyst with Low Ir. --INVALID-LINK--
-
Google Patents. Method for separating succinic acid and glutaric acid. --INVALID-LINK--
-
Wikipedia. Ketonic decarboxylation. --INVALID-LINK--
-
Chemistry LibreTexts. Preparation of Adipic Acid from Cyclohexene. --INVALID-LINK--
-
NCERT. Aldehydes, Ketones and Carboxylic Acids. --INVALID-LINK--
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). --INVALID-LINK--
-
NIH National Center for Biotechnology Information. Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy. --INVALID-LINK--
-
SIELC Technologies. Adipic Acid. --INVALID-LINK--
-
ResearchGate. Adipic Acid. --INVALID-LINK--
-
RSC Education. Oxidation of cyclohexanol by nitric acid - teacher notes. --INVALID-LINK--
-
Semantic Scholar. Adipic acid formation from cyclohexanediol using platinum and vanadium catalysts. --INVALID-LINK--
-
Cardiff University ORCA. The Synthesis of Adipic Acid from Cyclohexene Utilising Green Procedures. --INVALID-LINK--
-
Taylor & Francis Online. Recent catalytic advances in the production of adipic acid and its esters from bio-based C6 molecules and carbon dioxide. --INVALID-LINK--
-
Scribd. Oxidation of Cyclohexanol To Adipic Acid. --INVALID-LINK--
-
Organic Syntheses. Adipic acid. --INVALID-LINK--
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pragolab.cz [pragolab.cz]
- 10. Adipic Acid | SIELC Technologies [sielc.com]
- 11. The oxidation of cyclohexanol by nitric acid | Class experiment | RSC Education [edu.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. edu.rsc.org [edu.rsc.org]
- 14. owlcation.com [owlcation.com]
- 15. Page loading... [wap.guidechem.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. CN110204438B - Method for separating succinic acid and glutaric acid - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Ketonic decarboxylation - Wikipedia [en.wikipedia.org]
- 25. Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Adipic Acid Production
Welcome to the technical support center for researchers and scientists engaged in adipic acid synthesis. This guide is designed to provide expert-backed, field-proven insights into one of the most common challenges encountered during catalytic routes to adipic acid: catalyst deactivation. As Senior Application Scientists, we understand that catalyst stability is paramount for reproducible and scalable results. This document offers a structured, in-depth resource in a question-and-answer format to help you troubleshoot issues and understand the fundamental mechanisms at play.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Deactivation
This section addresses the foundational concepts of why and how catalysts lose their efficacy in adipic acid production environments.
Q1: What are the primary mechanisms of catalyst deactivation I should be aware of in adipic acid synthesis?
A: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[1][2] In the context of adipic acid production, which often involves oxidation or hydrogenation reactions in aqueous or acidic media, four mechanisms are predominant:
-
Chemical Poisoning: This occurs when impurities or reaction byproducts strongly adsorb to the catalyst's active sites, rendering them inaccessible to reactants.[2] For instance, benzoic acid, which can form in small quantities, has been identified as a potential poison for gold (Au) catalysts by strongly binding to the surface.[1]
-
Fouling or Coking: This is the physical deposition of carbonaceous materials (coke) onto the catalyst surface and within its pores.[1][3] These deposits block access to active sites. Coking has been observed as a deactivation pathway for bimetallic catalysts like AuPd/TiO₂ in cyclohexane oxidation.[4][5]
-
Thermal Degradation (Sintering): At elevated reaction temperatures, the small metal nanoparticles that constitute the active phase of the catalyst can migrate and agglomerate into larger particles.[2][6] This process, known as sintering, irreversibly reduces the active surface area of the catalyst, leading to a significant drop in activity.[2][7]
-
Leaching of Active Species: This involves the dissolution of the active metal components from the catalyst support into the reaction medium.[8] This is a significant concern in liquid-phase reactions, especially under acidic or harsh conditions. For example, palladium (Pd) and vanadium (V) based catalysts are known to be susceptible to leaching in aqueous solutions, which diminishes catalytic performance over time.[8][9][10]
Q2: How do reaction conditions like temperature, pressure, and pH influence catalyst stability?
A: Reaction conditions are critical variables that directly impact the rate and mechanism of catalyst deactivation.
-
Temperature: Higher temperatures can accelerate reaction rates but also promote deactivation. The primary risk is thermal degradation or sintering, where metal particles grow, reducing the active surface area.[2] For example, while a temperature of 80°C might be optimal for phenol hydrogenation to cyclohexanone (a related process), higher temperatures can decrease selectivity and potentially accelerate catalyst aging.[11]
-
Pressure: In hydrogenation reactions, hydrogen pressure influences the reaction yield.[9] While higher pressure can be beneficial for conversion, it can also facilitate side reactions or structural changes in the catalyst over extended periods. For instance, while H₂ can hinder coke formation, it may also facilitate minor sintering of nickel (Ni) active sites.[1]
-
pH and Solvent: The reaction medium's pH is a crucial factor, particularly for bio-based routes to adipic acid. In the oxidation of glucose, the stability of Platinum (Pt) catalysts can be a concern, with pH affecting both activity and the tendency for metal leaching.[12][13] The use of acidic solvents like acetic acid or the presence of acidic promoters like HBr can enhance reaction rates but also increase the risk of leaching active metals from their supports.[10][13]
Q3: What is the role of the catalyst support, and how does it contribute to deactivation?
A: The support is not merely an inert carrier; it plays a vital role in catalyst performance and stability. The choice of support (e.g., TiO₂, Al₂O₃, ZrO₂, activated carbon) can significantly influence the dispersion of metal nanoparticles, metal-support interactions, and overall durability.[4][14]
-
Metal-Support Interaction (MSI): A strong MSI can anchor metal nanoparticles, preventing them from migrating and sintering at high temperatures.[4] This interaction can also modify the electronic properties of the metal, enhancing its catalytic activity and resistance to poisoning.
-
Support Stability: The support itself can degrade under harsh reaction conditions. For example, some metal oxides may not be stable in highly acidic or basic aqueous solutions, leading to a collapse of the catalyst structure and loss of the active phase.
-
Pore Structure: The pore structure of the support affects mass transfer. Pore blockage by coke deposits is a common form of deactivation.[3] A well-designed support with an optimal pore size distribution can mitigate fouling by facilitating the diffusion of reactants and products.
Section 2: Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section is structured to help you diagnose specific problems you may encounter during your experiments, understand the likely causes, and take corrective action.
References
- 1. mdpi.com [mdpi.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. research.tue.nl [research.tue.nl]
- 7. mdpi.com [mdpi.com]
- 8. Adipic acid formation from cyclohexanediol using platinum and vanadium catalysts: elucidating the role of homogeneous vanadium species - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00914H [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
Technical Support Center: Overcoming Solubility Challenges of Hexanedioic Acid in Reactions
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals encountering solubility issues with hexanedioic acid (adipic acid) in their chemical reactions. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful implementation of your synthetic routes.
Introduction: The Duality of this compound's Solubility
This compound, a dicarboxylic acid, presents a unique solubility profile. It is moderately soluble in water, with its solubility significantly increasing with temperature.[1][2] While it is soluble in polar organic solvents like alcohols and acetone, its limited solubility in less polar or non-polar media can pose considerable challenges in various reactions, impacting reaction rates, yields, and overall product purity.[1][2][3] This guide is designed to equip you with the knowledge and practical techniques to effectively manage and overcome these solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in the reaction solvent?
A1: The solubility of this compound is highly dependent on the solvent's polarity and the temperature. If you are using a non-polar or weakly polar solvent, you will likely encounter solubility issues. Additionally, at room temperature, even in some polar solvents, the dissolution rate can be slow. Consider the following:
-
Solvent Choice: this compound is more soluble in polar protic and aprotic solvents. Refer to the solubility data table below for guidance.
-
Temperature: Increasing the temperature will significantly enhance the solubility of this compound in most solvents.[1][2]
-
Particle Size: Larger crystals of this compound will dissolve more slowly. Grinding the solid to a fine powder can increase the surface area and accelerate dissolution.
Q2: Can I use water as a solvent for my reaction involving this compound?
A2: While this compound is soluble in hot water, using water as a primary solvent depends on the compatibility of your other reagents with an aqueous environment.[1][2] Many organic reactions are sensitive to water. However, for certain applications, such as in some "green" chemistry approaches or in biphasic systems with a phase-transfer catalyst, water can be a suitable solvent.[4]
Q3: How does pH affect the solubility of this compound in water?
A3: As a dicarboxylic acid, the pH of the aqueous solution plays a crucial role in the solubility of this compound.[1] At a pH below its pKa values (pKa1 ≈ 4.4, pKa2 ≈ 5.4), it exists predominantly in its less soluble, protonated form.[2] By increasing the pH with a base, you deprotonate the carboxylic acid groups to form the highly soluble adipate salt.[5]
Q4: My reaction yield is low, and I suspect it's due to the poor solubility of this compound. How can I confirm this?
A4: Poor solubility can lead to a heterogeneous reaction mixture, where the this compound is not fully available to react, resulting in lower yields. To confirm this, you can:
-
Visual Observation: Check if there is undissolved solid this compound in your reaction flask.
-
Reaction Monitoring: Take aliquots of the reaction mixture over time and analyze them (e.g., by TLC, LC-MS, or NMR) to see if the starting material is being consumed at the expected rate. A very slow consumption rate can indicate a solubility issue.
-
Test Solubility: In a separate vial, try to dissolve a small amount of this compound in your reaction solvent under the reaction conditions. If it doesn't dissolve, solubility is likely the problem.
Troubleshooting Guide
This section provides solutions to common problems encountered during reactions with this compound.
Problem 1: this compound precipitates out of solution upon addition of another reagent.
-
Cause: The addition of a second reagent can change the overall polarity of the solvent system, causing the this compound to crash out. This is common when a less polar co-solvent or reagent is introduced.
-
Solution Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Problem 2: The reaction is sluggish or incomplete.
-
Cause: Limited solubility of this compound can lead to a low effective concentration in the solution, slowing down the reaction rate.
-
Solutions:
-
Increase Temperature: Elevating the reaction temperature is often the most straightforward solution to increase both solubility and reaction rate.
-
Use a More Effective Solvent System: Consult the solubility data table and consider switching to a solvent in which this compound is more soluble. A mixture of solvents can also be effective.
-
Employ Sonication: Ultrasound can be used to break down solid particles and enhance mass transfer, effectively increasing the dissolution rate.[6]
-
Utilize Phase-Transfer Catalysis (PTC): For biphasic systems (e.g., organic solvent and water), a phase-transfer catalyst can transport the deprotonated adipate anion from the aqueous phase to the organic phase to react.[4][7]
-
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various common solvents at different temperatures. This data should serve as a starting point for solvent selection in your experiments.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Water | 15 | 1.4 | --INVALID-LINK-- |
| Water | 25 | 2.4 | --INVALID-LINK-- |
| Water | 100 | 160 | --INVALID-LINK-- |
| Methanol | 25 | Highly Soluble | --INVALID-LINK-- |
| Ethanol | 25 | Freely Soluble | --INVALID-LINK-- |
| Acetone | 25 | Soluble | --INVALID-LINK-- |
| Acetic Acid | 25 | Soluble | --INVALID-LINK-- |
| 1,4-Dioxane | 25 | Soluble | --INVALID-LINK-- |
| Cyclohexane | 25 | Slightly Soluble | --INVALID-LINK-- |
| Benzene | 25 | Insoluble | --INVALID-LINK-- |
| Petroleum Ether | 25 | Insoluble | --INVALID-LINK-- |
Experimental Protocols
Here are detailed, step-by-step methodologies for key techniques to overcome the solubility issues of this compound.
Protocol 1: Enhancing Solubility in Esterification using a Co-solvent and Heat
This protocol is for a typical Fischer esterification where the solubility of this compound in the alcohol might be limited at the start of the reaction.
-
Objective: To achieve a homogeneous reaction mixture for the esterification of this compound.
-
Materials:
-
This compound
-
Alcohol (e.g., ethanol)
-
Toluene (as a co-solvent and for azeotropic removal of water)
-
Concentrated sulfuric acid (catalyst)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add 7.5 g of this compound, 20 mL of absolute ethanol, and 7.5 mL of toluene.[8]
-
Carefully add 2 drops of concentrated sulfuric acid to the flask.
-
Assemble a reflux condenser on top of the flask and start the flow of cooling water.
-
Begin stirring and gently heat the mixture using a heating mantle.
-
The mixture will become homogeneous as the temperature increases and the this compound dissolves.
-
Maintain the reaction at reflux. The toluene will form an azeotrope with the water produced during the reaction, which can be removed to drive the equilibrium towards the product.[8]
-
Protocol 2: Utilizing Sonication to Aid Dissolution for a Reaction
This protocol describes the use of an ultrasonic bath to facilitate the dissolution of this compound in a reaction mixture.
-
Objective: To accelerate the dissolution of this compound in a reaction solvent at or near room temperature.
-
Materials:
-
This compound
-
Reaction solvent
-
Other reagents
-
Reaction flask
-
Ultrasonic bath
-
-
Procedure:
-
Combine the this compound and the reaction solvent in the reaction flask.
-
Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is slightly lower than the water level in the bath.[6]
-
Turn on the sonicator. The ultrasonic waves will agitate the particles and promote rapid dissolution.[9]
-
Monitor the mixture until the this compound is fully dissolved. This process is typically much faster than simple stirring.
-
Once a homogeneous solution is obtained, you can proceed with the addition of other reagents. For temperature-sensitive reactions, the bath can be cooled with ice.
-
Protocol 3: Phase-Transfer Catalysis (PTC) for Reactions in Biphasic Systems
This protocol outlines a general procedure for a reaction involving this compound in a biphasic system, such as an esterification with an alkyl halide.[7]
-
Objective: To facilitate the reaction between the water-soluble adipate anion and an organic-soluble reactant.
-
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromobutane)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)
-
Base (e.g., sodium hydroxide)
-
Water
-
Organic solvent (e.g., toluene)
-
Reaction vessel with a condenser and mechanical stirrer
-
-
Procedure:
-
In the reaction vessel, dissolve this compound and sodium hydroxide in water to form a solution of disodium adipate.[7]
-
Add the organic solvent and the alkyl halide to the vessel.
-
Add the phase-transfer catalyst (e.g., TBAB).
-
With vigorous stirring, heat the biphasic mixture to the desired reaction temperature.
-
The PTC will form an ion pair with the adipate anion, transporting it into the organic phase where it can react with the alkyl halide.[7]
-
Monitor the reaction for the consumption of starting materials.
-
Upon completion, the organic layer can be separated, washed, and the product isolated.
-
-
Workflow for Phase-Transfer Catalysis:
Caption: Mechanism of phase-transfer catalysis for this compound reactions.
Conclusion
Successfully navigating the solubility challenges of this compound is achievable with a systematic approach. By understanding its solubility profile and employing the appropriate techniques—whether it be simple heating, the use of co-solvents, sonication, or more advanced methods like phase-transfer catalysis—researchers can optimize their reaction conditions to achieve higher yields and purity. This guide serves as a foundational resource, and further optimization may be necessary for your specific application.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Characteristics and Applications of Adipic Acid - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. Emerging catalytic processes for the production of adipic acid - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY20728E [pubs.rsc.org]
- 5. ADIPIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. murov.info [murov.info]
- 9. assaygenie.com [assaygenie.com]
Technical Support Center: Improving the Efficiency of Enzymatic Synthesis of Adipic Acid
Welcome to the technical support center for the enzymatic synthesis of adipic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency of your experiments. As the bio-production of adipic acid offers a green alternative to traditional chemical methods, optimizing these complex enzymatic cascades is crucial for achieving industrially relevant yields.[1][2][3][4]
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when embarking on the enzymatic synthesis of adipic acid.
Q1: What are the primary enzymatic pathways for adipic acid synthesis?
A1: Several artificial pathways have been engineered in microorganisms, as no natural high-level producers have been discovered.[1] The most prominent pathways include:
-
The Reverse β-Oxidation Pathway: This is currently the most promising pathway, involving the condensation of acetyl-CoA and succinyl-CoA, followed by a series of reduction, dehydration, and hydrogenation steps.[1][5] It has achieved the highest reported titers to date.[1]
-
The Muconic Acid Conversion Pathway: This pathway starts from glucose or aromatic compounds, proceeds through the shikimate pathway to produce cis,cis-muconic acid, which is then reduced to adipic acid.[1][6][7] A key bottleneck in this pathway has been the oxygen sensitivity of the enoate reductases responsible for the final reduction step.
-
The L-Lysine Degradation Pathway: This theoretical pathway involves the deamination and subsequent conversion of L-lysine to adipic acid. However, some enzymatic steps in this pathway have not yet been fully identified or demonstrated.[1][8]
-
Other Pathways: Additional routes, such as those starting from fatty acids, α-ketopimelate, and polyketides, are also being explored.[1][2]
Q2: Why is cofactor regeneration so critical for efficient synthesis?
A2: Many key enzymatic steps in adipic acid synthesis, particularly the reduction reactions, are dependent on cofactors like NAD(P)H.[1] These cofactors are expensive and required in stoichiometric amounts for the enzymatic reactions to proceed.[9][10] Without an efficient in-situ regeneration system, the cofactors would be rapidly consumed, halting the synthesis and making the process economically unfeasible.[10][11] Therefore, coupling the primary synthesis pathway with a cofactor regeneration system is essential for continuous and high-yield production.[9][12]
Q3: Which microorganisms are commonly used as hosts for these pathways?
A3: Engineered strains of Escherichia coli and Saccharomyces cerevisiae are the most common hosts for adipic acid biosynthesis.[3][4] Corynebacterium glutamicum and Pseudomonas putida have also been investigated.[3][4][8] The choice of host depends on factors such as its tolerance to adipic acid, its metabolic background for precursor supply, and the ease of genetic manipulation.[13]
Q4: What are the main challenges I can expect to face?
A4: Common challenges in the enzymatic production of adipic acid include:
-
Low substrate conversion and product yield.[1]
-
Accumulation of toxic metabolic intermediates.[4]
-
The need for expensive inducers for enzyme expression, which can also be toxic to the host cells.[1][14]
-
Imbalanced gene expression.[4]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Problem 1: Low Yield of Adipic Acid
Q: My final adipic acid titer is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A: Low yield is a multifaceted problem. A systematic approach is required to identify the bottleneck.
Step 1: Verify the Integrity of Your Engineered Strain and Pathway
-
Plasmid/Gene Confirmation: Sequence verify your expression plasmids to ensure the correct genes for the pathway enzymes were cloned.
-
Protein Expression Analysis: Perform SDS-PAGE or Western blotting to confirm that all the enzymes in the pathway are being expressed. Low or no expression of a single enzyme can halt the entire process.
Step 2: Assess Enzyme Activity
-
Causality: The overall efficiency of the pathway is limited by the least active enzyme.[1] Low specific activity of one or more enzymes can lead to the accumulation of intermediates and a low final product titer.
-
Troubleshooting:
-
In Vitro Enzyme Assays: If possible, purify each enzyme and perform in vitro activity assays with their respective substrates. This will help pinpoint any poorly performing enzymes.
-
Enzyme Screening: Consider screening for homologous enzymes from different organisms. Nature has evolved a diversity of enzymes, and some may have higher specific activity or better stability under your reaction conditions.[1]
-
Protein Engineering: If a specific enzyme is identified as the bottleneck, consider protein engineering strategies like site-directed mutagenesis to improve its catalytic efficiency.[15][16]
-
Step 3: Analyze for Intermediate Accumulation
-
Causality: An imbalance in the expression levels or activities of the pathway enzymes can lead to the buildup of a specific metabolic intermediate.[4] This accumulation can be toxic to the cells or may divert metabolic flux away from adipic acid production.
-
Troubleshooting:
-
Metabolite Analysis: Use analytical techniques like HPLC or LC-MS to analyze your culture supernatant and cell lysate for the presence of pathway intermediates.[17][18][19]
-
Pathway Rebalancing: If an intermediate is accumulating, you may need to increase the expression of the downstream enzyme or decrease the expression of the upstream enzyme. This can be achieved by using promoters of different strengths or by altering gene copy numbers.
-
Step 4: Optimize Cofactor Regeneration
-
Causality: As discussed in the FAQs, insufficient regeneration of NAD(P)H will starve the reductive enzymes in the pathway.
-
Troubleshooting:
-
Cofactor Ratio Measurement: Measure the intracellular NAD(P)H/NAD(P)+ ratio. A low ratio indicates a problem with cofactor regeneration.
-
Enhance Regeneration Pathway: Overexpress enzymes in a coupled cofactor regeneration system (e.g., glucose dehydrogenase).[11] Ensure the substrate for the regeneration system (e.g., glucose) is not limiting.
-
Problem 2: Poor Substrate Conversion
Q: A large amount of my initial substrate (e.g., glucose, glycerol) remains at the end of the fermentation. How can I improve substrate uptake and conversion?
A: Poor substrate conversion can be due to issues with substrate transport, cellular metabolism, or product inhibition.
Step 1: Optimize Culture Conditions
-
Causality: Suboptimal pH, temperature, or aeration can negatively impact cell growth and metabolic activity, leading to reduced substrate consumption.
-
Troubleshooting:
-
pH Control: Adipic acid production will acidify the medium. Maintain a stable pH using a buffered medium or a pH-controlled bioreactor, as low pH can inhibit cell growth and enzyme activity.[13][20]
-
Aeration: The oxygen requirements can vary depending on the specific pathway and host organism. For example, some pathways may require an initial aerobic growth phase followed by an anaerobic or microaerobic production phase.[8][21] Experiment with different aeration and agitation rates.
-
Step 2: Investigate Product Inhibition
-
Causality: High concentrations of the final product, adipic acid, can be toxic or inhibitory to the host cells, leading to a cessation of growth and substrate uptake.[13]
-
Troubleshooting:
-
Toxicity Assay: Determine the tolerance of your host strain to adipic acid by growing it in media containing varying concentrations of the product.
-
In Situ Product Removal: Consider implementing an in situ product removal strategy, such as liquid-liquid extraction or adsorption, to keep the adipic acid concentration in the bioreactor below the inhibitory threshold.
-
Problem 3: Inconsistent Results Between Batches
Q: I am observing significant variability in my adipic acid yield from one experiment to the next. What could be causing this?
A: Inconsistent results often point to subtle variations in experimental setup and execution.
Step 1: Standardize Inoculum Preparation
-
Causality: The age, density, and metabolic state of the inoculum used to start your main culture can have a profound impact on the subsequent fermentation.
-
Troubleshooting:
-
Strict Protocol: Develop and adhere to a strict protocol for preparing your seed cultures. This includes using cells from a fresh plate, growing the preculture for a consistent amount of time to a specific optical density, and using a consistent inoculum volume.
-
Step 2: Ensure Media Consistency
-
Causality: Minor variations in media preparation, such as differences in component concentrations or improper pH adjustment, can affect cell growth and productivity.
-
Troubleshooting:
-
Batch Preparation: Prepare a large batch of medium for a series of experiments to minimize variability.
-
Quality Control: Double-check the pH of the medium after sterilization and before inoculation.
-
Step 3: Monitor Process Parameters Closely
-
Causality: Fluctuations in temperature, pH, and dissolved oxygen during the fermentation can lead to inconsistent outcomes.
-
Troubleshooting:
-
Use a Bioreactor: For reproducible results, move from shake flasks to a well-controlled bioreactor where these parameters can be precisely monitored and maintained.[22]
-
III. Data and Protocols
Table 1: Key Parameters for Enzymatic Adipic Acid Synthesis
| Parameter | Typical Range/Value | Rationale & Key Considerations |
| Host Organism | E. coli, S. cerevisiae | Choice depends on pathway, genetic tools available, and product tolerance. |
| Primary Substrate | Glucose, Glycerol | Glycerol may offer a more favorable redox balance for some pathways.[8] |
| Temperature (°C) | 30 - 37 | Optimal for growth and enzyme activity of mesophilic hosts like E. coli. |
| pH | 5.0 - 7.0 | Adipic acid production lowers pH; control is crucial to prevent inhibition.[13][20] |
| Aeration | Pathway-dependent | May require aerobic, microaerobic, or two-stage aerobic/anaerobic conditions.[21] |
| Inducer (if applicable) | e.g., IPTG | Induction-free systems are being developed to reduce cost and toxicity.[1][14] |
Experimental Protocol: Batch Fermentation in a Controlled Bioreactor
This protocol provides a general framework. Specific parameters should be optimized for your particular strain and pathway.
-
Inoculum Preparation: a. Inoculate a single colony of your engineered strain into 5 mL of appropriate seed medium (e.g., LB with antibiotics). b. Grow overnight at 37°C with shaking at 250 rpm. c. The next day, transfer the seed culture to 100 mL of the same medium in a 500 mL flask. d. Grow until the culture reaches an OD600 of 0.6-0.8.
-
Bioreactor Setup: a. Prepare 1 L of production medium in a 1.5 L bioreactor. The medium composition will be specific to your host and pathway but will typically contain a carbon source, nitrogen source, salts, and trace elements. b. Sterilize the bioreactor and medium. c. After cooling, aseptically add any heat-labile components (e.g., antibiotics, vitamins). d. Calibrate the pH and dissolved oxygen (DO) probes.
-
Fermentation: a. Inoculate the bioreactor with the seed culture to a starting OD600 of ~0.05. b. Set the temperature to 37°C. c. Set the pH to be maintained at 7.0 via automated addition of a base (e.g., 2M NH4OH). d. Set the agitation and aeration rates to maintain a desired DO level (e.g., 30% saturation for an aerobic phase). e. If your system is inducible, add the inducer (e.g., IPTG) when the culture reaches a specific cell density (e.g., OD600 of 1.0). f. If a two-stage process is required, switch to anaerobic conditions (e.g., by stopping air sparging and starting nitrogen sparging) after the initial growth phase.[21]
-
Sampling and Analysis: a. Aseptically withdraw samples at regular intervals (e.g., every 4-8 hours). b. Measure OD600 to monitor cell growth. c. Centrifuge the sample to pellet the cells. d. Analyze the supernatant for substrate consumption and adipic acid production using HPLC.[17][18]
Analytical Method: HPLC for Adipic Acid Quantification
-
Column: A column suitable for organic acid analysis, such as a mixed-mode Newcrom B column.[17]
-
Mobile Phase: An isocratic or gradient mobile phase, typically consisting of an aqueous acidic solution (e.g., water with sulfuric acid or formic acid) and an organic solvent like acetonitrile.[17][19]
-
Detection: UV detection at 200-210 nm.[17]
-
Quantification: Generate a standard curve using known concentrations of pure adipic acid.[18]
IV. Visualizations
Diagram 1: Generalized Reverse β-Oxidation Pathway
Caption: A simplified workflow of the reverse β-oxidation pathway for adipic acid synthesis.
Diagram 2: Troubleshooting Flowchart for Low Adipic Acid Yield
Caption: A decision tree for systematically troubleshooting low adipic acid yields.
V. References
-
Jin, Y., Yu, Y., Deng, L., Wang, F., & Liu, H. (2022). Research Progress on the Construction of Artificial Pathways for the Biosynthesis of Adipic Acid by Engineered Microbes. Fermentation. --INVALID-LINK--
-
ResearchGate. (2022). Research Progress on the Construction of Artificial Pathways for the Biosynthesis of Adipic Acid by Engineered Microbes. ResearchGate. --INVALID-LINK--
-
Chalmers University of Technology. (n.d.). Engineering synthetic pathways for adipic acid biosynthesis. research.chalmers.se. --INVALID-LINK--
-
Edinburgh Innovations. (n.d.). Efficient adipic acid biosynthesis from sustainable sources. Edinburgh Innovations. --INVALID-LINK--
-
Yu, J. L., et al. (2014). Direct biosynthesis of adipic acid from a synthetic pathway in recombinant Escherichia coli. Metabolic Engineering. --INVALID-LINK--
-
Li, W. J., et al. (2023). Multidimensional Engineering of Escherichia coli for Efficient Adipic Acid Synthesis From Cyclohexane. Advanced Science. --INVALID-LINK--
-
ResearchGate. (2021). Transiting from Adipic Acid to Bioadipic Acid. Part II. Biosynthetic Pathways. ResearchGate. --INVALID-LINK--
-
Kruyer, N. S., & Peralta-Yahya, P. (2017). Metabolic engineering strategies to bio-adipic acid production. Current Opinion in Biotechnology. --INVALID-LINK--
-
Rennovia Inc. (n.d.). Synthesis of Adipic Acid Starting from Renewable Raw Materials. ResearchGate. --INVALID-LINK--
-
BioBiz. (n.d.). Enzymatic Conversion of Biomass to Adipic Acid. BioBiz. --INVALID-LINK--
-
SIELC Technologies. (2022). Adipic Acid. SIELC Technologies. --INVALID-LINK--
-
Frontiers. (2020). Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts. Frontiers in Chemistry. --INVALID-LINK--
-
Taylor & Francis Online. (2024). Recent catalytic advances in the production of adipic acid and its esters from bio-based C6 molecules and carbon dioxide. Catalysis Reviews. --INVALID-LINK--
-
Chavan, S. P., et al. (2022). A facile process for adipic acid production in high yield by oxidation of 1,6-hexanediol using the resting cells of Gluconobacter oxydans. Journal of Industrial Microbiology & Biotechnology. --INVALID-LINK--
-
Pragolab. (n.d.). Determination of Succinic, Glutaric, and Adipic Acids as Quality Control of Cyclohexone Production. Pragolab. --INVALID-LINK--
-
YouTube. (2022). Synthesis of Adipic acid by conventional and Green method- Module 4. YouTube. --INVALID-LINK--
-
PubMed Central. (2020). Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts. Frontiers in Chemistry. --INVALID-LINK--
-
Google Patents. (2015). Chemical process to convert mucic acid to adipic acid. Google Patents. --INVALID-LINK--
-
Frontiers. (2020). Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts. Frontiers. --INVALID-LINK--
-
ResearchGate. (2017). Oxidation Kinetics of Synthesis of Adipic Acid from 1,2-Cyclohexanediol. ResearchGate. --INVALID-LINK--
-
PubMed Central. (2018). Biocatalytic production of adipic acid from glucose using engineered Saccharomyces cerevisiae. Biotechnology for Biofuels. --INVALID-LINK--
-
ResearchGate. (n.d.). The pathway for synthesizing adipic acid. The critical enzyme adipyl-CoA synthetase focused in the study is highlighted in bold. ResearchGate. --INVALID-LINK--
-
National Institutes of Health. (2023). Cofactor recycling strategies for secondary metabolite production in cell-free protein expression systems. National Institutes of Health. --INVALID-LINK--
-
International Journal of Electrochemical Science. (2011). The Kinetics for the Electrochemical Synthesis of Adipic Acid. International Journal of Electrochemical Science. --INVALID-LINK--
-
PubMed. (2025). CeO2 Modification Promotes the Oxidation Kinetics for Adipic Acid Electrosynthesis from KA Oil Oxidation at 200 mA cm-2. Angewandte Chemie International Edition. --INVALID-LINK--
-
ResearchGate. (n.d.). Microbial production of adipic acid from 6-hydroxyhexanoic acid for biocatalytic upcycling of polycaprolactone. ResearchGate. --INVALID-LINK--
-
Cardiff University. (n.d.). The Synthesis of Adipic Acid from Cyclohexene Utilising Green Procedures. -ORCA. --INVALID-LINK--
-
ResearchGate. (2018). Biocatalytic Production of Adipic Acid from Glucose Using Engineered Saccharomyces cerevisiae. ResearchGate. --INVALID-LINK--
-
PubMed Central. (2020). Fully biological production of adipic acid analogs from branched catechols. Metabolic Engineering. --INVALID-LINK--
-
BioMed Central. (2020). Biosynthesis of adipic acid by a highly efficient induction-free system in Escherichia coli. Microbial Cell Factories. --INVALID-LINK--
-
PubMed. (2023). Cell-Free Production and Regeneration of Cofactors. Methods in Molecular Biology. --INVALID-LINK--
-
ResearchGate. (n.d.). Principle methods of cofactor regeneration. ResearchGate. --INVALID-LINK--
-
YouTube. (2022). Lab 24 (Synthesis of adipic acid) post-lab tutorial. YouTube. --INVALID-LINK--
-
PubMed Central. (2018). Process Analytical Technology for Advanced Process Control in Biologics Manufacturing with the Aid of Macroscopic Kinetic Modeling. Biotechnology Journal. --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Direct biosynthesis of adipic acid from a synthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic Conversion of Biomass to Adipic Acid - BioBiz [biobiz.in]
- 7. m.youtube.com [m.youtube.com]
- 8. research.chalmers.se [research.chalmers.se]
- 9. Cofactor recycling strategies for secondary metabolite production in cell-free protein expression systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-Free Production and Regeneration of Cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Biosynthesis of adipic acid by a highly efficient induction-free system in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Adipic Acid | SIELC Technologies [sielc.com]
- 18. pragolab.cz [pragolab.cz]
- 19. Fully biological production of adipic acid analogs from branched catechols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A facile process for adipic acid production in high yield by oxidation of 1,6-hexanediol using the resting cells of Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Process Analytical Technology for Advanced Process Control in Biologics Manufacturing with the Aid of Macroscopic Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Adipic Acid Peak Tailing
As a Senior Application Scientist, I understand that achieving perfect peak symmetry is paramount for accurate quantification. When analyzing polar, acidic compounds like adipic acid, peak tailing can be a persistent challenge. This guide is structured to help you diagnose and resolve this issue methodically, moving from the most common chemical causes to physical and instrumental factors.
This guide provides in-depth, experience-based solutions to common peak shape problems encountered during the HPLC analysis of adipic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My adipic acid peak is tailing. What are the most likely causes?
Peak tailing is almost always a sign of a secondary, undesirable interaction occurring alongside the primary reversed-phase retention mechanism. For an acidic analyte like adipic acid, the causes can be systematically categorized as either chemical or physical.
Primary Causes:
-
Chemical Interactions (Most Common):
-
Incorrect Mobile Phase pH: The mobile phase pH is too close to the pKa of adipic acid, causing it to exist in a mixture of ionized and non-ionized forms.
-
Secondary Silanol Interactions: The carboxyl groups on adipic acid interact with active, ionized silanol groups on the silica surface of the HPLC column.
-
-
Concentration & Physical Effects:
-
Column Overload: Injecting too high a concentration of the analyte saturates the stationary phase.
-
Extra-Column Effects: Dead volume in the HPLC system (tubing, fittings) causes the peak to broaden and tail after it leaves the column.
-
Column Degradation: A void at the column inlet or a blocked frit can physically distort the peak shape.
-
The following diagram outlines a logical troubleshooting workflow.
Caption: Logical workflow for troubleshooting adipic acid peak tailing.
FAQ 2: How does mobile phase pH cause peak tailing for adipic acid, and how do I fix it?
Causality: This is the most critical parameter for any ionizable compound. Adipic acid is a dicarboxylic acid with two pKa values: pKa1 ≈ 4.41 and pKa2 ≈ 5.41.[1][2] If the mobile phase pH is near these values, the adipic acid molecules will exist in a dynamic equilibrium between their protonated (neutral) and deprotonated (anionic) forms. The neutral form is more hydrophobic and retains longer on a C18 column, while the anionic form is more polar and elutes faster. This mixed-mode retention during a single chromatographic run results in a broad, tailing peak.[3][4]
To ensure a single retention mechanism, the analyte must be kept in a single ionic state. For reversed-phase chromatography of acids, this is best achieved by "ion suppression." By setting the mobile phase pH well below the first pKa, we ensure the adipic acid is fully protonated and behaves predictably.
Protocol: Optimizing Mobile Phase pH
-
Rule of Thumb: Adjust the mobile phase pH to be at least 1.5 to 2 pH units below the analyte's pKa.[5] For adipic acid (pKa1 ≈ 4.41), a target pH of ≤ 2.9 is ideal.
-
Buffer Selection: Use a buffer to maintain a stable pH. An unbuffered acidic mobile phase can be modified by the sample or instrument, leading to reproducibility issues.[6][7][8] Phosphoric acid or a phosphate buffer is an excellent choice for this pH range and has low UV absorbance.[6][8]
-
Preparation:
-
Prepare the aqueous portion of the mobile phase. For example, a 10-50 mM solution of sodium phosphate.
-
Adjust the pH of this aqueous solution using concentrated acid (e.g., phosphoric acid) to the target pH (e.g., 2.5).
-
Finally, mix the buffered aqueous phase with the organic modifier (e.g., acetonitrile). Always measure pH before adding the organic solvent.[9]
-
The United States Pharmacopeia (USP) assay for adipic acid exemplifies this principle perfectly. It specifies a mobile phase of phosphoric acid in water, which naturally brings the pH to a very low level (around 2.1), ensuring complete ion suppression.[1][10]
| Buffer System | pKa | Useful pH Range | UV Cutoff (approx.) |
| Phosphate | 2.1, 7.2, 12.3 | 1.1 - 3.1 , 6.2 - 8.2 | ~200 nm |
| Formate | 3.8 | 2.8 - 4.8 | ~210 nm |
| Acetate | 4.8 | 3.8 - 5.8 | ~210 nm |
| Caption: Common HPLC buffers for acidic mobile phases.[6] Phosphate is ideal for adipic acid. |
FAQ 3: I've set the pH to 2.5, but still see tailing. Could secondary interactions with the column be the problem?
Causality: Yes, this is the second most common chemical cause. Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[10][11] Even at low pH, some of these silanols, particularly the most acidic ones, can become deprotonated (Si-O⁻). These negatively charged sites can form strong, undesirable ionic interactions with the polar carboxyl groups of adipic acid. This secondary retention mechanism is much stronger than the intended hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.
Caption: Desired vs. Undesired interactions for adipic acid on a C18 column.
Troubleshooting Steps:
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica ("Type B") which has fewer metal impurities and is less acidic. They are also extensively "end-capped," where bulky chemical groups are bonded to the residual silanols, effectively shielding them from interaction with the analyte. If you are using an older column, switching to a modern one designed for polar analytes can solve the problem instantly.
-
Increase Buffer Concentration: Increasing the ionic strength of the mobile phase (e.g., using a 25-50 mM buffer instead of 10 mM) can help mask the active silanol sites and reduce secondary interactions.
-
Consider a "Sacrificial Base" (Advanced/Older Technique): In the past, a small amount of a basic compound like triethylamine (TEA) was added to the mobile phase. The positively charged TEA preferentially interacts with the negative silanol sites, effectively blocking them from interacting with the analyte. However, with modern high-purity columns, this is often unnecessary and can complicate the mobile phase.
FAQ 4: My peak shape worsens as I inject higher concentrations. What is happening?
Causality: This is a classic symptom of mass overload (also called concentration overload). The stationary phase has a finite number of sites available for interaction. When you inject a highly concentrated sample, you saturate the stationary phase at the column inlet. The excess molecules that cannot bind immediately are pushed further down the column, resulting in a characteristic "right triangle" or "shark fin" peak shape with significant tailing.
Protocol: Performing a Loadability Study
To confirm overload, you must check if the peak shape is concentration-dependent.
-
Prepare a Series of Dilutions: Prepare your adipic acid sample at its current concentration, and then create serial dilutions (e.g., 1:2, 1:5, 1:10, 1:50).
-
Inject and Analyze: Inject the same volume of each dilution and analyze the peak shape, specifically the USP tailing factor (Asymmetry Factor).
-
Evaluate Results: If the tailing factor improves significantly at lower concentrations, you have confirmed mass overload. Your analytical concentration is too high for the column's capacity.
| Injection Concentration | Tailing Factor (As) | Peak Shape | Conclusion |
| 1.0 mg/mL | 2.8 | Severe Tailing | Mass Overload |
| 0.2 mg/mL | 1.8 | Moderate Tailing | Still Overloaded |
| 0.1 mg/mL | 1.2 | Symmetrical | Optimal Concentration |
| 0.02 mg/mL | 1.1 | Symmetrical | Below Optimal S/N |
| Caption: Example data from a loadability study. The goal is to find the highest concentration that maintains good peak shape (Tailing Factor ≤ 1.5). |
Solution: Reduce the sample concentration to fall within the linear capacity of your column, or reduce the injection volume.
FAQ 5: I've tried everything above, but still see minor tailing on all my peaks. Could it be the instrument?
Causality: Yes. If all peaks in your chromatogram (including any other analytes or a neutral marker) are tailing, the problem is likely not chemical but physical, caused by extra-column volume . This refers to any volume the sample passes through outside of the column itself, such as long or wide-bore connecting tubing, poorly made fittings, or a large detector flow cell. In these "dead volumes," the focused analyte band from the column exit can diffuse and mix, causing it to broaden and tail before it reaches the detector.
Caption: Potential sources of extra-column dead volume in an HPLC system.
Troubleshooting Steps:
-
Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005" or 0.12 mm) to connect the column to the injector and detector.
-
Check All Fittings: Ensure that all fittings are seated correctly. A common mistake is having a gap between the end of the tubing and the bottom of the fitting port, which creates a significant dead volume. Use zero-dead-volume (ZDV) fittings where possible.
-
Inject a Neutral, Non-retained Compound: Inject a compound that has no interaction with the stationary phase (like Uracil for reversed-phase). If this peak also tails, it strongly confirms an extra-column volume issue.
By systematically addressing these chemical and physical factors, you can effectively diagnose and eliminate peak tailing in your adipic acid analysis, leading to more accurate and reliable results.
References
- 1. Adipic Acid - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 2. reddit.com [reddit.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrocatalytic synthesis of adipic acid coupled with H2 production enhanced by a ligand modification strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trungtamthuoc.com [trungtamthuoc.com]
- 7. drugfuture.com [drugfuture.com]
- 8. Separation of Adipic acid, benzyl butyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pragolab.cz [pragolab.cz]
- 10. pharmacopeia.cn [pharmacopeia.cn]
- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Technical Support Center: Navigating the Scale-Up of Green Adipic Acid Synthesis
Welcome to the technical support center for the synthesis of green adipic acid. This guide is designed for researchers, scientists, and drug development professionals actively engaged in developing sustainable routes to this critical platform chemical. As you transition from bench-scale experiments to pilot-scale production, you will inevitably encounter challenges. This resource provides in-depth, field-proven insights in a troubleshooting format to help you navigate these hurdles effectively. Our approach is grounded in scientific first principles to not only solve immediate problems but also to foster a deeper understanding of your process.
Section 1: Chemo-Catalytic Conversion Challenges
The conversion of biomass-derived feedstocks like glucose or lignin intermediates into adipic acid via heterogeneous catalysis is a cornerstone of green chemistry. However, catalyst stability, selectivity, and overall process efficiency are common pain points during scale-up.
Frequently Asked Questions (FAQs): Catalyst & Reaction Issues
Question: My catalyst (e.g., Pt/C, Ru/C) is showing a significant drop in activity after a few cycles. What are the likely causes and how can I troubleshoot this?
Answer: Catalyst deactivation is a multifaceted problem, especially when dealing with complex biomass-derived feedstocks. The primary culprits are typically:
-
Coking/Fouling: The deposition of carbonaceous residues or heavy byproducts on the catalyst surface is a common issue.[1] These deposits physically block active sites, leading to a rapid decline in conversion rates. This is particularly prevalent in high-temperature reactions or when processing streams contain reactive species like aldehydes and ketones.[2]
-
Poisoning: Impurities in your feedstock can irreversibly bind to and deactivate catalytic sites. Lignin-derived feedstocks, for instance, can contain phenolic compounds and sulfur-containing molecules that are notorious for poisoning noble metal catalysts.[1][3]
-
Sintering: At elevated reaction temperatures, the fine metal nanoparticles on your catalyst support can agglomerate into larger particles. This reduces the active surface area, thereby lowering the catalyst's overall activity.[4]
-
Leaching: The active metal component can dissolve into the reaction medium, especially under acidic or aqueous conditions, leading to a permanent loss of catalytic activity.[3]
Troubleshooting Protocol: Diagnosing and Mitigating Catalyst Deactivation
-
Characterize the Spent Catalyst: Before attempting regeneration, it's crucial to understand the deactivation mechanism. Techniques like Temperature-Programmed Oxidation (TPO) can quantify coke deposition, while Transmission Electron Microscopy (TEM) can reveal sintering. X-ray Photoelectron Spectroscopy (XPS) can identify surface poisons.
-
Feedstock Purity Assessment: Analyze your feedstock for common catalyst poisons. For lignin-derived streams, quantify residual phenolic compounds and sulfur. For sugar-based routes, ensure complete removal of fermentation inhibitors.
-
Reaction Condition Optimization:
-
Temperature: Gradually lower the reaction temperature to find a balance between reaction rate and catalyst stability, as higher temperatures accelerate sintering and coking.
-
Pressure: Increasing hydrogen pressure during hydrogenation can sometimes mitigate coking by promoting the removal of surface-adsorbed species.
-
Solvent Effects: The choice of solvent can influence catalyst stability. For instance, using a solvent that can dissolve potential coke precursors might prevent their deposition on the catalyst.[2]
-
Question: I've identified coking as the primary deactivation mechanism for my Pt/C catalyst. What is a reliable regeneration protocol?
Answer: A common and effective method for regenerating carbon-supported noble metal catalysts is a controlled oxidation-reduction cycle.[5]
Experimental Protocol: Catalyst Regeneration
-
Solvent Wash: Begin by washing the catalyst with a suitable solvent (e.g., ethanol, acetone) to remove any loosely bound organic residues.
-
Controlled Oxidation (Decoking):
-
Place the catalyst in a tube furnace.
-
Heat the catalyst to approximately 200°C under a flow of a dilute oxygen stream (e.g., 1-5% O₂ in N₂). This controlled oxidation will burn off the carbonaceous deposits without causing significant damage to the catalyst support or excessive sintering of the metal particles.[5]
-
Hold at this temperature for 2-4 hours.
-
-
Reduction:
-
Purge the furnace with an inert gas (e.g., nitrogen, argon) to remove all oxygen.
-
Introduce a flow of hydrogen (or a hydrogen/inert gas mixture).
-
Heat the catalyst to 180-200°C and hold for 2-4 hours to reduce the metal oxides formed during the oxidation step back to their active metallic state.[5]
-
-
Passivation (Optional but Recommended): Before exposing the freshly regenerated catalyst to air, it's advisable to passivate the surface to prevent rapid, uncontrolled oxidation. This can be achieved by introducing a very low concentration of oxygen into an inert gas stream while cooling the catalyst.
Below is a workflow diagram for catalyst deactivation troubleshooting and regeneration.
References
- 1. mdpi.com [mdpi.com]
- 2. intratec.us [intratec.us]
- 3. Catalyst Deactivation and its Mitigation during Catalytic Conversions of Biomass | Journal Article | PNNL [pnnl.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adipic acid tolerance screening for potential adipic acid production hosts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Temperature in Adipic Acid Synthesis
Welcome to the Technical Support Center for Adipic Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Precise temperature control is paramount for achieving high yields, purity, and ensuring the safety of the process. Below, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for adipic acid synthesis, and why is it so critical?
A1: The optimal temperature for adipic acid synthesis is highly dependent on the specific method employed.
-
Conventional Nitric Acid Oxidation: This widely used industrial method typically operates between 50-70°C under moderate pressure (8-10 bar).[1] Maintaining this temperature range is crucial because the reaction is highly exothermic.[2] Deviations can lead to a decrease in yield and the formation of unwanted byproducts. More critically, temperatures exceeding 150°C can trigger a dangerous, autocatalytic runaway reaction.[2]
-
"Green" Synthesis with Hydrogen Peroxide: Newer, more environmentally friendly methods using hydrogen peroxide (H₂O₂) as an oxidant often require higher temperatures, typically around 90°C.[3][4] In some continuous-flow microreactor systems, temperatures can be pushed as high as 140°C to achieve rapid conversion, a condition that is only safe within such a specialized setup.[5]
-
Bio-based Routes: Biocatalytic methods, for instance, using Gluconobacter oxydans, operate at much milder temperatures, around 30°C, to accommodate the enzyme's stability.[6]
The criticality of temperature lies in its direct influence on reaction kinetics, catalyst activity, and the stability of both reactants and products. Improper temperature can lead to reduced selectivity, catalyst deactivation, and in the case of strong oxidizers, severe safety hazards.[2][7]
Q2: My reaction is experiencing significant temperature fluctuations. What are the likely causes and how can I stabilize it?
A2: Temperature fluctuations are a common issue and can stem from several factors. The key is to identify the root cause to implement the correct solution.
-
Inadequate Heat Removal: The synthesis of adipic acid is exothermic, particularly the nitric acid and hydrogen peroxide oxidation routes.[2][7] If the heat generated by the reaction is not efficiently removed, the temperature will rise.
-
Troubleshooting: Ensure your reactor's cooling system (e.g., cooling jacket, internal coils) is functioning correctly and has sufficient capacity for the scale of your reaction. Check for adequate coolant flow rate and temperature. For highly exothermic reactions, consider enhancing reflux cooling.[7]
-
-
Poor Mixing: In a poorly mixed reactor, localized "hot spots" can develop where the reaction rate is significantly higher. This leads to non-uniform temperature distribution and potential for side reactions.
-
Troubleshooting: Verify that your stirring mechanism (e.g., magnetic stir bar, overhead stirrer) is operating at an appropriate speed to ensure a homogenous reaction mixture. The goal is to facilitate efficient heat transfer from the bulk of the liquid to the cooling surfaces.
-
-
Inconsistent Reagent Addition: If one of the reagents, particularly the oxidant, is added too quickly, the reaction rate can surge, overwhelming the cooling system's capacity.
-
Troubleshooting: Employ a controlled addition method, such as a syringe pump or a dropping funnel, to introduce the oxidant at a steady, slow rate. This allows the cooling system to keep pace with the heat generation.
-
Q3: I'm observing a lower-than-expected yield of adipic acid. Could temperature be the culprit?
A3: Absolutely. Temperature is a primary factor influencing adipic acid yield.
-
Temperature Too Low: Insufficient temperature can lead to a sluggish reaction and incomplete conversion of the starting material (e.g., cyclohexanone, cyclohexanol).[8]
-
Temperature Too High: Excessive heat can promote the degradation of adipic acid or lead to the formation of byproducts like glutaric and succinic acids, thus reducing the yield of the desired product.[1] With hydrogen peroxide, high temperatures can also cause its decomposition into water and oxygen, reducing its effectiveness as an oxidant.[7][9]
Q4: How does the choice of catalyst affect the optimal reaction temperature?
A4: The catalyst and reaction temperature are intrinsically linked. The catalyst's role is to lower the activation energy of the reaction, often allowing it to proceed at a lower temperature or with greater efficiency at a given temperature.
-
Conventional Catalysts: The classic industrial process uses a combination of copper and vanadium catalysts with nitric acid.[2][8] The temperature range of 50-70°C is optimized for the activity of this catalytic system.[1]
-
Heterogeneous and Polyoxometalate Catalysts: Newer research focuses on solid catalysts that can be easily recovered. For example, H₃PMo₁₂O₄₀ heteropolyacid has been used for cyclohexanone oxidation at 90°C.[3] The optimal temperature is specific to the catalyst's composition and structure.
-
Phase Transfer Catalysts: In some systems, particularly those involving immiscible reactants, a phase transfer catalyst is used. These can sometimes allow for lower reaction temperatures by facilitating the interaction between reactants across the phase boundary. However, their industrial application can be expensive.[10]
Troubleshooting Guides
Scenario 1: Runaway Reaction
Issue: A rapid, uncontrolled increase in reaction temperature and pressure. This is a critical safety event.
Causality: This occurs when the rate of heat generation from the exothermic reaction exceeds the rate of heat removal.[11] It is a significant risk in adipic acid synthesis, especially with nitric acid at temperatures above 150°C.[2]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reactants, especially the oxidizing agent.
-
Maximize Cooling: Fully open the flow of coolant to the reactor jacket and any internal cooling coils.
-
Emergency Quenching (if available): Some reactor systems are equipped with an emergency quenching system to rapidly cool the reaction by adding a cold, inert solvent.
Prevention and Mitigation Protocol:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry to understand the thermal hazards of your specific reaction conditions. This will help in designing an adequate cooling system.[7]
-
Controlled Addition: Always add strong oxidants slowly and monitor the temperature closely.
-
Inhibitors: For some reaction systems, the addition of a chemical inhibitor can be a safety measure to stop a runaway reaction by interfering with the reaction mechanism.[12]
-
Proper Reactor Sizing: Ensure the reactor's heat transfer area is sufficient for the volume and exothermic nature of the reaction.
Scenario 2: Low Purity of Adipic Acid
Issue: The final product is contaminated with significant amounts of byproducts, such as glutaric and succinic acids.
Causality: Over-oxidation or side reactions, often promoted by excessive temperatures, can lead to the formation of these shorter-chain dicarboxylic acids. The reaction mechanism for adipic acid formation involves several intermediate steps, and high temperatures can favor alternative reaction pathways.
Troubleshooting Protocol:
-
Optimize Temperature: Methodically lower the reaction temperature in small increments (e.g., 5°C) in subsequent experiments to find the "sweet spot" that maximizes adipic acid formation while minimizing byproduct generation.
-
Analyze Intermediates: Consider taking samples at various time points during the reaction to analyze for the presence of intermediates. This can provide insight into where the reaction pathway is diverging.
-
Catalyst Selection: The selectivity of the catalyst is crucial. A different catalyst might offer a higher selectivity towards adipic acid at a more favorable temperature.
Data & Protocols
Table 1: Temperature Effects on Adipic Acid Synthesis via Different Routes
| Synthesis Route | Oxidant | Catalyst(s) | Typical Temperature Range (°C) | Key Considerations |
| Conventional | Nitric Acid | Copper & Vanadium | 50 - 70[1] | Highly exothermic; risk of runaway reaction above 150°C.[2] |
| "Green" Oxidation | Hydrogen Peroxide | Tungstic Acid / Heteropolyacids | 90 - 140[3][5] | H₂O₂ decomposition at higher temperatures can be a concern.[7] |
| Bio-catalytic | Oxygen (Air) | Gluconobacter oxydans | ~30[6] | Mild conditions, but slower reaction rates. |
Experimental Workflow & Diagrams
Workflow for Temperature Optimization
A systematic approach is essential for optimizing the reaction temperature. The following workflow can be adapted for your specific experimental setup.
Caption: A workflow for systematically optimizing reaction temperature.
Logical Relationship of Temperature and Reaction Outcomes
The interplay between temperature and the desired outcomes of adipic acid synthesis can be visualized as a balancing act.
Caption: The influence of temperature on key reaction parameters.
References
- 1. Understanding the Production Process of Adipic Acid [chemanalyst.com]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A facile process for adipic acid production in high yield by oxidation of 1,6-hexanediol using the resting cells of Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Green synthesis of adipic acid from cyclohexanone - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. witpress.com [witpress.com]
Technical Support Center: Purification of Commercial Hexanedioic Acid
Welcome to the Technical Support Center for the purification of commercial hexanedioic acid (adipic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the removal of impurities from commercial-grade this compound. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to ensure the scientific integrity and success of your experiments.
Diagram of the General Purification Workflow
Below is a generalized workflow for the purification of commercial this compound, outlining the key stages from initial assessment to final purity analysis.
Caption: General workflow for the purification of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: The recrystallized this compound is still colored (e.g., yellow or brown).
-
Question: I performed a recrystallization of my commercial this compound from water, but the resulting crystals still have a yellowish tint. What causes this and how can I obtain a pure white product?
-
Answer: A persistent color after recrystallization is typically due to the presence of highly colored organic impurities or trace amounts of metallic ions that were not effectively removed by crystallization alone. The industrial synthesis of this compound often involves the oxidation of cyclohexanol or a cyclohexanol-cyclohexanone mixture with nitric acid, which can generate colored byproducts.[1][2][3][4][5]
Causality: These colored impurities may have similar solubility profiles to this compound in the chosen solvent, leading to their co-precipitation.
Solution: Activated Carbon Treatment. Activated carbon is highly effective at adsorbing colored organic impurities due to its porous structure and large surface area.[6][7][8]
Experimental Protocol: Decolorization with Activated Carbon
-
Dissolution: In a suitable flask, dissolve the colored this compound in the minimum amount of hot deionized water (e.g., near boiling) to form a saturated solution. Water is an excellent solvent for this purpose due to the significant difference in this compound's solubility at high and low temperatures.[9]
-
Addition of Activated Carbon: Add a small amount of activated carbon to the hot solution. A general starting point is 1-2% of the weight of the this compound.[6] Avoid adding activated carbon to a boiling solution to prevent bumping.
-
Heating and Stirring: Gently heat and stir the mixture for 10-20 minutes to allow for efficient adsorption of the impurities onto the carbon.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization of the this compound in the funnel.
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure white crystals by vacuum filtration and wash with a small amount of cold deionized water.
-
Drying: Dry the crystals thoroughly, for instance, in a desiccator or a vacuum oven at a moderate temperature.
-
Issue 2: Low recovery of this compound after recrystallization.
-
Question: My yield of this compound after recrystallization is significantly lower than expected. What are the possible reasons and how can I improve my recovery?
-
Answer: A low yield is a common issue in recrystallization and can be attributed to several factors.[10][11]
Causality and Solutions:
-
Using too much solvent: Dissolving the crude product in an excessive amount of solvent will result in a significant portion of the this compound remaining in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the solid.
-
-
Premature crystallization: If the solution cools too quickly during hot filtration, product is lost on the filter paper.
-
Solution: Use a pre-heated funnel and filter the hot solution as quickly as possible.[12]
-
-
Incomplete crystallization: Insufficient cooling time or temperature will leave a substantial amount of the product dissolved in the solvent.
-
Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Washing with too much cold solvent: While washing the filtered crystals is necessary to remove residual mother liquor, using an excessive volume will dissolve some of the purified product.
-
Solution: Wash the crystals with a minimal amount of ice-cold solvent.
-
Quantitative Data: Solubility of this compound in Water
-
| Temperature (°C) | Solubility ( g/100 mL) |
| 10 | 1.4 |
| 25 | 2.4 |
| 100 | 160 |
Data sourced from Wikipedia.[9]
This table clearly illustrates the steep solubility curve of this compound in water, making it a suitable solvent for recrystallization with potentially high recovery if performed correctly.
Issue 3: The this compound "oils out" instead of crystallizing.
-
Question: Upon cooling the hot solution, my this compound separated as an oily liquid instead of forming crystals. Why does this happen and what should I do?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[10][12] The melting point of pure this compound is approximately 152 °C.[5][9][13] The presence of impurities can depress the melting point of the mixture, increasing the likelihood of it separating as a liquid.
Causality and Solutions:
-
High concentration of impurities: A significant amount of impurities can lower the melting point of the mixture below the temperature at which it becomes insoluble.
-
Solution: Ensure the initial purity of the this compound is not excessively low. A preliminary purification step might be necessary for very impure samples.
-
-
Solution cooled too rapidly: Rapid cooling can lead to supersaturation at a temperature where the solute is still molten.
-
Insufficient solvent: If the concentration of the solute is too high, it may crash out of solution at a higher temperature.
-
Solution: Reheat the solution until the oil redissolves, add a small amount of additional hot solvent, and then allow it to cool slowly.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
-
A1: Commercial this compound, primarily produced by the nitric acid oxidation of cyclohexanol and/or cyclohexanone, often contains several types of impurities.[5][9] These can include other dicarboxylic acids with shorter chains, such as glutaric acid (pentanedioic acid) and succinic acid (butanedioic acid), which are byproducts of the oxidation process.[9] Residual unreacted starting materials and intermediates from the multi-step reaction can also be present.[15] Additionally, colored byproducts may form during the synthesis.[16]
Q2: What is the best solvent for recrystallizing this compound?
-
A2: Water is the most commonly used and effective solvent for the recrystallization of this compound.[6] This is due to this compound's high solubility in hot water and significantly lower solubility in cold water, which allows for good recovery of the purified product upon cooling.[9] Other organic solvents like ethanol, acetone, and acetic acid can also be used, but water is often preferred for its safety, low cost, and effectiveness.[9][17][18]
Q3: How can I verify the purity of my this compound after purification?
-
A3: Several analytical techniques can be employed to assess the purity of your final product:
-
Melting Point Determination: Pure this compound has a sharp melting point of 151.5-154.0 °C.[19] A broad melting range or a depressed melting point indicates the presence of impurities.[20]
-
Titration: The purity can be determined by titrating a known weight of the acid with a standardized solution of a strong base, such as sodium hydroxide, using an indicator like phenolphthalein.[19]
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: The IR spectrum of pure this compound will show characteristic peaks for the carboxylic acid O-H and C=O stretches. The absence of peaks corresponding to known impurities can confirm purity.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify any remaining impurities.
-
-
Q4: Can I reuse the mother liquor from the recrystallization?
-
A4: The mother liquor will contain dissolved this compound along with a higher concentration of the impurities. While it is possible to recover more product by concentrating the mother liquor and performing a second crystallization, this second crop of crystals will likely be less pure than the first. It is a trade-off between yield and purity.
Diagram of the Recrystallization Process
This diagram illustrates the key steps involved in the recrystallization of this compound.
Caption: Step-by-step recrystallization workflow.
References
- 1. scribd.com [scribd.com]
- 2. The oxidation of cyclohexanol by nitric acid | Class experiment | RSC Education [edu.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. acs.org [acs.org]
- 6. DE2624472C3 - Process for purifying adipic acid - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. Activated Carbon for Acids/Chemical Purification | Calgon Carbon Corporation [calgoncarbon.com]
- 9. Adipic acid - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Adipic_acid [chemeurope.com]
- 14. reddit.com [reddit.com]
- 15. Page loading... [wap.guidechem.com]
- 16. US3790626A - Purification of adipic acid - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. fao.org [fao.org]
- 20. benchchem.com [benchchem.com]
- 21. This compound [webbook.nist.gov]
Technical Support Center: Stability of Hexanedioic Acid and Its Derivatives
Welcome to the Technical Support Center for hexanedioic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues encountered during experimentation and formulation. This resource provides in-depth technical guidance in a direct question-and-answer format, explaining the causality behind experimental observations and offering field-proven solutions.
Part 1: Frequently Asked Questions (FAQs) on General Stability
This section addresses common initial questions regarding the handling and stability of this compound (commonly known as adipic acid) and its derivatives.
Q1: What are the primary factors that influence the stability of this compound and its derivatives?
A1: The stability of this compound and its derivatives is primarily influenced by temperature, pH, moisture, light, and the presence of incompatible substances.[1] this compound itself is a stable, non-hygroscopic crystalline solid under standard conditions.[2] However, its derivatives, particularly esters and polyesters, are susceptible to degradation through several pathways.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a tightly closed container in a cool, dry place, away from heat, sparks, and open flames. It is incompatible with strong oxidizing agents, strong bases, and reducing agents.[3]
Q3: How does pH affect the stability and solubility of this compound and its salts?
A3: The pH of an aqueous solution is a critical factor for both the solubility and stability of this compound. As a dicarboxylic acid, it has two pKa values (pKa1 ≈ 4.4 and pKa2 ≈ 5.4).[2] At a pH below its pKa values, it exists predominantly in its less soluble, protonated form. This can lead to precipitation if the pH of a solution containing an adipate salt is lowered. Conversely, in basic conditions, the more soluble adipate salt is formed. However, extreme pH levels can catalyze the hydrolysis of its ester derivatives.[4]
Q4: Are there any known incompatibilities with common pharmaceutical excipients?
A4: Yes, as a dicarboxylic acid, this compound can be incompatible with basic excipients. Such interactions can lead to acid-base reactions, potentially affecting the stability of the active pharmaceutical ingredient (API) or the performance of the dosage form. Furthermore, reactive impurities in excipients, such as peroxides or metal ions, can catalyze the degradation of this compound derivatives.[5][6] A thorough pre-formulation compatibility study is always recommended.
Part 2: Troubleshooting Guide: Common Experimental Issues
This section provides detailed troubleshooting for specific problems you may encounter.
Issue: Precipitation of this compound or its Derivatives in Solution
Q: I observed a precipitate forming in my solution containing a this compound derivative. What is the likely cause and how can I resolve it?
A: Precipitation is a common issue and can often be traced back to changes in solubility due to pH, temperature, or solution composition. The following decision tree can help diagnose the cause:
Caption: Troubleshooting workflow for precipitation issues.
Issue: Hydrolysis of Adipate Esters
Q: I suspect my adipate ester is hydrolyzing during my experiment/workup. What are the signs and how can I prevent this?
A: Ester hydrolysis is the cleavage of the ester bond to form the parent carboxylic acid and alcohol, a reaction catalyzed by acid or base in the presence of water.[7]
Signs of Hydrolysis:
-
Lower than expected yield of the ester product.
-
Reappearance of the starting carboxylic acid or appearance of adipic acid in analytical results (e.g., HPLC, TLC).
-
A decrease in the pH of the solution over time.
Prevention Strategies:
-
Maintain Low Moisture Levels: Use anhydrous solvents and reagents, and perform reactions under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Control pH: For workups, use a weak base like cold, saturated sodium bicarbonate to neutralize acid catalysts, as strong bases can promote saponification.[7] If the ester is to be kept in an aqueous solution, buffer it to a neutral or slightly acidic pH where the rate of hydrolysis is minimized.
-
Low Temperature: Perform aqueous washes with ice-cold solutions to slow down the kinetics of the hydrolysis reaction.
-
Use of Stabilizers: In some formulations, the addition of acid scavengers or stabilizers like carbodiimides can prevent hydrolysis.[7]
Issue: Thermal Degradation of Adipate Polyesters
Q: My adipate-based polyester is showing signs of degradation (e.g., discoloration, decreased viscosity) during melt processing. What is happening and what can I do?
A: High temperatures during processing can lead to thermal and thermo-oxidative degradation of adipate polyesters. The primary degradation mechanisms are chain scission through hydrolysis (if moisture is present) and a free-radical oxidative process.
Caption: Primary thermal degradation pathways for adipate polyesters.
Troubleshooting Thermal Degradation:
| Observed Issue | Potential Cause | Recommended Solution |
| Yellowing or Discoloration | Thermo-oxidative degradation due to high temperature, long residence time, or oxygen. | Lower the processing temperature. Reduce residence time in the extruder/molder. Ensure an inert atmosphere (nitrogen purge). |
| Decrease in Viscosity/Melt Flow Index | Chain scission from hydrolysis or thermal degradation. | Thoroughly dry the polymer resin before processing to remove moisture. Lower processing temperature. Consider adding a chain extender to the formulation. |
| Formation of Gels or Cross-linking | Side reactions at very high temperatures. | Optimize the processing temperature to avoid excessive heat. Ensure proper mixing and uniform heating. |
Issue: Photodegradation
Q: My formulation containing a this compound derivative is changing color/potency upon exposure to light. How should I assess and prevent this?
A: Photodegradation can occur when a molecule absorbs light energy, leading to chemical reactions. For pharmaceutical products, photostability testing is a regulatory requirement.
Assessment of Photostability (based on ICH Q1B Guidelines):
-
Forced Degradation: Expose the substance to high-intensity light sources to understand its photosensitivity and identify potential degradation products. This helps in developing a stability-indicating analytical method.[8]
-
Confirmatory Testing: Test the drug substance or product under standardized light conditions (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9] A dark control should be run in parallel to differentiate between thermal and photodegradation.
Prevention of Photodegradation:
-
Light-Resistant Packaging: Store the material in amber or opaque containers.
-
Formulation Strategies: Incorporate UV-absorbing excipients into the formulation.
-
Protective Coatings: For solid dosage forms, a light-blocking coating can be applied.
Part 3: Experimental Protocols and Data
Protocol: Forced Degradation Study (Hydrolysis)
This protocol is a general guideline for assessing the hydrolytic stability of a this compound derivative.
-
Preparation of Solutions: Prepare stock solutions of your compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of approximately 1 mg/mL.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A control sample should be kept at room temperature.
-
Neutralization: After incubation, cool the acidic and basic samples to room temperature and neutralize them with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples (stressed and control) using a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.
Protocol: Stability-Indicating HPLC Method for Adipic Acid
This method can be adapted for the analysis of adipic acid and its potential degradation products. Method validation according to ICH Q2(R1) guidelines is crucial.
| Parameter | Condition |
| Column | C18, polar end-capped (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 10 mM Phosphoric acid in waterB: Acetonitrile |
| Gradient | Isocratic or gradient depending on the complexity of the sample |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm[3] |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Common Degradation Products to Monitor:
-
For adipate esters, the primary hydrolytic degradation products are adipic acid and the corresponding alcohol .[10]
-
In oxidative degradation of adipic acid itself, shorter-chain dicarboxylic acids like glutaric acid and succinic acid can be formed.[2]
Protocol: GC-MS Analysis of Adipate Esters
For volatile or semi-volatile adipate esters, GC-MS is a powerful analytical tool. Derivatization may be necessary for the parent acid.
| Parameter | Condition |
| Column | Mid-polarity capillary column (e.g., CP-Sil 13 CB or similar)[11] |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | Start at 80°C, ramp up to 270-300°C[11] |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. Adipic acid - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. isfcppharmaspire.com [isfcppharmaspire.com]
- 6. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. carbodiimide.com [carbodiimide.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Development and validation of a GC Orbitrap-MS method for the analysis of phthalate esters (PAE) and bis(2-ethylhexyl)adipate (DEHA) in atmospheric particles and its application for screening PM2.5 from Curitiba, Brazil - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
Technical Support Center: Optimizing Reaction Conditions for Adipic Acid Esterification
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the esterification of adipic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the esterification of adipic acid, providing the core knowledge needed for successful experimentation.
Q1: What is the fundamental mechanism of adipic acid esterification?
A1: The esterification of adipic acid with an alcohol is a classic example of the Fischer-Speier Esterification . This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[1][2] The overall process involves the reaction of a carboxylic acid (adipic acid) with an alcohol to form an ester and water.[3] The mechanism proceeds through a series of protonation and deprotonation steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), involving a key tetrahedral intermediate.[1] Because the reaction is in equilibrium, its progression is governed by Le Châtelier's principle.[1][4]
References
Validation & Comparative
A Researcher's Guide to the Synthesis and NMR Validation of Hexanedioic Acid
This guide provides an in-depth, technically-focused comparison of methodologies for the synthesis of hexanedioic acid, commonly known as adipic acid, with a primary emphasis on its validation using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the underlying principles and rationale behind experimental choices, ensuring a robust and reproducible scientific outcome.
The Significance of this compound and the Imperative of Rigorous Validation
This compound is a dicarboxylic acid of significant industrial importance, primarily as a monomer in the production of Nylon-6,6.[1] Its synthesis is a foundational experiment in many organic chemistry curricula and a relevant transformation in various research contexts. The environmental impact of traditional industrial synthesis methods, which often involve strong acids and produce greenhouse gases like nitrous oxide, has spurred the development of "greener" alternatives.[1]
Regardless of the synthetic route chosen, unequivocal structural confirmation and purity assessment of the final product are paramount. NMR spectroscopy stands as a powerful and indispensable tool for this purpose, providing detailed information about the molecular structure and the presence of any impurities.
Comparative Synthesis Routes for this compound
While several methods exist for the synthesis of this compound, a common and effective laboratory-scale approach involves the oxidative cleavage of the double bond in cyclohexene. This transformation can be achieved using various oxidizing agents. Here, we compare two prominent methods: oxidation with potassium permanganate and a "greener" approach using hydrogen peroxide with a phase transfer catalyst.
1. Oxidation with Potassium Permanganate (KMnO₄)
This classic method relies on the strong oxidizing power of potassium permanganate to cleave the cyclohexene double bond. The reaction is typically carried out in an aqueous solution, and the progress can often be visually monitored by the disappearance of the purple permanganate color.
-
Mechanism: The permanganate ion attacks the double bond of cyclohexene, leading to the formation of a cyclic manganate ester intermediate. Under the reaction conditions, this intermediate is further oxidized and cleaved, ultimately yielding adipic acid after an acidic workup.
-
Advantages: This method is well-established, and the reagents are readily available in most laboratories.
-
Disadvantages: Potassium permanganate is a strong oxidant that can be non-selective, potentially leading to side products. The reaction also produces manganese dioxide (MnO₂) as a solid byproduct, which needs to be carefully removed.
2. "Green" Oxidation with Hydrogen Peroxide (H₂O₂)
In a more environmentally benign approach, hydrogen peroxide can be used as the oxidant in the presence of a catalyst, such as sodium tungstate, and a phase transfer catalyst.[2] The phase transfer catalyst is crucial as it facilitates the interaction between the aqueous oxidant and the organic substrate.
-
Mechanism: The tungstate catalyst, in the presence of hydrogen peroxide, forms a peroxotungstate species, which is the active oxidizing agent. The phase transfer catalyst shuttles this active oxidant into the organic phase where it can react with cyclohexene. The only byproduct of this reaction is water, making it a much cleaner process.[2]
-
Advantages: This method is considered "greener" due to the use of a less hazardous oxidizing agent and the formation of water as the primary byproduct.[2] It can also offer high selectivity for adipic acid.[1]
-
Disadvantages: This method requires a catalyst system that may not be as readily available as potassium permanganate. The reaction conditions, such as temperature and pH, may need to be more carefully controlled to achieve optimal results.
Experimental Protocol: Synthesis of this compound via Permanganate Oxidation of Cyclohexene
This section provides a detailed, step-by-step methodology for the synthesis of this compound using potassium permanganate. This protocol is designed to be self-validating through careful observation and subsequent NMR analysis.
Materials:
-
Cyclohexene
-
Potassium permanganate (KMnO₄)
-
10% Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Sodium bisulfite (if necessary)
-
Deionized water
-
Erlenmeyer flask (250 mL)
-
Stirring bar
-
Hot plate/stirrer
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
-
Beaker (250 mL)
Procedure:
-
Reaction Setup: In a 250 mL Erlenmeyer flask, combine 2.0 mL of cyclohexene and a solution of 8.4 g of potassium permanganate in 50 mL of water.[3] Add 3 drops of 10% NaOH solution to make the solution slightly basic.[4]
-
Oxidation: Stir the mixture vigorously at room temperature. The flask should become warm. Maintain the temperature between 35°C and 45°C for 20 minutes, using an ice bath to cool if necessary.[3]
-
Quenching Excess Permanganate: After 20 minutes, check for the presence of unreacted permanganate by placing a drop of the reaction mixture on a piece of filter paper. A purple ring around the brown manganese dioxide spot indicates the presence of excess permanganate. If present, add small portions of sodium bisulfite until the purple color disappears.[4]
-
Isolation of the Product:
-
Heat the mixture in a boiling water bath for a few minutes to coagulate the manganese dioxide precipitate.
-
While still hot, filter the mixture through a Büchner funnel to remove the manganese dioxide. Wash the solid with two 10 mL portions of hot water, collecting the filtrate.[3]
-
Transfer the filtrate to a beaker and reduce the volume to approximately 10 mL by boiling.[3]
-
-
Crystallization:
-
Cool the concentrated filtrate in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise while stirring until the solution is acidic to litmus paper (pH ~1).[3]
-
Continue to cool the mixture in the ice bath for 10-15 minutes to allow for complete crystallization of the adipic acid.
-
-
Final Purification:
-
Collect the white crystalline product by vacuum filtration.
-
Recrystallize the crude product from a minimal amount of hot water to obtain pure this compound.[3]
-
Dry the purified crystals thoroughly.
-
Validation by NMR Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides an unambiguous confirmation of the successful synthesis of this compound by probing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
Theoretical Basis of NMR Validation
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of adipic acid is expected to show three distinct signals corresponding to the three different types of protons in the molecule:
-
The highly deshielded protons of the two carboxylic acid groups (-COOH).
-
The protons on the carbons alpha to the carbonyl groups (-CH₂-COOH).
-
The protons on the carbons beta to the carbonyl groups (-CH₂-CH₂-).
-
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the symmetry of the molecule, only three signals are expected:
-
The carbonyl carbons of the carboxylic acid groups.
-
The alpha-carbons.
-
The beta-carbons.
-
Experimental Protocol: NMR Sample Preparation and Data Acquisition
Materials:
-
Synthesized this compound
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
NMR tube and cap
-
Pasteur pipette and filter plug (glass wool)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-25 mg of the dried, purified this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[5]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.[6] Ensure the sample is fully dissolved to create a homogenous solution.[6]
-
Filter the solution through a Pasteur pipette with a small glass wool plug directly into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Data Presentation and Interpretation
The following tables summarize the expected chemical shifts for this compound.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | ~12.0 | Singlet (broad) | 2H |
| -CH₂-COOH (α-protons) | ~2.2 | Triplet | 4H |
| -CH₂-CH₂- (β-protons) | ~1.5 | Quintet | 4H |
Note: Chemical shifts can vary slightly depending on the solvent used. The values provided are typical for DMSO-d₆.[7]
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
| -COOH | ~175 |
| -CH₂-COOH (α-carbons) | ~34 |
| -CH₂-CH₂- (β-carbons) | ~24 |
Note: Chemical shifts can vary slightly depending on the solvent used.
Visualizing the Workflow
The entire process from synthesis to validation can be visualized as a streamlined workflow.
Caption: Workflow for the synthesis and NMR validation of this compound.
Conclusion
The synthesis of this compound, a seemingly straightforward process, requires careful execution and rigorous validation to ensure the identity and purity of the final product. While various synthetic routes exist, the choice of method often involves a trade-off between traditional, well-established procedures and more modern, environmentally conscious alternatives. Regardless of the synthetic pathway, NMR spectroscopy remains the definitive analytical technique for structural confirmation. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently synthesize and validate this compound, ensuring the integrity of their experimental results.
References
A Researcher's Guide to Confirming Adipic Acid Purity: A Comparative Analysis of Melting Point Determination
For researchers, scientists, and professionals in drug development, establishing the purity of chemical reagents is a foundational requirement for experimental success and regulatory compliance. Adipic acid, a key dicarboxylic acid in various industrial and pharmaceutical applications, is no exception. This guide provides an in-depth technical comparison of methodologies for confirming the purity of adipic acid, with a primary focus on the classical yet highly effective technique of melting point analysis. We will explore the theoretical underpinnings of this method, provide a detailed experimental protocol, and compare its performance against modern analytical techniques such as Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC).
The Principle of Melting Point Depression: A Sentinel for Purity
The melting point of a pure, crystalline solid is a distinct physical property. At a specific temperature, the solid transitions sharply into a liquid state. However, the presence of impurities disrupts the uniform crystalline lattice of the substance. This disruption weakens the intermolecular forces holding the crystal together, resulting in a phenomenon known as melting point depression.[1] Consequently, an impure substance will melt at a lower temperature and over a broader range than its pure counterpart. This fundamental principle makes melting point analysis a powerful and accessible tool for assessing the purity of crystalline compounds like adipic acid.[1]
Pure adipic acid has a sharp melting point, with pharmacopeial standards from the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) specifying a range of 151°C to 154°C .[2][3] A measured melting point below this range or a melting range wider than 1-2°C is a strong indicator of the presence of impurities.
Common Impurities in Adipic Acid and Their Impact
The synthesis of adipic acid can result in the formation of structurally related dicarboxylic acids as by-products, principally succinic acid and glutaric acid. The presence of these impurities will depress and broaden the melting point of adipic acid. Understanding the melting points of these common impurities is crucial for interpreting the results of a melting point analysis.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Adipic Acid | C6H10O4 | 146.14 | 151 - 154 |
| Succinic Acid | C4H6O4 | 118.09 | 185 - 187 |
| Glutaric Acid | C5H8O4 | 132.12 | 95 - 98 |
Note: Data sourced from various chemical suppliers and databases.
Visualizing the Workflow: Melting Point Determination
The process of determining the melting point of an adipic acid sample can be systematically broken down into several key stages, from sample preparation to data interpretation.
References
A Senior Application Scientist's Guide to Polyester Properties: The Dicarboxylic Acid Dictate
Welcome, researchers, scientists, and drug development professionals. In the vast landscape of polymers, polyesters stand out for their immense versatility.[1] From the rigid strength of a beverage bottle to the delicate flexibility of a biodegradable suture, the range of properties achievable with polyesters is remarkable. This diversity is not accidental; it is meticulously engineered by tuning the polymer's molecular architecture. One of the most critical levers in this design process is the choice of the dicarboxylic acid monomer.
This guide provides an in-depth comparison of how different dicarboxylic acids—the fundamental building blocks—directly influence the performance characteristics of the resulting polyesters. We will move beyond simple data listing to explore the causal relationships between monomer structure and macroscopic properties, supported by experimental data and standardized protocols.
The Foundation: Polyester Synthesis and Monomer Structure
Polyesters are synthesized through the polycondensation of a dicarboxylic acid and a diol.[1][2] While the diol component is significant, the structure of the dicarboxylic acid often plays a more dominant role in defining the final properties of the polymer. The key differentiators among dicarboxylic acids are their backbone structure: aromatic versus aliphatic .
-
Aromatic Dicarboxylic Acids , such as terephthalic acid (TPA), contain rigid benzene rings.[2][3] This rigidity is directly translated to the polymer backbone, restricting chain mobility and promoting strong intermolecular interactions.
-
Aliphatic Dicarboxylic Acids , such as succinic acid or adipic acid, feature flexible linear carbon chains.[1][3] This flexibility allows for greater chain mobility and results in softer, more pliable materials.[1][3]
This fundamental structural difference dictates a cascade of property variations, from thermal stability and mechanical strength to biodegradability.
Comparative Analysis: How Dicarboxylic Acid Structure Governs Polyester Performance
The selection of a dicarboxylic acid is a primary determinant of a polyester's thermal, mechanical, and degradation profile. Let's examine these properties with supporting data.
The thermal behavior of a polyester, specifically its Glass Transition Temperature (Tg) and Melting Temperature (Tm), is a direct consequence of its chain mobility.
-
Aromatic Polyesters (e.g., PET): The presence of the rigid benzene ring in terephthalic acid severely restricts the rotation of the polymer chains.[2] This leads to higher energy requirements to induce chain mobility (higher Tg) and to break the crystalline structure (higher Tm).[2][3][4] Poly(ethylene terephthalate) (PET), made from terephthalic acid, is a prime example, boasting a high Tm that makes it suitable for hot-fill packaging.[4][5]
-
Aliphatic Polyesters (e.g., PBS): The flexible methylene chains in dicarboxylic acids like succinic acid allow for much easier chain movement.[3] Consequently, aliphatic polyesters like poly(butylene succinate) (PBS) have significantly lower Tg and Tm values, rendering them more flexible at room temperature and processable at lower temperatures.[6][7]
The relationship between the carbon chain length in aliphatic diacids also plays a role; increasing the number of methylene units generally decreases the melting point due to reduced crystal packing efficiency, although an "odd-even" effect can be observed.[8][9]
Table 1: Comparison of Thermal Properties of Common Polyesters
| Polyester | Dicarboxylic Acid Component | Type | Glass Transition Temp. (Tg) | Melting Temp. (Tm) |
| PET | Terephthalic Acid | Aromatic | 67–81°C[4][10] | 255–265°C[5] |
| PBS | Succinic Acid | Aliphatic | ~ -30°C[11] | 115–120°C[11][12] |
| PLA * | Lactic Acid (via Lactide) | Aliphatic | 60–65°C[13] | 150–160°C[13] |
*Note: Polylactic acid (PLA) is synthesized from lactic acid, a hydroxy acid, typically through the ring-opening polymerization of its cyclic dimer, lactide. It is included here as a key benchmark for biodegradable aliphatic polyesters.[13][14]
The mechanical integrity of a polyester is governed by the same structural principles that dictate its thermal behavior.
-
Aromatic Polyesters: The rigid backbone imparted by aromatic diacids leads to high tensile strength and stiffness (Young's Modulus).[3][5] This makes materials like PET exceptionally strong and resistant to stretching, ideal for applications like carbonated beverage bottles and textile fibers.[2][5][10]
-
Aliphatic Polyesters: The inherent flexibility of the aliphatic chains results in lower tensile strength and stiffness but significantly higher elongation at break (ductility).[15] This makes polyesters like PBS tough and pliable, suitable for flexible films and packaging.[6][16]
Table 2: Comparison of Mechanical Properties of Common Polyesters
| Polyester | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| PET | 55–75[10] | 2.8–3.1[10] | 50–150[10] |
| PBS | ~33[11] | ~0.4 | ~300[11] |
| PLA | 50-70 | 2.7–16[13] | 2-6 |
For applications in drug delivery and biomedical devices, the degradation profile is paramount. Here, the aliphatic/aromatic nature of the dicarboxylic acid is a critical differentiator.
-
Aromatic Polyesters: Polyesters like PET are highly resistant to hydrolysis and enzymatic attack due to the hydrophobicity and stability of the aromatic rings. This results in very slow degradation rates, making them unsuitable for most biodegradable applications.
-
Aliphatic Polyesters: The ester linkages in aliphatic polyesters are more accessible to water, making them susceptible to hydrolytic degradation.[17][18] This susceptibility is the basis for their biodegradability.[7][16] Aliphatic polyesters like PBS and PLA can be broken down by microorganisms in soil or compost conditions and can degrade under physiological conditions, making them excellent candidates for medical implants and controlled drug release systems.[16][17][19] The rate of degradation can be tuned by copolymerizing different aliphatic monomers.[20][21]
Visualizing Structure-Property Relationships
The choice of dicarboxylic acid initiates a cascade of effects that determine the final properties of the polyester. This relationship can be visualized as a decision tree.
Caption: Dicarboxylic acid structure dictates polymer chain characteristics and resulting material properties.
Standardized Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, standardized testing methodologies are crucial. Below are outlines for key characterization techniques.
This protocol is based on the principles outlined in ASTM D3418.[22] DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of Tg and Tm.[23][24]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the polyester sample into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan in the DSC cell. An empty, sealed aluminum pan is used as a reference.[23] Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its expected melting point to erase any prior thermal history.[23]
-
Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its expected glass transition temperature.
-
Second Heat: Heat the sample again at a controlled rate (e.g., 10°C/min or 20°C/min for Tg).[23]
-
-
Data Analysis:
-
Glass Transition (Tg): Determined from the second heating scan as the midpoint of the step change in the heat flow curve.
-
Melting Temperature (Tm): Determined from the second heating scan as the peak temperature of the melting endotherm.
-
This protocol follows the guidelines of ASTM D638 for testing the tensile properties of plastics.[25][26] This test measures properties like tensile strength, Young's modulus, and elongation at break.[27][28]
Methodology:
-
Specimen Preparation: Prepare dumbbell-shaped test specimens by injection molding or machining from a sheet of the polyester material, according to the dimensions specified in ASTM D638.[25][29]
-
Instrument Setup: Secure the specimen in the grips of a universal testing machine (UTM).[27] Attach an extensometer to the gauge section of the specimen for accurate strain measurement.
-
Testing:
-
Apply a tensile load to the specimen at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[25]
-
Continuously record the applied load and the extension (strain) of the specimen.
-
-
Data Analysis:
-
The testing software generates a stress-strain curve.
-
Tensile Strength: The maximum stress the material can withstand.[27]
-
Young's Modulus: The slope of the initial, linear portion of the stress-strain curve, indicating stiffness.[27]
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.[27]
-
This protocol is adapted from ASTM F1635, which provides a method for evaluating the degradation of hydrolytically degradable polymers for surgical implants.[17][30]
Methodology:
-
Sample Preparation: Prepare multiple identical specimens of the polyester (e.g., films or scaffolds). Sterilize the specimens using a method appropriate for the material that does not alter its properties.[30]
-
Incubation:
-
Place each specimen in a separate sterile container with a known volume of phosphate-buffered saline (PBS) at pH 7.4.[30] The solution-to-sample mass ratio should be high (e.g., 100:1) to avoid saturation with degradation products.[30]
-
Incubate the containers in an oven or water bath at a physiologically relevant temperature, typically 37°C.[31]
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 3, 7, 14, 28 days), remove a set of samples (minimum of three per time point) from the incubator.[30]
-
Gently rinse the samples with deionized water and dry them to a constant weight.
-
-
Property Evaluation:
-
Mass Loss: Calculate the percentage of weight loss compared to the initial dry weight.[30]
-
Molecular Weight Reduction: Measure the molecular weight of the degraded polymer using techniques like Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[30]
-
Mechanical Property Retention: Perform tensile testing (Protocol 2) on the degraded samples to determine the loss of strength over time.
-
The journey from a synthesized polymer to a fully characterized material follows a logical progression of tests.
Caption: A typical workflow for the characterization of synthesized polyesters.
Conclusion: A Strategic Choice for Tailored Applications
The evidence is clear: the dicarboxylic acid is not merely a component but a strategic design element in polyester synthesis. By selecting an aromatic dicarboxylic acid like terephthalic acid, one engineers a material defined by rigidity, thermal stability, and strength. Conversely, choosing an aliphatic dicarboxylic acid like succinic acid paves the way for materials characterized by flexibility, lower processing temperatures, and, crucially for biomedical applications, biodegradability.
Understanding these fundamental structure-property relationships empowers researchers to move beyond off-the-shelf solutions and rationally design polyesters with a precise combination of properties tailored for their specific application, whether it be a high-performance engineering plastic or a next-generation resorbable medical device.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyesters [essentialchemicalindustry.org]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. xometry.com [xometry.com]
- 6. A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on Properties and Application of Bio-Based Poly(Butylene Succinate) [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Plas & Prices of Plastic and Petrochemicals for china and International markets. [m.plas.com]
- 12. Polybutylene succinate - Wikipedia [en.wikipedia.org]
- 13. Polylactic acid - Wikipedia [en.wikipedia.org]
- 14. books.rsc.org [books.rsc.org]
- 15. Aromatic Polyester Polyol Vs. Aliphatic Polyester Polyol - LECRON SHARE [lecronchem.com]
- 16. polymerverse.com [polymerverse.com]
- 17. Standards for Testing Biodegradability in Biomedical Polymers [eureka.patsnap.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. xometry.com [xometry.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 22. en.usb-lab.com [en.usb-lab.com]
- 23. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 24. tainstruments.com [tainstruments.com]
- 25. ASTM D638 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 26. zwickroell.com [zwickroell.com]
- 27. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 28. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 29. industrialphysics.com [industrialphysics.com]
- 30. polymersolutions.com [polymersolutions.com]
- 31. poly-med.com [poly-med.com]
A Senior Application Scientist's Guide to Analytical Method Validation for Adipic Acid Quantification
Introduction
Adipic acid (hexanedioic acid) is a cornerstone dicarboxylic acid, indispensable in the synthesis of polymers, most notably Nylon 6,6.[1][2] Its applications extend into the pharmaceutical industry as an excipient for pH modification and in controlled-release formulations, as well as into the food industry as an acidulant.[3][4] Given its broad utility, the precise and accurate quantification of adipic acid is a critical quality attribute that ensures product performance, safety, and regulatory compliance.
This guide provides an in-depth comparison of common analytical techniques for adipic acid quantification—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry. As a senior application scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind the validation process. We will explore the "why" behind each experimental choice, grounding our discussion in the authoritative framework of the International Council for Harmonisation (ICH) guidelines. This document is designed for researchers, scientists, and drug development professionals who require robust, reliable, and validated methods for the quantitative analysis of adipic acid.
The Regulatory Bedrock: Understanding Validation Parameters
The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose.[5][6] The ICH Q2(R2) guideline, recently adopted by the FDA, provides a harmonized framework for the principles of analytical procedure validation.[7][8][9][10] This guideline is the foundation upon which we build reliable analytical methods.
The core performance characteristics that must be evaluated are:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[11][12]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[13]
-
Range: The interval between the upper and lower analyte concentrations for which the method has a suitable level of precision, accuracy, and linearity.[14][15]
-
Accuracy: The closeness of agreement between the true value and the value found.[11]
-
Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, equipment, or on different days.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16][17][18]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16][17][18]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11][14]
The relationship and typical flow of these validation activities can be visualized as follows:
Caption: General workflow for analytical method validation.
Technique 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for the quantification of adipic acid, particularly in complex matrices like pharmaceutical formulations or polymer extracts.[19][20] Its strength lies in its high specificity and sensitivity.
Principle: Reversed-phase HPLC (RP-HPLC) is typically employed. Adipic acid, being a polar molecule, is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. To ensure the acidic protons do not dissociate (which would lead to poor peak shape and retention), the mobile phase is acidified (e.g., with phosphoric acid) to a pH well below the first pKa of adipic acid (pKa1 ≈ 4.4).[21] Detection is commonly achieved using a UV detector at a low wavelength (~210 nm) where the carboxyl group absorbs light.[22]
HPLC Validation Protocol & Rationale
Caption: General experimental workflow for HPLC analysis.
1. Specificity:
-
Protocol:
-
Analyze a blank (diluent) and a placebo (formulation matrix without adipic acid) to demonstrate no interference at the retention time of adipic acid.
-
Perform forced degradation studies. Expose a solution of adipic acid to stress conditions (e.g., acid, base, oxidation, heat, light).
-
Analyze the stressed samples. The method is specific if the adipic acid peak is resolved from all degradation product peaks with a resolution of >1.5.[23][24]
-
-
Causality: Forced degradation studies are essential to prove that the method can distinguish adipic acid from its potential breakdown products, which might be present in a sample over its shelf life. This ensures that only the intact analyte is being quantified.[23]
2. Linearity & Range:
-
Protocol:
-
Causality: This experiment demonstrates a proportional relationship between detector response and concentration. A linear relationship simplifies quantification and is a prerequisite for accuracy across the defined range. The acceptance criterion is typically a correlation coefficient (R²) ≥ 0.999.
3. Accuracy:
-
Protocol:
-
Perform a recovery study by spiking a placebo matrix with known amounts of adipic acid at a minimum of three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.[15]
-
Calculate the percentage recovery for each sample.
-
-
Causality: Spiking a placebo matrix directly tests the method's ability to accurately measure the analyte in the presence of all other sample components, accounting for any potential matrix effects or extraction inefficiencies.
4. Precision:
-
Protocol:
-
Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Causality: This demonstrates the method's consistency. Repeatability assesses the method's performance in a single run, while intermediate precision evaluates its reliability over time and under varied (but typical) laboratory conditions.
5. LOD & LOQ:
-
Protocol:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
Alternatively, determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[17]
-
-
Causality: Establishing these limits defines the boundaries of the method's capability, which is crucial for applications like impurity analysis where low-level quantification is required.
6. Robustness:
-
Protocol:
-
Deliberately vary critical method parameters one at a time, such as mobile phase pH (±0.2), column temperature (±5°C), and mobile phase organic composition (±2%).
-
Analyze a system suitability sample under each condition and evaluate the impact on results (e.g., peak retention time, tailing factor, and quantification).
-
-
Causality: Robustness testing provides confidence that minor, unavoidable variations in method parameters during routine use will not significantly impact the accuracy and precision of the results.[8]
| Parameter | Typical Acceptance Criteria / Performance |
| Specificity | No interference at analyte Rt; Resolution > 1.5 from degradants |
| Linearity (R²) | ≥ 0.999 |
| Range | Typically 80-120% of assay concentration |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| LOQ | Demonstrable with acceptable precision and accuracy |
| Robustness | Results remain within acceptance criteria |
Technique 2: Gas Chromatography (GC)
GC is an excellent alternative for adipic acid quantification, especially for assessing purity or when dealing with volatile or semi-volatile matrices. Due to adipic acid's high boiling point and polarity, derivatization is typically required to convert it into a more volatile and thermally stable compound.[27][28]
Principle: The adipic acid in the sample is first derivatized, commonly through silylation (e.g., using HMDS or BSTFA) or esterification (e.g., with diazomethane) to form a volatile ester.[27][28] The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. A Flame Ionization Detector (FID) is commonly used for quantification, as it provides a robust and linear response to hydrocarbons.
GC Validation Protocol & Rationale
Caption: General experimental workflow for GC analysis.
1. Specificity:
-
Protocol:
-
Analyze a derivatized blank and placebo to ensure no interfering peaks.
-
Confirm peak identity by comparing the retention time with that of a derivatized reference standard. For ultimate specificity, GC-Mass Spectrometry (GC-MS) can be used to confirm the identity of the analyte peak.
-
-
Causality: The derivatization step can introduce side-products or react with other matrix components. Therefore, demonstrating specificity is critical to ensure that the peak being measured corresponds solely to the adipic acid derivative.
2. Linearity & Range:
-
Protocol:
-
Prepare at least five standards of adipic acid and a constant concentration of an internal standard (e.g., glutaric acid or suberic acid).[27][29]
-
Derivatize and analyze each standard in triplicate.
-
Plot the ratio of the adipic acid peak area to the internal standard peak area against the adipic acid concentration.
-
-
Causality: An internal standard is crucial in GC to compensate for variations in injection volume and potential inconsistencies in the derivatization reaction efficiency, leading to more precise and accurate results.
3. Accuracy:
-
Protocol:
-
Spike a placebo matrix with known amounts of adipic acid at three levels (e.g., 80%, 100%, 120%).
-
Add the internal standard, derivatize, and analyze each sample in triplicate.
-
Calculate the percentage recovery.
-
-
Causality: This protocol assesses the entire method's accuracy, including the efficiency and reproducibility of both the extraction and derivatization steps in a representative sample matrix.
4. Precision:
-
Protocol:
-
Repeatability: Prepare and analyze six independent samples of a homogeneous material containing adipic acid and the internal standard.
-
Intermediate Precision: Repeat on a different day or with a different analyst.
-
-
Causality: This tests the variability of the entire analytical process, from sample weighing through derivatization and injection. Consistent results demonstrate the method's reliability.
5. LOD & LOQ:
-
Protocol:
-
Calculate using the calibration curve method (LOD = 3.3σ/S, LOQ = 10σ/S).[30]
-
The standard deviation (σ) is derived from the standard error of the regression line.
-
-
Causality: Defines the method's sensitivity limits, which is important for trace analysis of adipic acid as a residual monomer or impurity.
6. Robustness:
-
Protocol:
-
Introduce small, deliberate changes to parameters like inlet temperature (±10°C), oven ramp rate (±10%), and carrier gas flow rate (±5%).
-
Analyze a standard sample under these varied conditions and assess the impact on results.
-
-
Causality: GC methods can be sensitive to changes in temperature and flow. This study ensures that the method is stable enough for routine use where minor fluctuations are expected.
| Parameter | Typical Acceptance Criteria / Performance |
| Specificity | No interference at analyte Rt; Peak identity confirmed |
| Linearity (R²) | ≥ 0.995 |
| Range | Dependent on application, e.g., 0.1% to 1.0% for impurity |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (%RSD) | Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 5.0% |
| LOQ | Typically in the low µg/mL range |
| Robustness | Results remain within acceptance criteria |
Technique 3: Acid-Base Titration
Titrimetry is a classical, absolute quantification method that is often used for assaying pure adipic acid or for formulations where it is the primary acidic component. It is simple, cost-effective, and does not require expensive instrumentation.
Principle: Adipic acid is a diprotic acid. A known weight of the sample is dissolved in a suitable solvent (often water or an alcohol/water mixture), and titrated with a standardized strong base, typically sodium hydroxide (NaOH).[31][32] The endpoint is detected either colorimetrically with an indicator (like phenolphthalein) or potentiometrically with a pH electrode. The second equivalence point is generally used for calculation as it provides a more distinct endpoint.
Titration Validation Protocol & Rationale
1. Specificity:
-
Protocol:
-
Titrate a placebo sample. The volume of titrant consumed should be negligible.
-
-
Causality: This is the most critical and often limiting factor for titration. The method is non-specific and will quantify any acidic or basic components in the sample.[32] Therefore, it is only suitable for samples where adipic acid is the only significant acidic species or where the levels of other acidic impurities are known to be negligible.
2. Linearity & Range:
-
Protocol:
-
Accurately weigh at least five different amounts of a high-purity adipic acid reference standard, spanning a range (e.g., 80% to 120% of the target sample weight).
-
Titrate each sample and plot the volume of titrant consumed versus the weight of adipic acid.
-
-
Causality: This confirms the stoichiometric relationship between the analyte and the titrant across the intended range of sample sizes. The response should be highly linear (R² > 0.999).
3. Accuracy:
-
Protocol:
-
Accuracy is typically inferred from the linearity study using a certified reference material.
-
Alternatively, analyze a sample of known purity (e.g., from a supplier's Certificate of Analysis) at three different weight levels in triplicate.[32][33]
-
The mean result should be close to the known purity value.
-
-
Causality: Since spiking is not feasible in the same way as chromatography, accuracy relies on analyzing a well-characterized material. This demonstrates the method's ability to provide a result close to the true value.
4. Precision:
-
Protocol:
-
Repeatability: Perform the assay on a minimum of six independent preparations of a homogeneous sample.
-
Intermediate Precision: Repeat the assay on a different day, with a different analyst, or with newly prepared/standardized titrant.
-
-
Causality: This evaluates the variability associated with weighing, dissolution, and the titration process itself. Low variability (%RSD) indicates a precise method.
5. Robustness:
-
Protocol:
-
Introduce small variations, such as using a different stirring speed or a slightly different endpoint determination criterion (e.g., pH 9.0 vs. 9.2 for potentiometric titration).
-
-
Causality: This ensures that minor variations in the analytical setup do not lead to significant changes in the final calculated assay value.
| Parameter | Typical Acceptance Criteria / Performance |
| Specificity | Placebo must consume negligible titrant |
| Linearity (R²) | ≥ 0.999 |
| Range | Typically 80-120% of the target sample weight |
| Accuracy (% Assay) | 99.0% - 101.0% of known value |
| Precision (%RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 1.5% |
| LOD / LOQ | Not applicable/relevant for an assay method |
| Robustness | Results remain within acceptance criteria |
Comparative Summary and Method Selection
The choice of analytical method depends heavily on the intended purpose, the nature of the sample matrix, and the required sensitivity.
| Validation Parameter | HPLC | GC (with Derivatization) | Titration |
| Specificity | Very High (Separates from impurities) | High (Good separation) | Low (Measures total acidity) |
| Sensitivity (LOQ) | High (ng/mL to low µg/mL) | Very High (low µg/mL) | Low (Not for trace analysis) |
| Precision (%RSD) | < 2% | < 5% | < 1.5% |
| Accuracy | Excellent | Good to Excellent | Excellent (for pure substance) |
| Sample Throughput | Moderate | Low (derivatization is slow) | High |
| Cost & Complexity | High (instrumentation & solvents) | High (instrumentation & reagents) | Low (basic glassware) |
| Best Suited For | Formulations, stability samples, impurity profiling | Purity testing, residual analysis | Raw material assay, simple formulations |
-
For maximum specificity and sensitivity , especially when analyzing complex pharmaceutical formulations or for stability-indicating assays, HPLC is the superior choice. It provides the ability to separate and quantify adipic acid in the presence of excipients and degradation products.
-
Gas Chromatography is a powerful technique for purity assessment and can offer excellent sensitivity. However, the necessity of a derivatization step adds complexity and a potential source of variability to the procedure.
-
Titration remains an invaluable tool for the straightforward assay of bulk adipic acid or simple formulations where it is the sole acidic component. Its simplicity, low cost, and high precision make it ideal for raw material testing and quality control where specificity is not a concern.
Ultimately, a well-validated analytical method is a self-validating system. The data generated during validation provides an empirical and logical foundation, ensuring that every result reported is trustworthy, accurate, and fit for its intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. polarismarketresearch.com [polarismarketresearch.com]
- 3. Adipic Acid - CD Formulation [formulationbio.com]
- 4. eurolab.net [eurolab.net]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. propharmagroup.com [propharmagroup.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. pharmtech.com [pharmtech.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Practical Analysis of LOD and LOQ with Examples [chemistryjobinsight.com]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Adipic Acid | SIELC Technologies [sielc.com]
- 20. ijarsct.co.in [ijarsct.co.in]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. youtube.com [youtube.com]
- 25. gmpsop.com [gmpsop.com]
- 26. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
- 30. jppres.com [jppres.com]
- 31. fao.org [fao.org]
- 32. usp.org [usp.org]
- 33. mt.com [mt.com]
A Comparative Guide to Catalytic Synthesis Routes for Adipic Acid: Performance, Efficiency, and Sustainability
Adipic acid (AA) is a cornerstone of the modern chemical industry, serving as a crucial dicarboxylic acid intermediate primarily for the production of nylon-6,6.[1][2] Its widespread use in manufacturing resins, lubricants, and plasticizers underscores its industrial significance.[1][3] However, the conventional synthesis route, while commercially established, is fraught with significant environmental concerns, notably the emission of nitrous oxide (N₂O), a potent greenhouse gas.[1][4] This has catalyzed a global research effort to develop greener, more efficient, and sustainable catalytic pathways to this vital chemical.
This guide provides an in-depth comparison of the catalytic efficiency of various adipic acid synthesis routes, from the traditional petrochemical process to emerging bio-based strategies. We will delve into the causality behind experimental choices, present supporting data, and offer a forward-looking perspective for researchers and industry professionals.
The Conventional Benchmark: Nitric Acid Oxidation of Cyclohexane Derivatives
The dominant industrial method for producing adipic acid is a two-step process starting from petroleum-derived cyclohexane.[5][6]
-
Step 1: Cyclohexane Oxidation: Cyclohexane is first oxidized with air at high temperature (125–165 °C) and pressure (8–15 atm), typically using cobalt or manganese salts as catalysts, to produce a mixture of cyclohexanol and cyclohexanone, known as KA oil.[5][7] To achieve high selectivity (around 85%), the conversion of cyclohexane is deliberately kept low (4–11%).[5]
-
Step 2: KA Oil Oxidation: The resulting KA oil is then oxidized using concentrated (50-60%) nitric acid with copper and ammonium metavanadate as catalysts.[1][3]
While this process is efficient in its second step, its environmental footprint is substantial. For every ton of adipic acid produced, approximately 300 kg of N₂O is emitted, contributing significantly to global greenhouse gas emissions and ozone layer depletion.[8][9] This glaring drawback is the primary driver for seeking alternative routes.
Greener Petrochemical Pathways: Moving Beyond Nitric Acid
Efforts to mitigate the environmental impact of the conventional process have led to the development of cleaner routes that still utilize petrochemical feedstocks but employ more benign oxidants and advanced catalytic systems.
Direct Oxidation of Cyclohexane
The single-step oxidation of cyclohexane to adipic acid is an attractive goal for process intensification. Research has focused on replacing nitric acid with cleaner oxidants like molecular oxygen (O₂) or air.
-
Metal-Free Organocatalysis: A notable approach involves using N-hydroxyphthalimide (NHPI) as an organocatalyst. In the presence of nitric acid and trifluoroacetic acid (TFA), NHPI enables the direct oxidation of cyclohexane to adipic acid with high yield and selectivity under ambient temperature and pressure.[5] This system proceeds through cyclohexanone oxime and cyclohexanone intermediates.[5]
-
Heterogeneous Catalysis: Various solid catalysts, including encapsulated transition metal complexes, have been developed. For instance, an encapsulated manganese-salen complex used with air as the oxidant at 110 °C showed promising results, though detailed yields require optimization.[7] Other systems using cobalt and manganese salts in acetic acid have achieved high conversions (up to 96%) and selectivities (70-80%).[7]
Oxidation of Cyclohexene
Cyclohexene, obtainable from the partial hydrogenation of benzene, presents another petrochemical starting point. Its double bond is more readily oxidized under milder conditions.
-
Hydrogen Peroxide (H₂O₂) as a Green Oxidant: The use of aqueous hydrogen peroxide is a significant advancement, as its only byproduct is water.[10] A highly effective system developed by Sato et al. employs sodium tungstate (Na₂WO₄) as a catalyst in a biphasic system with a phase-transfer catalyst ([CH₃(n-C₈H₁₇)₃N]HSO₄).[11][12] This process can achieve adipic acid yields of up to 90% without organic solvents.[11][13] The phase-transfer catalyst is crucial for shuttling the active tungstate species into the organic phase where the cyclohexene resides.[14]
-
Iron-Based Catalysis: An alternative nitrous oxide-free method uses an iron(II) complex, [FeCl₂{κ³-HC(pz)₃}], to catalyze the direct oxidation of neat cyclohexene with H₂O₂ under microwave irradiation, achieving a 46% yield.[8][15]
The logical flow for the tungstate-catalyzed oxidation of cyclohexene with H₂O₂ is illustrated below.
References
- 1. Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustainable Routes for the Synthesis of Renewable Adipic Acid from Biomass Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. US6392093B1 - Process for the oxidation of cyclohexane to adipic acid - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Green synthesis of adipic acid - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 11. Emerging catalytic processes for the production of adipic acid - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY20728E [pubs.rsc.org]
- 12. Synthesis And Recrystallization Of Adipic Acid - 1366 Words | Bartleby [bartleby.com]
- 13. A green method of adipic acid synthesis: organic solvent- and halide-free oxidation of cycloalkanones with 30% hydrogen peroxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. studylib.net [studylib.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of Polyamides Based on Adipic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyamides derived from adipic acid, most notably Nylon 6,6, are cornerstone materials in numerous high-performance applications where thermal stability is a critical determinant of operational lifetime and safety. This guide provides an in-depth comparison of the thermal properties of adipic acid-based polyamides. We will explore the fundamental chemical structures that dictate thermal performance, present comparative experimental data from standardized analytical techniques, and provide detailed, field-proven protocols for conducting these evaluations. The objective is to equip researchers and professionals with the necessary insights to select and validate materials for thermally demanding environments.
Introduction: The Significance of Thermal Stability in Adipic Acid-Based Polyamides
Polyamides are a class of polymers characterized by repeating amide linkages (–CO–NH–) in their molecular backbone.[1] When synthesized using adipic acid, a six-carbon dicarboxylic acid, they form materials with a compelling balance of mechanical strength, chemical resistance, and thermal endurance.[2][3] The most prominent member of this family is Nylon 6,6, produced from the polycondensation of adipic acid and hexamethylenediamine.[4]
The thermal stability of these polymers is not an abstract parameter; it directly influences their performance in applications ranging from automotive under-the-hood components to sterile medical devices.[5][6] Degradation at elevated temperatures can lead to a catastrophic loss of mechanical integrity, dimensional stability, and other essential properties.[7] Understanding the nuances of thermal stability is therefore paramount for material selection and product design. This guide will focus primarily on Nylon 6,6 as the archetypal adipic acid-based polyamide, with comparisons to other relevant nylons to provide a broader context.
Fundamentals of Thermal Degradation in Aliphatic Polyamides
The thermal stability of a polyamide is governed by the strength of its chemical bonds and intermolecular forces. The amide bond, while robust, is the primary site of thermal degradation. The degradation process in aliphatic polyamides like Nylon 6,6 typically proceeds through several mechanisms:
-
Hydrolysis: At elevated temperatures, residual moisture can attack the amide linkage, leading to chain scission. This is a significant factor as polyamides are hygroscopic.
-
Thermo-oxidative Degradation: In the presence of oxygen, complex radical chain reactions occur, leading to cross-linking, chain scission, and the formation of volatile byproducts.[7]
-
Pyrolysis (Inert Atmosphere): In the absence of oxygen, the primary degradation pathway involves the scission of C-N bonds within the peptide group.[8][9] For Nylon 6,6, this can lead to the formation of species like cyclopentanone.[9]
The stability of a polyamide is intrinsically linked to its amide group density . A higher concentration of amide groups leads to stronger intermolecular hydrogen bonding, which increases the melting temperature and overall thermal stability.[10]
Comparative Analysis of Thermal Properties
The primary techniques for quantifying thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[11][12] TGA measures weight loss as a function of temperature, identifying the onset of decomposition, while DSC measures the heat flow required to raise a sample's temperature, revealing melting points (Tm) and glass transition temperatures (Tg).[13][14]
Below is a comparative summary of key thermal properties for Nylon 6,6 and other common nylons.
| Property | Nylon 6,6 (Adipic Acid-Based) | Nylon 6 | Nylon 6,10 | Nylon 12 |
| Melting Point (Tm) | ~260 °C[15][16] | ~220 °C[13] | ~225 °C | ~180 °C |
| Heat Deflection Temp. (1.8 MPa) | ~85-100 °C[15][16] | ~75 °C | ~140 °C | ~60 °C |
| Decomposition Onset (TGA, N2) | > 350 °C[17] | Slightly Lower than 6,6 | Similar to 6,6 | Lower than 6,6 |
| Amide Group Density | High | High | Medium | Low |
Analysis of Comparative Data:
-
Nylon 6,6 exhibits one of the highest melting points among common aliphatic polyamides.[5] This is a direct result of the high density of amide groups and the symmetrical structure derived from its C6 diamine and C6 diacid monomers, which allows for efficient, strong hydrogen bonding between polymer chains.[10]
-
Nylon 6 , while structurally similar, has a lower melting point.[13] Its polymer chains have a directional sense, which can lead to slightly less perfect crystalline packing compared to the symmetrical Nylon 6,6.
-
Nylon 6,10 and Nylon 12 feature longer aliphatic chains between amide linkages. This lower amide group density reduces the extent of hydrogen bonding, resulting in progressively lower melting points and reduced heat resistance.[10][18] However, this also leads to lower moisture absorption, which can enhance dimensional stability.[1]
The superior heat resistance of Nylon 6,6 makes it the preferred choice for applications where sustained exposure to high temperatures is expected.[5]
Experimental Methodologies
To ensure trustworthy and reproducible data, standardized protocols are essential. The following sections detail the methodologies for TGA and DSC analysis.
Thermogravimetric Analysis (TGA) Protocol
TGA is used to determine the temperature at which a material begins to degrade and to quantify its thermal stability.
Objective: To measure the weight loss of a polyamide sample as a function of temperature in a controlled atmosphere.
Experimental Workflow Diagram:
Caption: TGA Experimental Workflow for Polyamide Analysis.
Step-by-Step Protocol:
-
Sample Preparation: Dry the polyamide sample thoroughly in a vacuum oven (e.g., at 80°C for 12 hours) to remove absorbed moisture, which can interfere with the analysis.
-
Sample Loading: Accurately weigh 5–10 mg of the dried sample into a ceramic or platinum TGA pan. A smaller sample size minimizes thermal gradients.
-
Instrument Setup:
-
Ensure the instrument's balance and temperature sensors are calibrated according to manufacturer guidelines.
-
Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Program the temperature profile: typically a ramp from ambient temperature (~30°C) to 600°C at a heating rate of 10°C/min. A slower rate can improve resolution but extends the experiment time.[12]
-
-
Execution and Data Collection: Place the sample pan in the TGA furnace, tare the balance, and initiate the temperature program. The instrument will record the sample's weight as a function of temperature.
-
Data Analysis: Determine the onset of decomposition, typically defined as the temperature at which 5% weight loss (Td5%) occurs. This value is a key indicator of thermal stability.
Differential Scanning Calorimetry (DSC) Protocol
DSC is used to identify key thermal transitions, such as the glass transition (Tg) and melting (Tm).
Objective: To measure the heat flow into or out of a polyamide sample during a controlled heating and cooling cycle.
Chemical Structure Diagram:
Caption: Structure of Nylon 6,6, based on adipic acid.
Step-by-Step Protocol:
-
Sample Preparation: Weigh 4–8 mg of the polymer into an aluminum DSC pan. Hermetically seal the pan to prevent moisture loss or uptake during the scan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Program a "heat-cool-heat" cycle to erase the sample's prior thermal history. A typical program:
-
First Heat: Ramp from 25°C to 30°C above the expected melting point (e.g., 290°C for Nylon 6,6) at 10°C/min.[16]
-
Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Second Heat: Ramp again at 10°C/min to 290°C. Data from this second heat scan is typically used for analysis as it reflects the intrinsic properties of the material.[10]
-
-
-
Execution and Data Collection: Run the program under a nitrogen purge. The instrument records the differential heat flow between the sample and the reference.
-
Data Analysis:
-
Glass Transition (Tg): Identify the midpoint of the step-change in the baseline of the second heating curve.
-
Melting Point (Tm): Determine the peak temperature of the large endothermic event on the second heating curve.
-
Conclusion
Polyamides based on adipic acid, particularly Nylon 6,6, offer exceptional thermal stability due to their highly regular structure and strong intermolecular hydrogen bonding. This guide has demonstrated through comparative data that the density of amide linkages is a primary predictor of thermal performance, with Nylon 6,6 showing a higher melting point than nylons with longer aliphatic segments. The provided TGA and DSC protocols offer a robust framework for researchers to validate material performance and ensure the selection of appropriate polymers for high-temperature applications. Adherence to these rigorous analytical methods is crucial for generating reliable data and advancing the development of next-generation materials.
References
- 1. benchchem.com [benchchem.com]
- 2. plastic-products.com [plastic-products.com]
- 3. WO2015086820A1 - Method for producing polyamides based on adipic acid - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. dinenylon.com [dinenylon.com]
- 6. Is Nylon Heat Resistant? [+ Comparisons & Applications Explained] [unionfab.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. hitachi-hightech.com [hitachi-hightech.com]
- 11. dl.astm.org [dl.astm.org]
- 12. researchgate.net [researchgate.net]
- 13. DSC Differential Scanning Calorimeter Tests the Differences between PA6 and PA66 (Nylon) - XiangYi Instrument [labxyi.com]
- 14. thermalsupport.com [thermalsupport.com]
- 15. smithmetal.com [smithmetal.com]
- 16. theplasticshop.co.uk [theplasticshop.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. Comparative Investigation of Thermal and Structural Behavior in Renewably Sourced Composite Films of Even-Even Nylons (610 and 1010) with Silk Fibroin [mdpi.com]
A Senior Application Scientist's Guide to Assessing the Biodegradability of Adipic Acid-Based Polymers
For researchers, scientists, and drug development professionals, the selection of polymeric materials is a critical decision, balancing functional performance with environmental impact and biocompatibility. Adipic acid-based polyesters have emerged as a versatile and promising class of biodegradable polymers. However, claims of biodegradability necessitate rigorous, standardized assessment to be meaningful. This guide provides an in-depth comparison of common adipic acid-based polymers, detailing the authoritative methodologies for evaluating their degradation and the scientific principles underpinning these choices.
Introduction: The Landscape of Adipic Acid-Based Polyesters
Adipic acid, a six-carbon dicarboxylic acid, serves as a fundamental building block for a range of aliphatic and aliphatic-aromatic copolyesters.[1] These polymers are lauded for their tunable mechanical properties, from flexible and ductile to more rigid structures, making them suitable for applications in packaging, agriculture, and biomedical devices.[2][3] Their biodegradability is primarily attributed to the presence of hydrolyzable ester linkages in their backbone, which are susceptible to attack by microbial enzymes.[4]
The most prominent members of this family include:
-
Poly(butylene adipate-co-terephthalate) (PBAT): An aliphatic-aromatic copolyester known for its flexibility and toughness, similar to low-density polyethylene (LDPE). The aromatic terephthalate units provide mechanical strength, while the aliphatic butylene adipate segments ensure biodegradability.[3][4]
-
Poly(ethylene adipate) (PEA): A fully aliphatic polyester recognized for its low crystallinity and faster degradation profile compared to some of its counterparts.[5][6] Its flexibility makes it a candidate for soft-matrix applications and as a plasticizer for more brittle biopolymers like polylactic acid (PLA).[5]
-
Poly(butylene succinate-co-adipate) (PBSA): Another aliphatic copolyester, which exhibits a good balance of mechanical properties and biodegradability. The inclusion of adipate units typically enhances the degradation rate compared to pure poly(butylene succinate) (PBS).[7]
The central scientific premise is that the biodegradability of these polymers is not an intrinsic binary property but a variable rate dependent on the polymer's chemical structure and the specific environmental conditions it is exposed to.[8] Factors such as crystallinity, molecular weight, and the ratio of aliphatic to aromatic content significantly influence the rate and extent of degradation.[9] This guide will equip you with the knowledge and methodologies to critically assess these factors.
The Mechanism of Biodegradation: A Two-Step Process
The biodegradation of adipic acid-based polyesters is a complex process driven by microbial action, which can be broadly understood as a two-stage phenomenon. This process is crucial for understanding why certain experimental methods are chosen over others.
dot
Caption: General mechanism of polyester biodegradation.
-
Depolymerization (Hydrolysis): Initially, the polymer chain is too large to be assimilated by microorganisms. The degradation begins on the surface of the plastic, where abiotic hydrolysis and, more significantly, extracellular enzymes secreted by microbes (like lipases and cutinases) cleave the ester bonds.[3][10] This process breaks down the high-molecular-weight polymer into smaller, water-soluble oligomers and monomers (e.g., adipic acid, butanediol).[4][11] The rate of this step is heavily influenced by the polymer's properties; amorphous regions are more susceptible to hydrolysis than crystalline regions.[9]
-
Mineralization (Microbial Assimilation): These smaller molecules are then transported into the microbial cells and used as a source of carbon and energy through their metabolic pathways.[12] The ultimate result of this assimilation under aerobic conditions is the conversion of the polymer's carbon into carbon dioxide, water, and new microbial biomass.[12]
It is the measurement of this carbon conversion to CO2 (or oxygen consumption) that forms the basis of the most rigorous and standardized methods for quantifying ultimate biodegradability.
Standardized Methodologies for Assessing Biodegradability
To ensure objectivity and comparability, biodegradation testing must be conducted according to internationally recognized standards. The primary standards are developed by ASTM International and the International Organization for Standardization (ISO). The choice of method depends on the intended disposal environment for the polymer.
Biodegradability in Compost
Composting represents an aggressive, microbially rich, and thermophilic environment, making it an ideal end-of-life scenario for many biodegradable plastics.[8]
Key Standard Methods:
-
ASTM D5338: Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials Under Controlled Composting Conditions, Incorporating Thermophilic Temperatures.[12][13]
-
ISO 14855-1 / -2: Determination of the ultimate aerobic biodegradability of plastic materials under controlled composting conditions — Method by analysis of evolved carbon dioxide.[14][15]
These methods are largely equivalent and are considered the gold standard for assessing compostability.[16]
This protocol outlines the causality behind the experimental choices to ensure a self-validating system.
dot
Caption: Workflow for ASTM D5338 / ISO 14855.
Step-by-Step Methodology:
-
Material Preparation and Characterization:
-
Rationale: To calculate the theoretical amount of CO2 that can be produced (ThCO2), the exact carbon content of the test polymer must be known.
-
Procedure: Determine the total organic carbon content of the test polymer. Prepare the material in a form that maximizes surface area, such as a fine powder or thin film (<250 µm).[14] This ensures that the degradation rate is not limited by the physical form.
-
-
Reactor Setup and Inoculum:
-
Rationale: The test aims to simulate an optimized composting environment. Mature, stable compost is used as the inoculum because it contains a diverse and active community of thermophilic microorganisms.[6]
-
Procedure: In multiple bioreactors (at least triplicate), mix a known mass of the test polymer with a defined quantity of mature compost and an inert matrix like vermiculite. Set up parallel reactors: a blank (compost only) to measure background microbial respiration, a positive control (e.g., cellulose) to validate the microbial activity of the compost, and a negative control (e.g., polyethylene) to ensure no abiotic degradation is measured.[6]
-
-
Incubation:
-
Rationale: Thermophilic temperatures (58 ± 2°C) are maintained to simulate the conditions of an industrial composting facility, which accelerates microbial activity and thus biodegradation.[6]
-
Procedure: Incubate the reactors for up to 180 days (6 months).[17] Maintain constant moisture (e.g., 50-55% of total solids) and aeration with CO2-free air to ensure aerobic conditions.
-
-
Measurement of Evolved CO₂:
-
Rationale: The rate and extent of mineralization of the polymer's carbon to CO2 is the direct measure of ultimate aerobic biodegradation.
-
Procedure: Continuously pass CO2-free air through the reactors. Trap the evolved CO2 from the effluent gas in an alkaline solution (e.g., Ba(OH)₂) and quantify it by titration, or measure it directly using an infrared (IR) analyzer.[17][18]
-
-
Calculation and Validation:
-
Rationale: The final result is a quantitative percentage of biodegradation. The controls validate the test conditions.
-
Procedure: Calculate the cumulative CO2 evolved from the test material (subtracting the CO2 from the blank). The percentage of biodegradation is the ratio of the cumulative CO2 produced to the theoretical maximum (ThCO2). For a valid test, the positive control (cellulose) must reach >70% biodegradation within 45 days.[18]
-
Biodegradability in Soil
For applications like agricultural mulch films, the polymer's fate in soil is the most relevant endpoint. Soil is a less aggressive environment than compost, with lower microbial density and ambient temperatures.[19]
Key Standard Methods:
-
ASTM D5988: Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials in Soil.[3][4][11][19][20]
-
ISO 17556: Plastics — Determination of the ultimate aerobic biodegradability of plastic materials in soil by measuring the oxygen demand in a respirometer or the amount of carbon dioxide evolved.[21][22]
The principles are similar to the composting test but adapted for the soil environment.
-
Soil and Material Preparation:
-
Rationale: Natural, fertile soil provides a realistic microbial inoculum.
-
Procedure: Use a standard or well-characterized natural soil, sieved to <2 mm.[11] Determine its properties (pH, moisture-holding capacity). Mix the test polymer (known carbon content) with the soil.
-
-
Incubation:
-
Rationale: Conditions are set to mimic a typical aerobic soil environment.
-
Procedure: Incubate the soil-polymer mixtures in the dark at a constant ambient temperature (e.g., 20-28°C) for an extended period (typically 6 months to 2 years).[11][21] Maintain soil moisture at 40-60% of its maximum water-holding capacity.
-
-
Measurement:
-
Rationale: As with composting, mineralization is the key metric.
-
Procedure: Measure the evolved CO2 as described in the composting test, or measure oxygen consumption in a closed respirometer.[21]
-
-
Calculation:
-
Procedure: Calculate the percentage of biodegradation relative to the theoretical maximum. A positive control (e.g., starch or cellulose) is used to confirm the biological activity of the soil.[11]
-
Comparative Performance of Adipic Acid-Based Polymers
The choice of polymer often involves a trade-off between mechanical properties and degradation rate. Aliphatic-aromatic copolyesters like PBAT offer enhanced durability, but this can temper their biodegradability compared to fully aliphatic polyesters like PEA and PBSA.[23]
| Polymer | Structure | Typical Environment | Biodegradation Rate (Qualitative) | Key Influencing Factors |
| PBAT | Aliphatic-Aromatic | Compost, Soil | Moderate to Fast[14] | The flexible aliphatic adipate segments are preferentially attacked by enzymes, while the rigid aromatic terephthalate segments are more resistant, slowing the overall rate.[4] |
| PEA | Aliphatic | Biomedical, Soil | Fast[5] | Low crystallinity and high chain mobility allow for easier access by microbial enzymes, leading to rapid hydrolysis.[5] |
| PBSA | Aliphatic | Compost, Soil | Fast[7] | Lower crystallinity compared to PBS due to the adipate co-monomer, which increases chain flexibility and susceptibility to enzymatic attack.[7] |
Quantitative Comparison of Biodegradation in Soil
| Polymer | Test Condition | Duration (days) | Biodegradation (%) | Reference |
| PBAT | Soil Burial | 150 | 17.1% (in alkaline soil) | [1] |
| PCL (Aliphatic Polyester) | Soil Burial | 21 | ~95% | [14] |
| BTA (similar to PBAT) | Soil Burial | 42 | ~90% | [14] |
Note: Direct comparative data under identical standard conditions is often spread across multiple studies. The data presented here is illustrative. Researchers should always refer to specific studies for direct comparisons.
Analytical Techniques for Characterizing Degradation
Beyond measuring CO2 evolution, a suite of analytical techniques is essential for a comprehensive understanding of the degradation process. These methods provide self-validating evidence of the structural and morphological changes occurring in the polymer.
Protocol for Post-Degradation Analysis
-
Sample Retrieval and Preparation:
-
Carefully retrieve polymer fragments from the soil or compost matrix at various time points.
-
Gently clean the samples to remove adhered soil/compost, typically by rinsing with distilled water and drying in a vacuum oven at a low temperature to avoid further degradation.
-
For SEM, samples may need to be cryo-fractured in liquid nitrogen to expose the internal morphology.[16] Non-conductive polymer samples must be sputter-coated with a conductive metal (e.g., gold) before imaging.[21][24]
-
-
Gravimetric Analysis (Weight Loss):
-
Purpose: A simple, direct measure of material loss.
-
Procedure: Weigh the cleaned and dried polymer samples and compare the mass to the initial weight.[25]
-
Equation: Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100
-
-
Gel Permeation Chromatography (GPC/SEC):
-
Purpose: To measure changes in molecular weight and molecular weight distribution, providing clear evidence of chain scission.[26][27]
-
Procedure: Dissolve a known mass of the degraded polymer in an appropriate solvent (e.g., tetrahydrofuran or chloroform).[17] Filter the solution and inject it into the GPC system. The system separates molecules by their hydrodynamic volume, allowing for the determination of number-average (Mn) and weight-average (Mw) molecular weights. A decrease in these values over time is a direct indicator of degradation.[11]
-
-
Scanning Electron Microscopy (SEM):
-
Purpose: To visualize changes in the surface morphology of the polymer.[28]
-
Procedure: Mount the prepared (and coated) sample and acquire images at various magnifications. Look for the formation of cracks, pits, and holes, and evidence of microbial colonization on the surface. These features indicate surface erosion.[14]
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To detect changes in the chemical structure, such as the formation of new functional groups.
-
Procedure: Analyze the polymer sample using an FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[29] During degradation, hydrolysis of ester bonds leads to the formation of carboxyl and hydroxyl end groups. This can be observed by the appearance or increase in the intensity of broad O-H stretching bands (~3300 cm⁻¹) and changes in the C=O carbonyl stretching region (~1715 cm⁻¹).[30][31]
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To assess changes in the thermal stability of the polymer.
-
Procedure: Heat a small sample of the degraded polymer under a controlled atmosphere (e.g., nitrogen) at a constant rate.[15] TGA measures the weight loss as a function of temperature. A decrease in the decomposition temperature often indicates a reduction in molecular weight due to degradation.
-
Conclusion and Future Directions
The assessment of biodegradability for adipic acid-based polymers is a multi-faceted process that requires a robust, evidence-based approach grounded in standardized methodologies. For researchers in materials science and drug development, understanding the "why" behind these protocols—from simulating specific environments to selecting appropriate analytical techniques—is paramount for generating trustworthy and comparable data.
While PBAT offers excellent mechanical properties, fully aliphatic polyesters like PEA and PBSA generally exhibit faster degradation rates due to their higher chain mobility and lower crystallinity. The ultimate choice of polymer will always depend on a careful balance between the required in-use performance and the desired end-of-life fate. As the field advances, the development of new copolyesters with precisely tuned degradation profiles and the discovery of more efficient microbial strains and enzymes will continue to expand the toolkit for sustainable polymer design.
References
- 1. Quantitative analysis of PBAT microplastics and their degradation products in soil by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative life cycle assessment of PBAT from fossil-based and second-generation generation bio-based feedstocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Biodegradation Rate of Poly(butylene adipate-co-terephthalate) Composites Using Reed Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodegradation Behavior of Poly(Butylene Adipate-Co-Terephthalate) (PBAT), Poly(Lactic Acid) (PLA), and Their Blend in Freshwater with Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Polyester biodegradability: importance and potential for optimisation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04489K [pubs.rsc.org]
- 9. Biodegradation of Synthetic Aliphatic-Aromatic Polyesters in Soils: Linking Chemical Structure to Biodegradability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hydrolytic degradation of biodegradable poly(butylene adipate-co-terephthalate) (PBAT) - Towards an understanding of microplastics fragmentation [archimer.ifremer.fr]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. maxwellsci.com [maxwellsci.com]
- 15. adhesion.kr [adhesion.kr]
- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. azom.com [azom.com]
- 25. mdpi.com [mdpi.com]
- 26. azom.com [azom.com]
- 27. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 28. Methods of Analyses for Biodegradable Polymers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. youtube.com [youtube.com]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
A Senior Scientist's Guide to the Spectroscopic Differentiation of Hexanedioic Acid Isomers
For researchers and professionals in drug development and metabolomics, the precise identification of structural isomers is a foundational requirement for accurate results. Hexanedioic acid, commonly known as adipic acid, and its methylated isomers, such as 2-methylglutaric and 3-methylglutaric acid, are C6 dicarboxylic acids that can be challenging to distinguish due to their identical mass and chemical formula (C₆H₁₀O₄). However, their structural differences impart unique physical and chemical properties that can be definitively elucidated using a suite of spectroscopic techniques.
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (Infrared & Raman), and Mass Spectrometry (MS) for the unambiguous differentiation of these isomers. We will move beyond simple data reporting to explain the causality behind the spectral differences and provide field-proven protocols for each method.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Decoding Molecular Symmetry
Expertise & Causality: NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. Its power in isomer differentiation stems from its sensitivity to the local electronic environment of each nucleus. Molecular symmetry is the most critical factor in interpreting the spectra of these isomers. The symmetrical nature of adipic acid leads to a simple, easily interpretable spectrum, whereas the methyl group in its isomers breaks this symmetry, resulting in more complex and uniquely identifiable spectral patterns.
¹H and ¹³C NMR Spectral Comparison
The key to differentiation via NMR is the number of unique signals, which is dictated by the molecule's symmetry.
-
Adipic Acid (this compound): Possesses a high degree of symmetry around its central C-C bond. This results in chemical equivalency for pairs of carbons and their attached protons.
-
¹H NMR: Exhibits three distinct proton signals: a downfield signal for the acidic protons of the two equivalent carboxyl groups, and two signals for the methylene (-CH₂-) groups.[1][2]
-
¹³C NMR: Shows only three carbon signals: one for the carboxyl carbons, and one for each of the two chemically distinct methylene carbons in the aliphatic chain.[1]
-
-
2-Methylglutaric Acid: The methyl group at the C2 position eliminates all symmetry.
-
¹H NMR: The spectrum is significantly more complex. Every proton is chemically unique, leading to a greater number of signals with intricate splitting patterns, including a characteristic doublet for the methyl group's protons.[3]
-
¹³C NMR: All six carbon atoms are in unique electronic environments, resulting in six distinct signals in the spectrum.[3]
-
-
3-Methylglutaric Acid: The methyl group is on the central carbon (C3), creating a plane of symmetry through that carbon.
-
¹H NMR: The spectrum is less complex than that of the 2-methyl isomer but more complex than adipic acid's.
-
¹³C NMR: This symmetry results in four distinct carbon signals: the carboxyl carbons are equivalent, the C2 and C4 carbons are equivalent, and the C3 and methyl carbons are unique.[4]
-
Data Presentation: Comparative NMR Chemical Shifts (ppm)
| Compound | Isomer Structure | Predicted ¹³C Signals | Predicted ¹H Signals | Key ¹³C Shifts (ppm) | Key ¹H Shifts (ppm) |
| Adipic Acid | HOOC-(CH₂)₄-COOH | 3 | 3 | ~175-180 (C=O), ~35 (α-CH₂), ~25 (β-CH₂)[1] | ~11-12 (COOH), ~2.2 (α-CH₂), ~1.5 (β-CH₂)[2] |
| 2-Methylglutaric Acid | HOOC-CH(CH₃)-(CH₂)₂-COOH | 6 | 6+ | ~186, ~189 (C=O), ~45, ~38, ~33 (backbone C), ~20 (CH₃)[3] | ~1.0-1.1 (d, CH₃), ~1.6-2.3 (m, backbone CH/CH₂)[3] |
| 3-Methylglutaric Acid | HOOC-CH₂-CH(CH₃)-CH₂-COOH | 4 | 4+ | ~175 (C=O), ~40 (α-CH₂), ~30 (β-CH), ~20 (CH₃) | ~1.0 (d, CH₃), ~2.3 (m, backbone CH/CH₂) |
Note: Chemical shifts are approximate and can vary based on solvent and pH.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the dicarboxylic acid sample and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean NMR tube. Ensure complete dissolution.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans for good signal-to-noise.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Visualization: Isomer Structures and Carbon Equivalence
Caption: Unique carbon environments in this compound isomers.
Chapter 2: Vibrational Spectroscopy (IR & Raman) - The Molecular Fingerprint
Expertise & Causality: Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. All three isomers contain the same dicarboxylic acid functional groups, and therefore exhibit similar characteristic absorptions, such as the extremely broad O-H stretch from hydrogen-bonded dimers and the intense carbonyl (C=O) stretch.[5][6] The diagnostic power of these techniques lies in the "fingerprint region" (roughly 400-1500 cm⁻¹), where complex vibrations involving the carbon skeleton occur. The differences in mass distribution and symmetry between the isomers lead to a unique pattern of peaks in this region, serving as a molecular fingerprint.
Comparative Spectral Analysis
-
Shared Features:
-
Differentiating Features (Fingerprint Region):
-
Adipic Acid: The spectrum is relatively simple due to its symmetry.
-
2- and 3-Methylglutaric Acids: The presence of the methyl group introduces new C-H bending modes and alters the skeletal vibrations. The position of the methyl group (C2 vs. C3) results in distinct patterns of peaks, which, when compared to a reference library, allow for positive identification.[7][8]
-
Data Presentation: Key Vibrational Frequencies (cm⁻¹)
| Vibration Mode | Adipic Acid | 2-Methylglutaric Acid | 3-Methylglutaric Acid |
| O-H Stretch (broad) | ~3300-2500 | ~3300-2500 | ~3300-2500 |
| C=O Stretch | ~1700 | ~1700 | ~1700 |
| C-O Stretch | ~1285 | Varies | ~1250 |
| Fingerprint Peaks | Unique Pattern | Unique Pattern | Unique Pattern |
Source: Data synthesized from NIST Chemistry WebBook and PubChem.[7][8][9]
Experimental Protocol: FTIR Analysis (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the crystalline acid sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.
-
Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric H₂O and CO₂.
-
Sample Scan: Run the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Visualization: Vibrational Spectroscopy Workflow
Caption: Standard workflow for FTIR analysis of solid samples.
Chapter 3: Gas Chromatography-Mass Spectrometry (GC-MS) - The Definitive Identification
Expertise & Causality: For structurally similar, non-volatile isomers, GC-MS is the most powerful and definitive analytical technique. The causality behind its effectiveness is twofold: first, the gas chromatograph separates the isomers in time based on differences in their boiling points and interactions with the GC column. Second, the mass spectrometer fragments the eluted molecules in a reproducible manner. The position of the methyl group directly influences the stability of the resulting carbocations, leading to distinct and predictable fragmentation patterns that serve as a structural signature.
The Critical Role of Derivatization: Dicarboxylic acids are polar and have low volatility, making them unsuitable for direct GC analysis. A chemical derivatization step is essential to convert the polar carboxyl groups into non-polar, volatile esters. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method.[10][11] This step replaces the acidic protons with trimethylsilyl (TMS) groups, creating derivatives that are thermally stable and volatile.
Comparative GC-MS Analysis
-
Chromatographic Separation: The three TMS-derivatized isomers will likely exhibit different retention times on a standard non-polar GC column (e.g., DB-5ms). This separation, while potentially incomplete, provides the first dimension of differentiation.
-
Mass Spectral Fragmentation: Upon electron ionization (EI), the derivatized molecules will fragment.
-
Adipic Acid (di-TMS ester): The fragmentation pattern will be symmetrical. Key ions will correspond to the loss of methyl groups from the TMS moiety and cleavage of the carbon chain.[12]
-
Methylglutaric Acids (di-TMS esters): The fragmentation will be directed by the methyl group on the carbon chain. Cleavage adjacent to the carbon bearing the methyl group (alpha-cleavage) is often a favored pathway, leading to unique, high-abundance fragment ions that are absent or of low abundance in the other isomers' spectra.
-
Data Presentation: Key Differentiating Factors in GC-MS
| Compound (as di-TMS derivative) | Expected Retention Time | Key Fragment Ions (m/z) | Differentiating Feature |
| Adipic Acid | Baseline RT | 275 [M-15]⁺, ... | Symmetrical fragmentation pattern[12] |
| 2-Methylglutaric Acid | Different from others | Unique fragments | Fragments resulting from cleavage near the C2 position |
| 3-Methylglutaric Acid | Different from others | 147, ...[7] | Fragments resulting from cleavage near the C3 position |
Note: Specific retention times and fragment abundances depend heavily on the exact GC-MS conditions.
Experimental Protocol: GC-MS Analysis with Silylation
This protocol is a self-validating system, as the successful derivatization and chromatographic separation of known standards confirms the validity of the sample preparation and instrument performance.
-
Sample Preparation (Extraction): If in a biological matrix, perform a liquid-liquid extraction. Acidify the sample and extract the acids into an organic solvent like ethyl acetate.[10]
-
Drying: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical for successful silylation.
-
Derivatization: Add 50-100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) to the dry residue. Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete reaction.[10]
-
GC-MS Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
GC Conditions:
-
Column: Non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at a constant flow of ~1.5 mL/min.
-
Oven Program: Start at 50-60°C, hold for 1-2 min, then ramp at 10-15°C/min to 300°C and hold.[13]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Ion Source Temperature: ~200-230°C.[13]
-
-
Data Analysis: Identify peaks in the total ion chromatogram (TIC). Compare the resulting mass spectra with a library (e.g., NIST) and with the fragmentation patterns of pure standards to confirm identity.
Visualization: GC-MS Isomer Differentiation Workflow
Caption: Comprehensive workflow for isomer analysis using GC-MS.
Summary and Recommendations
| Technique | Principle of Differentiation | Strengths | Limitations | Recommendation |
| NMR Spectroscopy | Molecular Symmetry | Provides definitive structural information for pure samples; non-destructive. | Requires relatively pure sample (~mg quantity); less sensitive than MS. | Excellent for structural confirmation of isolated, pure isomers. |
| IR/Raman Spectroscopy | Vibrational Fingerprint | Fast, inexpensive, requires minimal sample prep; good for functional group ID. | Differentiation relies on subtle differences in the fingerprint region; difficult for mixtures. | Good for rapid screening and confirming the presence of a dicarboxylic acid. |
| GC-MS | Chromatographic Separation & Fragmentation Pattern | The gold standard. Highly sensitive and specific; separates mixtures and provides a unique mass spectral signature. | Destructive analysis; requires derivatization which adds a step to sample prep. | The most powerful and recommended method for unambiguous identification, especially in complex matrices. |
For any research where the specific identity of a this compound isomer is critical, a multi-faceted approach is ideal. However, if a single technique must be chosen, GC-MS provides the most robust and unambiguous identification due to its inherent combination of physical separation and structurally-dependent fragmentation.
References
- 1. brainly.com [brainly.com]
- 2. Adipic acid(124-04-9) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-METHYLGLUTARIC ACID(626-51-7) 13C NMR spectrum [chemicalbook.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 3-Methylglutaric acid | C6H10O4 | CID 12284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Methylglutaric acid [webbook.nist.gov]
- 9. This compound [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound, 2TMS derivative [webbook.nist.gov]
- 13. d-nb.info [d-nb.info]
A Senior Application Scientist's Guide to the Cross-Validation of HPLC and GC-MS Methods for Adipic Acid Quantification
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the accurate quantification of adipic acid is paramount. As a critical precursor to nylon and a component in plasticizers, lubricants, and even food products, its precise measurement is essential for quality control, process optimization, and safety assessment.[1] Adipic acid, a dicarboxylic acid, presents unique analytical challenges that necessitate robust and reliable methodologies.[1][2] The two leading techniques for this task are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The choice between these powerful techniques is not always straightforward and depends on various factors including sample matrix, required sensitivity, and the analytical objective.[3][4] This guide provides an in-depth, objective comparison of HPLC and GC-MS for adipic acid analysis, grounded in established scientific principles and supported by experimental data. We will delve into detailed protocols, cross-validation parameters, and the underlying rationale for experimental choices, empowering you to select and implement the most suitable method for your specific application.
Understanding the Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of analytical laboratories, renowned for its versatility in separating non-volatile and thermally sensitive compounds. For organic acids like adipic acid, Reverse-Phase HPLC (RP-HPLC) is the most common modality. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. Adipic acid's retention is governed by its partitioning between these two phases.
A key consideration for analyzing acids with HPLC is the pH of the mobile phase.[5] To ensure good peak shape and retention, the mobile phase pH is typically kept low (around 2.5-3) using an acidifier like phosphoric acid or sulfuric acid.[5][6][7] This suppresses the ionization of adipic acid's carboxyl groups, rendering the molecule less polar and increasing its interaction with the C18 stationary phase. Detection is commonly achieved using a UV detector at a low wavelength, typically around 200-210 nm, where the carboxylic acid functional group absorbs light.[6][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity and specificity, making it a powerful tool for trace analysis and confirmatory testing. However, GC is only suitable for volatile and thermally stable compounds. Adipic acid, being a polar, non-volatile solid, cannot be directly analyzed by GC.[9] It requires a crucial sample preparation step known as derivatization .
Derivatization chemically modifies the analyte to increase its volatility and thermal stability.[9] For carboxylic acids, this is typically achieved by converting the polar carboxyl groups into non-polar esters or silyl ethers.[9][10] A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (HMDS), which replace the acidic protons with trimethylsilyl (TMS) groups.[10][11] Once derivatized, the adipic acid-TMS ether is volatile enough to be separated on a GC column and subsequently detected by a mass spectrometer, which provides both quantification and structural information based on its mass-to-charge ratio.
Experimental Design and Protocols
A robust cross-validation study is essential to ensure that both analytical methods provide comparable, accurate, and reliable results.[3] This involves analyzing the same set of samples, including calibration standards and quality controls, with both the HPLC and GC-MS methods.
Protocol 1: Reverse-Phase HPLC with UV Detection
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A common starting point is an isocratic elution with a ratio like 95:5 (A:B).[12] The low pH ensures adipic acid is in its protonated form for optimal retention on a C18 column.[5]
-
Standard and Sample Preparation: Accurately weigh and dissolve adipic acid reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Serially dilute this stock to create calibration standards ranging from approximately 1 µg/mL to 100 µg/mL. Prepare unknown samples by dissolving them in the mobile phase to a concentration within the calibration range.
-
Instrumentation and Conditions:
-
Data Analysis: Construct a calibration curve by plotting the peak area of adipic acid against its concentration. Determine the concentration of adipic acid in unknown samples by interpolating their peak areas from this curve.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
-
Standard and Sample Preparation: Prepare stock and calibration standards as described for the HPLC method, but use a volatile, aprotic solvent like pyridine or acetonitrile.
-
Derivatization Procedure:
-
Pipette 100 µL of each standard or sample into a GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. The removal of water is critical as silylation reagents are moisture-sensitive.
-
Add 50 µL of pyridine and 100 µL of a silylating agent like BSTFA with 1% TMCS.[11]
-
Cap the vials tightly and heat at 70°C for 40-60 minutes to ensure complete derivatization.[11][13]
-
Cool the vials to room temperature before analysis.
-
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Data Acquisition: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions for the adipic acid-TMS derivative.
-
-
Data Analysis: Similar to HPLC, create a calibration curve using the peak areas of the derivatized adipic acid standards and quantify the unknown samples.
Cross-Validation Parameters: A Head-to-Head Comparison
The performance of each method is evaluated based on a set of validation parameters defined by regulatory bodies like the International Council for Harmonisation (ICH).[14][15][16][17] The objective is to demonstrate that each method is suitable for its intended purpose.[16]
Quantitative Data Summary
The following table summarizes typical performance data expected from the validated HPLC and GC-MS methods for adipic acid analysis.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Justification |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | Both techniques are capable of excellent linearity over a defined concentration range.[18][19] |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | When properly validated, both methods should provide high accuracy.[18][20] |
| Precision (%RSD) | < 2% | < 5% | HPLC generally offers slightly better precision due to simpler sample preparation and direct injection. Derivatization in GC-MS can introduce a small amount of variability.[18] |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 µg/mL | GC-MS, especially in SIM mode, is inherently more sensitive than UV detection, allowing for lower detection limits.[21] |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.15 µg/mL | Consistent with LOD, the LOQ for GC-MS is significantly lower, making it ideal for trace analysis.[21][22] |
| Specificity | Moderate to High | Very High | HPLC-UV specificity depends on chromatographic separation. Co-eluting impurities that absorb at 210 nm can interfere. GC-MS provides definitive identification based on both retention time and mass spectrum, offering superior specificity. |
| Sample Throughput | High | Lower | The direct injection for HPLC allows for faster analysis times per sample. The mandatory derivatization step for GC-MS adds significant time to the overall workflow. |
Discussion: Choosing the Right Tool for the Job
The cross-validation data reveals distinct advantages and disadvantages for each technique.
HPLC-UV stands out for its simplicity, robustness, and higher throughput . The sample preparation is minimal, involving little more than dissolving the sample in the mobile phase. This makes it an excellent choice for routine quality control applications where a large number of samples need to be analyzed quickly and the expected concentration of adipic acid is relatively high. The primary limitation is its moderate sensitivity and potential for interference from other UV-absorbing compounds in complex matrices.
GC-MS , on the other hand, is the undisputed champion of sensitivity and specificity . The ability to detect adipic acid at much lower concentrations makes it the method of choice for trace analysis, such as monitoring for residual adipic acid or analyzing it in complex biological matrices.[23][24] The mass spectrometric detection provides an extra dimension of confirmation, virtually eliminating the risk of misidentification. However, these benefits come at the cost of a more complex and time-consuming sample preparation workflow due to the essential derivatization step.[25] This step must be carefully controlled to ensure reproducibility.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of adipic acid. The cross-validation process confirms that, when properly developed and validated, both methods can yield accurate and precise results.
-
For high-concentration, routine analysis in simple matrices (e.g., quality control of bulk adipic acid or formulated products), HPLC-UV is the recommended method. Its speed, ease of use, and excellent precision make it a highly efficient workhorse.
-
For trace-level quantification, analysis in complex matrices (e.g., environmental samples, biological fluids), or when definitive confirmation is required, GC-MS is the superior choice. Its unparalleled sensitivity and specificity justify the additional effort in sample preparation.
Ultimately, a thorough understanding of the analytical requirements and the strengths of each technique, as demonstrated through a comprehensive cross-validation study, is the key to generating reliable and defensible data in any scientific endeavor.
References
- 1. eurolab.net [eurolab.net]
- 2. Preparation and Function of Adipic Acid - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. amslaurea.unibo.it [amslaurea.unibo.it]
- 8. Adipic Acid | SIELC Technologies [sielc.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Separation of Adipic acid, benzyl butyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 16. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 17. starodub.nl [starodub.nl]
- 18. researchgate.net [researchgate.net]
- 19. resolvemass.ca [resolvemass.ca]
- 20. scispace.com [scispace.com]
- 21. juniperpublishers.com [juniperpublishers.com]
- 22. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
- 23. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. gcms.cz [gcms.cz]
A Comparative Toxicological Assessment of Dicarboxylic Acids: A Guide for Researchers
Introduction: The Double-Edged Sword of Dicarboxylic Acids
Dicarboxylic acids, organic compounds characterized by two carboxylic acid functional groups, are ubiquitous in both biological systems and industrial applications.[1][2] In nature, they are key metabolic intermediates in processes such as the Krebs cycle.[3] Industrially, they serve as crucial building blocks for polymers like nylon and polyesters, as well as components in pharmaceuticals and food additives.[1] However, this widespread presence necessitates a thorough understanding of their potential toxicity.
This guide provides a comparative toxicological assessment of a series of saturated dicarboxylic acids, from the short-chain oxalic acid to the longer-chain sebacic acid. We will delve into their varying toxicological profiles, explore the underlying mechanisms of toxicity, and present standardized experimental protocols for their evaluation. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the safety assessment of these important chemical entities.
The Influence of Chain Length on Toxicological Profiles
A recurring theme in the toxicology of dicarboxylic acids is the profound influence of their carbon chain length on their biological effects. Generally, a relationship can be observed where shorter-chain dicarboxylic acids exhibit different toxicological profiles compared to their longer-chain counterparts. This is often attributed to differences in their physicochemical properties, such as water solubility and pKa, which affect their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their ability to interact with biological targets.[4]
For instance, very short-chain dicarboxylic acids like oxalic acid have unique toxicity mechanisms, while the toxicity of longer-chain dicarboxylic acids is often linked to their impact on fatty acid metabolism and mitochondrial function.[5][6][7]
Comparative Toxicological Profiles of Key Dicarboxylic Acids
This section provides a detailed comparison of the toxicological profiles of several key dicarboxylic acids, highlighting their distinct effects and potencies.
Oxalic Acid (C2): A Potent Metabolic Toxin
Oxalic acid, the simplest dicarboxylic acid, is a potent metabolic toxin primarily due to its ability to chelate calcium ions. This can lead to hypocalcemia, and the formation of insoluble calcium oxalate crystals that can deposit in various tissues, particularly the kidneys, leading to renal failure. Ingestion of even small amounts can be lethal.
Malonic Acid (C3): A Classic Inhibitor of Cellular Respiration
Malonic acid is a well-known competitive inhibitor of succinate dehydrogenase (complex II) in the mitochondrial electron transport chain.[8] This inhibition disrupts cellular respiration and energy production. While its acute systemic toxicity is lower than that of oxalic acid, it can still cause significant harm by interfering with fundamental metabolic processes.[8]
Succinic Acid (C4): A Key Metabolite with Low Acute Toxicity
As a central component of the Krebs cycle, succinic acid is a vital metabolite for cellular energy production.[3] It generally exhibits low acute toxicity. However, at high concentrations, it can cause skin and eye irritation.
Adipic Acid (C6) and Suberic Acid (C8): Generally Low Toxicity with Some Irritant Properties
Adipic and suberic acids are considered to have low acute toxicity.[9][10][11] Their primary toxicological concerns are mild skin and eye irritation upon direct contact. Inhalation of dust can also cause respiratory irritation.
Sebacic Acid (C10) and Azelaic Acid (C9): Low Toxicity and Potential Therapeutic Applications
Sebacic and azelaic acids are longer-chain dicarboxylic acids with generally low toxicity.[1] Azelaic acid is even used therapeutically in dermatology for the treatment of acne and rosacea. Some studies suggest that certain long-chain dicarboxylic acids may have beneficial metabolic effects.[1]
Quantitative Comparison of Acute Toxicity
For a direct comparison of the acute toxicity of these compounds, the LD50 (Lethal Dose, 50%) is a common metric.[12][13] It represents the dose of a substance that is lethal to 50% of a test population. A lower LD50 value indicates higher toxicity.[13]
| Dicarboxylic Acid | Carbon Chain Length | Oral LD50 (rat, mg/kg) | Reference(s) |
| Oxalic Acid | C2 | ~375 | [12] |
| Malonic Acid | C3 | 1310 | |
| Succinic Acid | C4 | 2260 | |
| Adipic Acid | C6 | >5000 | |
| Suberic Acid | C8 | >5000 | |
| Sebacic Acid | C10 | >5000 | |
| Azelaic Acid | C9 | >5000 |
Note: LD50 values can vary depending on the animal model and experimental conditions. This table is for comparative purposes and is based on available data.
Mechanisms of Dicarboxylic Acid Toxicity
The toxic effects of dicarboxylic acids are mediated by a variety of mechanisms, with mitochondrial dysfunction and oxidative stress being central themes.
Mitochondrial Toxicity: The Energy Crisis
Mitochondria are primary targets for many dicarboxylic acids. As discussed, malonic acid directly inhibits complex II of the electron transport chain. Other dicarboxylic acids can also impair mitochondrial function through different mechanisms, such as uncoupling of oxidative phosphorylation or inhibition of substrate transport.[8] This disruption of mitochondrial function leads to a cellular energy crisis and can trigger downstream events leading to cell death.
Experimental Workflow: Assessing Mitochondrial Toxicity
A common approach to assess mitochondrial toxicity is to measure changes in cellular respiration using techniques like high-resolution respirometry.
Caption: Workflow for assessing mitochondrial toxicity using respirometry.
Oxidative Stress: The Free Radical Assault
Mitochondrial dysfunction is often a major source of reactive oxygen species (ROS), leading to oxidative stress. Dicarboxylic acids can induce oxidative stress by disrupting the electron transport chain, leading to electron leakage and the formation of superoxide radicals. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, contributing to cytotoxicity and genotoxicity.
Standardized Experimental Protocols for Toxicological Assessment
To enable a robust comparative assessment of dicarboxylic acid toxicity, standardized and validated experimental protocols are essential. Here, we provide detailed methodologies for key in vitro assays.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Expose the cells to a range of concentrations of the dicarboxylic acid of interest for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (the solvent used to dissolve the dicarboxylic acid).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the dicarboxylic acid that inhibits 50% of cell viability).
Logical Relationship: From Treatment to IC50 Determination
Caption: Logical flow of the MTT assay for cytotoxicity assessment.
Genotoxicity Assessment: The Comet Assay
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cells.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nucleoid containing the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring parameters like tail length, tail intensity, and tail moment).
Conclusion and Future Perspectives
The toxicological profiles of dicarboxylic acids are diverse and significantly influenced by their carbon chain length. While shorter-chain dicarboxylic acids like oxalic and malonic acid exhibit specific and potent mechanisms of toxicity, longer-chain dicarboxylic acids generally have low acute toxicity, with their effects often related to mitochondrial function and oxidative stress.
For a comprehensive risk assessment, it is crucial to employ a battery of standardized in vitro and in vivo assays. The protocols and comparative data presented in this guide provide a framework for researchers to conduct robust toxicological evaluations of dicarboxylic acids.
Future research should focus on developing more sophisticated in vitro models that can better recapitulate the in vivo environment, such as 3D organoid cultures. Additionally, further investigation into the structure-activity relationships of dicarboxylic acid toxicity will aid in the design of safer chemicals and pharmaceuticals. A deeper understanding of the chronic and subtle toxic effects of these compounds, particularly at low levels of exposure, is also warranted.
References
- 1. scholars.nova.edu [scholars.nova.edu]
- 2. Dicarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. caringsunshine.com [caringsunshine.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethylmalonic acid impairs brain mitochondrial succinate and malate transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relationship between adipic acid concentration and the core symptoms of autism spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurements of urinary adipic acid and suberic acid using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The occurrence of adipic and suberic acid in urine from ketotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. whs.rocklinusd.org [whs.rocklinusd.org]
- 13. Median lethal dose - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Benchmarking Sustainable Adipic Acid Production Methods
The global imperative to transition towards a bio-based economy has catalyzed significant research into sustainable alternatives for producing platform chemicals. Adipic acid, a key monomer for nylon-6,6 and other polymers, is a prime target for innovation due to the significant environmental footprint of its conventional synthesis from petroleum-derived cyclohexane. The traditional process is notorious for its emission of nitrous oxide (N₂O), a greenhouse gas with a warming potential nearly 300 times that of carbon dioxide.[1] This guide provides a comprehensive comparison of emerging sustainable adipic acid production methods, offering researchers, scientists, and drug development professionals a critical resource for evaluating and advancing greener chemical manufacturing.
This document delves into the core scientific principles, experimental protocols, and performance metrics of the most promising bio-based and chemo-catalytic routes. By presenting a side-by-side analysis of experimental data, this guide aims to empower researchers to make informed decisions in the development of environmentally benign and economically viable production technologies.
The Imperative for Sustainable Adipic Acid
The conventional industrial synthesis of adipic acid involves the nitric acid oxidation of a cyclohexanone/cyclohexanol mixture (KA oil).[2] This process, while mature, is fraught with environmental challenges, most notably the significant byproduct formation of N₂O.[1] In response, a new generation of sustainable methods is emerging, utilizing renewable feedstocks like glucose, lignin, and vegetable oils. These innovative approaches aim to mitigate the detrimental environmental impacts of the conventional process by reducing reliance on fossil fuels and eliminating harmful emissions.[1]
Life cycle assessments (LCA) have shown that bio-based routes can offer a substantial reduction in greenhouse gas emissions. For instance, a lignin-based adipic acid production process is predicted to have a carbon footprint of 4.87 kg CO₂ eq per kg of adipic acid, representing a 62% to 78% decrease compared to conventional methods.[3][4][5]
Comparative Analysis of Sustainable Production Routes
This section provides a detailed comparison of four prominent sustainable adipic acid production methods. Key performance indicators, including feedstock, catalyst, reaction conditions, and yield, are summarized for each route.
Chemo-Catalytic Conversion of Glucose via Glucaric Acid
This two-step process, notably advanced by Rennovia, involves the aerobic oxidation of glucose to glucaric acid, followed by the hydrodeoxygenation of glucaric acid to adipic acid.[6][7]
Key Features:
-
High Selectivity: The process boasts high selectivity towards the desired products in both steps.
-
Catalyst Stability: Long-term catalyst stability has been demonstrated, a crucial factor for industrial viability.[8]
-
Milder Conditions: This route avoids the harsh nitric acid oxidation of the conventional process.
Experimental Workflow:
Caption: Chemo-catalytic conversion of glucose to adipic acid.
Bio-Catalytic Conversion of Glucose via Muconic Acid
This pathway utilizes engineered microorganisms, such as Pseudomonas putida or Saccharomyces cerevisiae, to ferment glucose into muconic acid.[5][9] The muconic acid is then catalytically hydrogenated to adipic acid in a subsequent chemical step.
Key Features:
-
Renewable Feedstock: Directly utilizes abundant and renewable glucose.
-
High Titer and Yield: Significant advancements in metabolic engineering have led to high titers and yields of muconic acid.[5][10]
-
Ambient Conditions: The fermentation step operates at or near ambient temperatures and pressures.
Experimental Workflow:
Caption: Bio-catalytic production of adipic acid from glucose.
Chemo-Catalytic Upgrading of Lignin
Lignin, an abundant and underutilized aromatic biopolymer, can be depolymerized and biologically funneled into intermediates like muconic acid, which is then hydrogenated to adipic acid.[11][12]
Key Features:
-
Valorization of Waste Stream: Utilizes a low-value byproduct of the paper and biorefining industries.
-
Aromatic Feedstock: Lignin's inherent aromatic structure provides a more direct route to C6 platform chemicals.
-
Integrated Biorefinery Concept: Fits well within an integrated biorefinery model, enhancing overall process economics.
Experimental Workflow:
References
- 1. Techno-economic assessment at different production scales for sustainable production of bio-based products [aaltodoc.aalto.fi]
- 2. EP0349606B1 - Process for producing highly pure oleic acid by hydrolysis of sunflower oil - Google Patents [patents.google.com]
- 3. A large-scale continuous-flow process for the production of adipic acid via catalytic oxidation of cyclohexene with H2O2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. Mini-plant for production of glucaric acid from glucose starts up successfully [biorrefineria.blogspot.com]
- 8. aidic.it [aidic.it]
- 9. Enhancing muconic acid production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muconic acid production from glucose and xylose in Pseudomonas putida via evolution and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Method for preparing adipic acid by using cyclohexane catalytic oxidation one-step method - Eureka | Patsnap [eureka.patsnap.com]
- 12. Process design: adipic acid production from glucose via rennovia process - Universidad de Zaragoza Repository [zaguan.unizar.es]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Hexanedioic Acid for Laboratory Professionals
As a cornerstone dicarboxylic acid in both industrial synthesis and specialized research, hexanedioic acid (commonly known as adipic acid) is a familiar reagent in many laboratories. While it is readily biodegradable under aerobic conditions, its proper handling and disposal are paramount to ensuring a safe working environment and protecting aquatic ecosystems.[1] This guide provides a detailed, step-by-step framework for the safe management and disposal of this compound waste, grounded in established safety protocols and regulatory standards. Our focus is not just on the "how," but the "why," empowering you to make informed decisions that uphold the principles of scientific integrity and environmental stewardship.
Section 1: Hazard Profile and Essential Safety Precautions
Understanding the inherent risks of a chemical is the first step in its safe management. This compound, a white crystalline solid, presents several hazards that dictate its handling and disposal procedures.
Primary Hazards:
-
Severe Eye Damage: Direct contact with solid this compound or its solutions can cause serious eye irritation and damage.[1][2][3][4][5]
-
Skin and Respiratory Irritation: While less severe, it may cause irritation to the skin and respiratory tract upon contact or inhalation of dust.[1][5][6]
-
Combustible Dust: Like many organic solids, finely dispersed this compound dust can form explosive mixtures in the air, particularly upon intense heating or near an ignition source.[6][7][8]
-
Aquatic Toxicity: The compound is classified as harmful to aquatic life, making it imperative to prevent its release into sewers and waterways.[2][3][4]
Chemical Incompatibilities: To prevent hazardous reactions, always segregate this compound waste from:
-
Strong Oxidizing Agents: Such as perchlorates, nitrates, and peroxides.[1][7][9]
-
Strong Bases: Such as sodium hydroxide, which will react exothermically in a neutralization reaction.[7]
-
Reducing Agents. [7]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
The causality behind PPE selection is risk mitigation. Each piece of equipment is chosen to counter a specific hazard posed by the chemical.
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical splash goggles or a full-face shield conforming to NIOSH (US) or EN 166 (EU) standards. | To prevent severe eye damage. This is the most critical hazard associated with this compound.[1][8][10] |
| Hand | Chemically resistant gloves (e.g., nitrile). | To avoid skin contact and potential irritation. Contaminated gloves must be disposed of after use.[1][10] |
| Body | Standard laboratory coat. Impervious clothing may be required for large quantities. | To protect skin from accidental contamination. [1] |
| Respiratory | A NIOSH-approved respirator with a particulate filter. | To prevent respiratory tract irritation. This is necessary when adequate ventilation is unavailable or when dust generation is unavoidable.[1] |
Section 2: Spill Management Protocols
A swift and correct response to a spill is critical to maintaining laboratory safety. The primary goal during cleanup is to collect the material safely without creating dust.
Protocol for Minor Spills (Solid)
-
Ensure Safety: Ensure proper PPE is worn before approaching the spill.
-
Containment: Gently cover the spill with a dry, inert material like sand or earth. This prevents the powder from becoming airborne.
-
Collection: Carefully sweep or vacuum the material into a suitable, clearly labeled, and sealable container for disposal.[11] Avoid aggressive sweeping that could generate dust.
-
Decontamination: Wipe the spill area with a damp cloth. The cloth should then be placed in the same sealed container as the spilled material.
-
Ventilation: Ensure the area is well-ventilated following the cleanup.[7]
Protocol for Major Spills
-
Evacuate: Immediately evacuate personnel from the affected area, except for those equipped and trained for the cleanup.[7][10]
-
Ventilate: Increase ventilation to the area, if safe to do so.
-
Contain and Collect: Following the same procedure as for minor spills, contain the material with sand or earth before mechanically collecting it into sealed containers for disposal.[12]
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office, as major spills may require specialized handling and reporting.
Section 3: Core Disposal Procedures - A Decision-Making Workflow
The appropriate disposal route for this compound depends on its form (solid, aqueous), its purity, and, most importantly, your local and institutional regulations. The generator of the waste is legally responsible for its proper characterization and disposal.[3][11]
Caption: Decision workflow for this compound disposal.
Protocol 3.1: Disposal of Solid or Contaminated this compound
This is the most common and recommended disposal path for solid laboratory waste.
-
Containerization: Place uncontaminated solid this compound, or any material contaminated with it (e.g., filter paper, gloves, spill cleanup debris), into a durable, sealable, and chemically compatible container.[1][10] Do not use metal containers for acidic waste.[13]
-
Labeling: Clearly label the container with "Hazardous Waste" and list the contents, including "this compound."[14] Accurate labeling is a regulatory requirement and ensures safe handling by disposal technicians.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.[14]
-
Professional Disposal: Contact your institution's EHS office to arrange for pickup by a licensed professional waste disposal service.[1][3][15] Methods like incineration in a permitted facility are often used.[5]
Causality Note: Federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the U.S., hold the waste generator responsible for determining if a chemical is hazardous.[2][3][11] Due to its hazardous properties (e.g., corrosivity, aquatic toxicity), treating this compound as hazardous waste is the safest and most compliant approach.
Protocol 3.2: Neutralization of Aqueous Solutions
For dilute, uncontaminated aqueous solutions of this compound, neutralization may be an option only if explicitly permitted by your local wastewater authority. This process converts the acid into a salt and water, reducing its corrosivity.[6][16]
-
Verification: First, confirm with your EHS office or local regulators that drain disposal of neutralized adipate salt solutions is permitted. Unauthorized discharge is a serious compliance violation.[2][15]
-
Preparation: Work in a fume hood. Place the container with the acidic solution in a larger secondary container or an ice bath to dissipate heat generated during the reaction.
-
Select Neutralizing Agent: Prepare a solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash).[16][17] While strong bases like sodium hydroxide can be used, they generate more heat and require greater caution.[17][18]
-
Slow Addition: While stirring the this compound solution, add the basic solution slowly. A rapid addition can cause a violent reaction, splashing, and excessive heat.[16]
-
Monitor pH: Continuously monitor the solution's pH using a calibrated meter or pH strips.[17]
-
Endpoint: Continue adding the base until the pH is stable within a neutral range (typically between 6.0 and 8.0, as specified by local regulations).[17][18]
-
Disposal: If authorized, pour the neutralized solution down the drain, followed by a large volume of water (at least 20 parts water to 1 part solution) to ensure dilution.[18] If not authorized, the neutralized solution must be collected and disposed of as hazardous waste (Protocol 3.1).
Section 4: Environmental Stewardship
Proper disposal is a direct reflection of a laboratory's commitment to environmental responsibility. The classification of this compound as "harmful to aquatic life" is based on toxicological data indicating that its release can harm aquatic organisms.[2][4] Discharging untreated acidic waste lowers the pH of natural waters, which can be lethal to fish and other wildlife. Adhering to the disposal procedures outlined above is the definitive way to prevent environmental contamination.[1][10][15]
Furthermore, the primary industrial production method for this compound is known to generate nitrous oxide (N₂O), a potent greenhouse gas.[19][20] While this is an industrial issue, it underscores the broader environmental footprint of the chemical and reinforces the need for responsible management at every stage of its lifecycle, including laboratory disposal.
Conclusion
The proper disposal of this compound is a straightforward process guided by three core principles: containment, compliance, and caution. By understanding its hazards, utilizing appropriate PPE, managing spills effectively, and strictly adhering to institutional and regulatory disposal protocols, researchers can ensure a safe laboratory environment and fulfill their duty of environmental stewardship. Never dispose of solid or untreated this compound down the drain. When in doubt, always consult your institution's Environmental Health and Safety office.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. download.basf.com [download.basf.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. redox.com [redox.com]
- 6. ADIPIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nj.gov [nj.gov]
- 8. chemos.de [chemos.de]
- 9. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. geo.utexas.edu [geo.utexas.edu]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. isotope.com [isotope.com]
- 16. How to Dispose of Used Acid: A Safe and Responsible Guide [greenflow.com]
- 17. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 18. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 19. Sustainability in Adipic Acid Manufacture: Innovations for A Greener Future - TAINUO CHEMICAL [sinotainuo.com]
- 20. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Handling Hexanedioic Acid
As professionals in research and development, our work necessitates the handling of a wide array of chemical compounds. Among these is hexanedioic acid, commonly known as adipic acid, a staple in various industrial and laboratory processes. While not acutely toxic, its physical properties as a crystalline powder present distinct handling challenges that demand rigorous safety protocols.[1] This guide provides an in-depth operational plan for the safe handling of this compound, grounded in established safety principles, to ensure both personal safety and experimental integrity.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound primarily presents risks through direct contact and inhalation.
-
Serious Eye Damage: The most significant hazard associated with this compound is its potential to cause serious eye damage upon contact.[2][3][4] The crystalline nature of the compound can lead to mechanical irritation and chemical damage to sensitive eye tissues.
-
Respiratory Irritation: As a fine powder, this compound can easily become airborne during transfer, weighing, or mixing.[1] Inhalation of this dust may cause irritation to the respiratory tract.[5][6]
-
Skin Irritation: While generally not classified as a severe skin irritant, prolonged contact can cause irritation.[5]
-
Dust Explosion: A noteworthy physical hazard is the potential for dust explosion when fine particles are suspended in the air in sufficient concentration and exposed to an ignition source.[4][7]
The causality is clear: the physical form of the acid dictates the necessary protective measures. Our primary goal is to create barriers that prevent the solid particles from coming into contact with our eyes, skin, and respiratory system.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense. The following table outlines the minimum required PPE for various tasks involving this compound.
| Task Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Sealed Containers | Safety Glasses | Not Required | Lab Coat | Not Required |
| Weighing/Transferring Powder | Chemical Safety Goggles | Impermeable Gloves (e.g., Nitrile)[7] | Lab Coat | Particulate Filter Respirator (e.g., N95) or work in a ventilated hood[8] |
| Preparing Solutions | Chemical Safety Goggles & Face Shield | Impermeable Gloves (e.g., Nitrile) | Lab Coat | Recommended if not performed in a fume hood |
| Cleaning Spills | Chemical Safety Goggles & Face Shield | Impermeable Gloves (e.g., Nitrile) | Protective Suit/Apron[9] | Particulate Filter Respirator[8] |
Causality Behind PPE Choices:
-
Eye Protection: Due to the risk of serious eye damage, standard safety glasses are insufficient when handling the powder.[10] Chemical safety goggles that form a seal around the eyes are mandatory.[5] A face shield should be used in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[2][10]
-
Respiratory Protection: The primary inhalation risk occurs when the powder becomes airborne.[1] Using a particulate respirator or handling the powder within a certified chemical fume hood mitigates this risk by filtering out the fine dust particles before they can be inhaled.[7][8]
-
Gloves and Clothing: Impermeable gloves and a standard lab coat prevent incidental skin contact.[3][7] It is crucial to wash hands thoroughly after handling, even when gloves are worn.[2]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage
Upon receipt, inspect containers for damage. Store this compound in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[5][11] Containers should be kept tightly closed to prevent moisture absorption and contamination.
Step-by-Step Handling and Weighing Protocol
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood or a ventilated enclosure.[7] Ensure an eyewash station and safety shower are immediately accessible.[3][11]
-
Don PPE: Before opening the container, put on all required PPE as specified in the table above (goggles, gloves, lab coat, and respirator if needed).
-
Minimize Dust: Open the container slowly. Use scoops or spatulas to transfer the powder gently. Avoid pouring from a height, which can generate dust clouds.[7] If possible, use a wet method or a vacuum system to reduce dust during cleanup and handling.[11]
-
Weighing: If weighing outside a fume hood, a particulate respirator is strongly recommended. Place the weigh boat on the balance before adding the acid to minimize movement and dust generation.
-
Closure: Securely close the main container immediately after use.
-
Cleanup: Clean any residual powder from the work surface using a damp cloth or a vacuum with a HEPA filter. Do not dry sweep, as this will disperse dust into the air.[11]
-
Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination. Wash hands thoroughly with soap and water.[5]
Spill Response Plan
Accidents happen, but a clear and practiced response plan can significantly mitigate the consequences.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.[11]
-
Assess and Don PPE: Assess the size of the spill. Before approaching, don the appropriate PPE, including respiratory protection, eye/face protection, and protective clothing.[9]
-
Contain: Prevent the spill from spreading. For larger spills, use a non-combustible absorbent material like sand to create a barrier.[12]
-
Clean-Up: Gently sweep or vacuum the spilled material into a designated, labeled waste container.[5][7] Avoid any actions that could create dust.
-
Decontaminate: Once the bulk of the material is collected, decontaminate the area by wiping it down with a wet cloth.[7]
-
Dispose: Seal the waste container and dispose of it according to your institution's hazardous waste procedures.[12]
Emergency Procedures: First Aid
In case of accidental exposure, immediate and correct first aid is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to hold the eyelids open and remove contact lenses if present.[2][5] Seek immediate medical attention.[2][10]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5][11]
-
Inhalation: Move the affected person to an area with fresh air. If breathing is difficult or has stopped, seek immediate medical assistance.[2][5]
-
Ingestion: If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Do not induce vomiting. Seek immediate medical attention.[5]
Waste Disposal
All this compound waste, including contaminated materials from spills, must be treated as chemical waste.
-
Segregation: Collect waste in a clearly labeled, sealed container. Do not mix it with other waste streams unless approved by your institution's environmental health and safety (EHS) department.[13]
-
Disposal: The recommended method for disposal is through a licensed professional waste disposal service.[12] Adhere strictly to all federal, state, and local environmental regulations.[12][13] Do not empty into drains or release into the environment.[2][10]
By adhering to these scientifically grounded safety protocols, you can handle this compound with confidence, ensuring a safe laboratory environment for yourself and your colleagues while maintaining the integrity of your research.
References
- 1. How Should Adipic Acid Be Handled Safely? - TAINUO CHEMICAL [sinotainuo.com]
- 2. chemos.de [chemos.de]
- 3. fishersci.com [fishersci.com]
- 4. download.basf.com [download.basf.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Adipic Acid Safety Data Sheet - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 7. redox.com [redox.com]
- 8. carlroth.com [carlroth.com]
- 9. scribd.com [scribd.com]
- 10. download.basf.com [download.basf.com]
- 11. nj.gov [nj.gov]
- 12. benchchem.com [benchchem.com]
- 13. valsynthese.ch [valsynthese.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
